molecular formula C10H12N4Na2O11P2 B15603084 Inosine-5'-diphosphate disodium

Inosine-5'-diphosphate disodium

Número de catálogo: B15603084
Peso molecular: 472.15 g/mol
Clave InChI: MYSOKTVZCUBKOZ-MDQYBHOLSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Inosine-5'-diphosphate disodium is a useful research compound. Its molecular formula is C10H12N4Na2O11P2 and its molecular weight is 472.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H12N4Na2O11P2

Peso molecular

472.15 g/mol

Nombre IUPAC

disodium;[[(2S,3R,4S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H14N4O11P2.2Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m0../s1

Clave InChI

MYSOKTVZCUBKOZ-MDQYBHOLSA-L

Origen del producto

United States

Foundational & Exploratory

The Multifaceted Functions of Inosine-5'-diphosphate Disodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine-5'-diphosphate disodium (B8443419) (IDP), a purine (B94841) nucleotide, has emerged as a molecule of significant interest in biomedical research due to its diverse biological activities. Primarily recognized for its novel anticancer properties, IDP also exhibits antihypoxic, antiarrhythmic, and radioprotective effects. This technical guide provides an in-depth exploration of the core functions of IDP, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Function: Anticancer Activity as a Molecular Decoy

The most well-characterized function of Inosine-5'-diphosphate disodium is its role as a potent anticancer agent, particularly in cancers with dysregulated c-MYC expression, such as Burkitt's lymphoma.[1] IDP functions as a "molecular decoy," targeting the nucleoside diphosphate (B83284) kinase NM23-H2, a key enzyme involved in the transcriptional activation of the c-MYC oncogene.

Mechanism of Action

IDP exerts its anticancer effects by competitively binding to the GDP-binding pocket of NM23-H2.[1] This binding event disrupts the critical interaction between NM23-H2 and a G-quadruplex structure (Pu27-GQ) in the c-MYC promoter region.[1] The unfolding of this G-quadruplex by NM23-H2 is a prerequisite for c-MYC transcription. By preventing this unfolding, IDP effectively silences c-MYC expression, leading to the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells.[1]

Quantitative Data: Binding Affinity

The binding affinity of this compound to the GDP-binding pocket of NM23-H2 has been quantified using Nuclear Magnetic Resonance (NMR) studies.

ParameterValueMethodReference
Dissociation Constant (KD)5.0 ± 0.276 μMNMR Spectroscopy--INVALID-LINK--
Signaling Pathway

The signaling pathway illustrating the mechanism of action of this compound in downregulating c-MYC transcription is depicted below.

IDP_cMYC_Pathway cluster_0 Normal c-MYC Transcription cluster_1 IDP Intervention NM23_H2 NM23-H2 Pu27_GQ c-MYC Promoter (Pu27 G-Quadruplex) NM23_H2->Pu27_GQ Binds & Unfolds cMYC_transcription c-MYC Transcription Pu27_GQ->cMYC_transcription Activation cMYC_silenced c-MYC Transcription Silenced IDP Inosine-5'-diphosphate disodium (IDP) NM23_H2_inactive NM23-H2 IDP->NM23_H2_inactive Binds to GDP pocket NM23_H2_inactive->Pu27_GQ Interaction Disrupted Apoptosis Apoptosis G2M_arrest G2/M Cell Cycle Arrest cMYC_silenced->Apoptosis cMYC_silenced->G2M_arrest

Caption: IDP-mediated disruption of c-MYC transcription.

Other Biological Activities

Beyond its anticancer properties, this compound has been reported to possess other significant biological effects.

Antihypoxic Activity

IDP has demonstrated protective effects against hypoxic conditions. This is particularly relevant in the context of ischemic events where cellular oxygen supply is compromised.

Antiarrhythmic Activity

Experimental studies have shown that inosine (B1671953), a related compound, possesses antiarrhythmic properties. While the direct antiarrhythmic effects of the disodium salt of IDP require further specific investigation, the foundational evidence from inosine suggests a potential role in regulating cardiac rhythm.

Radioprotective Effects

IDP has been shown to protect animals against the damaging effects of γ-irradiation, suggesting a potential application in mitigating the side effects of radiotherapy.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to characterize the functions of this compound.

Determination of Binding Affinity (NMR Spectroscopy)

The interaction between IDP and NM23-H2 was characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Principle: Saturation Transfer Difference (STD)-NMR experiments are used to identify the binding epitope of a ligand to its protein target. The dissociation constant (KD) can be determined by titrating the ligand and monitoring the changes in the NMR signals of the protein.

  • Methodology Overview:

    • Recombinant NM23-H2 protein is purified.

    • A series of NMR samples are prepared with a constant concentration of NM23-H2 and varying concentrations of IDP.

    • 31P-NMR and STD-NMR spectra are acquired for each sample.

    • The changes in the chemical shifts of the protein's amino acid residues upon IDP binding are monitored.

    • The KD value is calculated by fitting the titration data to a binding isotherm.

Analysis of c-MYC Transcription (Chromatin Immunoprecipitation - ChIP)

ChIP assays are used to determine if IDP treatment affects the binding of NM23-H2 to the c-MYC promoter in vivo.

  • Principle: This technique allows for the identification of protein-DNA interactions within the natural chromatin context of the cell.

  • Methodology Overview:

    • Cancer cells (e.g., MDA-MB-231) are treated with IDP or a vehicle control.

    • Protein-DNA complexes are cross-linked using formaldehyde.

    • The chromatin is sheared into smaller fragments.

    • An antibody specific to NM23-H2 is used to immunoprecipitate the protein and its bound DNA.

    • The cross-links are reversed, and the DNA is purified.

    • Quantitative PCR (qPCR) is performed using primers specific for the Pu27 region of the c-MYC promoter to quantify the amount of precipitated DNA.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Methodology Overview:

    • Burkitt's lymphoma cells are treated with various concentrations of IDP for a specified duration.

    • Cells are harvested and washed with a binding buffer.

    • Cells are incubated with FITC-conjugated Annexin V and PI.

    • The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with PI staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1, S, and G2/M phases.

  • Methodology Overview:

    • Cancer cells are treated with IDP.

    • Cells are harvested and fixed in cold ethanol.

    • The fixed cells are treated with RNase to remove RNA.

    • Cells are stained with a solution containing PI.

    • The DNA content of the cells is analyzed by flow cytometry.

In Vitro Antihypoxic Activity Assay

The protective effect of IDP against hypoxia can be assessed in cell culture models.

  • Principle: Chemical hypoxia can be induced in cultured cells using agents like rotenone (B1679576), which inhibits mitochondrial respiration. Cell viability and apoptosis are then measured to assess the protective effect of the compound.

  • Methodology Overview:

    • Cultured cells (e.g., rat oligodendrocytes) are pre-treated with varying concentrations of IDP.[2]

    • Chemical hypoxia is induced by adding rotenone to the culture medium.[2]

    • After a set incubation period, cell viability is assessed using an MTT assay or ATP assay.[2]

    • Apoptosis can be quantified using TUNEL staining or caspase-3 immunocytochemistry.[2]

In Vivo Antiarrhythmic Activity Model

The antiarrhythmic potential can be evaluated in animal models.

  • Principle: Ventricular tachyarrhythmias are induced in an animal model, and the ability of the test compound to restore normal sinus rhythm is evaluated.

  • Methodology Overview (Dog Model):

    • Mongrel dogs are anesthetized.

    • Myocardial lesions are induced by injecting phenol (B47542) into the left ventricle.

    • Ventricular tachycardia is induced using aconitine.

    • IDP is administered intravenously, and electrocardiogram (ECG) is continuously monitored to observe for the reestablishment of sinus rhythm.

Experimental Workflows

The logical flow of experiments to characterize the anticancer activity of this compound is outlined below.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding_Assay Binding Affinity Assay (NMR Spectroscopy) Cell_Viability Cell Viability Assay (MTT/ATP Assay) Binding_Assay->Cell_Viability Identifies target interaction Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Confirms cytotoxic effect Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Viability->Cell_Cycle Investigates mechanism ChIP_Assay c-MYC Promoter Binding (ChIP-qPCR) Apoptosis_Assay->ChIP_Assay Links phenotype to target Cell_Cycle->ChIP_Assay Tumor_Model Xenograft Tumor Model (e.g., Burkitt's Lymphoma) ChIP_Assay->Tumor_Model Validates in vivo relevance Efficacy_Study Tumor Growth Inhibition Study Tumor_Model->Efficacy_Study

Caption: Workflow for anticancer drug development of IDP.

Conclusion and Future Directions

This compound is a promising therapeutic agent with a well-defined mechanism of action against c-MYC-driven cancers. Its ability to act as a molecular decoy for NM23-H2 presents a novel strategy for cancer therapy. Furthermore, its antihypoxic, antiarrhythmic, and radioprotective properties warrant further investigation for potential applications in other pathological conditions. Future research should focus on optimizing the delivery and bioavailability of IDP, exploring its efficacy in a broader range of cancer types, and conducting preclinical and clinical studies to validate its therapeutic potential in humans. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the therapeutic capabilities of this multifaceted molecule.

References

The Unseen Conductors: A Technical Guide to the Role of Intrinsically Disordered Proteins in Cellular Energy Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular energy transfer, a cornerstone of life, is orchestrated by a complex network of proteins. While the roles of well-structured enzymes in pathways like glycolysis, the citric acid cycle, and oxidative phosphorylation are well-documented, a new class of proteins is emerging from the shadows: intrinsically disordered proteins (IDPs). These proteins, lacking a fixed three-dimensional structure, are now understood to be critical regulators and participants in the intricate dance of energy metabolism. This technical guide provides an in-depth exploration of the multifaceted roles of IDPs in cellular energy transfer, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex interactions. This document aims to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and target these dynamic players in cellular bioenergetics.

Introduction to Intrinsically Disordered Proteins (IDPs)

Intrinsically disordered proteins (IDPs) and proteins with intrinsically disordered regions (IDRs) represent a significant portion of the eukaryotic proteome, with estimates suggesting that 30-40% of eukaryotic proteins contain long disordered regions[1]. Unlike their structured counterparts, IDPs exist as dynamic ensembles of conformations, a property that allows them to participate in a wide array of cellular processes, particularly in signaling and regulation[2]. Their conformational flexibility enables them to bind to multiple partners and undergo disorder-to-order transitions upon binding, facilitating transient yet specific interactions crucial for cellular control.

IDPs in the Powerhouses: The Mitochondria

Mitochondria, the primary sites of cellular respiration, are not devoid of intrinsic disorder. Proteomic studies have begun to quantify the prevalence of IDPs within different mitochondrial compartments, revealing their potential involvement in the core processes of energy conversion.

Quantitative Distribution of IDPs in Mitochondrial Subcompartments

A study of human mitochondrial proteins revealed varying levels of intrinsic disorder depending on their evolutionary origin and sub-mitochondrial localization[3]. Proteins of eukaryotic origin (E-type) exhibit a higher average intrinsic disorder (ID) ratio compared to those of bacterial origin (B-type).

Mitochondrial SubcompartmentProtein TypeNumber of ProteinsAverage ID Ratio (%)
Matrix B-type2699.8
E-type12922.1
Inner Membrane B-type858.9
E-type10816.5
Intermembrane Space B-type1818.2
E-type3331.5
Outer Membrane B-type1522.3
E-type4928.6

Table 1: Distribution and average intrinsic disorder (ID) ratio of human mitochondrial proteins categorized by evolutionary origin and sub-mitochondrial location. Data adapted from Ito et al. (2012)[3].

IDPs in Core Energy Transfer Pathways

While research is ongoing, evidence is accumulating for the involvement of IDPs and IDRs in all major stages of cellular energy transfer.

Glycolysis: More Than Just Structured Enzymes

Glycolysis, the initial breakdown of glucose, is catalyzed by a series of enzymes long considered to be archetypes of structured proteins. However, recent findings suggest that disordered regions within these enzymes play crucial regulatory roles.

One key regulatory enzyme in glycolysis is phosphofructokinase-1 (PFK1) . The C-terminal region of the liver isoform of human PFK1 (PFKL) is intrinsically disordered. In the inactive T-state of the enzyme, this disordered tail becomes structured and acts as a strap, stabilizing the inactive conformation by bridging the regulatory and catalytic domains[3][4][5]. This disorder-to-order transition is a critical component of the allosteric regulation of PFK1, responding to the energy state of the cell.

The Citric Acid Cycle: A Hub for Disordered Regulation

The pyruvate (B1213749) dehydrogenase complex (PDC) , which links glycolysis to the citric acid cycle, is a large, multi-enzyme complex. Deficiencies in this complex lead to severe metabolic disorders[6][7][8][9][10]. While the catalytic cores of the PDC enzymes are structured, the complex is regulated by phosphorylation, a post-translational modification that often occurs within disordered regions. The intricate regulation of PDC activity is crucial for controlling the influx of substrates into the citric acid cycle.

Within the citric acid cycle itself, enzymes like isocitrate dehydrogenase (IDH) exhibit dynamic structural features that are key to their function. The active site of IDH from the psychrophilic bacterium Desulfotalea psychrophila is thought to be disordered, a feature that may contribute to its high catalytic efficiency at low temperatures[11][12]. Furthermore, the binding of substrates and cofactors to IDH induces significant conformational changes, with loops flanking the active site playing a critical role in catalysis[1].

Oxidative Phosphorylation: The Final Frontier for IDPs

Oxidative phosphorylation, the primary source of ATP in aerobic organisms, is a hotbed of IDP activity.

A prime example of an IDP directly regulating energy transfer is the mitochondrial ATPase inhibitor protein 1 (IF1) . This small, intrinsically disordered protein plays a crucial role in preventing the wasteful hydrolysis of ATP by the F1Fo-ATP synthase, particularly under conditions of low oxygen[13][14][15][16][17]. The N-terminal inhibitory region of IF1 is disordered in its free state but undergoes a disorder-to-order transition upon binding to the F1-ATPase, inserting into the catalytic site and locking the enzyme in an inhibited conformation[13][15].

The expression of IF1 varies significantly across different human tissues, suggesting a tissue-specific regulation of ATP synthase activity.

TissueIF1 (pmol/mg protein)β-F1-ATPase (pmol/mg protein)IF1/ATP Synthase Molar Ratio
Liver 12.5 ± 1.58.3 ± 0.91.5 ± 0.2
Kidney 15.2 ± 1.810.1 ± 1.21.5 ± 0.2
Heart 25.8 ± 3.112.9 ± 1.52.0 ± 0.2
Brain 10.7 ± 1.35.4 ± 0.62.0 ± 0.2

Table 2: Quantification of IF1 and β-F1-ATPase protein levels and the calculated IF1/ATP synthase molar ratio in various human tissues. Data adapted from Esparza-Moltó et al. (2019)[18] and presented in a research gate figure[15].

The components of the electron transport chain are now known to assemble into large, dynamic structures called respiratory supercomplexes. This organization is thought to enhance the efficiency of electron transfer and reduce the production of reactive oxygen species[19][20][21]. The assembly and stability of these supercomplexes are mediated by various factors, and emerging evidence suggests that proteins with disordered regions, such as the Respiratory superComplex Factor 1 (Rcf1) , play a crucial role in this process[22].

Moonlighting Metabolic Enzymes: The Role of Intrinsic Disorder

A fascinating and growing area of research is the phenomenon of "moonlighting" enzymes, where a single protein possesses multiple, distinct biochemical or biophysical functions. Many metabolic enzymes, including those in glycolysis, have been found to exhibit moonlighting capabilities, often participating in processes like transcriptional regulation and signal transduction[2][18][23][24][25][26][27][28]. Intrinsic disorder is thought to be a key enabler of this functional diversity, allowing a protein to adopt different conformations and interact with a wider range of binding partners[23]. For example, the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which contains disordered regions, has been shown to moonlight in the nucleus where it can influence gene expression.

Experimental Protocols for Studying IDPs in Cellular Energy Transfer

Investigating the role of IDPs in the complex machinery of cellular energy transfer requires a combination of specialized biochemical, biophysical, and computational techniques.

Protocol for NMR Spectroscopic Analysis of IDP-Metabolic Enzyme Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of IDPs at atomic resolution[29][30][31][32][33].

Objective: To characterize the binding interface and determine the binding kinetics of an IDP with a metabolic enzyme.

Methodology:

  • Protein Expression and Purification:

    • Express and purify the metabolic enzyme of interest using standard chromatographic techniques.

    • Express and purify the intrinsically disordered protein (or a disordered region of interest) with uniform ¹⁵N or ¹⁵N/¹³C isotopic labeling in minimal media.

  • NMR Sample Preparation:

    • Prepare a series of NMR samples containing a constant concentration of the ¹⁵N-labeled IDP and increasing concentrations of the unlabeled metabolic enzyme. Samples should be in a suitable buffer that maintains the stability and activity of both proteins.

  • NMR Data Acquisition:

    • Acquire a series of 2D ¹H-¹⁵N HSQC spectra for each sample in the titration series. These spectra provide a fingerprint of the amide groups of the IDP.

    • For kinetic analysis, perform Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments to measure the exchange rates between the free and bound states of the IDP[31].

  • Data Analysis:

    • Analyze the chemical shift perturbations in the ¹H-¹⁵N HSQC spectra to identify the residues of the IDP involved in the interaction with the metabolic enzyme.

    • Fit the titration data to an appropriate binding model to determine the dissociation constant (Kd).

    • Analyze the relaxation dispersion data to obtain the kinetic parameters (kon and koff) of the interaction.

Protocol for Quantitative Proteomic Analysis of the Mitochondrial Proteome

Mass spectrometry-based proteomics can provide a global view of the protein composition of mitochondria and how it changes under different physiological conditions[13][14][16][23].

Objective: To identify and quantify the abundance of intrinsically disordered proteins in the mitochondrial matrix and inner membrane.

Methodology:

  • Mitochondrial Isolation:

    • Isolate mitochondria from cultured cells or tissues using differential centrifugation. The purity of the mitochondrial fraction should be assessed by Western blotting for marker proteins of other cellular compartments.

  • Sub-mitochondrial Fractionation:

    • Separate the mitochondrial matrix from the inner membrane using techniques such as sonication followed by ultracentrifugation or osmotic shock.

  • Protein Extraction and Digestion:

    • Extract proteins from each fraction and digest them into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each fraction.

    • Employ a disorder prediction algorithm (e.g., IUPred, DISOPRED) to identify the intrinsically disordered proteins and regions within the identified mitochondrial proteome[8][9][10][32][34].

    • Perform label-free quantification or use isotopic labeling methods (e.g., SILAC, TMT) for accurate relative quantification of protein abundance between different samples.

Visualizing the Interactions: Signaling Pathways and Logical Relationships

The intricate regulatory networks involving IDPs in cellular energy transfer can be visualized using diagrams to clarify the relationships between different components.

glycolysis_regulation cluster_PFK1 PFK1 Allosteric Regulation Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P PFK1_R PFK1 (R-state) Active F6P->PFK1_R Substrate F16BP F16BP Pyruvate Pyruvate F16BP->Pyruvate ... ATP_in ATP ATP_in->PFK1_R ATP_out ATP ADP ADP PFK1 Phosphofructokinase-1 (PFK1) PFK1_R->F16BP PFK1_R->ADP PFK1_T PFK1 (T-state) Inactive PFK1_R->PFK1_T High ATP PFK1_T->PFK1_R High AMP/ADP IDR Disordered C-terminus IDR->PFK1_T Stabilizes

Caption: Allosteric regulation of PFK1 involving its disordered C-terminus.

atp_synthase_inhibition cluster_atp_synthase Mitochondrial ATP Synthase (F1Fo) F1_ATPase F1-ATPase (Catalytic Head) Fo_motor Fo Proton Channel (Rotor) IF1_ordered IF1 (Ordered) F1_ATPase->IF1_ordered Induces folding ATP_hydrolysis ATP Hydrolysis F1_ATPase->ATP_hydrolysis Catalyzes (Reverse) ATP_synthesis ATP Synthesis F1_ATPase->ATP_synthesis Catalyzes Fo_motor->F1_ATPase Rotates IF1_disordered IF1 (Disordered) IF1_disordered->F1_ATPase Binds to IF1_ordered->ATP_hydrolysis Inhibits H_gradient Proton Gradient H_gradient->Fo_motor Drives

Caption: Inhibition of ATP synthase by the intrinsically disordered protein IF1.

Implications for Drug Development

The involvement of IDPs in the regulation of cellular energy transfer opens up new avenues for therapeutic intervention. Their dynamic nature and involvement in protein-protein interactions make them attractive, albeit challenging, drug targets.

  • Targeting IDP-Protein Interactions: Small molecules or peptides could be designed to either disrupt or stabilize the interactions between IDPs and their binding partners in metabolic pathways. For example, a drug that prevents the binding of IF1 to ATP synthase could be beneficial in conditions where cellular energy production is compromised.

  • Modulating Disorder-to-Order Transitions: Compounds that either promote or inhibit the folding of disordered regions upon binding could be used to modulate the activity of metabolic enzymes.

  • Exploiting Moonlighting Functions: The diverse roles of moonlighting enzymes could be targeted to selectively affect a particular function without interfering with their primary metabolic activity.

Conclusion

Intrinsically disordered proteins are integral components of the cellular energy transfer network. Far from being passive linkers, they are active participants and regulators, influencing everything from the rate of glycolysis to the efficiency of ATP synthesis. Their inherent flexibility provides a level of regulatory complexity that is only beginning to be understood. As our knowledge of the "disorderome" in energy metabolism expands, so too will our ability to modulate these pathways for therapeutic benefit. This guide serves as a foundation for further exploration into this exciting and rapidly evolving field, highlighting the critical need for continued research into the unseen conductors of cellular energy.

References

Inosine-5'-diphosphate Disodium as a Signaling Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine-5'-diphosphate disodium (B8443419) (IDP-Na2), a purine (B94841) nucleotide, is emerging as a significant signaling molecule with diverse intracellular and extracellular functions. Traditionally viewed as an intermediate in purine metabolism, recent evidence has illuminated its role in regulating key cellular processes through interactions with specific protein targets. This technical guide provides a comprehensive overview of the current understanding of IDP as a signaling molecule, focusing on its interactions with the enzyme Nucleoside Diphosphate Kinase (NM23-H2) and the purinergic G-protein coupled receptor P2Y13. This document details the quantitative aspects of these interactions, provides in-depth experimental protocols for their study, and visualizes the associated signaling pathways.

Introduction

Inosine-5'-diphosphate (IDP) is a purine ribonucleoside 5'-diphosphate that plays a fundamental role as a metabolite.[1] Beyond its metabolic functions, extracellular and intracellular IDP can act as a signaling molecule, modulating cellular behavior through specific molecular interactions. This guide explores two primary signaling axes of IDP: its intracellular role in the regulation of c-MYC transcription via interaction with NM23-H2, and its extracellular activity as an agonist for the P2Y13 purinergic receptor. Understanding these pathways is crucial for researchers in cell biology, oncology, and pharmacology, as they present potential targets for therapeutic intervention.

Quantitative Data

The signaling functions of Inosine-5'-diphosphate are underpinned by its specific binding affinities to its target proteins. The following table summarizes the available quantitative data for the key interactions of IDP.

Interaction PartnerParameterValueCell/SystemReference
NM23-H2KD5.0 ± 0.276 μMIn vitro (NMR)[2]
P2Y13 ReceptorAgonist PotencyLess potent than ADP and its analogs (e.g., 2-methylthio-ADP)Recombinant (human and murine)

Signaling Pathways

Inosine-5'-diphosphate participates in at least two distinct signaling pathways with significant physiological consequences.

Intracellular Signaling: Regulation of c-MYC Transcription via NM23-H2

Intracellular IDP acts as a molecular decoy for the enzyme Nucleoside Diphosphate Kinase (NM23-H2), a known transcriptional activator of the c-MYC proto-oncogene.[2] By binding to the GDP-binding pocket of NM23-H2, IDP prevents the enzyme from interacting with and unfolding the G-quadruplex structure (Pu27-GQ) in the c-MYC promoter region.[2] The stabilization of this G-quadruplex structure leads to the silencing of c-MYC transcription, which in turn can induce G2/M cell cycle arrest and apoptosis.[2] This pathway highlights a potential therapeutic strategy for cancers characterized by c-MYC overexpression.[2]

NM23_H2_cMYC_Pathway IDP Inosine-5'- diphosphate (IDP) NM23_H2 NM23-H2 IDP->NM23_H2 Binds (KD = 5.0 µM) Pu27_GQ c-MYC Promoter G-Quadruplex (Pu27-GQ) NM23_H2->Pu27_GQ Interaction Blocked cMYC_Transcription c-MYC Transcription Pu27_GQ->cMYC_Transcription Inhibits Cell_Cycle_Arrest G2/M Cell Cycle Arrest Apoptosis Apoptosis NM23_H2_active Active NM23-H2 Pu27_GQ_unfolded Unfolded Pu27-GQ NM23_H2_active->Pu27_GQ_unfolded Unfolds Pu27_GQ_unfolded->cMYC_Transcription Promotes

IDP's role in c-MYC transcription regulation.
Extracellular Signaling: Activation of the P2Y13 Receptor

Extracellular IDP can function as an agonist for the P2Y13 receptor, a G-protein coupled receptor (GPCR).[3] The P2Y13 receptor is primarily coupled to the Gi alpha subunit, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Beyond this canonical pathway, the P2Y13 receptor can also couple to Gs and Gq proteins, activating downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade and the Phosphoinositide 3-kinase (PI3K)/Akt signaling axis.[6] These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and metabolism.[3][6]

P2Y13_Signaling_Pathway IDP Inosine-5'- diphosphate (IDP) P2Y13 P2Y13 Receptor IDP->P2Y13 Activates G_alpha_i Gαi P2Y13->G_alpha_i Couples to G_alpha_q Gαq P2Y13->G_alpha_q Couples to G_alpha_s Gαs P2Y13->G_alpha_s Couples to MAPK_Pathway MAPK Pathway (ERK1/2) P2Y13->MAPK_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Pathway P2Y13->PI3K_Akt_Pathway Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C (PLC) G_alpha_q->PLC Activates cAMP ↓ cAMP AC->cAMP Produces Cellular_Responses Cellular Responses (Survival, Proliferation, Metabolism) cAMP->Cellular_Responses IP3_DAG IP3 / DAG PLC->IP3_DAG Generates IP3_DAG->Cellular_Responses MAPK_Pathway->Cellular_Responses PI3K_Akt_Pathway->Cellular_Responses

P2Y13 receptor signaling pathways activated by IDP.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling roles of Inosine-5'-diphosphate.

Determination of IDP Binding to NM23-H2 by Saturation Transfer Difference (STD) NMR Spectroscopy

This protocol outlines the use of STD-NMR to determine the binding of IDP to NM23-H2 and to identify the binding epitope.[2][7][8]

  • Materials:

    • Purified NM23-H2 protein

    • Inosine-5'-diphosphate disodium salt

    • NMR buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4 in 99.9% D2O)

    • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

  • Procedure:

    • Prepare a sample containing a low concentration of NM23-H2 (e.g., 10-50 µM) and a significant excess of IDP (e.g., 1-5 mM) in the NMR buffer.

    • Acquire a standard 1D 1H NMR spectrum of the mixture to serve as a reference.

    • Set up the STD-NMR experiment. This involves acquiring two spectra in an interleaved manner: an "on-resonance" spectrum where a selective saturation pulse is applied to a region of the protein's proton signals (e.g., -1 to 0 ppm), and an "off-resonance" spectrum where the saturation pulse is applied to a region devoid of any signals (e.g., 30-40 ppm).

    • The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which will only show signals from the ligand (IDP) that has been in close contact with the saturated protein.

    • To determine the binding epitope, integrate the signals in the STD spectrum and normalize them against the most intense ligand signal, which is set to 100%. Protons of IDP with the highest relative intensities are those in closest proximity to the NM23-H2 surface in the bound state.

    • To determine the dissociation constant (KD), perform a titration experiment by acquiring STD-NMR spectra at a fixed protein concentration and varying ligand concentrations. The STD amplification factor is then plotted against the ligand concentration and fitted to a binding isotherm.[9]

P2Y13 Receptor Activation Assay: Measurement of Intracellular cAMP Levels

This protocol describes a method to quantify changes in intracellular cAMP levels following the activation of the Gi-coupled P2Y13 receptor by IDP.[4][10]

  • Materials:

    • HEK293 cells stably expressing the human P2Y13 receptor

    • This compound salt

    • Forskolin (B1673556) (an adenylyl cyclase activator)

    • IBMX (a phosphodiesterase inhibitor)

    • cAMP assay kit (e.g., competitive ELISA or HTRF-based kit)

    • Cell lysis buffer

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed the P2Y13-expressing HEK293 cells in a 96-well plate and grow to confluence.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing IBMX (e.g., 0.5 mM) and incubate for 15-30 minutes at 37°C to inhibit cAMP degradation.

    • Prepare serial dilutions of IDP.

    • Add the IDP dilutions to the cells, followed immediately by a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production. Include control wells with only forskolin and IBMX.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Terminate the reaction by removing the stimulation buffer and lysing the cells with the lysis buffer provided in the cAMP assay kit.

    • Quantify the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen assay kit.

    • The inhibitory effect of IDP on forskolin-stimulated cAMP production can be used to generate a dose-response curve and calculate the EC50 value for IDP at the P2Y13 receptor.

Analysis of c-MYC Promoter Occupancy by Chromatin Immunoprecipitation (ChIP)

This protocol details a ChIP assay to investigate the effect of IDP on the association of NM23-H2 with the c-MYC promoter.[2][11]

  • Materials:

    • Human cell line (e.g., MDA-MB-231)

    • This compound salt or a cell-permeable analog

    • Formaldehyde (B43269) (for cross-linking)

    • Glycine (B1666218)

    • Lysis and wash buffers

    • Antibody specific for NM23-H2

    • Protein A/G magnetic beads or agarose

    • RNase A and Proteinase K

    • Reagents for DNA purification

    • Primers for qPCR targeting the Pu27-GQ region of the c-MYC promoter

    • qPCR master mix and instrument

  • Procedure:

    • Treat the cells with IDP or vehicle control for the desired time.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Harvest and lyse the cells to release the nuclei.

    • Isolate the chromatin and shear it to an average size of 200-1000 bp using sonication or enzymatic digestion.

    • Pre-clear the chromatin with protein A/G beads.

    • Immunoprecipitate the chromatin overnight at 4°C with the anti-NM23-H2 antibody. Use a non-specific IgG as a negative control.

    • Capture the antibody-protein-DNA complexes with protein A/G beads.

    • Wash the beads to remove non-specific binding.

    • Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the immunoprecipitated DNA.

    • Quantify the amount of the c-MYC promoter region present in the immunoprecipitated DNA by qPCR using primers flanking the Pu27-GQ element.

    • The relative enrichment of the c-MYC promoter in the IDP-treated versus control samples will indicate the effect of IDP on NM23-H2 binding.

Conclusion

This compound is a multifaceted signaling molecule with distinct roles in both intracellular and extracellular communication. Its ability to modulate c-MYC transcription through interaction with NM23-H2 presents a novel avenue for cancer therapeutic development. Furthermore, its activity at the P2Y13 receptor contributes to the complex network of purinergic signaling, with implications for a variety of physiological processes. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the signaling functions of IDP and to explore its therapeutic potential. Future studies are warranted to fully elucidate the downstream consequences of P2Y13 receptor activation by IDP and to identify other potential protein targets of this emerging signaling nucleotide.

References

The Discovery and History of Inosine Nucleotides: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the grand tapestry of molecular biology, the discovery of inosine (B1671953) and its phosphorylated derivatives, the inosine nucleotides, represents a significant thread. From its humble beginnings as a component of meat extract to its central role in purine (B94841) metabolism and its recognition as a crucial element in the translation of the genetic code, the story of inosine nucleotides is one of scientific curiosity, meticulous experimentation, and evolving understanding. This technical guide provides an in-depth exploration of the discovery and history of inosine nucleotides, detailing the key milestones, the experimental protocols that paved the way, and the conceptual leaps that solidified their importance in cellular function.

Early Discoveries: From Meat Extract to a Novel Sugar

The journey to understanding inosine nucleotides began not in the realm of genetics, but in the burgeoning field of physiological chemistry in the 19th century.

The Precursor in "Fleischextrakt": Justus von Liebig (1847)

In 1847, the renowned German chemist Justus von Liebig, in his quest to create a nutritious meat substitute, developed a concentrated beef extract he named Extractum carnis Liebig.[1][2][3][4] While his primary goal was nutritional supplementation, his work inadvertently led to the first isolation of a substance that would later be identified as inosine. The process he developed laid the groundwork for future investigations into the chemical constituents of muscle tissue.[1][3]

Identification of Inosinic Acid: Haiser and Wenzel (1895)

It was nearly half a century later, in 1895, that the scientific community began to unravel the chemical nature of Liebig's extract. Working with this meat extract, F. Haiser and F. Wenzel isolated a phosphorus-containing substance which they named "inosinic acid" (Inosinsäure). This marked the first direct identification of an inosine nucleotide.

Structural Elucidation: Phoebus Levene and Walter Jacobs (1909)

The true chemical identity of inosinic acid was unveiled in 1909 by the pioneering biochemists Phoebus Levene and Walter Jacobs. Through careful chemical degradation and analysis, they determined that inosinic acid was composed of a hypoxanthine (B114508) base, a pentose (B10789219) sugar (which they identified as d-ribose), and a phosphate (B84403) group.[5] This was a landmark discovery, as it was the first time ribose was identified as a component of a nucleic acid-related molecule.[5] Their work provided the fundamental structural framework for what we now know as inosine monophosphate (IMP).

The Pivotal Discovery: Inosine in the First Sequenced Nucleic Acid

The mid-20th century witnessed a revolution in molecular biology, and it was during this period that the biological significance of inosine was truly revealed.

The Sequencing of Alanine (B10760859) tRNA: Robert W. Holley (1965)

In 1965, Robert W. Holley and his team at Cornell University achieved a monumental feat: the first-ever sequencing of a nucleic acid molecule, the alanine transfer RNA (tRNA) from yeast.[6][7][8][9][10] Within the 77-nucleotide sequence of this tRNA, they identified a modified nucleoside: inosine.[6][11] This discovery was profound, as it demonstrated that the genetic alphabet was not limited to the four canonical bases and that modified nucleosides like inosine played a role in the intricate machinery of protein synthesis.[6][12]

Inosine Nucleotides at the Crossroads of Purine Metabolism

Following its discovery in tRNA, the central role of inosine nucleotides in the broader context of purine metabolism began to be elucidated.

De Novo Purine Biosynthesis: The Centrality of IMP

Through the collective efforts of numerous researchers in the mid-20th century, the de novo pathway for purine biosynthesis was unraveled. A key finding was that inosine monophosphate (IMP) is the first fully formed purine nucleotide synthesized in this pathway. From IMP, the pathways diverge to synthesize adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks of RNA and DNA. This established IMP as a critical branch-point intermediate in purine metabolism.

The Purine Nucleotide Cycle: John Lowenstein (1970s)

In the 1970s, John Lowenstein and his colleagues described the purine nucleotide cycle, a metabolic pathway primarily active in muscle and brain tissue.[13][14][15][16][17] This cycle involves the interconversion of AMP and IMP, with the net effect of converting aspartate to fumarate (B1241708) and ammonia (B1221849).[13][14][17] The discovery of this cycle highlighted another crucial role for inosine nucleotides in cellular energy metabolism and amino acid catabolism.[15]

Data Presentation

Discovery/MilestoneYearKey ResearchersOrganism/SourceKey FindingsQuantitative Data
Preparation of Meat Extract 1847Justus von LiebigBeefDevelopment of a concentrated meat extract containing the precursor to inosine.Roughly 30 pounds of meat yielded 1 pound of extract.[4]
Isolation of Inosinic Acid 1895F. Haiser and F. WenzelBeef ExtractFirst isolation and naming of inosinic acid.Not available
Structural Elucidation of Inosinic Acid 1909Phoebus Levene and Walter JacobsInosinic AcidDetermined the structure as hypoxanthine-ribose-phosphate.Not available
Identification of Inosine in tRNA 1965Robert W. Holley and teamSaccharomyces cerevisiae (yeast)First identification of inosine in a nucleic acid sequence (alanine tRNA).1 gram of purified alanine tRNA was obtained from 140 kg of baker's yeast over a 2.5-year period to sequence 77 nucleotides.[10]
Elucidation of the Purine Nucleotide Cycle 1970sJohn Lowenstein and colleaguesRat muscle and other tissuesDescribed the metabolic pathway involving the interconversion of AMP and IMP.Specific activities of cycle enzymes in rat kidney cortex extracts: Adenylosuccinate synthetase: 1.27 ± 0.27 nmol/mg protein/min; Adenylosuccinate lyase: 1.38 ± 0.16 nmol/mg protein/min; AMP deaminase: 44.0 ± 3.3 nmol/mg protein/min.[17]

Experimental Protocols

Protocol 1: Preparation of Liebig's Meat Extract (c. 1847)

This protocol is a reconstruction based on historical descriptions of Justus von Liebig's method.[1][3][4]

Objective: To prepare a concentrated extract of meat.

Materials:

  • Lean beef, trimmed of all fat

  • Water

  • Large boiling vessel

  • Heating source with low heat control

Methodology:

  • Meat Preparation: Finely chop or grind the lean beef to increase the surface area for extraction.

  • Initial Extraction: Place the minced meat in the boiling vessel and add a sufficient volume of water to cover the meat completely.

  • Boiling: Bring the mixture to a boil to extract the soluble components of the meat into the water, forming a "soup."

  • Concentration: After the initial extraction, continue to heat the liquid at a low temperature. This slow evaporation process concentrates the extract. The original method aimed for a final paste with approximately 80% solids.[3]

  • Final Product: The resulting product is a thick, dark paste known as Liebig's meat extract.

Protocol 2: Sequencing of Alanine tRNA (Holley et al., 1965)

This protocol is a summary of the groundbreaking methodology used by Robert Holley's group.[8][10][11]

Objective: To determine the nucleotide sequence of yeast alanine tRNA.

Materials:

  • Purified alanine tRNA from Saccharomyces cerevisiae

  • Ribonuclease T1 (cuts after guanylate and inosinate residues)

  • Pancreatic ribonuclease (cuts after cytidylate and uridylate residues)

  • Snake venom phosphodiesterase

  • DEAE-cellulose for ion-exchange chromatography

  • Paper for two-dimensional chromatography

  • Electrophoresis apparatus

Methodology:

  • Enzymatic Digestion: The purified tRNA was subjected to complete and partial digestion with Ribonuclease T1 and Pancreatic ribonuclease. This generated a series of overlapping oligonucleotide fragments of varying lengths.

  • Fragment Separation: The resulting oligonucleotide fragments were separated using a combination of ion-exchange chromatography on DEAE-cellulose columns and two-dimensional paper chromatography.

  • Sequence Analysis of Fragments: The sequence of each small fragment was determined. This often involved further enzymatic digestion with snake venom phosphodiesterase, which sequentially removes nucleotides from the 3' end, followed by identification of the released mononucleotides.

  • Overlapping Sequences and Reconstruction: By analyzing the sequences of the overlapping fragments, the complete sequence of the 77-nucleotide alanine tRNA was painstakingly reconstructed. The presence of inosine was identified through its unique chromatographic properties and its behavior upon enzymatic digestion.

Protocol 3: Early Enzymatic Assay for AMP Deaminase (A Key Enzyme in the Purine Nucleotide Cycle)

This is a generalized protocol based on early methods for assaying AMP deaminase activity, which leads to the formation of IMP.

Objective: To measure the activity of AMP deaminase in a tissue extract.

Materials:

  • Tissue extract (e.g., from muscle)

  • AMP (substrate)

  • Buffer solution (e.g., phosphate buffer, pH ~7.0)

  • Spectrophotometer

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the tissue extract, a known concentration of AMP, and the appropriate buffer.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

  • Measurement of Product Formation: The activity of AMP deaminase is determined by measuring the rate of formation of IMP or the production of ammonia.

    • IMP Measurement: Early methods would have relied on separating IMP from AMP using paper or ion-exchange chromatography and then quantifying the amount of IMP by its UV absorbance.

    • Ammonia Measurement: The production of ammonia could be measured using colorimetric assays, such as the Nessler reaction.

  • Calculation of Activity: The enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein in the extract.

Mandatory Visualization

discovery_timeline cluster_19th_century 19th Century cluster_early_20th_century Early 20th Century cluster_mid_20th_century Mid-20th Century Liebig 1847: Justus von Liebig Prepares concentrated meat extract Haiser_Wenzel 1895: Haiser and Wenzel Isolate and name inosinic acid Liebig->Haiser_Wenzel Leads to Levene_Jacobs 1909: Levene and Jacobs Elucidate the structure of inosinic acid (IMP) Haiser_Wenzel->Levene_Jacobs Leads to Holley 1965: Robert W. Holley Identifies inosine in the first sequenced tRNA Levene_Jacobs->Holley Foundation for DeNovo Mid-20th Century: Elucidation of de novo purine biosynthesis (IMP as the first purine nucleotide) Lowenstein 1970s: John Lowenstein Describes the Purine Nucleotide Cycle

Caption: A timeline of the key discoveries of inosine nucleotides.

purine_metabolism_overview cluster_de_novo De Novo Purine Biosynthesis cluster_salvage Salvage Pathway cluster_interconversion Nucleotide Interconversion cluster_pnc Purine Nucleotide Cycle PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase & Lyase IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP IMP Dehydrogenase & GMP Synthetase IMP->GMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP AMP_pnc AMP IMP_pnc IMP AMP_pnc->IMP_pnc AMP Deaminase NH3 NH3 AMP_pnc->NH3 IMP_pnc->AMP_pnc Adenylosuccinate Synthetase & Lyase Fumarate Fumarate IMP_pnc->Fumarate Aspartate Aspartate Aspartate->IMP_pnc

Caption: Overview of the central role of IMP in purine metabolism.

holley_workflow tRNA Purified Alanine tRNA digestion Enzymatic Digestion (RNase T1, Pancreatic RNase) tRNA->digestion fragments Overlapping Oligonucleotide Fragments digestion->fragments separation Separation (Ion-Exchange & Paper Chromatography) fragments->separation analysis Sequence Analysis of Fragments separation->analysis reconstruction Sequence Reconstruction analysis->reconstruction final_sequence Complete Alanine tRNA Sequence (including Inosine) reconstruction->final_sequence

References

An In-depth Technical Guide to the Chemical Properties and Structure of Inosine-5'-diphosphate Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine-5'-diphosphate disodium (B8443419) (IDP-Na₂) is a pivotal nucleotide involved in various cellular processes. As a purine (B94841) nucleotide, it serves as a key intermediate in nucleic acid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of Inosine-5'-diphosphate disodium, with a focus on its emerging role in cancer therapeutics through the regulation of the c-MYC oncogene. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Properties and Structure

Inosine-5'-diphosphate is a purine nucleotide consisting of a hypoxanthine (B114508) base attached to a ribose sugar, which is in turn bonded to two phosphate (B84403) groups. The disodium salt form enhances its stability and solubility in aqueous solutions.

Chemical Structure

The structure of Inosine-5'-diphosphate comprises three key components:

  • Hypoxanthine: A purine derivative that is the core nitrogenous base.

  • Ribose: A five-carbon sugar that links the hypoxanthine base to the phosphate groups.

  • Diphosphate (B83284) Group: Two phosphate units linked together and attached to the 5' carbon of the ribose sugar.

The disodium salt form indicates that two sodium ions are associated with the phosphate groups, neutralizing their negative charges.

Quantitative Chemical Data

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₁₂N₄Na₂O₁₁P₂[1][2][3]
Molecular Weight 472.15 g/mol [1][2][3]
CAS Number 54735-61-4[1][4][5]
Appearance White to off-white powder[1][5]
Purity ≥98%[1]
Solubility Soluble in water.[6][7]
Storage -20°C[1][7]

Biological Significance and Signaling Pathways

Inosine-5'-diphosphate plays a crucial role in cellular metabolism and is gaining attention for its specific interactions within key signaling pathways, particularly in the context of cancer biology.

Role in c-MYC Transcription Regulation

Recent research has highlighted the role of Inosine-5'-diphosphate (IDP) as a molecular decoy in the regulation of c-MYC transcription. The c-MYC proto-oncogene is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.

The transcription of c-MYC is partly controlled by a G-quadruplex structure (Pu27-GQ) in its promoter region. The nucleoside diphosphate kinase NM23-H2 can bind to and unfold this G-quadruplex, leading to the activation of c-MYC transcription.

IDP acts as a decoy substrate for NM23-H2, binding to its guanosine (B1672433) diphosphate-binding pocket with high affinity.[4] This interaction prevents NM23-H2 from binding to and unfolding the Pu27-GQ, thereby stabilizing the G-quadruplex structure and repressing c-MYC transcription. This mechanism ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Below is a Graphviz diagram illustrating this signaling pathway.

cMYC_Regulation cluster_0 Normal c-MYC Activation cluster_1 IDP-Mediated Inhibition NM23H2 NM23-H2 Pu27GQ_folded Pu27 G-Quadruplex (Folded, Repressive) NM23H2->Pu27GQ_folded Binds & Unfolds Pu27GQ_unfolded Pu27 Unfolded Pu27GQ_folded->Pu27GQ_unfolded cMYC_transcription c-MYC Transcription (Active) Pu27GQ_unfolded->cMYC_transcription IDP Inosine-5'-diphosphate (IDP) NM23H2_IDP NM23-H2-IDP Complex (Inactive) IDP->NM23H2_IDP Binds to NM23-H2 Pu27GQ_stable Pu27 G-Quadruplex (Stabilized, Repressive) NM23H2_IDP->Pu27GQ_stable Prevents Unfolding cMYC_repression c-MYC Transcription (Repressed) Pu27GQ_stable->cMYC_repression

IDP-mediated inhibition of c-MYC transcription.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Potassium Phosphate buffer (pH 6.0)

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of Mobile Phase A.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in Mobile Phase A to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in Mobile Phase A to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

4. Analysis:

  • Inject the working standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the prepared sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Below is a Graphviz diagram outlining the experimental workflow for HPLC analysis.

HPLC_Workflow cluster_1 HPLC Analysis Start Start Prep_Standards Prepare Standard Solutions Start->Prep_Standards Prep_Sample Prepare Sample Solution Start->Prep_Sample Filter Filter Solutions (0.45 µm) Prep_Standards->Filter Prep_Sample->Filter HPLC_Setup Set up HPLC System Inject_Standards Inject Standards Filter->Inject_Standards Inject_Sample Inject Sample Filter->Inject_Sample HPLC_Setup->Inject_Standards Gen_Cal_Curve Generate Calibration Curve Inject_Standards->Gen_Cal_Curve Gen_Cal_Curve->Inject_Sample Analyze_Data Analyze Peak Area Inject_Sample->Analyze_Data Quantify Quantify IDP-Na2 Analyze_Data->Quantify End End Quantify->End

Workflow for HPLC analysis of IDP-Na₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the use of ³¹P NMR for the structural characterization of this compound.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher) with a phosphorus probe

  • High-quality 5 mm NMR tubes

  • Deuterium oxide (D₂O)

  • This compound sample

  • pH meter

2. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of D₂O in a clean vial.

  • Adjust the pD to a neutral value (around 7.0-7.4) using dilute NaOD or DCl.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Nucleus: ³¹P

  • Pulse Program: A standard one-pulse sequence with proton decoupling.

  • Temperature: 298 K (25°C)

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of the phosphorus nuclei)

  • Number of Scans (ns): 128 or higher, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Spectral Width (sw): Sufficient to cover the expected chemical shift range for diphosphates (e.g., -5 to -15 ppm).

  • Reference: An external reference of 85% H₃PO₄ in D₂O can be used, or the chemical shifts can be referenced internally if a known standard is present.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Baseline correct the spectrum.

  • The resulting spectrum should show two distinct signals for the α and β phosphorus atoms of the diphosphate group, likely as a doublet of doublets due to P-P coupling. The chemical shifts and coupling constants can be used to confirm the structure.

Mass Spectrometry (MS) Analysis

This protocol describes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive detection and quantification of Inosine-5'-diphosphate.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to an HPLC system)

  • C18 reverse-phase column suitable for LC-MS

  • Mobile Phase A: 10 mM Ammonium Acetate in water (pH 7.0)

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Solvents for sample extraction (e.g., methanol, water)

2. Sample Preparation:

  • Standard Solutions: Prepare a series of standard solutions of this compound in a mixture of water and methanol.

  • Biological Sample Extraction (e.g., from cells):

    • Harvest and wash the cells.

    • Lyse the cells using a cold extraction solvent (e.g., 80% methanol).

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase conditions.

3. LC-MS/MS Conditions:

  • LC Method:

    • Column: C18, suitable for polar analytes.

    • Mobile Phase Gradient: A gradient from high aqueous to high organic to elute the polar IDP and then wash the column. For example, start at 2% B, ramp to 90% B, hold, and then return to 2% B to re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • MS Method:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for IDP. A likely precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would result from the fragmentation of the phosphate chain.

    • Collision Energy: Optimize to achieve the most abundant and specific product ions.

4. Data Analysis:

  • Identify the peak corresponding to IDP based on its retention time and specific MRM transition.

  • Quantify the amount of IDP in the sample by comparing its peak area to a calibration curve generated from the standard solutions.

Conclusion

This compound is a nucleotide with significant chemical and biological properties that are of great interest to the scientific community. Its well-defined structure and chemical characteristics make it a valuable tool in biochemical research. Furthermore, its role as a modulator of the c-MYC signaling pathway opens up new avenues for the development of targeted cancer therapies. The experimental protocols provided in this guide offer a starting point for researchers to accurately analyze and quantify this important molecule, facilitating further investigation into its biological functions and therapeutic potential.

References

endogenous synthesis of Inosine-5'-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Endogenous Synthesis of Inosine-5'-diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine-5'-diphosphate (IDP) is a crucial intermediate in purine (B94841) metabolism, serving as a precursor for the synthesis of adenosine (B11128) and guanosine (B1672433) triphosphates (ATP and GTP), the primary energy currency and signaling molecules in the cell. The endogenous synthesis of IDP is a tightly regulated process involving both de novo and salvage pathways. This technical guide provides a comprehensive overview of the core pathways of IDP synthesis, the enzymes involved, regulatory mechanisms, and detailed experimental protocols for its study.

Biosynthesis of Inosine-5'-monophosphate (IMP): The Precursor to IDP

The direct precursor to IDP is Inosine-5'-monophosphate (IMP). The cellular pool of IMP is maintained through two main pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Purine Synthesis Pathway

The de novo pathway builds the purine ring from simpler molecules, such as amino acids, bicarbonate, and formate. This pathway consists of ten enzymatic steps, ultimately leading to the synthesis of IMP. The major site of de novo purine synthesis is the liver.[1][2] This pathway is energetically expensive, consuming multiple ATP molecules per molecule of IMP synthesized.[3]

The enzymes of the de novo purine synthesis pathway are thought to colocalize in the cytoplasm to form a multi-enzyme complex called the "purinosome". This complex is believed to enhance catalytic efficiency by channeling intermediates between enzymes.[2][4]

Salvage Pathway

The salvage pathway recycles purine bases (hypoxanthine, guanine (B1146940), and adenine) and nucleosides from the degradation of nucleic acids and from dietary sources.[1][2] This pathway is less energy-intensive than the de novo pathway. The key enzyme in the salvage of hypoxanthine (B114508) to IMP is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to hypoxanthine.[3] The salvage pathway is particularly important in tissues with a limited capacity for de novo synthesis.[5]

From IMP to IDP: The Phosphorylation Step

Once synthesized, IMP is converted to IDP through the action of a nucleoside monophosphate kinase (NMPK). NMPKs are a family of enzymes that catalyze the phosphorylation of nucleoside monophosphates to their corresponding diphosphates, using a nucleoside triphosphate (typically ATP) as the phosphate (B84403) donor.[6][7]

IMP + ATP ⇌ IDP + ADP

While several NMPKs exist with varying substrate specificities, guanylate kinase (GK) is known to phosphorylate GMP and has been suggested to have broader specificity that may include IMP. The kinetic parameters for this specific reaction are not extensively documented but are crucial for understanding the flux through this metabolic node.

Key Enzymes in the Vicinity of IDP Metabolism

Several key enzymes regulate the flux of purine nucleotides around the IMP and IDP pools. Their activities are critical for maintaining the balance of adenine (B156593) and guanine nucleotides.

Adenylosuccinate Synthetase (ADSS)

ADSS catalyzes the first committed step in the conversion of IMP to AMP. It condenses IMP with aspartate in a GTP-dependent reaction to form adenylosuccinate.[6][8]

Adenylosuccinate Lyase (ADSL)

ADSL catalyzes two distinct steps in purine synthesis: the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) in the de novo pathway, and the cleavage of adenylosuccinate to AMP and fumarate.[9]

IMP Dehydrogenase (IMPDH)

IMPDH catalyzes the rate-limiting step in the de novo synthesis of GMP from IMP. It oxidizes IMP to xanthosine (B1684192) monophosphate (XMP) using NAD+ as a cofactor.[10]

Quantitative Data on Key Enzymes
EnzymeSubstrate(s)Product(s)Co-factor(s)Activator(s)Inhibitor(s)
Adenylosuccinate Synthetase (ADSS) IMP, Aspartate, GTPAdenylosuccinate, GDP, PiMg2+-AMP (feedback inhibition)[8]
Adenylosuccinate Lyase (ADSL) AdenylosuccinateAMP, Fumarate---
IMP Dehydrogenase (IMPDH) IMP, NAD+, H2OXMP, NADH, H+--Mycophenolic acid, Ribavirin[10]
Guanylate Kinase (GK) IMP, ATPIDP, ADPMg2+--
Typical Intracellular Nucleotide Concentrations

The intracellular concentrations of purine nucleotides are tightly regulated to meet the cell's metabolic demands.

NucleotideAverage Concentration (µM) in Mammalian CellsStandard Deviation (µM)
ATP3,1521,698
GTP468224
UTP567460
CTP278242
dATP (dividing cells)2422
dGTP (dividing cells)5.24.5

Data from Traut, T.W. (1994). Physiological concentrations of purines and pyrimidines. Molecular and Cellular Biochemistry, 140(1), 1-22.[1][11][12]

Regulation of IDP Synthesis

The synthesis of IDP is intricately regulated by signaling pathways that sense the cell's energy status and nutrient availability.

mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) pathway, particularly mTOR complex 1 (mTORC1), is a central regulator of cell growth and proliferation. mTORC1 stimulates de novo purine synthesis to ensure an adequate supply of nucleotides for RNA and DNA synthesis.[13][14] It achieves this by:

  • Promoting Purinosome Formation: mTOR signaling influences the colocalization of purine synthesis enzymes with mitochondria, likely to take advantage of the high local concentrations of ATP and other substrates produced by mitochondria.[2][4]

  • Transcriptional Regulation: mTORC1 can upregulate the expression of enzymes involved in the one-carbon metabolism that provides formyl groups for purine synthesis, such as MTHFD2.[5][13]

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a key energy sensor that is activated when the cellular AMP:ATP ratio is high, indicating a low energy state. AMPK activation generally leads to the inhibition of anabolic processes, including nucleotide synthesis, to conserve energy. However, the relationship between AMPK and purine metabolism is complex. 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), an intermediate in the de novo purine synthesis pathway (also known as AICAR), is an allosteric activator of AMPK. This creates a feedback loop where the purine synthesis pathway can influence the cell's central energy regulator.[15]

Signaling Pathways Overview

cluster_mTOR mTORC1 Signaling cluster_AMPK AMPK Signaling cluster_Purine_Synthesis De Novo Purine Synthesis mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 ATF4 ATF4 mTORC1->ATF4 Purinosome Purinosome Formation mTORC1->Purinosome Promotes De_Novo_Synthesis De Novo Purine Synthesis mTORC1->De_Novo_Synthesis Stimulates MTHFD2 MTHFD2 Expression ATF4->MTHFD2 MTHFD2->De_Novo_Synthesis Provides 1-carbon units Purinosome->De_Novo_Synthesis Enhances AMPK AMPK Anabolic_Pathways Anabolic Pathways (including Purine Synthesis) AMPK->Anabolic_Pathways Inhibits ZMP ZMP (AICAR) ZMP->AMPK Activates De_Novo_Synthesis->ZMP IMP IMP De_Novo_Synthesis->IMP

Caption: Regulation of De Novo Purine Synthesis by mTORC1 and AMPK Signaling.

Experimental Protocols

Quantification of Intracellular IDP by UHPLC-MS/MS

This method allows for the sensitive and specific quantification of IDP and other purine nucleotides in cell extracts.

1. Sample Preparation (Cell Extraction):

  • Culture cells to the desired density.

  • Rapidly quench metabolism by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Vortex the lysate vigorously and incubate on ice for 10-15 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new tube for analysis.[16][17]

2. UHPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a reversed-phase C18 column suitable for polar analytes.

    • Employ an ion-pairing agent (e.g., dibutylamine (B89481) acetate) in the mobile phase to improve the retention of highly polar nucleotides.[18]

    • A typical gradient could be:

      • Mobile Phase A: Aqueous solution with ion-pairing agent.

      • Mobile Phase B: Acetonitrile.

      • Run a gradient from low to high organic phase to elute the nucleotides.

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

    • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for IDP and other target nucleotides. For IDP, a potential transition would be based on its molecular weight and fragmentation pattern.

    • Use stable isotope-labeled internal standards for accurate quantification.

Workflow for UHPLC-MS/MS Quantification of IDP

Cell_Culture 1. Cell Culture Quenching 2. Rapid Quenching (Ice-cold PBS) Cell_Culture->Quenching Extraction 3. Metabolite Extraction (80% Methanol) Quenching->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant 5. Supernatant Collection Centrifugation->Supernatant UHPLC 6. UHPLC Separation (C18 column, ion-pairing) Supernatant->UHPLC MSMS 7. MS/MS Detection (Negative ESI, MRM) UHPLC->MSMS Data_Analysis 8. Data Analysis (Quantification) MSMS->Data_Analysis

Caption: Experimental Workflow for UHPLC-MS/MS Quantification of Intracellular IDP.

Spectrophotometric Enzyme Assay for IMP Dehydrogenase (IMPDH)

This assay measures the activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.[10]

1. Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM EDTA.

  • IMP solution (substrate).

  • NAD+ solution (cofactor).

  • Enzyme preparation (cell lysate or purified enzyme).

2. Procedure:

  • In a cuvette, combine the assay buffer, IMP solution, and NAD+ solution.

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH formation is proportional to the IMPDH activity.

Spectrophotometric Enzyme Assay for Adenylosuccinate Lyase (ADSL)

This assay measures the activity of ADSL by monitoring the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate.[3][19]

1. Reagents:

  • Assay Buffer: e.g., 50 mM Potassium Phosphate buffer, pH 7.0.

  • Adenylosuccinate solution (substrate).

  • Enzyme preparation.

2. Procedure:

  • In a cuvette, combine the assay buffer and the adenylosuccinate solution.

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately measure the decrease in absorbance at 280 nm over time.

  • The rate of decrease in absorbance is proportional to the ADSL activity.

Conclusion

The is a central process in cellular metabolism, intricately linked to the overall purine nucleotide pool and regulated by key signaling pathways that sense the cell's energetic and proliferative state. A thorough understanding of the enzymes, pathways, and regulatory mechanisms involved in IDP synthesis is critical for researchers in basic science and drug development. The experimental protocols outlined in this guide provide a foundation for the quantitative analysis of this important metabolic network, paving the way for new discoveries and therapeutic interventions targeting purine metabolism.

References

Inosine-5'-diphosphate Disodium: A Core Component in Cellular Signaling and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine-5'-diphosphate (IDP), particularly as its stable disodium (B8443419) salt (IDP-Na2), is a pivotal purine (B94841) nucleotide with emerging significance in cellular biochemistry and pharmacology. While historically viewed as an intermediate in purine metabolism, recent evidence has illuminated its role as a specific signaling molecule, primarily through its interaction with the P2Y13 purinergic receptor. Furthermore, IDP has been identified as a regulator of gene transcription through its interaction with nucleoside diphosphate (B83284) kinase NM23-H2, impacting the expression of the proto-oncogene c-MYC. This technical guide provides a comprehensive overview of the biological significance of IDP-Na2, consolidating quantitative data, detailing experimental protocols for its study, and visualizing its key signaling pathways. This document is intended to serve as a foundational resource for researchers in cellular biology, pharmacology, and drug development, facilitating further exploration of IDP's therapeutic potential.

Introduction

Inosine-5'-diphosphate (IDP) is a purine ribonucleoside 5'-diphosphate, playing a fundamental role as a metabolite in cellular processes[1]. It is intricately involved in cellular energy metabolism and the biosynthesis of nucleotides[2]. Beyond its metabolic functions, IDP has garnered significant interest as an extracellular signaling molecule[2]. This guide delves into the multifaceted biological roles of IDP, with a particular focus on its function as a signaling molecule and its interactions with key cellular proteins.

Core Biological Significance

The biological importance of Inosine-5'-diphosphate extends from its foundational role in purine metabolism to its specific functions in intercellular communication and gene regulation.

Role in Purine Metabolism

IDP is a central intermediate in the intricate network of purine metabolism. Purines are essential for a vast array of cellular functions, including the synthesis of DNA and RNA, energy transfer, and cellular signaling[3]. The metabolic pathways involving purines are tightly regulated to maintain a balanced pool of nucleotides for cellular growth, proliferation, and survival[4]. IDP's position within this network underscores its importance in maintaining cellular homeostasis.

Signaling via the P2Y13 Receptor

A significant aspect of IDP's biological activity is its role as a preferential agonist for the P2Y13 receptor, a G-protein coupled receptor (GPCR)[5]. The P2Y receptor family is activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP, and is involved in a wide range of physiological and pathological processes[6]. The P2Y13 receptor, in particular, is coupled to Gi/o proteins[5].

Activation of the P2Y13 receptor by agonists like IDP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[7]. This modulation of the cAMP signaling pathway has numerous downstream consequences, including the regulation of neurotransmitter release. For instance, IDP has been shown to reduce both spontaneous and evoked acetylcholine (B1216132) secretion at the mouse neuromuscular junction, an effect that is abolished by a P2Y13 antagonist[5]. This highlights the role of IDP in fine-tuning cholinergic transmission.

Regulation of c-MYC Transcription

Recent studies have unveiled a novel intracellular signaling function of IDP in the regulation of gene expression. IDP has been shown to interact with the nucleoside diphosphate kinase NM23-H2. This interaction disrupts the binding of NM23-H2 to the G-quadruplex structure (Pu27-GQ) in the promoter region of the c-MYC proto-oncogene[8]. The c-MYC gene is a critical regulator of cell growth, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers. By preventing NM23-H2 from unfolding the G-quadruplex, IDP effectively silences c-MYC transcription[8].

Induction of Chromosomal Breakage

In addition to its role in signaling, IDP has been identified as a clastogenic factor, capable of inducing chromosomal breakage in a dose-dependent manner when added to cell cultures[9]. This genotoxic potential suggests that elevated levels of IDP could contribute to genomic instability, a characteristic of many pathological conditions.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of Inosine-5'-diphosphate with its known protein targets. While specific binding affinities for all interactions are not yet fully elucidated, the existing data provide a valuable starting point for quantitative analysis.

Parameter Target Protein Value Cell/System Citation
Dissociation Constant (KD) NM23-H25.0 ± 0.276 μMIn vitro (NMR studies)[8]
Agonist Activity P2Y13 ReceptorPreferential AgonistMouse neuromuscular junction[5]

Note: While IDP is a preferential agonist for the P2Y13 receptor, specific Kd or EC50 values for this interaction are not yet available in the reviewed literature. However, EC50 values for other ADP-like agonists at the P2Y13 receptor are in the nanomolar to low micromolar range, suggesting a high affinity for IDP as well.[10]

Signaling Pathways

The signaling activities of Inosine-5'-diphosphate are primarily mediated through two distinct pathways: the P2Y13 receptor-dependent pathway at the cell surface and the intracellular regulation of c-MYC transcription via NM23-H2.

P2Y13 Receptor Signaling Pathway

As a Gi/o-coupled receptor, the activation of P2Y13 by IDP initiates a canonical signaling cascade that modulates intracellular cAMP levels.

P2Y13_Signaling IDP Inosine-5'-diphosphate (IDP) P2Y13 P2Y13 Receptor IDP->P2Y13 Binds to Gi Gαi Protein P2Y13->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Responses cAMP->Downstream Modulates cMYC_Regulation cluster_nucleus Nucleus NM23_H2 NM23-H2 Pu27_GQ c-MYC Promoter (Pu27 G-Quadruplex) NM23_H2->Pu27_GQ Unfolds cMYC_transcription c-MYC Transcription Pu27_GQ->cMYC_transcription Initiates IDP Inosine-5'-diphosphate (IDP) IDP->NM23_H2 Binds to Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Line Cancer Cell Line (e.g., MDAMB-231) Treatment Treat with IDP-Na2 (Varying Concentrations & Times) Cell_Line->Treatment Control Vehicle Control Cell_Line->Control ChIP Chromatin Immunoprecipitation (ChIP) - Antibody against NM23-H2 Treatment->ChIP RT_qPCR RT-qPCR - Primers for c-MYC mRNA Treatment->RT_qPCR Western_Blot Western Blot - Antibody for c-MYC protein Treatment->Western_Blot Control->ChIP Control->RT_qPCR Control->Western_Blot qPCR Quantitative PCR (qPCR) - Primers for c-MYC promoter ChIP->qPCR Analyze Precipitated DNA Data_Analysis Compare IDP-treated vs. Control: - NM23-H2 binding to c-MYC promoter - c-MYC mRNA levels - c-MYC protein levels qPCR->Data_Analysis RT_qPCR->Data_Analysis Western_Blot->Data_Analysis

References

The Core Mechanism of Action of Inosine-5'-diphosphate Disodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine-5'-diphosphate disodium (B8443419) (IDP-Na2) is a purine (B94841) nucleotide that has emerged as a molecule of interest in biochemical and pharmacological research. This technical guide provides an in-depth exploration of the core mechanism of action of IDP, focusing on its role as a modulator of gene transcription through its interaction with the Nucleoside Diphosphate (B83284) Kinase (NM23-H2). Furthermore, this guide explores its potential, though less characterized, interactions with purinergic signaling pathways. Detailed experimental protocols for key assays, quantitative data from published studies, and visualizations of the relevant signaling and experimental workflows are provided to support further research and drug development efforts in this area.

Introduction

Inosine-5'-diphosphate (IDP) is a naturally occurring nucleotide, playing a role as a fundamental metabolite in cellular processes.[1] Its disodium salt form, IDP-Na2, provides a stable compound for research and potential therapeutic applications. The primary mechanism of action elucidated for IDP involves its function as a "molecular decoy" that disrupts a key protein-DNA interaction regulating the transcription of the c-MYC proto-oncogene, a critical regulator of cell proliferation, growth, and metabolism.[2][3] This discovery has positioned IDP as a potential lead compound in the development of novel anticancer therapies. Additionally, the structural similarity of IDP to other endogenous nucleotides like adenosine (B11128) diphosphate (ADP) and uridine (B1682114) diphosphate (UDP) suggests a potential for interaction with purinergic receptors, a family of cell surface receptors involved in a wide array of physiological and pathological processes.[4][5] This guide will delve into both the established and hypothetical mechanisms of action of IDP.

Core Mechanism of Action: Regulation of c-MYC Transcription

The most well-documented mechanism of action of Inosine-5'-diphosphate involves its ability to modulate the transcriptional activity of the c-MYC proto-oncogene. This is achieved through a direct interaction with the Nucleoside Diphosphate Kinase NM23-H2, which acts as a transcriptional activator for c-MYC.[2][6]

The NM23-H2/G-Quadruplex/c-MYC Axis

The promoter region of the c-MYC gene contains a nuclease-hypersensitive element (NHE III1) that can fold into a G-quadruplex structure. This DNA secondary structure typically acts as a transcriptional repressor. The protein NM23-H2, which possesses nucleoside diphosphate kinase activity, can bind to and unwind this G-quadruplex, leading to the activation of c-MYC transcription.[2][6]

IDP as a Molecular Decoy

Inosine-5'-diphosphate acts as a molecular decoy by binding to the guanosine (B1672433) diphosphate-binding pocket of NM23-H2.[2] This binding event has a significant consequence: it prevents NM23-H2 from interacting with and unfolding the G-quadruplex at the c-MYC promoter. By occupying the binding site on NM23-H2, IDP effectively sequesters the protein, leaving the G-quadruplex in its repressive conformation. This leads to the silencing of c-MYC transcription, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[2]

Signaling Pathway Diagram

cMYC_Regulation_by_IDP IDP-Mediated Inhibition of c-MYC Transcription cluster_promoter c-MYC Promoter cluster_transcription Transcription G-Quadruplex G-Quadruplex (Repressive) Unwound DNA Unwound DNA (Active) G-Quadruplex->Unwound DNA No_Transcription No Transcription G-Quadruplex->No_Transcription c-MYC_Transcription c-MYC Transcription Unwound DNA->c-MYC_Transcription NM23-H2 NM23-H2 NM23-H2->G-Quadruplex Binds & Unfolds NM23-H2->No_Transcription IDP IDP IDP->NM23-H2 Binds (Molecular Decoy)

IDP inhibits c-MYC transcription by binding to NM23-H2.

Potential Mechanism of Action: Interaction with Purinergic Receptors

While less established, a potential secondary mechanism of action for IDP involves its interaction with purinergic receptors, specifically the P2Y receptor family. These G protein-coupled receptors are activated by extracellular nucleotides such as ADP and UDP and are involved in a diverse range of cellular processes, including inflammation, cell proliferation, and neurotransmission.[4][5]

Given that IDP is a nucleoside diphosphate, it is plausible that it could act as an agonist or antagonist at certain P2Y receptor subtypes. Activation of Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) typically leads to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentration.[7]

Further research, such as receptor binding assays and calcium flux experiments, is required to confirm and characterize the interaction of IDP with specific P2Y receptor subtypes.

Hypothetical Signaling Pathway Diagram

Purinergic_Signaling_by_IDP Hypothetical IDP-Mediated Purinergic Signaling IDP IDP P2Y Receptor P2Y Receptor (Hypothetical Target) IDP->P2Y Receptor Binds? G-Protein G-Protein P2Y Receptor->G-Protein Activates PLC Phospholipase C G-Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+_Release Intracellular Ca2+ Release IP3->Ca2+_Release Triggers Downstream_Effects Downstream Cellular Effects DAG->Downstream_Effects Ca2+_Release->Downstream_Effects

Hypothetical activation of P2Y receptors by IDP.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of Inosine-5'-diphosphate with its primary target.

ParameterTargetValueMethodReference
Dissociation Constant (KD) NM23-H25.0 ± 0.276 μMNMR Spectroscopy[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of IDP's mechanism of action.

Chromatin Immunoprecipitation (ChIP) for NM23-H2 Occupancy at the c-MYC Promoter

This protocol is adapted from methodologies used to study the in vivo binding of NM23-H2 to the c-MYC promoter.[6][8]

Objective: To determine if IDP treatment alters the binding of NM23-H2 to the G-quadruplex region in the c-MYC promoter in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, A549, or MDA-MB-231)

  • Inosine-5'-diphosphate disodium

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218) (1.25 M)

  • Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)

  • Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)

  • ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

  • Wash Buffers (Low salt, high salt, LiCl wash)

  • Elution Buffer (1% SDS, 0.1 M NaHCO3)

  • Proteinase K

  • Anti-NM23-H2 antibody (and appropriate IgG control)

  • Protein A/G magnetic beads

  • Primers for qPCR targeting the c-MYC promoter NHE III1 region

Workflow Diagram:

ChIP_Workflow ChIP Experimental Workflow Cell_Culture 1. Cell Culture & IDP Treatment Crosslinking 2. Crosslinking with Formaldehyde Cell_Culture->Crosslinking Quenching 3. Quenching with Glycine Crosslinking->Quenching Cell_Lysis 4. Cell Lysis Quenching->Cell_Lysis Nuclear_Lysis 5. Nuclear Lysis & Sonication Cell_Lysis->Nuclear_Lysis Immunoprecipitation 6. Immunoprecipitation with anti-NM23-H2 Nuclear_Lysis->Immunoprecipitation Washing 7. Washing of Immune Complexes Immunoprecipitation->Washing Elution 8. Elution of Protein-DNA Complexes Washing->Elution Reverse_Crosslinking 9. Reverse Crosslinking Elution->Reverse_Crosslinking DNA_Purification 10. DNA Purification Reverse_Crosslinking->DNA_Purification qPCR 11. qPCR Analysis DNA_Purification->qPCR

Workflow for Chromatin Immunoprecipitation (ChIP).

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency and treat with the desired concentrations of IDP-Na2 for a specified time.

  • Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.

  • Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

  • Cell Lysis: Harvest and wash the cells, then resuspend in Cell Lysis Buffer and incubate on ice.

  • Nuclear Lysis and Sonication: Pellet the nuclei, resuspend in Nuclear Lysis Buffer, and sonicate to shear chromatin to an average size of 200-1000 bp.

  • Immunoprecipitation: Dilute the chromatin with ChIP Dilution Buffer and pre-clear with Protein A/G beads. Incubate the supernatant with anti-NM23-H2 antibody or IgG control overnight at 4°C. Add Protein A/G beads to capture the immune complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elution: Elute the protein-DNA complexes from the beads using Elution Buffer.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C for several hours.

  • DNA Purification: Treat with Proteinase K and purify the DNA using a column-based kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the c-MYC promoter region to quantify the amount of immunoprecipitated DNA.

NMR Spectroscopy for IDP-NM23-H2 Binding Affinity

This protocol outlines the general steps for determining the binding affinity of a small molecule like IDP to a protein using Saturation Transfer Difference (STD) NMR spectroscopy, as mentioned in the characterization of the IDP-NM23-H2 interaction.[2][9]

Objective: To determine the dissociation constant (KD) of the IDP-NM23-H2 interaction.

Materials:

  • Purified NM23-H2 protein

  • This compound

  • Deuterated buffer (e.g., D2O-based phosphate (B84403) buffer)

  • NMR spectrometer

Workflow Diagram:

NMR_Workflow STD-NMR Experimental Workflow Sample_Prep 1. Prepare Protein & Ligand Samples On_Resonance 2. Acquire On-Resonance Spectrum (Saturate Protein Signals) Sample_Prep->On_Resonance Off_Resonance 3. Acquire Off-Resonance Spectrum (No Protein Saturation) Sample_Prep->Off_Resonance Difference_Spectrum 4. Calculate Difference Spectrum (STD Spectrum) On_Resonance->Difference_Spectrum Off_Resonance->Difference_Spectrum Titration 5. Repeat for Different Ligand Concentrations Difference_Spectrum->Titration Data_Analysis 6. Analyze STD Amplification vs. [Ligand] to Determine KD Titration->Data_Analysis

Workflow for STD-NMR binding analysis.

Procedure:

  • Sample Preparation: Prepare a series of NMR samples containing a constant concentration of NM23-H2 and varying concentrations of IDP in a deuterated buffer.

  • On-Resonance Spectrum: Acquire a 1D proton NMR spectrum while selectively saturating a region where only protein resonances appear (e.g., -1 ppm).

  • Off-Resonance Spectrum: Acquire a reference 1D proton NMR spectrum with the saturation frequency set to a region where no protein or ligand signals are present (e.g., 40 ppm).

  • Difference Spectrum (STD): Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only show signals from the ligand (IDP) that has bound to the protein.

  • Titration: Repeat steps 2-4 for each sample with a different concentration of IDP.

  • Data Analysis: Measure the STD amplification factor for one or more IDP protons at each concentration. Plot the STD amplification factor as a function of the IDP concentration and fit the data to a binding isotherm to determine the dissociation constant (KD).

Calcium Flux Assay for P2Y Receptor Activation

This protocol describes a general method to assess the activation of Gq-coupled P2Y receptors by measuring changes in intracellular calcium concentration.[7][10]

Objective: To determine if IDP can induce an increase in intracellular calcium, indicative of P2Y receptor activation.

Materials:

  • Cells expressing the P2Y receptor of interest (or a panel of P2Y receptors)

  • This compound

  • Positive control agonist (e.g., ADP or UTP)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader with kinetic reading capabilities and injectors

Procedure:

  • Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Inject a solution of IDP-Na2 (or the positive control) into the wells while continuously measuring the fluorescence.

  • Data Acquisition: Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Analyze the kinetic data to determine the peak fluorescence response and calculate the EC50 value if a dose-response curve is generated.

Conclusion

This compound presents a compelling mechanism of action centered on the regulation of the c-MYC proto-oncogene through its interaction with NM23-H2. The function of IDP as a molecular decoy that stabilizes the repressive G-quadruplex structure in the c-MYC promoter offers a novel strategy for targeting this critical oncogene. While the quantitative aspects of this interaction and its downstream cellular effects require further detailed investigation, the foundational mechanism is well-supported by the available literature.

The potential for IDP to interact with purinergic receptors opens up additional avenues for research and could reveal a broader pharmacological profile for this molecule. The experimental protocols provided in this guide offer a starting point for researchers to further explore and validate these mechanisms of action. A deeper understanding of the multifaceted roles of Inosine-5'-diphosphate will be crucial for its potential development as a therapeutic agent.

References

Inosine-5'-diphosphate Disodium: A Technical Guide to its Role in Cancer Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine-5'-diphosphate disodium (B8443419) (IDP-Na2), a purinergic signaling molecule, is emerging as a modulator of cancer cell biology. As a diphosphate (B83284) nucleotide, its interactions are primarily mediated through the P2Y family of G protein-coupled receptors, specifically P2Y12 and P2Y13, for which it is a known agonist. This technical guide synthesizes the current understanding of IDP's role in cancer, focusing on its potential to influence key cellular processes such as proliferation, migration, and apoptosis through the activation of these receptors. While direct studies on IDP-Na2 in oncology are limited, this document extrapolates its likely effects based on the established functions of its target receptors in various cancer models. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research into the therapeutic potential of targeting this axis.

Introduction

Purinergic signaling, mediated by extracellular nucleotides and nucleosides, is a fundamental communication pathway that regulates a vast array of physiological and pathological processes, including those central to cancer development and progression.[1][2] Inosine-5'-diphosphate (IDP) is an endogenous nucleotide that can accumulate in the extracellular space, particularly within the tumor microenvironment, as a result of ATP metabolism by ectonucleotidases like CD39.[2] This guide focuses on the disodium salt of IDP (IDP-Na2) and its potential implications in cancer cell biology, primarily through its agonistic activity on P2Y12 and P2Y13 receptors.[3] Understanding the intricate signaling cascades initiated by IDP-Na2 is crucial for elucidating its role in tumorigenesis and for the development of novel therapeutic strategies.

Quantitative Data: Receptor Activation

While specific quantitative data for the effects of Inosine-5'-diphosphate disodium on cancer cell lines are not extensively documented in the current literature, its potency as an agonist for P2Y12 and P2Y13 receptors has been determined in non-cancer cell systems. This data is critical for inferring its potential biological activity in cancer cells expressing these receptors.

AgonistReceptorEC50 (µM)Cell System/Assay Context
Inosine-5'-diphosphate (IDP)P2Y123.18Not specified in cancer cells
Inosine-5'-diphosphate (IDP)P2Y130.552Not specified in cancer cells

Table 1: Potency of Inosine-5'-diphosphate at P2Y Receptors. [3]

Core Signaling Pathways

This compound primarily exerts its effects by activating the Gi-coupled P2Y12 and P2Y13 receptors.[4] Activation of these receptors initiates a signaling cascade that can influence multiple hallmarks of cancer.

P2Y12 and P2Y13 Receptor Signaling

Upon binding of IDP-Na2, P2Y12 and P2Y13 receptors, being coupled to Gi proteins, lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This reduction in cAMP can have profound effects on downstream signaling pathways that regulate cell proliferation, survival, and migration.

P2Y_Signaling cluster_cytosol Cytosol IDP Inosine-5'-diphosphate (IDP-Na2) P2Y12_13 P2Y12 / P2Y13 Receptor IDP->P2Y12_13 G_protein Gi Protein P2Y12_13->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Apoptosis) Downstream->Cellular_Response

IDP-Na2 signaling via Gi-coupled P2Y12/13 receptors.

Role in Cancer Cell Biology

The activation of P2Y12 and P2Y13 receptors by agonists like IDP can have multifaceted and sometimes contradictory effects on cancer cells, depending on the cancer type and the specific receptor expression profile.

Cell Proliferation

Activation of P2Y12 receptors has been shown to promote the proliferation of certain cancer cells, such as in pancreatic cancer.[6] Conversely, in glioblastoma, antagonism of P2Y12 receptors reduces cell viability and proliferation.[7] Therefore, IDP-Na2, as a P2Y12 agonist, may potentially stimulate the growth of susceptible cancer types.

Cell Migration and Invasion

The P2Y12 receptor is implicated in promoting cancer cell migration and metastasis.[3][8] Platelet-derived ADP acting on P2Y12 receptors on both platelets and cancer cells can facilitate tumor cell adhesion and invasion.[9] In glioblastoma, P2Y12 receptor antagonism inhibits cell migration.[7] Thus, IDP-Na2 could potentially enhance the migratory and invasive phenotype of cancer cells that express P2Y12.

Apoptosis

The role of P2Y12 activation in apoptosis is complex. In some contexts, P2Y12 signaling via the AKT pathway can protect cancer cells from apoptosis.[3] Treatment with a P2Y12 antagonist has been shown to induce apoptosis in pancreatic cancer cells.[3] This suggests that IDP-Na2 might exert a pro-survival effect by inhibiting apoptosis.

Tumor Microenvironment

P2Y12 receptors are expressed on various immune cells, including microglia and macrophages, and play a role in modulating the tumor immune microenvironment.[3] P2Y12 activation on platelets can also promote angiogenesis.[3] By activating P2Y12, IDP-Na2 could influence the immune landscape and vascularization of tumors.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on cancer cell biology.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • This compound (IDP-Na2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of IDP-Na2 in complete medium.

  • Remove the medium from the wells and add 100 µL of the IDP-Na2 dilutions. Include a vehicle control (medium without IDP-Na2).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_IDP Treat with IDP-Na2 dilutions Incubate_24h->Treat_IDP Incubate_Time Incubate for 24, 48, or 72h Treat_IDP->Incubate_Time Add_MTT Add MTT solution Incubate_Time->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze Analyze data (Viability %, IC50) Read_Absorbance->Analyze End End Analyze->End

Workflow for the MTT cell proliferation assay.
Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, is used to assess the migratory capacity of cancer cells in response to a chemoattractant.

Materials:

  • Cancer cell line of interest

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • This compound (IDP-Na2)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet staining solution

  • Microscope

Protocol:

  • Coat the bottom of the Transwell inserts with an extracellular matrix protein (e.g., fibronectin) if required for the cell type, and allow to dry.

  • Starve the cancer cells in serum-free medium for 12-24 hours.

  • Resuspend the starved cells in serum-free medium containing different concentrations of IDP-Na2 or vehicle control.

  • Add 500 µL of complete medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for a period that allows for cell migration but not proliferation (e.g., 6-24 hours).

  • Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with crystal violet for 15 minutes.

  • Wash the inserts with water and allow them to dry.

  • Count the number of migrated cells in several fields of view under a microscope.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound (IDP-Na2)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of IDP-Na2 or a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Signaling Assays

This assay measures changes in intracellular calcium levels upon receptor activation, typically for Gq-coupled receptors. While P2Y12 and P2Y13 are Gi-coupled, some P2Y receptors can exhibit promiscuous coupling, or IDP might have off-target effects on Gq-coupled P2Y receptors at high concentrations.

Materials:

  • Cancer cell line of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound (IDP-Na2)

  • Fluorescence plate reader with an injection system

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium and add the loading buffer to the cells.

  • Incubate for 1 hour at 37°C.

  • Wash the cells with HBSS.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a solution of IDP-Na2 and immediately begin recording the fluorescence intensity over time.

  • Analyze the change in fluorescence to determine the extent of calcium mobilization.

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptor activation.

Materials:

  • Cancer cell line of interest

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • This compound (IDP-Na2)

  • Cell lysis buffer (provided in the kit)

Protocol:

  • Seed cells in a 96-well plate and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of IDP-Na2 for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Measure the cAMP concentration in the cell lysates using the chosen assay format (e.g., ELISA, FRET).

  • The agonistic effect of IDP-Na2 on Gi-coupled receptors will be observed as a dose-dependent decrease in forskolin-stimulated cAMP levels.

Conclusion and Future Directions

This compound represents a compelling but understudied molecule in the context of cancer cell biology. Its established agonistic activity on P2Y12 and P2Y13 receptors, which are increasingly implicated in cancer progression, suggests that IDP-Na2 may play a significant role in modulating tumor growth, metastasis, and the tumor microenvironment. The provided experimental frameworks offer a starting point for researchers to directly investigate these potential effects. Future studies should focus on characterizing the expression of P2Y12 and P2Y13 receptors across a panel of cancer cell lines and primary tumors, and then systematically evaluating the impact of IDP-Na2 on key cancer-related phenotypes. Elucidating the precise mechanisms of action and downstream signaling pathways will be critical in determining whether targeting IDP-Na2 or its receptors could be a viable therapeutic strategy in oncology.

References

The Pivotal Role of Intrinsically Disordered Proteins in Cardiovascular Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Intrinsically disordered proteins (IDPs), and proteins with intrinsically disordered regions (IDRs), are challenging the traditional structure-function paradigm in biology. Lacking a stable three-dimensional structure, these proteins exhibit a conformational plasticity that allows them to act as key hubs in cellular signaling networks. Their involvement in a host of human diseases is becoming increasingly apparent, and the cardiovascular system is no exception. This technical guide provides an in-depth exploration of the role of key IDPs in cardiovascular disease (CVD), focusing on their molecular mechanisms, the experimental protocols used to study them, and the quantitative data that underscore their clinical relevance.

Key Intrinsically Disordered Proteins in Cardiovascular Disease

A growing body of evidence implicates several IDPs in the pathogenesis of various cardiovascular conditions, including heart failure, cardiac fibrosis, and myocardial infarction.[1] These proteins often function as signaling scaffolds or transcriptional regulators, and their dysregulation can lead to profound cellular dysfunction. Analysis of CVD-related proteins has shown a significant enrichment in intrinsic disorder, suggesting that this structural feature is important for their function in cardiovascular processes.[2]

Tumor Suppressor Protein p53

The tumor suppressor p53 is a well-known IDP that plays a crucial role in regulating cell cycle, DNA repair, and apoptosis.[3] In the context of the cardiovascular system, p53 is a key mediator of cardiomyocyte apoptosis in response to ischemic and genotoxic stress.[4][5] Under conditions such as myocardial infarction, p53 expression is elevated, leading to the transcriptional activation of pro-apoptotic genes and direct interaction with mitochondrial proteins to induce cell death.[3][6]

Osteopontin (OPN)

Osteopontin is a secreted phosphoprotein with extensive intrinsic disorder that functions as a cytokine and an extracellular matrix-binding protein.[7] In the heart, OPN is upregulated in response to stressors like pressure overload and ischemia, and it is a key driver of cardiac fibrosis and adverse remodeling.[7][8] It mediates its effects by interacting with cell surface receptors, primarily integrins, to activate signaling pathways that promote fibroblast proliferation, differentiation into myofibroblasts, and collagen deposition.[9]

Alpha-Synuclein (α-Syn)

While predominantly known for its role in neurodegenerative diseases like Parkinson's, α-synuclein is also expressed in the cardiac nervous system.[10] This small, highly disordered protein can aggregate, and these aggregates are found in cardiac sympathetic nerves in synucleinopathies, where they are associated with sympathetic denervation.[11] This cardiac neuropathy can lead to autonomic dysfunction, a common non-motor symptom in these diseases. Recent research suggests α-synuclein may also modulate neurotransmitter synthesis by interacting with enzymes like tyrosine hydroxylase and dopamine (B1211576) beta-hydroxylase.[3][12]

Cardiac Ankyrin Repeat Protein (CARP)

CARP (encoded by the ANKRD1 gene) is a stress-responsive protein highly expressed in cardiac muscle that functions as a transcriptional co-factor and a component of the sarcomere.[8][13] It is upregulated in various forms of heart failure and cardiomyopathy.[8][14] CARP has a dual localization in the nucleus and the sarcomeric I-band, where it binds to the elastic protein titin, suggesting a role in mechanosensing and signaling from the sarcomere to the nucleus.[10][13]

Breast Cancer Susceptibility Gene 1 (BRCA1)

BRCA1 is a large protein with significant disordered regions that is critical for DNA repair and genome stability.[15] While its role in cancer is well-established, recent studies have uncovered its importance in cardiovascular health. Loss of BRCA1 in cardiomyocytes leads to impaired DNA damage repair, increased apoptosis (via a p53-dependent pathway), and heightened susceptibility to cardiac failure following ischemic or genotoxic stress.[4][5] Conversely, BRCA1 expression is upregulated in human cardiac tissue in response to ischemia.[16]

Quantitative Data on IDPs in Cardiovascular Disease

The clinical relevance of these IDPs is underscored by quantitative changes in their expression levels and binding affinities in the context of cardiovascular disease.

Table 1: Expression and Concentration of IDPs in Cardiovascular Disease
ProteinDisease ContextTissue/FluidChange in Expression/ConcentrationReference(s)
Osteopontin (OPN) Chronic Heart Failure (CHF)Plasma532 ng/mL (CHF) vs. 382 ng/mL (Control)[17][18]
CHF (NYHA Class III/IV)Plasma672 ng/mL vs. 479 ng/mL (NYHA Class I/II)[17][18]
Acute Myocardial Infarction (Day 3)Plasma1139 ng/mL vs. 420 ng/mL (Control)[18]
BRCA1 Ischemic Heart DiseaseVentricular Tissue~2.1-fold increase[16]
Perioperative Ischemia/ReperfusionAtrial Tissue~1.5-fold increase[16]
CARP Dilated CardiomyopathyLeft VentricleSignificant increase[14]
Heart FailureLeft VentricleMarked increase[8]
Alpha-Synuclein SynucleinopathiesCardiac NervesAggregates present in 90% of patients[11]
Parkinson's DiseaseCSFLower levels in PD patients
Table 2: Protein-Protein Interaction Affinities
Interacting ProteinsBiological ContextMethodDissociation Constant (Kd) / IC50Reference(s)
p53 - MDM2 Regulation of p53 stabilityMultiple~580 nM[7][19]
p53 (phosphorylated T18) - MDM2 Regulation of p53 stabilityMultiple~5.8 µM (10-fold weaker binding)[19]
CARP - Titin (UN2A-Ig81) Sarcomere mechanosensingNot specifiedHigh affinity[20]
BRCA1 - BARD1 DNA Damage ResponseNot specifiedRequired for tumor suppression[21]

Note: Quantitative data for protein-protein interaction affinities of IDPs can be challenging to obtain due to their dynamic nature and are not always available in the literature.

Signaling Pathways and Molecular Interactions

The functional consequences of IDP dysregulation in cardiovascular disease are best understood by examining their roles in specific signaling pathways.

p53-Mediated Apoptosis in Cardiomyocytes

In response to cellular stress such as ischemia, p53 is stabilized and activated. It then translocates to the nucleus to induce the expression of pro-apoptotic proteins like Bax and PUMA. Cytosolic p53 can also directly interact with Bcl-2 family proteins at the mitochondria to trigger the release of cytochrome c, leading to caspase activation and apoptosis.[3][5]

p53_apoptosis_pathway stress Ischemic Stress/ Genotoxic Damage p53 p53 stress->p53 Activation/ Stabilization mdm2 MDM2 p53->mdm2 Inhibition bax Bax p53->bax Transcriptional Activation cyto_c Cytochrome c p53->cyto_c Direct mitochondrial interaction bax->cyto_c Promotes release caspases Caspases cyto_c->caspases Activation apoptosis Apoptosis caspases->apoptosis

p53-mediated apoptotic signaling in cardiomyocytes.
Osteopontin-Induced Cardiac Fibrosis

Osteopontin mediates cardiac fibrosis primarily through its interaction with integrin receptors on cardiac fibroblasts.[7] This engagement activates downstream signaling cascades involving Focal Adhesion Kinase (FAK) and Transforming Growth Factor-beta (TGF-β) pathways, leading to myofibroblast differentiation, proliferation, and increased synthesis of extracellular matrix proteins like collagen.[7][22]

osteopontin_fibrosis_pathway opn Osteopontin (OPN) integrin Integrin Receptors (e.g., αvβ3) opn->integrin Binding fak FAK integrin->fak Activation tgf_beta TGF-β Pathway integrin->tgf_beta Activation myofibroblast Myofibroblast Differentiation fak->myofibroblast tgf_beta->myofibroblast fibroblast Cardiac Fibroblast collagen Collagen Synthesis myofibroblast->collagen fibrosis Cardiac Fibrosis collagen->fibrosis

Osteopontin signaling in cardiac fibrosis.
BRCA1 in the Cardiac DNA Damage Response

In response to DNA damage in cardiomyocytes, such as that induced by ischemia, BRCA1 is upregulated and participates in the DNA damage response (DDR).[4][16] It forms complexes with other proteins like BARD1 and plays a role in homologous recombination repair.[21] If DNA damage is overwhelming, a dysfunctional BRCA1 pathway can lead to the activation of p53-mediated apoptosis.[5]

brca1_ddr_pathway dna_damage DNA Double-Strand Breaks (e.g., from Ischemia) brca1 BRCA1 dna_damage->brca1 Upregulation/ Recruitment bard1 BARD1 brca1->bard1 Complex Formation repair_complex Homologous Recombination Repair bard1->repair_complex cell_survival Cell Survival repair_complex->cell_survival p53_apoptosis p53-mediated Apoptosis brca1_loss BRCA1 Dysfunction brca1_loss->repair_complex Inhibition brca1_loss->p53_apoptosis

Role of BRCA1 in the cardiac DNA damage response.

Experimental Protocols for Studying IDPs in a Cardiovascular Context

Characterizing the structure, interactions, and function of IDPs requires a specialized toolkit of biophysical and biochemical techniques.

General Experimental Workflow

A typical workflow for investigating the role of a novel IDP in cardiovascular disease involves a multi-faceted approach, starting from initial identification and moving towards functional characterization in cellular and animal models.

idp_research_workflow start Hypothesis: IDP involved in CVD bioinformatics Bioinformatics Analysis (Disorder Prediction, Expression Data) start->bioinformatics cloning Cloning and Recombinant Protein Expression/Purification bioinformatics->cloning biophysical Biophysical Characterization (CD, SAXS, NMR) cloning->biophysical interaction Interaction Studies (Co-IP, Pull-down, BLI) cloning->interaction biophysical->interaction cellular Cellular Assays (Cardiomyocytes, Fibroblasts) interaction->cellular animal Animal Models of CVD (e.g., MI, Pressure Overload) cellular->animal end Elucidation of Mechanism and Therapeutic Potential animal->end

Logical workflow for IDP research in CVD.
Detailed Methodology: Co-Immunoprecipitation (Co-IP) from Cardiac Tissue

Objective: To identify the interaction partners of a target IDP in its native cellular environment within cardiac tissue.

Materials:

  • Cardiac tissue (e.g., rat heart)

  • Pre-chilled PBS

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

  • Primary antibody specific to the target IDP.

  • Isotype control IgG.

  • Protein A/G magnetic beads.

  • Magnetic separation rack.

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

Protocol:

  • Tissue Homogenization:

    • Excise and immediately place the cardiac tissue in ice-cold PBS.

    • Mince the tissue into small pieces on ice.

    • Homogenize the minced tissue in 1-2 mL of ice-cold Co-IP Lysis Buffer using a Dounce homogenizer or a similar mechanical disruptor.

    • Incubate the homogenate on a rotator for 30 minutes at 4°C to ensure complete lysis.

  • Lysate Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Pre-clearing the Lysate:

    • To a defined amount of protein lysate (e.g., 1-2 mg), add 20-30 µL of Protein A/G magnetic bead slurry.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding to the beads.

    • Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of the primary antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.

  • Complex Capture:

    • Add 30-50 µL of pre-washed Protein A/G magnetic bead slurry to each sample.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using the magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer. For each wash, resuspend the beads, incubate briefly, and then pellet on the magnetic rack.

  • Elution:

    • After the final wash, remove all residual buffer.

    • Elute the protein complexes from the beads by adding 30-50 µL of 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

    • Alternatively, use a non-denaturing elution buffer if downstream applications require native proteins.

  • Analysis:

    • Pellet the beads on the magnetic rack and collect the eluate.

    • Analyze the eluate by SDS-PAGE and Western blotting or by mass spectrometry to identify the co-precipitated proteins.

Key Considerations for Biophysical Characterization

Circular Dichroism (CD) Spectroscopy:

  • Objective: To assess the secondary structure content of an IDP and its conformational changes upon binding to a ligand or under different environmental conditions.

  • Methodology: Far-UV CD spectra (typically 190-250 nm) are collected for the purified IDP in a suitable buffer (e.g., phosphate (B84403) buffer at neutral pH). A characteristic spectrum for a disordered protein shows a strong negative peak around 200 nm. Titration experiments can be performed by adding increasing concentrations of a binding partner or a denaturant/stabilizer to monitor structural transitions.

Small-Angle X-ray Scattering (SAXS):

  • Objective: To determine the overall shape, size, and flexibility of an IDP in solution.

  • Methodology: SAXS data is collected on a purified, monodisperse sample of the IDP across a range of concentrations to extrapolate to infinite dilution. The resulting scattering curve provides information about the radius of gyration (Rg) and the maximum dimension (Dmax) of the protein. Analysis of the Kratky plot can distinguish between folded, globular proteins and flexible, disordered ones. Ensemble modeling techniques can be used to generate a collection of conformations that collectively fit the experimental SAXS data, providing a more realistic representation of the IDP's structural ensemble.[23][24]

Conclusion and Future Directions

Intrinsically disordered proteins are emerging as critical players in the complex landscape of cardiovascular disease. Their inherent flexibility allows them to participate in a wide range of cellular processes, but also makes them susceptible to dysregulation that can drive pathology. A deeper understanding of their mechanisms of action, facilitated by the advanced experimental techniques outlined in this guide, is essential for the development of novel therapeutic strategies. Future research will likely focus on targeting the specific interactions of these IDPs, aiming to modulate their function rather than simply inhibiting them. This approach holds the promise of more precise and effective treatments for a range of cardiovascular disorders.

References

The Therapeutic Potential of Intrinsically Disordered Proteins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Therapeutic Applications of Intrinsically Disordered Proteins (IDPs).

Intrinsically disordered proteins (IDPs) and regions (IDRs) represent a paradigm shift in structural biology, challenging the traditional sequence-structure-function model.[1] Lacking a stable three-dimensional structure, these proteins exist as dynamic conformational ensembles, a feature that is central to their diverse roles in cellular signaling, regulation, and the assembly of biomolecular condensates.[2][3] Their inherent flexibility allows them to interact with multiple partners and undergo post-translational modifications, making them key hubs in cellular networks.[2] However, this dynamic nature also implicates them in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders, rendering them a compelling, albeit challenging, class of therapeutic targets.[1][4] This guide provides a technical overview of the therapeutic landscape of IDPs, focusing on quantitative data, experimental methodologies, and key signaling pathways.

Therapeutic Targeting of IDPs: Quantitative Insights

The development of small molecules that can modulate the function of IDPs is a burgeoning field. These molecules can act by inhibiting protein-protein interactions, stabilizing a specific conformation, or even inducing the degradation of the target IDP.[5][6][7] Below are tables summarizing key quantitative data for two prominent examples of IDP-targeting clinical candidates.

Table 1: Preclinical and Clinical Data for IDP-121 (c-Myc Inhibitor)
ParameterValueContextSource
Binding Affinity (Kd) 400 nMBinding to c-Myc[6]
Mechanism of Action Disrupts c-MYC/MAX complex, promotes c-MYC degradationCellular assays (immunoprecipitation, FRET)[5][8][9]
In Vitro Efficacy Reduced viability of multiple myeloma (MM) cell linesApoptosis induction[5][8]
In Vivo Efficacy Significant reduction of tumor growthSubcutaneous plasmacytoma and disseminated xenograft models of MM[8][9]
Clinical Trial Phase Phase 1/2 (CASSANDRA trial; NCT05908409)Relapsed/refractory hematologic malignancies[10][11][12]
Preliminary Clinical Results Disease stabilization observed at low doses with no significant toxicities7 patients in dose-escalation phase[10]
Table 2: Preclinical and Clinical Data for EPI-002 (Ralaniten) and Analogs (AR-NTD Inhibitors)
CompoundIC50ContextSource
EPI-002 (Ralaniten) 7.4 µMInhibition of AR transcriptional activity[13]
EPI-002 (Ralaniten) ~10 µMBlockade of androgen-induced proliferation of LNCaP cells[1]
EPI-7170 < 0.5 µMInhibition of androgen-induced PSA-luciferase activity[14]
VPC-220010 2.7 µMInhibition of ARV7 activity[15]
VPC-220010 5.3 µMDecrease in viability of LNCaP cells[15]
Compound 16 0.60 µMInhibition of GRE2-luciferase activity[16]
Clinical Trial (EPI-506 - prodrug of Ralaniten) Phase 1/2 (discontinued)Poor oral bioavailability and excessive pill burden[3]
Clinical Trial (EPI-7386 - next generation) Phase 1Combination therapy for prostate cancer[3]

Key Signaling Pathways Involving IDPs

The functional importance of IDPs is underscored by their involvement in critical signaling pathways that are often dysregulated in disease. Understanding these pathways is crucial for the rational design of targeted therapies.

The p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 is a classic example of a protein with significant intrinsically disordered regions that are crucial for its function.[15] Its interaction with the E3 ubiquitin ligase MDM2 is a key regulatory node in the cell cycle and apoptosis. MDM2 binds to the disordered N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[17][18] In response to cellular stress, such as DNA damage, post-translational modifications of p53 disrupt this interaction, leading to p53 stabilization and activation of its downstream targets.[17][18]

p53_MDM2_pathway p53-MDM2 Signaling Pathway cluster_nucleus Nucleus p53 p53 (IDP) MDM2 MDM2 p53->MDM2 activates transcription p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 ubiquitinates for degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest DNA_damage DNA Damage ATM_ATR ATM/ATR DNA_damage->ATM_ATR activates ATM_ATR->p53 phosphorylates (stabilizes)

Caption: The p53-MDM2 signaling pathway illustrating the negative feedback loop.

The c-Myc Signaling Pathway

The oncoprotein c-Myc is another critical transcription factor with a disordered region that is essential for its function. c-Myc forms a heterodimer with Max to bind to E-box sequences in the promoters of its target genes, thereby regulating cell proliferation, growth, and apoptosis.[2] Overexpression of c-Myc is a hallmark of many cancers, making the inhibition of the c-Myc/Max interaction a key therapeutic strategy.[5][8]

cMyc_pathway c-Myc Signaling Pathway cluster_cell Cell GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK cMyc c-Myc (IDP) ERK->cMyc phosphorylates (stabilizes) cMyc_Max c-Myc/Max Heterodimer cMyc->cMyc_Max Max Max Max->cMyc_Max E_box E-box DNA sequence cMyc_Max->E_box binds Proliferation Cell Proliferation & Growth E_box->Proliferation activates transcription

Caption: A simplified representation of the c-Myc signaling cascade.

Experimental Methodologies for IDP Research

Studying the structure, dynamics, and interactions of IDPs requires a specialized toolkit of biophysical techniques. These methods are adapted to characterize the heterogeneous conformational ensembles and transient interactions that define IDP function.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying IDPs at atomic resolution in solution.[2][19] It provides information on the structural propensities, dynamics, and interactions of IDPs.

Detailed Methodology:

  • Sample Preparation:

    • Express and purify 15N and/or 13C-labeled protein.

    • Prepare the sample in a low-salt NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a concentration of 100-500 µM.

    • Add 5-10% D2O for the lock signal.

  • Data Acquisition:

    • Acquire a 2D 1H-15N HSQC spectrum to assess sample quality and dispersion. For IDPs, signals are typically clustered in a narrow region of the proton dimension.

    • Perform a suite of triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) for backbone resonance assignment.

    • Measure relaxation parameters (T1, T2, and 1H-15N heteronuclear NOE) to probe ps-ns timescale dynamics.

    • Use paramagnetic relaxation enhancement (PRE) and residual dipolar couplings (RDCs) to obtain long-range distance and orientational restraints.

  • Data Analysis:

    • Process spectra using software like NMRPipe.

    • Analyze spectra and perform resonance assignments using software like CCPNmr Analysis or SPARKY.

    • Calculate secondary chemical shifts to identify regions with transient secondary structure.

    • Use relaxation data to characterize backbone flexibility.

    • Incorporate PRE and RDC data into structural ensemble calculations using programs like Xplor-NIH or CYANA.

Small-Angle X-ray Scattering (SAXS)

SAXS provides low-resolution structural information about the overall size and shape of macromolecules in solution.[20] It is particularly well-suited for characterizing the global dimensions of IDP conformational ensembles.

Detailed Methodology:

  • Sample Preparation:

    • Prepare highly pure and monodisperse protein samples at a range of concentrations (e.g., 1-10 mg/mL) in a well-matched buffer.

    • Ensure the buffer composition is identical for the sample and the buffer blank.

    • Centrifuge samples immediately before data collection to remove aggregates.

  • Data Collection:

    • Collect scattering data for the protein solutions and the corresponding buffer blanks at a synchrotron source.

    • Record data over a q-range of approximately 0.01 to 0.5 Å-1.

  • Data Processing and Analysis:

    • Subtract the buffer scattering from the sample scattering using software like PRIMUS or Scatter.

    • Generate a Guinier plot (ln(I(q)) vs. q2) to determine the radius of gyration (Rg) and the forward scattering intensity (I(0)).

    • Create a dimensionless Kratky plot (q2I(q)/I(0) vs. qRg) to assess the flexibility of the protein. A plateauing curve is indicative of a disordered protein.

    • Calculate the pair-distance distribution function (P(r)) using programs like GNOM to determine the maximum particle dimension (Dmax).

    • Perform ensemble analysis using software like EOM (Ensemble Optimization Method) to generate a pool of random conformers and select a sub-ensemble that best fits the experimental data.

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET is a powerful technique for probing the conformational dynamics and interactions of individual IDP molecules.[21][22][23] It measures the efficiency of energy transfer between two fluorophores, which is dependent on the distance between them.

Detailed Methodology:

  • Fluorophore Labeling:

    • Introduce two cysteine residues at specific positions in the protein sequence for site-specific labeling.

    • Label the purified protein with donor (e.g., Cy3) and acceptor (e.g., Cy5) maleimide (B117702) dyes.

    • Remove excess dye by size-exclusion chromatography.

  • Immobilization for Total Internal Reflection Fluorescence (TIRF) Microscopy:

    • Prepare a passivated microscope slide (e.g., with PEG-biotin).

    • Incubate with streptavidin.

    • Immobilize the biotinylated, dual-labeled protein on the surface.

  • Data Acquisition:

    • Use a TIRF microscope to excite the donor fluorophore and simultaneously detect the emission from both the donor and acceptor fluorophores.

    • Record movies of single-molecule fluorescence intensity traces over time.

  • Data Analysis:

    • Identify single-molecule events and extract the donor and acceptor intensity trajectories.

    • Calculate the FRET efficiency for each molecule (E = IA / (ID + IA)).

    • Generate FRET efficiency histograms to visualize the conformational distribution of the IDP population.

    • Analyze fluctuations in the FRET efficiency over time to study conformational dynamics.

Workflows and Logical Relationships

Experimental Workflow for IDP Drug Discovery

The discovery of drugs targeting IDPs requires a tailored approach that accounts for their dynamic nature. A typical workflow integrates computational and experimental methods.

idp_drug_discovery_workflow IDP Drug Discovery Workflow TargetValidation Target Validation (Genetic, Proteomic) EnsembleGeneration Conformational Ensemble Generation (MD, NMR, SAXS) TargetValidation->EnsembleGeneration HTS High-Throughput Screening (Biophysical, Cell-based) TargetValidation->HTS Druggability Druggability Assessment (Binding Site Prediction) EnsembleGeneration->Druggability VirtualScreening Virtual Screening (Docking to Ensemble) Druggability->VirtualScreening HitValidation Hit Validation (NMR, ITC, SPR) VirtualScreening->HitValidation HTS->HitValidation LeadOptimization Lead Optimization (SAR, ADMET) HitValidation->LeadOptimization Preclinical Preclinical Studies (In vivo efficacy, Toxicology) LeadOptimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A streamlined workflow for the discovery of drugs targeting IDPs.

Logical Relationship: Modulating IDP Ensembles for Therapeutic Effect

The therapeutic targeting of IDPs is conceptually based on the modulation of their conformational ensembles. Small molecules can bind to transiently formed pockets or specific regions within the disordered state, shifting the equilibrium of the ensemble and thereby altering the protein's interactions and function.

idp_ensemble_modulation Modulation of IDP Conformational Ensembles cluster_unbound Unbound IDP cluster_bound IDP with Partner cluster_inhibited Inhibited IDP Ensemble Conformational Ensemble Bound Bound State (Folded upon binding) Ensemble->Bound binds InhibitedEnsemble Altered Ensemble Ensemble->InhibitedEnsemble binds Function Cellular Function/ Disease Progression Bound->Function BlockedFunction Blocked Function/ Therapeutic Effect InhibitedEnsemble->BlockedFunction Partner Binding Partner Partner->Bound Drug Small Molecule Inhibitor Drug->InhibitedEnsemble

Caption: Logical diagram of small molecule modulation of an IDP's conformational ensemble.

Conclusion

Intrinsically disordered proteins represent a vast and largely untapped landscape for therapeutic intervention. While their dynamic nature poses significant challenges to traditional drug discovery paradigms, a growing number of successful preclinical and early-phase clinical studies demonstrate that IDPs are indeed druggable targets. The continued development of specialized experimental and computational techniques will be crucial for elucidating the complex structure-function relationships of IDPs and for designing novel therapeutics that can effectively modulate their activity in disease. This guide provides a foundational understanding of the key concepts, data, and methodologies that will drive the future of IDP-based drug discovery.

References

Methodological & Application

Application Notes and Protocols for Inosine-5'-diphosphate Disodium (IDP-Na2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the use of Inosine-5'-diphosphate disodium (B8443419) (IDP-Na2) in various biochemical and cell-based assays. The information is intended to guide researchers in studying enzyme kinetics, competitive binding interactions, and cellular responses related to IDP.

Enzymatic Assays

Inosine-5'-diphosphate can serve as a substrate for several kinases, including Nucleoside Diphosphate Kinase (NDPK) and Polyphosphate Kinase (PPK). The following protocols describe methods to determine the kinetic parameters of these enzymes with IDP as a substrate.

Nucleoside Diphosphate Kinase (NDPK) Activity Assay

This protocol utilizes a coupled-enzyme system to continuously monitor the production of Inosine-5'-triphosphate (ITP) from IDP. The production of ATP (if using a nucleotide triphosphate other than ITP as the phosphate (B84403) donor) or the consumption of a phosphate donor is coupled to a change in NADH absorbance, which can be measured spectrophotometrically.

Principle:

NDPK catalyzes the transfer of a phosphate group from a nucleoside triphosphate (e.g., ATP) to IDP, yielding ITP and ADP. The production of ADP is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. PK uses phosphoenolpyruvate (B93156) (PEP) to convert ADP to ATP, producing pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored at 340 nm.

Experimental Protocol:

  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture with the following components at the final concentrations indicated in Table 1. Prepare a master mix without the enzyme for multiple reactions.

  • Initiate the Reaction: Add the purified NDPK enzyme to the reaction mixture to initiate the reaction.

  • Spectrophotometric Measurement: Immediately transfer the reaction mixture to a quartz cuvette and place it in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Calculate Enzyme Activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of NDPK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ITP per minute under the specified conditions.

Data Presentation:

ComponentStock ConcentrationVolume for 1 mL ReactionFinal Concentration
Tris-HCl (pH 7.5)1 M50 µL50 mM
MgCl₂1 M10 µL10 mM
KCl1 M100 µL100 mM
ATP (Phosphate Donor)100 mM10 µL1 mM
Inosine-5'-diphosphate (IDP)100 mM10 µL1 mM
Phosphoenolpyruvate (PEP)100 mM15 µL1.5 mM
NADH10 mM20 µL0.2 mM
Pyruvate Kinase (PK)500 U/mL2 µL1 U/mL
Lactate Dehydrogenase (LDH)1000 U/mL2 µL2 U/mL
Purified NDPK EnzymeVariesVariesVaries
Nuclease-Free Water-Up to 1 mL-

Table 1: Reagent concentrations for NDPK coupled-enzyme assay.

Experimental Workflow for NDPK Activity Assay

NDPK_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reaction Mix (Tris, MgCl2, KCl, ATP, IDP, PEP, NADH, PK, LDH) Mix Add NDPK to Reaction Mix Reagents->Mix Enzyme Prepare NDPK Enzyme Dilution Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Spectro Measure Absorbance at 340 nm Incubate->Spectro Calc Calculate Enzyme Activity Spectro->Calc

Caption: Workflow for the NDPK coupled-enzyme activity assay.

Polyphosphate Kinase (PPK) Activity Assay

This protocol describes an endpoint assay to measure the activity of Polyphosphate Kinase (PPK) using IDP as a substrate, followed by quantification of the product (ITP) by High-Performance Liquid Chromatography (HPLC).

Principle:

PPK catalyzes the transfer of a phosphate group from inorganic polyphosphate to IDP to form ITP. The reaction is stopped at a specific time point, and the amount of ITP produced is quantified by HPLC.

Experimental Protocol:

  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture as described in Table 2.

  • Initiate the Reaction: Add the purified PPK enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the Reaction: Terminate the reaction by adding an equal volume of 0.8 M perchloric acid and incubating on ice for 10 minutes.

  • Neutralization and Centrifugation: Neutralize the reaction by adding 0.8 M K₂CO₃. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • HPLC Analysis: Analyze the supernatant by anion-exchange HPLC to separate and quantify IDP and ITP. Use a suitable column (e.g., a Dionex DNAPac PA100) with a salt gradient (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0).

  • Quantification: Calculate the amount of ITP produced by comparing the peak area to a standard curve of known ITP concentrations.

Data Presentation:

ComponentStock ConcentrationVolume for 100 µL ReactionFinal Concentration
HEPES-KOH (pH 7.5)1 M5 µL50 mM
MgCl₂1 M1 µL10 mM
(NH₄)₂SO₄1 M4 µL40 mM
Polyphosphate (P₇₅)100 mM (in P)5 µL5 mM
Inosine-5'-diphosphate (IDP)100 mM2 µL2 mM
Purified PPK EnzymeVariesVariesVaries
Nuclease-Free Water-Up to 100 µL-

Table 2: Reagent concentrations for the PPK activity assay.

Signaling Pathway of Purine (B94841) Nucleotide Metabolism

Purine_Metabolism IMP Inosine Monophosphate (IMP) IDP Inosine Diphosphate (IDP) IMP->IDP Guanylate Kinase AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase GMP Guanosine Monophosphate (GMP) IMP->GMP IMP Dehydrogenase ITP Inosine Triphosphate (ITP) IDP->ITP NDPK / PPK ADP Adenosine Diphosphate (ADP) AMP->ADP Adenylate Kinase ATP Adenosine Triphosphate (ATP) ADP->ATP NDPK / PPK GDP Guanosine Diphosphate (GDP) GMP->GDP Guanylate Kinase GTP Guanosine Triphosphate (GTP) GDP->GTP NDPK / PPK

Caption: Simplified purine nucleotide metabolism pathway highlighting the role of IDP.

Competitive Binding and Interaction Assays

IDP can be used as a competitive inhibitor to study the interaction of proteins with other nucleotides or nucleic acid structures. The following protocols describe how to use IDP in such assays.

Isothermal Titration Calorimetry (ITC) for IDP Binding to a Protein

This protocol outlines the use of Isothermal Titration Calorimetry (ITC) to measure the binding affinity of IDP to a target protein (e.g., NM23-H2/NDPK).

Principle:

ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (IDP) is titrated into a solution of the protein, and the resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze both the protein and IDP extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂) to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and IDP solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and for IDP using its extinction coefficient).

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the ITC instrument until a stable baseline is achieved.

  • Loading the ITC:

    • Load the protein solution into the sample cell (typically 10-50 µM).

    • Load the IDP solution into the injection syringe (typically 10-20 times the protein concentration).

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the IDP solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • A typical experiment consists of 20-30 injections.

  • Control Experiment: Perform a control titration by injecting IDP into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

Data Presentation:

ParameterTypical Value/Range
Protein Concentration10 - 50 µM
IDP Concentration100 - 500 µM
Injection Volume2 - 5 µL
Number of Injections20 - 30
Temperature25°C
Buffer20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂

Table 3: Typical experimental parameters for ITC analysis of IDP-protein binding.

Competitive Inhibition of NM23-H2/G-Quadruplex Interaction by IDP

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to assess the ability of IDP to inhibit the binding of NM23-H2 to a G-quadruplex DNA structure.

Principle:

A G-quadruplex-forming oligonucleotide is dually labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the quencher). In the folded G-quadruplex structure, the donor and quencher are in close proximity, resulting in low fluorescence. When NM23-H2 binds and unfolds the G-quadruplex, the donor and quencher are separated, leading to an increase in donor fluorescence. IDP, by competing with the G-quadruplex for binding to NM23-H2, will prevent this increase in fluorescence.

Experimental Protocol:

  • Prepare the FRET-labeled G-Quadruplex:

    • Synthesize or purchase a G-quadruplex-forming oligonucleotide labeled with a FRET pair (e.g., FAM-Pu27-TAMRA).

    • Anneal the oligonucleotide in a buffer containing K⁺ (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding.

  • Set up the Reaction: In a 96-well black plate, set up the reactions as described in Table 4.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of the FAM donor (excitation ~495 nm, emission ~520 nm) using a plate reader.

  • Data Analysis:

    • Normalize the fluorescence signals to the control without NM23-H2.

    • Plot the normalized fluorescence against the concentration of IDP.

    • Determine the IC₅₀ value of IDP for the inhibition of the NM23-H2/G-quadruplex interaction.

Data Presentation:

ComponentStock ConcentrationVolume for 100 µL ReactionFinal Concentration
Reaction Buffer (Tris-HCl, KCl, MgCl₂)10X10 µL1X
FRET-labeled G-quadruplex1 µM10 µL100 nM
NM23-H2 Protein10 µM5 µL500 nM
Inosine-5'-diphosphate (IDP)Varies (serial dilution)10 µLVaries
Nuclease-Free Water-Up to 100 µL-

Table 4: Reagent concentrations for the FRET-based competitive inhibition assay.

Logical Relationship in Competitive Inhibition Assay

Competitive_Inhibition NM23_H2 NM23-H2 Binding Binding NM23_H2->Binding G_Quad G-Quadruplex G_Quad->Binding Binds IDP IDP IDP->Binding Competes Unfolding G-Quadruplex Unfolding Binding->Unfolding If G-Quadruplex binds No_Unfolding G-Quadruplex Remains Folded Binding->No_Unfolding If IDP binds

Caption: Competitive binding of IDP and G-Quadruplex to NM23-H2.

Cell-Based Assays

In Vitro Chromosomal Aberration Test

This protocol provides a general framework for assessing the potential of IDP to induce structural chromosomal damage in cultured mammalian cells.

Principle:

Cultured mammalian cells are exposed to the test substance (IDP) with and without metabolic activation (S9 mix). After treatment, cells are arrested in metaphase, harvested, and chromosome preparations are made. The slides are then analyzed microscopically for chromosomal aberrations.

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) in appropriate media and conditions.

    • Seed cells in culture flasks or plates to achieve approximately 50-60% confluency at the time of treatment.

  • Treatment:

    • Prepare a range of concentrations of IDP-Na2 in the culture medium.

    • Treat the cells with IDP for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix). A continuous treatment for about one and a half cell cycles without S9 is also performed.

    • Include appropriate negative (vehicle) and positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9).

  • Recovery and Harvest:

    • After the treatment period, wash the cells and add fresh medium.

    • Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the final 2-3 hours of incubation.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Chromosome Preparation:

    • Treat the harvested cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.

    • Fix the cells with a freshly prepared fixative (e.g., methanol:acetic acid, 3:1). Repeat the fixation step 2-3 times.

  • Slide Preparation and Staining:

    • Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

    • Stain the slides with a suitable stain (e.g., Giemsa).

  • Microscopic Analysis:

    • Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Data Analysis:

    • Calculate the percentage of cells with aberrations for each treatment group.

    • Use appropriate statistical methods to determine if there is a significant, dose-dependent increase in chromosomal aberrations compared to the negative control.

Data Presentation:

Treatment GroupIDP Concentration (mM)Number of Metaphases ScoredCells with Aberrations (%)Types of Aberrations Observed
Vehicle Control (-S9)0200
Vehicle Control (+S9)0200
IDP (-S9)0.1, 0.5, 1.0, 5.0200 per conc.
IDP (+S9)0.1, 0.5, 1.0, 5.0200 per conc.
Positive Control (-S9)(e.g., Mitomycin C)100
Positive Control (+S9)(e.g., Cyclophosphamide)100

Table 5: Example of a data collection table for the chromosomal aberration test.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal assay parameters.

Application Notes: Inosine-5'-diphosphate Disodium in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine-5'-diphosphate (IDP) disodium (B8443419) salt is a purine (B94841) nucleotide that serves as a fundamental metabolite in cellular processes.[1] While its direct and extensive applications in cell culture are still an emerging area of research, its structural similarity to other nucleotide signaling molecules, such as adenosine (B11128) diphosphate (B83284) (ADP), suggests a potential role in modulating cellular functions through purinergic signaling pathways.[2] Extracellular nucleotides are known to activate P2Y and P2X receptors, influencing a wide range of physiological responses, including cell proliferation, differentiation, and intracellular signaling cascades.[3][4]

These application notes provide a comprehensive guide for investigating the potential effects of Inosine-5'-diphosphate disodium in cell culture, with a focus on its hypothesized action on P2Y receptors. The provided protocols and workflows offer a starting point for researchers to explore the biological activity of IDP in various cell lines.

Potential Applications in Cell Culture

  • Investigation of Purinergic Signaling: IDP can be utilized as a tool to probe the activity and specificity of P2Y receptors, which are G protein-coupled receptors activated by nucleotides like ATP, ADP, UTP, and UDP.[5]

  • Modulation of Intracellular Calcium: Activation of certain P2Y receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate, generating inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol, which in turn stimulates the release of calcium from intracellular stores.[6][7][8]

  • Study of Cellular Metabolism: As an intermediate in purine metabolism, IDP may influence cellular energy homeostasis and nucleotide biosynthesis.

  • Drug Discovery and Development: Understanding the interaction of IDP with cellular receptors can provide insights for the development of novel therapeutic agents targeting purinergic signaling pathways, which are implicated in various diseases.

Hypothesized Signaling Pathway

Based on the known mechanisms of other nucleotide diphosphates, it is hypothesized that IDP may act as an agonist for certain P2Y receptors. The proposed signaling cascade is as follows:

IDP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol IDP Inosine-5'-diphosphate (IDP) P2Y_R P2Y Receptor IDP->P2Y_R Binds to G_protein Gq Protein P2Y_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: Hypothesized IDP signaling pathway via a Gq-coupled P2Y receptor.

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound in a typical adherent cell line. Researchers should optimize these protocols for their specific cell type and experimental conditions.

General Experimental Workflow

Experimental_Workflow cluster_assays Assay Examples A 1. Cell Culture - Seed cells in appropriate plates - Allow to adhere and reach desired confluency B 2. Preparation of IDP Solution - Prepare a stock solution in sterile water or PBS - Prepare working concentrations in culture medium A->B C 3. Cell Treatment - Replace medium with IDP-containing medium - Include vehicle control (medium without IDP) - Incubate for desired time period B->C D 4. Downstream Assays C->D E Cell Proliferation Assay (MTT) D->E F Intracellular Calcium Measurement D->F G Western Blot for Signaling Proteins D->G

Caption: General workflow for studying the effects of IDP in cell culture.

Protocol 1: Cell Proliferation Assay (MTT)

This protocol is designed to assess the effect of IDP on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound salt

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of IDP in complete culture medium. Remove the medium from the wells and add 100 µL of the IDP dilutions. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control.

Protocol 2: Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration upon stimulation with IDP.

Materials:

  • Cells of interest

  • Culture medium (e.g., HBSS or other physiological buffer)

  • This compound salt

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Fluorescence plate reader or fluorescence microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in culture medium.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the cells in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice with fresh, warm culture medium to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using the fluorescence plate reader or microscope.

  • Stimulation: Prepare a concentrated solution of IDP. Add the IDP solution to the wells to achieve the desired final concentration.

  • Post-Stimulation Measurement: Immediately begin recording the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of IDP on intracellular calcium levels.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are illustrative examples of how data from the described experiments could be presented.

Table 1: Effect of IDP on Cell Viability (MTT Assay) (Illustrative Data)

IDP Concentration (µM)Cell Viability (% of Control) ± SD (24h)Cell Viability (% of Control) ± SD (48h)Cell Viability (% of Control) ± SD (72h)
0 (Control)100.0 ± 5.2100.0 ± 6.1100.0 ± 5.8
1102.3 ± 4.8105.1 ± 5.5108.3 ± 6.3
10108.7 ± 6.1115.4 ± 7.2122.9 ± 8.1
100115.2 ± 7.5128.9 ± 8.9140.1 ± 9.5
100098.5 ± 5.995.3 ± 6.890.7 ± 7.2

Table 2: Effect of IDP on Intracellular Calcium Mobilization (Illustrative Data)

TreatmentBaseline Fluorescence (Arbitrary Units) ± SDPeak Fluorescence (Arbitrary Units) ± SDFold Change in Fluorescence
Control (Vehicle)150.2 ± 10.5155.8 ± 11.21.04
IDP (100 µM)152.1 ± 9.8485.3 ± 25.73.19
ADP (100 µM, Positive Control)148.9 ± 11.1512.4 ± 30.13.44

Conclusion

This compound is a metabolite with the potential to influence cellular behavior through purinergic signaling pathways. The application notes and protocols provided herein offer a framework for researchers to systematically investigate the effects of IDP in various cell culture models. Further studies are warranted to fully elucidate the specific receptors and downstream signaling pathways involved in IDP-mediated cellular responses.

References

Application Notes and Protocols: Preparation of Inosine-5'-diphosphate Disodium Salt Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine-5'-diphosphate (IDP) disodium (B8443419) salt is a critical nucleotide involved in various cellular processes. As a substrate for enzymes such as nucleoside diphosphatase (NDPase) and a precursor in nucleotide metabolism, the accurate and consistent preparation of IDP stock solutions is fundamental to achieving reliable and reproducible experimental outcomes in biochemical and cellular assays. This document provides a detailed protocol for the preparation, storage, and handling of Inosine-5'-diphosphate disodium salt stock solutions.

Chemical Properties

A thorough understanding of the chemical properties of this compound salt is essential for the accurate preparation of stock solutions. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₂N₄Na₂O₁₁P₂
Molecular Weight 472.15 g/mol
Appearance White to off-white powder
Solubility (in water) 50 mg/mL
Purity Typically ≥95%
Storage Temperature -20°C

Experimental Protocols

Materials
  • This compound salt (powder)

  • Nuclease-free water or appropriate sterile buffer (e.g., 1X TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated pipettes and sterile, nuclease-free pipette tips

  • Vortex mixer

  • Microcentrifuge

  • -20°C or -80°C freezer for storage

Preparation of a 100 mM this compound Salt Stock Solution

This protocol describes the preparation of a 100 mM stock solution, a common starting concentration for many applications.

  • Pre-equilibration of Materials: Allow the powdered this compound salt and the nuclease-free water or buffer to equilibrate to room temperature before use. This prevents condensation from forming on the powder.

  • Calculation of Mass: To prepare a desired volume of a 100 mM stock solution, use the following formula:

    Mass (mg) = 100 mmol/L * Volume (L) * 472.15 g/mol * 1000 mg/g

    For example, to prepare 1 mL (0.001 L) of a 100 mM stock solution:

    Mass (mg) = 100 mmol/L * 0.001 L * 472.15 g/mol * 1000 mg/g = 47.215 mg

  • Weighing the Powder: Carefully weigh out the calculated mass of this compound salt in a sterile microcentrifuge tube. To minimize static and ensure accuracy, use an analytical balance.

  • Dissolution: Add the appropriate volume of nuclease-free water or buffer to the microcentrifuge tube containing the powder. For the example above, add 1 mL of solvent.

  • Mixing: Close the tube tightly and vortex thoroughly for at least 30 seconds to ensure complete dissolution of the powder. Visually inspect the solution to confirm that no solid particles remain. If necessary, gently warm the solution to aid dissolution, but avoid excessive heat.

  • Centrifugation: Briefly centrifuge the tube to collect the entire solution at the bottom.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the nucleotide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, nuclease-free microcentrifuge tubes.

  • Labeling and Long-Term Storage: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and your initials. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Application Examples and Working Concentrations

The optimal working concentration of this compound salt will vary depending on the specific application. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.

  • Enzyme Kinetics: When used as a substrate for enzymes like nucleoside diphosphatase, the concentration of IDP may range from the low micromolar (µM) to the millimolar (mM) range, often centered around the enzyme's Michaelis constant (Km).

  • Biochemical Assays: In various biochemical assays, typical concentrations can range from 10 µM to 1 mM.

  • Cell-Based Assays: For cell culture experiments, the effective concentration can vary widely based on the cell type and the specific biological process being investigated.

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the this compound salt stock solution.

G Workflow for this compound Stock Solution Preparation start Start equilibrate Equilibrate Reagents to Room Temperature start->equilibrate calculate Calculate Required Mass of IDP Disodium equilibrate->calculate weigh Weigh IDP Disodium Powder calculate->weigh dissolve Dissolve in Nuclease-Free Water or Buffer weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex centrifuge Briefly Centrifuge vortex->centrifuge aliquot Aliquot into Single-Use Tubes centrifuge->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing IDP disodium stock solution.

Conclusion

The protocol outlined in this document provides a standardized method for the preparation of this compound salt stock solutions. Adherence to these guidelines will help ensure the quality and consistency of your experimental reagents, leading to more reliable and reproducible scientific data. Always refer to the manufacturer's certificate of analysis for specific information regarding the purity and handling of your particular lot of this compound salt.

Application Notes and Protocols: NM23-H2 Binding Assay with Inosine-5'-diphosphate Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NM23-H2, also known as Nucleoside Diphosphate (B83284) Kinase B (NDPK-B), is a multifunctional protein implicated in a variety of cellular processes, including cell proliferation, differentiation, and signal transduction. A key enzymatic function of NM23-H2 is its nucleoside diphosphate kinase (NDPK) activity, which catalyzes the transfer of a phosphate (B84403) group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (NDP). Inosine-5'-diphosphate (IDP) is a purine (B94841) nucleotide that can serve as a substrate for this enzymatic reaction. Beyond its kinase activity, NM23-H2 also acts as a transcriptional regulator, notably for the c-MYC proto-oncogene, by binding to G-quadruplex structures in the promoter region.[1][2][3] Understanding the binding kinetics of ligands like IDP to NM23-H2 is crucial for elucidating its enzymatic mechanism and for the development of potential therapeutic inhibitors.

These application notes provide a detailed protocol for determining the binding affinity of Inosine-5'-diphosphate disodium (B8443419) to human NM23-H2 using a fluorescence polarization assay. Additionally, protocols for expressing and purifying recombinant NM23-H2 and an overview of its role in c-MYC transcriptional regulation are presented.

Data Presentation

The primary quantitative data from the described binding assay is the equilibrium dissociation constant (Kd), which quantifies the binding affinity between NM23-H2 and IDP. As no specific Kd value for the NM23-H2-IDP interaction has been found in the reviewed literature, the following table provides a template for presenting experimentally determined data. A mutation at Arginine 88 (R88A) has been shown to reduce nucleotide binding, highlighting the importance of this residue in substrate recognition.[4]

LigandProteinMethodKd (µM)Reference
Inosine-5'-diphosphate (IDP)Human NM23-H2 (Wild-Type)Fluorescence PolarizationTo be determined(Internal Data)
Inosine-5'-diphosphate (IDP)Human NM23-H2 (R88A Mutant)Fluorescence PolarizationTo be determined(Internal Data)

Signaling Pathway: NM23-H2 in c-MYC Transcriptional Regulation

NM23-H2 plays a significant role in the transcriptional activation of the c-MYC oncogene.[1][4][5] The promoter region of the c-MYC gene contains a nuclease hypersensitive element (NHE) that can form a G-quadruplex structure, which typically represses transcription.[1][2] NM23-H2 binds to this G-quadruplex, leading to its unfolding and facilitating the recruitment of the transcriptional machinery, thereby activating c-MYC expression.[1][2][6]

NM23_H2_cMYC_Pathway cluster_promoter c-MYC Promoter G4 G-Quadruplex (Repressive State) unfolded_DNA Unfolded DNA (Active State) G4->unfolded_DNA Unfolds transcription_machinery Transcriptional Machinery unfolded_DNA->transcription_machinery Recruits NM23_H2 NM23-H2 NM23_H2->G4 Binds to cMYC_expression c-MYC Expression transcription_machinery->cMYC_expression Initiates cellular_processes Cell Proliferation, Growth, etc. cMYC_expression->cellular_processes Drives

NM23-H2 mediated transcriptional activation of c-MYC.

Experimental Protocols

Recombinant Human NM23-H2 Expression and Purification

Objective: To produce highly pure, active recombinant human NM23-H2 for use in binding assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the human NM23-H2 gene with a His-tag (e.g., pET vector)

  • LB Broth and Agar (B569324)

  • Ampicillin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Dialysis tubing (10 kDa MWCO)

  • Storage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)

  • SDS-PAGE reagents and equipment

  • Protein concentration assay kit (e.g., Bradford or BCA)

Protocol:

  • Transform the NM23-H2 expression vector into competent E. coli cells and plate on LB agar with the appropriate antibiotic.

  • Inoculate a single colony into a starter culture of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a large culture of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the His-tagged NM23-H2 protein with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against Storage Buffer overnight at 4°C.

  • Determine the protein concentration using a standard protein assay.

  • Aliquot the purified protein and store at -80°C.

Fluorescence Polarization Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) of IDP binding to NM23-H2. This protocol utilizes a competitive binding format.

Materials:

  • Purified recombinant human NM23-H2

  • Inosine-5'-diphosphate disodium (IDP)

  • A fluorescently labeled ligand for NM23-H2 (e.g., a fluorescently tagged ATP analog or a known fluorescent inhibitor). This will be the "tracer".

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • 384-well, low-volume, black microplates

  • A plate reader capable of measuring fluorescence polarization.

Experimental Workflow Diagram:

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - NM23-H2 - Fluorescent Tracer - IDP Serial Dilution - Assay Buffer start->prepare_reagents add_components Add to 384-well Plate: 1. NM23-H2 2. Fluorescent Tracer 3. IDP (or buffer) prepare_reagents->add_components incubate Incubate at Room Temperature (e.g., 30 minutes) add_components->incubate read_plate Measure Fluorescence Polarization (mP) incubate->read_plate analyze_data Data Analysis: - Plot mP vs. [IDP] - Fit to a competitive  binding model read_plate->analyze_data determine_kd Determine IC50 and Calculate Kd analyze_data->determine_kd end End determine_kd->end

Workflow for the fluorescence polarization competitive binding assay.

Protocol:

  • Tracer Concentration Determination: First, determine the optimal concentration of the fluorescent tracer. Titrate the tracer against a fixed, low nanomolar concentration of NM23-H2 to find a tracer concentration that gives a stable and robust fluorescence polarization signal and is below the Kd of the tracer for NM23-H2.

  • Assay Setup:

    • Prepare a serial dilution of IDP in Assay Buffer. The concentration range should span at least three orders of magnitude around the expected Kd.

    • In a 384-well plate, add the following to each well:

      • A fixed concentration of NM23-H2 (e.g., 10-50 nM).

      • The predetermined optimal concentration of the fluorescent tracer.

      • Varying concentrations of IDP from the serial dilution.

    • Include control wells:

      • No protein control: Tracer and buffer only (for baseline polarization).

      • No competitor control: NM23-H2, tracer, and buffer (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values (in millipolarization units, mP) against the logarithm of the IDP concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value (the concentration of IDP that displaces 50% of the bound tracer).

    • Calculate the Ki (and thus Kd for IDP, assuming competitive binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer] / Kd,tracer) where [Tracer] is the concentration of the fluorescent tracer and Kd,tracer is the dissociation constant of the tracer for NM23-H2.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the binding of Inosine-5'-diphosphate to NM23-H2. By accurately determining the binding affinity, researchers can gain deeper insights into the enzyme kinetics and substrate specificity of NM23-H2. Furthermore, understanding the interaction of small molecules with the nucleotide-binding site is a critical step in the rational design of inhibitors that could modulate the diverse functions of NM23-H2 in cellular signaling and disease. The provided diagrams offer a visual representation of the experimental workflow and the protein's role in the c-MYC regulatory pathway, aiding in the conceptualization and execution of these studies.

References

Application Notes and Protocols for IDP-Induced Apoptosis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intrinsically disordered proteins (IDPs) are a class of proteins that lack a fixed or ordered three-dimensional structure. Despite their lack of a stable structure, IDPs play crucial roles in a multitude of cellular processes, including signaling, regulation, and the induction of programmed cell death, or apoptosis. The ability of certain IDPs to trigger apoptosis is of significant interest in drug development, particularly in the context of cancer therapeutics. Understanding the mechanisms by which IDPs induce apoptosis and having robust methods to quantify this process are essential for advancing research in this area.

These application notes provide a comprehensive overview and detailed protocols for assessing apoptosis induced by exogenously administered IDPs. The methodologies covered include Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptotic cells, caspase activity assays to measure the activation of key executioner enzymes, and TUNEL assays to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Data Presentation

Quantitative data from IDP-induced apoptosis assays can be summarized for clear comparison. The following tables provide examples of how to present such data.

Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining

TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Scrambled Peptide1094.8 ± 2.52.9 ± 0.92.4 ± 0.6
IDP-X185.1 ± 3.210.3 ± 1.54.6 ± 0.9
IDP-X560.7 ± 4.525.4 ± 2.813.9 ± 2.1
IDP-X1035.2 ± 3.845.1 ± 3.519.7 ± 2.9
Staurosporine (B1682477) (Positive Control)115.6 ± 2.950.3 ± 4.134.1 ± 3.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Caspase-3/7 Activity in Response to IDP Treatment

TreatmentConcentration (µM)Caspase-3/7 Activity (Relative Luminescence Units)Fold Change vs. Vehicle Control
Vehicle Control-15,234 ± 1,1021.0
Scrambled Peptide1016,012 ± 1,2541.1
IDP-X145,789 ± 3,4563.0
IDP-X5112,543 ± 8,9767.4
IDP-X10254,876 ± 15,34516.7
Staurosporine (Positive Control)1301,456 ± 21,87619.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Quantification of DNA Fragmentation by TUNEL Assay

TreatmentConcentration (µM)% TUNEL-Positive Cells
Vehicle Control-1.8 ± 0.5
Scrambled Peptide102.1 ± 0.7
IDP-X18.5 ± 1.2
IDP-X522.3 ± 2.5
IDP-X1041.7 ± 3.9
DNase I (Positive Control)10 U/mL98.2 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

I. Preparation and Treatment of Cells with Intrinsically Disordered Proteins

A. Reconstitution and Handling of IDPs:

IDPs can be prone to aggregation, which may affect experimental outcomes.[1] Proper handling is crucial.

  • Reconstitution: Reconstitute lyophilized IDP in a sterile, appropriate buffer (e.g., PBS or Tris buffer) to a stock concentration of 1-10 mg/mL. To minimize aggregation, consider using buffers containing additives like 10% glycerol (B35011) or low concentrations of non-ionic detergents (e.g., 0.01% Tween-20).[2][3]

  • Aliquot and Storage: Aliquot the reconstituted IDP into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[2]

  • Pre-treatment Preparation: Before treating cells, thaw the IDP aliquot and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet any pre-existing aggregates. Use the supernatant for cell treatment.

B. Cell Seeding and Treatment:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and recover for 24 hours before treatment.

  • Determining Optimal Concentration: To determine the optimal concentration of the IDP for inducing apoptosis, perform a dose-response experiment. Treat cells with a range of IDP concentrations (e.g., 0.1, 1, 5, 10, 25 µM) for a fixed time point (e.g., 24 hours).[4]

  • Time-Course Experiment: Once an effective concentration is identified, perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.[4]

  • Controls:

    • Vehicle Control: Treat cells with the same buffer used to dilute the IDP.

    • Negative Control: Treat cells with a scrambled peptide of the same amino acid composition as the IDP but in a random sequence. This helps to ensure that the observed effects are sequence-specific.[5][6] Alternatively, a denatured form of the IDP (e.g., by boiling) can be used, although a scrambled peptide is generally preferred.[6]

    • Positive Control: Treat cells with a known apoptosis-inducing agent, such as staurosporine (1 µM) or etoposide, to validate the assay.[7]

II. Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9]

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[8]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis in cells by treating with the IDP, scrambled peptide, vehicle, and positive control for the predetermined optimal time and concentration.[10]

  • Harvest cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation reagent like Accutase to minimize membrane damage.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[11]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Viable cells: Annexin V- and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V- and PI-positive.

III. Caspase-3/7 Activity Assay (Luminescence-Based)

This assay measures the activity of the executioner caspases, caspase-3 and caspase-7.[12]

Materials:

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • White-walled 96-well plates suitable for luminescence measurements

  • Plate-reading luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with the IDP, controls, and positive control as described in Section I.

  • After the incubation period, equilibrate the plate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

  • Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (from wells with no cells).

  • Express the data as relative luminescence units (RLU) or as a fold change compared to the vehicle control.

IV. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.[13]

Materials:

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • DNase I (for positive control)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Treat cells grown on coverslips or in culture plates with the IDP and controls.

  • Harvest and fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.

  • Wash the cells with PBS.

  • Positive Control: Treat a separate sample of fixed and permeabilized cells with DNase I (1-10 U/mL) for 10-30 minutes at room temperature to induce DNA breaks.

  • Negative Control: Prepare a reaction mixture without the TdT enzyme for a separate sample.

  • Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash the cells to remove unincorporated nucleotides.

  • If required, perform secondary detection steps (e.g., with streptavidin-fluorophore if using biotin-dUTP).

  • Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Mount the coverslips and visualize using a fluorescence microscope, or resuspend the cells for analysis by flow cytometry.

Data Analysis:

  • Quantify the percentage of TUNEL-positive cells (cells with fluorescently labeled nuclei) relative to the total number of cells (counterstained nuclei).

Signaling Pathways and Workflow Diagrams

IDP_Apoptosis_Workflow cluster_prep IDP Preparation & Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis IDP_reconstitution Reconstitute & Aliquot IDP Centrifuge Centrifuge to Remove Aggregates IDP_reconstitution->Centrifuge Treatment Treat Cells with IDP & Controls Centrifuge->Treatment Cell_seeding Seed Cells in Culture Plates Cell_seeding->Treatment Harvest Harvest Cells Treatment->Harvest Annexin_PI Annexin V/PI Staining Harvest->Annexin_PI Caspase Caspase-3/7 Assay Harvest->Caspase TUNEL TUNEL Assay Harvest->TUNEL Flow_Cytometry Flow Cytometry Analysis Annexin_PI->Flow_Cytometry Luminescence Luminometry Caspase->Luminescence Microscopy Fluorescence Microscopy TUNEL->Microscopy Quantification Quantify Apoptotic Events Flow_Cytometry->Quantification Luminescence->Quantification Microscopy->Quantification

Caption: Experimental workflow for IDP-induced apoptosis assay.

IDP_Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway IDP Exogenous IDP Death_Receptor Death Receptor (e.g., Fas, TNFR) IDP->Death_Receptor Binding DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Bax_Bak Bax/Bak Activation Caspase8->Bax_Bak via Bid cleavage Caspase37 Activated Caspase-3/7 Caspase8->Caspase37 Direct Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion MOMP Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase37 Substrates Cleavage of Cellular Substrates (e.g., PARP) Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: IDP-induced apoptosis signaling pathways.

References

Application Notes and Protocols for Cell Cycle Analysis with Iododeoxyuridine (IdU) and Propidium Iodide (PI) using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell cycle analysis is a fundamental tool in biological research, providing critical insights into the mechanisms of cell growth, proliferation, and differentiation. Dysregulation of the cell cycle is a hallmark of cancer and other proliferative disorders, making it a key area of investigation in drug discovery and development. Flow cytometry, a powerful technique for single-cell analysis, offers a rapid and quantitative method to assess cell cycle distribution.

This application note details a robust protocol for bivariate cell cycle analysis using Iododeoxyuridine (IdU) and Propidium Iodide (PI). IdU, a synthetic thymidine (B127349) analog, is incorporated into newly synthesized DNA during the S phase, allowing for the specific identification of cells undergoing DNA replication.[1][2] Propidium Iodide is a fluorescent intercalating agent that binds stoichiometrically to DNA, enabling the quantification of total DNA content and the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3] The combination of IdU and PI staining provides a high-resolution analysis of cell cycle kinetics, enabling the precise quantification of cells in each phase.

Principle of the Method

The protocol involves a two-color flow cytometry analysis. First, live, proliferating cells are pulsed with IdU, which is incorporated into the DNA of cells actively undergoing synthesis (S phase).[1] Following fixation and permeabilization, the incorporated IdU is detected using a specific fluorescently-labeled anti-IdU antibody. Subsequently, the cells are treated with RNase to prevent non-specific PI binding to RNA and then stained with PI.[3]

The resulting bivariate data, plotted as IdU fluorescence versus PI fluorescence, allows for the clear separation of cell populations:

  • G0/G1 phase: IdU negative, 2n DNA content.

  • S phase: IdU positive, intermediate DNA content (between 2n and 4n).

  • G2/M phase: IdU negative, 4n DNA content.

This method is particularly useful for studying the effects of therapeutic agents on cell cycle progression and for elucidating the mechanisms of action of novel anti-proliferative compounds.

Signaling Pathway: Cell Cycle Regulation

The progression through the cell cycle is a tightly regulated process orchestrated by a series of protein complexes composed of cyclins and cyclin-dependent kinases (CDKs).[4][5][6] Different cyclin-CDK pairs are active at specific phases of the cell cycle, where they phosphorylate and regulate the activity of target proteins that drive the events of that phase. Key checkpoints ensure the fidelity of cell division, halting the cycle in response to DNA damage or other cellular stresses.[4]

CellCycleSignaling G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb E2F E2F Rb_E2F->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 CyclinE_CDK2->S CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M p21_p27 p21 / p27 (CDK Inhibitors) p21_p27->CyclinD_CDK46 p21_p27->CyclinE_CDK2

Figure 1: Simplified signaling pathway of cell cycle regulation.

Experimental Workflow

The overall experimental workflow for bivariate cell cycle analysis using IdU and PI is depicted below.

Workflow A 1. Cell Culture & Treatment B 2. IdU Labeling (Pulse with IdU) A->B C 3. Cell Harvesting B->C D 4. Fixation & Permeabilization C->D E 5. IdU Staining (Anti-IdU Antibody) D->E F 6. DNA Staining (RNase & PI) E->F G 7. Flow Cytometry Analysis F->G

References

Application Notes: Inosine-5'-diphosphate Disodium in Lymphocyte Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inosine-5'-diphosphate disodium (B8443419) (IDP-Na2) is a purine (B94841) nucleotide that can play a role in cellular signaling. In the context of immunology, purinergic signaling, mediated by extracellular nucleotides like ATP, ADP, and their derivatives, is increasingly recognized as a critical regulator of immune cell function.[1][2][3][4][5] Lymphocyte proliferation is a cornerstone of the adaptive immune response, and assays measuring this process are fundamental in immunological research.[6][7][8][9][10] This document provides detailed application notes and protocols for utilizing IDP-Na2 in lymphocyte proliferation assays to investigate its potential modulatory effects on lymphocyte activation and proliferation.

Extracellular nucleotides exert their effects through P1 (adenosine) and P2 (ATP, ADP, etc.) receptors.[1][2][3] Lymphocytes express various P2 receptors, and their activation can influence proliferation and cytokine production. While ADP is a known agonist for several P2Y receptors, the specific effects of IDP on lymphocyte proliferation are an area of active investigation. These protocols are designed for researchers, scientists, and drug development professionals to explore the immunomodulatory properties of IDP-Na2.

Mechanism of Action: The Purinergic Signaling Pathway

Extracellular nucleotides like ATP and ADP are released from cells during stress or injury and act as signaling molecules.[1] These molecules are part of the purinergic signaling system that regulates a wide array of physiological processes, including immune responses.[2][4] In the extracellular space, ATP can be hydrolyzed to ADP, then to AMP, and finally to adenosine (B11128) by ectonucleotidases such as CD39 and CD73.[1]

IDP, as a structural analog of ADP, is hypothesized to interact with P2Y receptors on the surface of lymphocytes. Activation of these G-protein coupled receptors can initiate downstream signaling cascades involving phospholipase C, inositol (B14025) phosphates, and intracellular calcium mobilization, ultimately influencing gene expression and cellular processes like proliferation. The specific P2Y receptor subtypes that IDP may interact with and the resulting downstream effects on lymphocyte proliferation are key areas of investigation.

Purinergic_Signaling_Pathway Purinergic Signaling Pathway in Lymphocytes cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IDP Inosine-5'-diphosphate (IDP-Na2) P2Y_R P2Y Receptor IDP->P2Y_R binds to G_Protein G-Protein P2Y_R->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Mobilization Ca2+ Mobilization IP3->Ca_Mobilization induces PKC Protein Kinase C (PKC) DAG->PKC activates Gene_Expression Gene Expression (e.g., c-Fos, NF-κB) Ca_Mobilization->Gene_Expression influences PKC->Gene_Expression influences Proliferation Lymphocyte Proliferation Gene_Expression->Proliferation leads to

Fig 1. Hypothesized IDP-Na2 Signaling Pathway in Lymphocytes.

Experimental Protocols

This section provides detailed methodologies for assessing the effect of IDP-Na2 on lymphocyte proliferation. The primary methods covered are the [³H]-Thymidine Incorporation Assay and the CFSE Dye Dilution Assay.

Protocol 1: [³H]-Thymidine Incorporation Assay

This classic assay measures the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA of proliferating cells, providing a quantitative measure of cell division.[6][9]

Materials:

  • Inosine-5'-diphosphate disodium (IDP-Na2)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • [³H]-Thymidine (1 mCi/mL)

  • 96-well round-bottom culture plates

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[7]

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (100,000 cells/well).[11]

  • Treatment: Prepare serial dilutions of IDP-Na2 in complete RPMI-1640 medium. Add 50 µL of the IDP-Na2 solutions to the appropriate wells to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (medium only).

  • Stimulation: To induce proliferation, add 50 µL of a mitogen solution (e.g., PHA at 5 µg/mL) to the appropriate wells. Include unstimulated controls (no mitogen).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • [³H]-Thymidine Pulsing: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine in 25 µL of medium to each well.[11]

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a beta-scintillation counter. Results are expressed as counts per minute (CPM).

Protocol 2: CFSE Dye Dilution Assay

This flow cytometry-based assay tracks cell division by measuring the progressive halving of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) in daughter cells.[6][12]

Materials:

  • This compound (IDP-Na2)

  • PBMCs

  • Complete RPMI-1640 medium

  • CFSE dye

  • Mitogen (e.g., PHA or anti-CD3/CD28 beads)

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs as described in Protocol 1.

  • CFSE Labeling: Resuspend PBMCs at 1 x 10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Cell Plating and Treatment: Wash the cells, resuspend in complete medium, and plate at 1 x 10⁶ cells/mL in a 96-well plate. Add IDP-Na2 and mitogen as described in Protocol 1.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Staining and Analysis: Harvest the cells and stain with fluorescently labeled antibodies for cell surface markers (e.g., CD4, CD8) if desired. Analyze the cells by flow cytometry, gating on the lymphocyte population. Proliferation is measured by the decrease in CFSE fluorescence intensity.

Experimental_Workflow Lymphocyte Proliferation Assay Workflow cluster_assay Assay-Specific Steps start Start: Isolate PBMCs from whole blood label_cells Label cells with CFSE (for CFSE assay) start->label_cells optional plate_cells Plate cells in 96-well plate start->plate_cells label_cells->plate_cells add_idp Add varying concentrations of IDP-Na2 plate_cells->add_idp add_mitogen Add mitogen (e.g., PHA) add_idp->add_mitogen incubate Incubate for 3-5 days add_mitogen->incubate thymidine_pulse Pulse with [3H]-Thymidine (18 hours before harvest) incubate->thymidine_pulse [3H]-Thymidine Assay analyze_cfse Analyze CFSE dilution by flow cytometry incubate->analyze_cfse CFSE Assay harvest_thymidine Harvest and measure radioactivity thymidine_pulse->harvest_thymidine end End: Quantify Proliferation harvest_thymidine->end analyze_cfse->end

Fig 2. General Experimental Workflow for IDP-Na2 Assay.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above.

Table 1: Effect of IDP-Na2 on PHA-Induced Lymphocyte Proliferation ([³H]-Thymidine Incorporation Assay)

Treatment GroupIDP-Na2 Conc. (µM)Mean CPM ± SDStimulation Index (SI)
Unstimulated Control0500 ± 751.0
PHA Stimulated050,000 ± 4,500100.0
PHA + IDP-Na2148,500 ± 4,20097.0
PHA + IDP-Na21035,000 ± 3,10070.0
PHA + IDP-Na25022,500 ± 2,10045.0
PHA + IDP-Na210015,000 ± 1,80030.0

Stimulation Index (SI) = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells)

Table 2: Effect of IDP-Na2 on Lymphocyte Proliferation (CFSE Dye Dilution Assay)

Treatment GroupIDP-Na2 Conc. (µM)% Proliferated Cells (CD4+)% Proliferated Cells (CD8+)
Unstimulated Control02.5 ± 0.51.8 ± 0.4
PHA Stimulated085.2 ± 5.678.5 ± 6.1
PHA + IDP-Na2183.1 ± 6.276.2 ± 5.8
PHA + IDP-Na21065.7 ± 4.960.1 ± 5.2
PHA + IDP-Na25040.3 ± 3.835.4 ± 4.1
PHA + IDP-Na210025.8 ± 3.122.9 ± 3.5

The provided protocols and application notes offer a framework for investigating the immunomodulatory effects of this compound on lymphocyte proliferation. The hypothetical data suggests a potential dose-dependent inhibitory effect of IDP-Na2 on mitogen-induced lymphocyte proliferation. Researchers can adapt these protocols to explore the effects of IDP-Na2 on different lymphocyte subsets, in combination with various stimuli, and to elucidate the specific P2Y receptors involved. These studies will contribute to a better understanding of purinergic regulation of the immune system and may identify new targets for therapeutic intervention.

References

Application Notes: Studying Myeloid Cell Differentiation with Inhibitor of DNA Binding Proteins (IDPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inhibitor of DNA binding (ID) proteins are a family of helix-loop-helix (HLH) transcription factors that act as dominant-negative regulators of basic helix-loop-helix (bHLH) transcription factors, most notably E-proteins. By sequestering E-proteins, ID proteins prevent their binding to DNA and subsequent activation of target genes, thereby playing a crucial role in regulating cell proliferation and differentiation. In the hematopoietic system, the balance between ID proteins and E-proteins is a critical determinant of lineage commitment, particularly in the decision between myeloid and lymphoid fates. This document provides detailed application notes and protocols for studying the role of IDPs in myeloid cell differentiation.

The Role of IDPs in Myeloid Differentiation

Hematopoiesis is a tightly regulated process where hematopoietic stem cells (HSCs) give rise to all mature blood cell lineages. The commitment to the myeloid lineage, which includes granulocytes, monocytes, macrophages, and dendritic cells, is orchestrated by a complex network of transcription factors and signaling molecules. ID proteins, particularly Id1 and Id2, have emerged as key players in this process.

Overexpression of Id1 in hematopoietic progenitors has been shown to promote commitment to the myeloid lineage while suppressing B-cell formation.[1][2] Conversely, enhancing the activity of E-proteins, such as E47, can prevent myeloid differentiation and drive B-cell development.[2] This highlights the crucial role of the Id/E-protein axis in the myeloid-versus-lymphoid lineage decision.

The expression of Id1 is dynamically regulated during myelopoiesis. It is upregulated at the granulocyte-macrophage progenitor (GMP) stage and is stimulated by cytokines that favor myeloid differentiation, such as Interleukin-3 (IL-3) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[2] In contrast, Id2 expression tends to increase during the terminal differentiation of myeloid cells, including granulocytes and macrophages.[1][3] These distinct expression patterns suggest differential roles for Id1 and Id2 in the regulation of granulopoiesis.[1]

Quantitative Data on IDP Expression in Myeloid Differentiation

The following tables summarize the expression patterns of Id1 and Id2 at different stages of myeloid differentiation, based on data from murine and human studies.

Table 1: Relative Id1 mRNA Expression During Murine Myeloid Differentiation [4]

Cell TypeLineage StageRelative Id1 Expression Level
Hematopoietic Stem Cells (HSCs)MultipotentVery Low
Common Myeloid Progenitors (CMPs)Multipotent MyeloidMarkedly Increased from HSCs
Granulocyte-Macrophage Progenitors (GMPs)Committed MyeloidFurther Increased from CMPs
Megakaryocyte-Erythroid Progenitors (MEPs)Committed Erythroid/MegakaryocyticDecreased from CMPs
Gr-1+ GranulocytesMature MyeloidDecreased/Absent
Mac-1+ MacrophagesMature MyeloidHigh

Table 2: Id2 mRNA Expression in Human Myeloid Cell Lines and Primary Cells [3]

Cell Line/TypeMyeloid StageId2 mRNA Expression
KG-1, HL-60MyeloblasticWeak
PLB-985, THP-1, U-937Myelomonoblastic/MonoblasticExpressed
Differentiated HL-60, PLB-985, THP-1, U-937Mature Granulocytes/MacrophagesMarkedly Increased
Normal Bone Marrow MacrophagesMature MyeloidExpressed
Peripheral Blood Monocytes and GranulocytesMature MyeloidExpressed
Acute Myeloid Leukemia (M0/M1)Immature BlastsLow (2 of 8 samples)
Acute Myeloid Leukemia (M2/M3/M4)More Differentiated BlastsProminent (10 of 13 samples)

Signaling Pathways and Experimental Workflows

Signaling Pathway of IDP-Mediated Myeloid Lineage Commitment

The following diagram illustrates the signaling pathway through which cytokines can induce Id1 expression, leading to the inhibition of E-proteins and the promotion of myeloid differentiation.

Myeloid_Differentiation_Signaling IDP Signaling in Myeloid Lineage Commitment Cytokines Myeloid Cytokines (e.g., IL-3, GM-CSF) Receptor Cytokine Receptor Cytokines->Receptor STAT5 STAT5 Receptor->STAT5 Activates Id1_Gene Id1 Gene STAT5->Id1_Gene Id1_Protein Id1 Protein Id1_Gene->Id1_Protein Translation E_Protein E-Protein (e.g., E2A) Id1_Protein->E_Protein Id1_E_Complex Id1-E-Protein Complex (Inactive) Lymphoid_Genes Lymphoid-Specific Gene Expression E_Protein->Lymphoid_Genes Activates Id1_E_Complex:s->Lymphoid_Genes:n Inhibits Binding Myeloid_Genes Myeloid-Specific Gene Expression Myeloid_Differentiation Myeloid Differentiation Myeloid_Genes->Myeloid_Differentiation Lymphoid_Suppression Lymphoid Differentiation Suppressed Lymphoid_Genes->Lymphoid_Suppression

Caption: IDP signaling in myeloid lineage commitment.

Experimental Workflow for Studying IDP Function in Myeloid Differentiation

This workflow outlines the key steps to investigate the role of IDPs in primary hematopoietic progenitors.

Experimental_Workflow Workflow for IDP Functional Analysis in Myeloid Differentiation BM_Isolation Isolate Bone Marrow Progenitors (e.g., Lin-) Retroviral_Transduction Retroviral Transduction (e.g., MSCV-Id1-IRES-GFP) BM_Isolation->Retroviral_Transduction Cell_Sorting Sort Transduced Cells (GFP+) Retroviral_Transduction->Cell_Sorting In_Vitro_Culture In Vitro Differentiation Culture (Myeloid vs. Lymphoid Conditions) Cell_Sorting->In_Vitro_Culture Flow_Cytometry Flow Cytometry Analysis (Myeloid & Lymphoid Markers) In_Vitro_Culture->Flow_Cytometry RT_qPCR RT-qPCR Analysis (Id1, Id2, Myeloid/Lymphoid Genes) In_Vitro_Culture->RT_qPCR Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis RT_qPCR->Data_Analysis

Caption: Workflow for IDP functional analysis.

Experimental Protocols

Protocol 1: In Vitro Differentiation of Murine Bone Marrow Progenitors to Neutrophils and Macrophages

This protocol describes the induction of myeloid differentiation from lineage-depleted mouse bone marrow progenitors.[5]

Materials:

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • Murine Stem Cell Factor (SCF)

  • Murine Interleukin-3 (IL-3)

  • Murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Murine Macrophage Colony-Stimulating Factor (M-CSF)

  • Murine Granulocyte Colony-Stimulating Factor (G-CSF)

  • Lineage Cell Depletion Kit (mouse)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Isolation of Bone Marrow Progenitors:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Prepare a single-cell suspension.

    • Deplete lineage-positive cells using a magnetic separation system according to the manufacturer's instructions to enrich for hematopoietic stem and progenitor cells.

  • Expansion of Early Myeloid Progenitors:

    • Culture the lineage-depleted cells in complete RPMI 1640 medium supplemented with SCF (50 ng/mL) and IL-3 (10 ng/mL) for 3 days. This will expand the population of early myeloid progenitors.

  • Differentiation to Neutrophils:

    • To induce neutrophil differentiation, add G-CSF (20 ng/mL) to the expansion culture (containing SCF and IL-3).

    • After 2 days, wash the cells with PBS and resuspend them in fresh medium containing only G-CSF (20 ng/mL).

    • Continue culture for an additional 3-5 days, monitoring for neutrophil maturation.

  • Differentiation to Macrophages:

    • To induce macrophage differentiation, wash the expanded early myeloid progenitors with PBS.

    • Resuspend the cells in complete RPMI 1640 medium supplemented with GM-CSF (10 ng/mL) and M-CSF (20 ng/mL).

    • After 2 days of culture, wash the cells with PBS and resuspend them in fresh medium containing only M-CSF (20 ng/mL).

    • Continue culture for an additional 4-6 days, observing the emergence of adherent macrophages.

Protocol 2: Flow Cytometry Analysis of Myeloid Differentiation Markers

This protocol provides a general guideline for analyzing myeloid cell populations by flow cytometry.[6][7]

Materials:

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (e.g., anti-mouse CD16/CD32)

  • Fluorochrome-conjugated antibodies against myeloid surface markers (e.g., CD11b, Gr-1, F4/80, Ly6G, CD115)

  • Appropriate isotype control antibodies

  • Fixable viability dye

Procedure:

  • Cell Preparation:

    • Harvest cells from in vitro differentiation cultures or prepare single-cell suspensions from tissues.

    • Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer.

  • Staining:

    • Aliquot 1 x 10^6 cells per tube.

    • Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells.

    • Wash the cells with FACS buffer.

    • Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

    • Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in an appropriate volume of FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software. Gate on live, single cells, and then identify myeloid populations based on the expression of specific markers (e.g., Neutrophils: CD11b+Gr-1high; Macrophages: CD11b+F4/80+).

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Id1 and Id2 Expression

This protocol outlines the steps for quantifying the mRNA expression levels of Id1 and Id2.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Id1, Id2, and a reference gene (e.g., GAPDH, β-actin)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cell populations of interest using a commercial kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the gene of interest (Id1 or Id2) and the reference gene, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of Id1 and Id2 using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

The study of IDPs in myeloid cell differentiation provides valuable insights into the fundamental mechanisms of hematopoiesis and has implications for understanding and potentially treating hematological disorders. The application notes and protocols provided here offer a framework for researchers to investigate the intricate roles of these critical regulatory proteins. By combining in vitro differentiation models with quantitative molecular and cellular analysis techniques, a deeper understanding of the IDP-mediated control of myeloid lineage commitment can be achieved.

References

Application Note: HPLC Analysis of Inosine-5'-diphosphate Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Inosine-5'-diphosphate (IDP) disodium (B8443419) salt. The described methodology utilizes ion-pair reversed-phase chromatography, a widely adopted and effective technique for the separation of nucleotides and related polar compounds. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and system suitability parameters, to ensure reliable and reproducible results. The method is suitable for the quantification of Inosine-5'-diphosphate disodium in various sample matrices, supporting research, quality control, and drug development activities.

Introduction

Inosine-5'-diphosphate (IDP) is a crucial nucleotide involved in various metabolic pathways. Accurate quantification of IDP is essential for studying cellular bioenergetics, enzyme kinetics, and for the quality control of nucleotide-based therapeutic agents. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the analysis of such compounds. The method outlined here employs a C18 stationary phase with an ion-pairing agent in the mobile phase. The ion-pairing reagent forms a neutral complex with the anionic IDP, enabling its retention and separation on the reversed-phase column.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. A system with a bio-inert flow path can improve the analysis of phosphorylated compounds by minimizing interactions with metallic components.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • This compound salt reference standard

    • Potassium dihydrogen phosphate (B84403) (KH₂PO₄), HPLC grade

    • Sodium heptanesulfonate or Tetrabutylammonium hydrogen sulfate, ion-pairing reagent, HPLC grade

    • Phosphoric acid, for pH adjustment

    • Methanol (B129727) or Acetonitrile, HPLC grade

    • Deionized water, 18.2 MΩ·cm

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare a 10 mM potassium dihydrogen phosphate buffer.

    • Add 5 mM sodium heptanesulfonate as the ion-pairing reagent.

    • Adjust the pH to a suitable value (typically between 3.0 and 7.0) with phosphoric acid.

    • The mobile phase can be used as an isocratic system or in a gradient with an organic modifier like methanol or acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound salt reference standard.

    • Dissolve and dilute with the mobile phase or deionized water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • The sample preparation will vary depending on the matrix.

    • For bulk drug substances, dissolve the sample in the mobile phase or water to a concentration within the calibration range.

    • For biological samples, a protein precipitation step (e.g., with perchloric acid or acetonitrile) followed by centrifugation and filtration is typically required.

    • All solutions must be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Potassium Dihydrogen Phosphate, 5 mM Sodium Heptanesulfonate, pH adjusted
Flow Rate 0.8 - 1.2 mL/min[1]
Column Temperature Ambient or controlled at 25-30 °C
Detection Wavelength 250 - 255 nm[1]
Injection Volume 10 - 20 µL
Run Time Approximately 15-20 minutes

Data Presentation

The following tables present typical quantitative data for the HPLC analysis of nucleotides, which can be adapted for this compound method validation.

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 1.0%
Table 2: Method Validation Parameters
ParameterTypical Performance
Linearity (R²) > 0.999[2]
Range (µg/mL) 0.5 - 100[2]
Limit of Detection (LOD) (mg/kg) ~2.77 (for IMP)[2]
Limit of Quantification (LOQ) (mg/kg) ~8.31 (for IMP, calculated as 3x LOD)
Accuracy (Recovery %) 90.5 - 102.8% (for IMP)[2]
Precision (RSDr %) < 3.07% (for IMP)[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile_phase Mobile Phase Preparation hplc_system HPLC System (Pump, Autosampler, Column, Detector) prep_mobile_phase->hplc_system prep_standards Standard Solution Preparation prep_standards->hplc_system prep_samples Sample Preparation prep_samples->hplc_system data_acquisition Data Acquisition (CDS) hplc_system->data_acquisition chromatogram_integration Chromatogram Integration data_acquisition->chromatogram_integration quantification Quantification (Calibration Curve) chromatogram_integration->quantification reporting Reporting quantification->reporting

General workflow for HPLC analysis.
Logical Relationship of Method Validation

The following diagram outlines the key logical relationships in HPLC method validation.

method_validation cluster_performance Method Performance Characteristics cluster_types Types of Precision specificity Specificity linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision (Inter-assay) precision->intermediate reproducibility Reproducibility (Inter-laboratory) precision->reproducibility lod Limit of Detection (LOD) loq Limit of Quantification (LOQ) lod->loq robustness Robustness

References

Application Notes and Protocols for Inosine-5'-diphosphate Disodium in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of in vitro kinase assays, Adenosine-5'-triphosphate (ATP) is the universally recognized phosphate (B84403) donor. However, the exploration of alternative nucleotide diphosphates, such as Inosine-5'-diphosphate disodium (B8443419) (IDP), presents unique opportunities for specialized assay development and mechanistic studies. While direct utilization of IDP as a phosphate donor by most protein kinases is not documented, its role as a substrate for Nucleoside Diphosphate (B83284) Kinases (NDPKs) allows for its integration into coupled-enzyme kinase assays. This document provides detailed application notes and protocols for the use of IDP in such assays, primarily through the synthesis of Inosine-5'-triphosphate (ITP) by NDPKs, which can then serve as a phosphate donor for protein kinases.

Inosine-5'-diphosphate disodium is a crucial biochemical reagent utilized in the study of metabolic pathways and the regulation of intracellular nucleotides[1]. Its involvement in cellular energy metabolism and nucleotide biosynthesis makes it a valuable tool for investigating cellular signaling and energy transfer[1].

Data Presentation

Table 1: Biochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂N₄Na₂O₁₁P₂[2]
Molecular Weight 472.15 g/mol [2]
Purity Min. 90.0 Area-%[2]
Appearance White Powder[2]
Solubility Soluble in water

Table 2: Kinetic Parameters of Nucleoside Diphosphate Kinase (NDPK) with Various Nucleotides

Nucleotide SubstratePhosphate DonorKm (µM)Vmax (µmol/min/mg)Reference
IDP ATPData not availableData not available
GDP ATP1502500
UDP ATP3003000
CDP ATP2502800
ADP GTP802000

Signaling Pathways and Experimental Workflows

Signaling Pathway: Role of NDPK in Nucleotide Metabolism

Nucleoside Diphosphate Kinases (NDPKs), such as the product of the NME1 and NME2 genes (also known as NM23-H1 and NM23-H2), are essential enzymes that maintain the intracellular balance of nucleoside triphosphates (NTPs). They catalyze the transfer of the terminal phosphate from a nucleoside triphosphate (like ATP or GTP) to a nucleoside diphosphate (like IDP, GDP, etc.). This function is critical for providing the necessary precursors for DNA and RNA synthesis, as well as for various signaling pathways.

NDPK_Pathway cluster_coupled_reaction Coupled Kinase Assay ATP ATP/GTP (Phosphate Donor) NDPK Nucleoside Diphosphate Kinase (e.g., NM23-H2) ATP->NDPK IDP Inosine-5'-diphosphate (IDP) IDP->NDPK ITP Inosine-5'-triphosphate (ITP) NDPK->ITP Phosphate Transfer TargetKinase Protein Kinase ITP->TargetKinase Protein Protein Substrate Protein->TargetKinase Protein_P Phosphorylated Protein Substrate TargetKinase->Protein_P Phosphorylation

Caption: Coupled reaction for an in vitro kinase assay using IDP.

Experimental Workflow: Coupled NDPK-Protein Kinase Assay

This workflow outlines the steps for a coupled in vitro kinase assay where ITP is generated from IDP by an NDPK and subsequently used by a protein kinase to phosphorylate a substrate.

Experimental_Workflow start Start reagent_prep Prepare Reagents: - Kinase Buffer - IDP Solution - ATP/GTP Solution - NDPK Enzyme - Protein Kinase - Substrate start->reagent_prep reaction_setup Set up Reaction Mixture: - Add Buffer, IDP, ATP/GTP, NDPK,  Protein Kinase, and Substrate to wells reagent_prep->reaction_setup incubation Incubate at Optimal Temperature (e.g., 30°C) reaction_setup->incubation detection Detect Kinase Activity: - Measure ADP production (if ATP is donor) - Measure substrate phosphorylation incubation->detection data_analysis Analyze Data: - Calculate reaction rates - Determine IC50 values (for inhibitors) detection->data_analysis end End data_analysis->end

Caption: Workflow for a coupled NDPK-protein kinase assay.

Experimental Protocols

Protocol 1: Spectrophotometric Coupled Assay for NDPK Activity with IDP

This protocol is adapted from standard NDPK assays and is designed to measure the production of ITP from IDP. The resulting ADP from the phosphate donor (ATP) is measured in a coupled enzymatic reaction.

Materials:

  • This compound (IDP)

  • Adenosine-5'-triphosphate (ATP)

  • Recombinant Nucleoside Diphosphate Kinase (e.g., NM23-H2)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing kinase assay buffer, PEP, NADH, PK, and LDH. The final concentrations in the reaction well should be approximately: 1-2 mM PEP, 0.2-0.3 mM NADH, 5-10 units/mL PK, and 7-14 units/mL LDH.

  • Prepare Substrate and Enzyme Solutions: Prepare stock solutions of IDP and ATP in kinase assay buffer. Prepare a working solution of NDPK enzyme.

  • Set up the Reaction: In a 96-well plate, add the following to each well:

    • Reagent Master Mix

    • IDP solution (to achieve desired final concentration)

    • ATP solution (to achieve desired final concentration, typically near the Km for the NDPK)

  • Initiate the Reaction: Add the NDPK enzyme solution to each well to start the reaction.

  • Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 30°C and measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production, which is stoichiometric with ITP synthesis.

Data Analysis:

Calculate the rate of reaction from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Proposed Coupled In Vitro Protein Kinase Assay Using IDP

This protocol outlines a method to measure the activity of a protein kinase using ITP generated in situ from IDP.

Materials:

  • This compound (IDP)

  • Adenosine-5'-triphosphate (ATP) or Guanosine-5'-triphosphate (GTP) as the phosphate donor for NDPK

  • Recombinant Nucleoside Diphosphate Kinase (NDPK)

  • Protein kinase of interest

  • Protein or peptide substrate for the protein kinase

  • Kinase Assay Buffer (compatible with both NDPK and the protein kinase)

  • Detection reagents (choose one of the methods below)

Detection Methods:

  • Radiometric Detection:

    • Use [γ-³²P]ATP or [γ-³³P]ATP as the phosphate donor for the NDPK.

    • The NDPK will transfer the radiolabeled phosphate to IDP to form [γ-³²P]ITP or [γ-³³P]ITP.

    • The protein kinase will then transfer the radiolabeled phosphate to the substrate.

    • Separate the phosphorylated substrate from the unincorporated radiolabeled nucleotide using SDS-PAGE and autoradiography, or by spotting onto a phosphocellulose membrane followed by scintillation counting.

  • Luminescence-based Detection (ADP-Glo™ Assay):

    • Use non-radiolabeled ATP as the phosphate donor for the NDPK.

    • After the coupled kinase reaction, measure the amount of ADP produced using a commercial kit like ADP-Glo™ (Promega). This kit first depletes the remaining ATP and then converts the generated ADP back to ATP, which is used by luciferase to produce light. The luminescent signal is proportional to the amount of ADP generated, and thus to the kinase activity.

  • Antibody-based Detection (Western Blot or ELISA):

    • Use a phospho-specific antibody that recognizes the phosphorylated form of the substrate.

    • After the kinase reaction, detect the phosphorylated substrate using standard Western blotting or ELISA procedures.

General Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, IDP, the phosphate donor (e.g., ATP), the protein kinase, and its substrate.

  • Initiate the Reaction: Add the NDPK enzyme to the reaction mixture to start the synthesis of ITP and the subsequent phosphorylation of the protein substrate.

  • Incubation: Incubate the reaction at the optimal temperature for both enzymes (typically 30°C) for a predetermined amount of time.

  • Termination: Stop the reaction by adding an appropriate stop solution (e.g., EDTA for radiometric and luminescence assays, or SDS-PAGE loading buffer for Western blotting).

  • Detection: Proceed with the chosen detection method to quantify the amount of phosphorylated substrate or ADP produced.

Conclusion

While this compound is not a direct phosphate donor for the majority of protein kinases, its role as a substrate for Nucleoside Diphosphate Kinases opens up possibilities for its use in coupled in vitro kinase assays. These assays can be valuable for studying the substrate specificity of NDPKs, investigating the utilization of ITP by protein kinases, and for developing novel screening platforms for inhibitors of either enzyme in the coupled reaction. The protocols provided herein offer a framework for researchers to design and implement such assays. It is important to note that reaction conditions, including enzyme and substrate concentrations, will need to be optimized for each specific NDPK and protein kinase pair.

References

Application Notes: The Role of Intrinsically Disordered Regions in c-MYC Mediated Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The c-MYC proto-oncogene is a pivotal transcription factor that regulates up to 15% of human genes, controlling fundamental cellular processes such as proliferation, growth, metabolism, and apoptosis.[1][2] Its dysregulation is implicated in a majority of human cancers, making it a prime target for therapeutic intervention.[1][3] A defining characteristic of the c-MYC protein is its high degree of intrinsic disorder.[4][5] A significant portion of c-MYC, particularly its N-terminal Transactivation Domain (TAD), lacks a stable three-dimensional structure.[2][5] This intrinsic disorder is not a lack of function but rather a key structural feature that enables c-MYC to act as a central hub in cellular signaling, engaging with a multitude of interaction partners to orchestrate complex transcriptional programs. These application notes will explore the significance of c-MYC's intrinsically disordered regions (IDRs) and provide protocols for their study.

c-MYC Domain Architecture and Intrinsic Disorder

The c-MYC protein is 439 amino acids long and possesses several conserved domains and motifs that are critical for its function.[1][2] The N-terminal region (residues 1-143) serves as the transactivation domain (TAD) and is largely intrinsically disordered.[2][5] This domain contains conserved "MYC boxes" (MB0, MBI, MBII) that mediate interactions with transcriptional co-regulators and components of the protein degradation machinery.[4][6] The C-terminal domain includes a basic Helix-Loop-Helix Leucine Zipper (bHLH-LZ) motif, which is responsible for dimerization with its obligate partner, MAX, and subsequent binding to E-box DNA sequences (CACGTG) in the promoters of target genes.[2][4][6] While the bHLH-LZ domain becomes structured upon dimerization and DNA binding, the TAD remains flexible, allowing it to recruit a diverse array of proteins.[4][7]

Figure 1: Domain organization of the c-MYC oncoprotein.

Functional Implications of c-MYC's Intrinsic Disorder

The disordered nature of the c-MYC TAD is crucial for its function as a potent transcriptional activator. This structural plasticity allows the TAD to:

  • Interact with Multiple Partners: The flexibility of IDRs enables them to bind to a wide range of proteins with high specificity but often low affinity, facilitating transient and dynamic interactions. The c-MYC TAD interacts with hundreds of proteins, including histone acetyltransferases (HATs) like p300/CBP and the TRRAP cofactor, which are essential for chromatin remodeling and transcriptional activation.[4]

  • Undergo Post-Translational Modifications (PTMs): The exposed and flexible nature of the TAD makes it highly accessible to enzymes that mediate PTMs, such as phosphorylation.[4] Phosphorylation at key residues like Threonine-58 and Serine-62 within MBI acts as a critical regulatory switch, controlling c-MYC stability and its subsequent degradation via the ubiquitin-proteasome pathway.[4][8]

  • Modulate DNA Binding: Recent studies suggest that intramolecular interactions occur between the N-terminal IDRs and the C-terminal DNA-binding domain (DBD) of the MYC:MAX heterodimer.[9][10] These interactions, driven by electrostatic attraction, can modulate the association of MYC:MAX with DNA, adding another layer of regulation to its transcriptional activity.[6][9]

cMYC c-MYC (IDP) Dimer c-MYC/MAX Heterodimer cMYC->Dimer Dimerization (bHLH-LZ) MAX MAX MAX->Dimer BoundComplex MYC/MAX/DNA Complex Dimer->BoundComplex DNA Binding EBox E-Box (DNA) EBox->BoundComplex Transcription Target Gene Transcription BoundComplex->Transcription Recruitment via Disordered TAD Coactivators Co-activators (TRRAP, p300/CBP) Coactivators->BoundComplex

Figure 2: c-MYC transcriptional activation pathway.

Quantitative Data Summary

The study of c-MYC's disordered regions involves biophysical techniques that can quantify interaction strengths and structural propensities.

Table 1: Structural Properties of c-MYC

Property Region Value/Description Method Reference
Intrinsic Disorder Full-length protein >45% of residues predicted to be disordered. Bioinformatics Prediction [7][11]
N-terminal TAD (1-143) Largely unstructured and necessary for biological activity. NMR, Prediction [2][8]

| Transient Structure | Myc-1-88 | Transiently structured regions found in residues 22-33 and Myc homology box I (MBI; residues 45-65). | NMR Spectroscopy |[8] |

Table 2: Binding Affinities of c-MYC and Related Molecules

Interacting Molecules Dissociation Constant (Kd) Method Context Reference
c-MYC : IDP-121 (stapled peptide) ~400 nM Not Specified Therapeutic targeting of the c-MYC:MAX interaction. [12]

| Bin1 : Myc (1-88) | Not specified, but primary binding observed | NMR, Surface Plasmon Resonance (SPR) | Binding to the S62 region in a dynamic, disordered complex. |[8] |

Experimental Protocols

Studying the interactions and functions mediated by c-MYC's IDRs requires specific molecular and cellular biology techniques.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect c-MYC Protein-Protein Interactions

This protocol is adapted from methodologies used to evaluate native protein-protein interactions with endogenous c-MYC.[13][14] It is particularly useful for identifying partners that bind to the disordered TAD.

Objective: To immunoprecipitate endogenous c-MYC from cell lysates and identify co-precipitating proteins by Western Blot.

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.

  • Wash Buffer: Same as Lysis Buffer but with 0.1% NP-40.

  • Anti-c-MYC antibody (e.g., 9E10 clone).

  • Normal mouse/rabbit IgG (Isotype control).

  • Protein A/G magnetic beads or agarose (B213101) slurry.

  • SDS-PAGE sample buffer.

Procedure:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer and scrape cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with 20 µL of Protein A/G beads for 1 hour at 4°C on a rotator.

    • Pellet the beads and transfer the pre-cleared lysate to a new tube.

    • To 1-2 mg of pre-cleared lysate, add 2-4 µg of anti-c-MYC antibody. For the negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add 30 µL of equilibrated Protein A/G beads to each immunoprecipitation reaction.

    • Incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.

  • Elution and Analysis:

    • Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute proteins and dissociate immune complexes.

    • Pellet the beads, and load the supernatant onto an SDS-PAGE gel for Western Blot analysis using antibodies against suspected interacting proteins.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for c-MYC

This protocol outlines the key steps for performing ChIP to identify the genomic regions occupied by the c-MYC/MAX complex, a process initiated by the bHLH-LZ domain but modulated by the IDRs. The protocol is based on established methods for c-MYC ChIP-seq.[15][16]

Objective: To cross-link protein-DNA complexes in vivo, immunoprecipitate c-MYC-bound chromatin, and identify the associated DNA by qPCR or sequencing (ChIP-seq).

Materials:

  • 1% Formaldehyde (B43269) in PBS (for cross-linking).

  • 1.25 M Glycine (B1666218) (for quenching).

  • Cell Lysis Buffer: (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors).

  • Nuclear Lysis Buffer: (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors).

  • IP Dilution Buffer: (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 0.01% SDS, 1.1% Triton X-100).

  • Wash Buffers (Low Salt, High Salt, LiCl).

  • Elution Buffer (1% SDS, 0.1 M NaHCO3).

  • 5 M NaCl.

  • RNase A and Proteinase K.

  • Anti-c-MYC antibody (ChIP-grade).

Procedure:

  • Cross-linking:

    • Add formaldehyde directly to cell culture media to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle swirling.

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell and Nuclear Lysis:

    • Scrape cells into PBS and pellet by centrifugation.

    • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10-20 minutes.

    • Pellet the nuclei and resuspend in Nuclear Lysis Buffer.

  • Chromatin Shearing:

    • Sonicate the nuclear lysate on ice to shear chromatin to an average size of 200-1000 bp. The optimal sonication conditions must be empirically determined.

    • Centrifuge to pellet debris. The supernatant contains the soluble chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin with IP Dilution Buffer. Save a small aliquot as "input" control.

    • Pre-clear the chromatin with Protein A/G beads.

    • Add ~3-5 µg of ChIP-grade anti-c-MYC antibody to the pre-cleared chromatin and incubate overnight at 4°C.

  • Immune Complex Capture and Washes:

    • Add Protein A/G beads and incubate for 2 hours at 4°C.

    • Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using Elution Buffer.

    • Reverse the cross-links by adding 5 M NaCl and incubating at 65°C for at least 6 hours or overnight. Treat the input sample in parallel.

  • DNA Purification:

    • Treat samples with RNase A, followed by Proteinase K.

    • Purify the DNA using phenol:chloroform extraction or a commercial PCR purification kit.

  • Analysis:

    • The purified DNA can be analyzed by qPCR using primers for known MYC target genes or subjected to high-throughput sequencing (ChIP-seq) for genome-wide analysis.

start Start: Cells in Culture crosslink 1. In Vivo Cross-linking (Formaldehyde) start->crosslink lysis 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lysis ip 3. Immunoprecipitation (Anti-c-MYC Antibody) lysis->ip rev_crosslink 4. Reverse Cross-links & Purify DNA ip->rev_crosslink seq 5. Library Prep & Sequencing rev_crosslink->seq analysis 6. Data Analysis (Peak Calling, Motif Finding) seq->analysis end Result: Genome-wide c-MYC Binding Map analysis->end

Figure 3: General experimental workflow for a ChIP-seq experiment.

Application in Drug Development

The intrinsically disordered nature of c-MYC has historically made it an "undruggable" target for conventional small-molecule inhibitors, which typically bind to well-defined pockets in structured proteins.[1][3][4] However, the understanding of its IDP characteristics is opening new therapeutic avenues:

  • Targeting Protein-Protein Interactions: Efforts are focused on developing molecules that disrupt the crucial c-MYC:MAX dimerization, which is a prerequisite for DNA binding.[1][11]

  • Stabilizing Inhibitory Conformations: Small molecules or stapled peptides are being designed to bind to transient pockets within the disordered state of c-MYC, preventing it from adopting a conformation competent for binding to MAX or other co-activators.

  • Promoting Degradation: Another strategy involves developing compounds that exploit the PTM sites within the TAD to promote c-MYC's interaction with ubiquitin ligases, leading to its degradation.

The study of c-MYC as an intrinsically disordered protein has fundamentally shifted our understanding of its role in transcription and cancer. The structural plasticity endowed by its IDRs, particularly the N-terminal TAD, is not a liability but a functional necessity, enabling the complex network of interactions required for its activity. Methodologies such as co-immunoprecipitation and chromatin immunoprecipitation are essential tools for dissecting these interactions and their downstream consequences on gene expression. As research continues to unravel the biophysical properties of disordered c-MYC, new opportunities for targeted cancer therapies will undoubtedly emerge.

References

Application Notes and Protocols: Inosine Diphosphate (IDP) as a Decoy Substrate for NM23-H2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NM23-H2, also known as NME2, is a multifunctional protein implicated in a wide range of cellular processes, including tumor metastasis suppression, transcriptional regulation, and cellular differentiation. A key enzymatic function of NM23-H2 is its nucleoside diphosphate (B83284) (NDP) kinase activity, which catalyzes the transfer of a gamma-phosphate from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP). This activity is crucial for maintaining the intracellular pool of NTPs.

Recent studies have explored the use of substrate analogs to modulate the activity of enzymes for therapeutic and research purposes. Inosine (B1671953) diphosphate (IDP) has been identified as a potential "molecular decoy" for nucleoside diphosphate kinases. This application note provides a comprehensive overview and detailed protocols for utilizing IDP as a decoy substrate to study and potentially inhibit the kinase function of NM23-H2. The principle behind a decoy substrate is that it binds to the enzyme's active site, competing with the natural substrate, but is either not processed or processed at a much slower rate, thereby acting as a competitive inhibitor.

Signaling Pathways and Experimental Workflow

To understand the context of NM23-H2's kinase activity and how to investigate the effects of a decoy substrate, it is essential to visualize the relevant signaling pathways and the experimental workflow.

NM23_H2_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 NM23-H2 Kinase Activity cluster_2 Downstream Effects ATP ATP NM23_H2 NM23-H2 ATP->NM23_H2 Phosphate (B84403) Donor NDP NDP NDP->NM23_H2 Substrate NTP_pool NTP Pool Maintenance NM23_H2->NTP_pool Generates NTPs IDP_decoy IDP (Decoy) IDP_decoy->NM23_H2 Inhibits G_protein G-Protein Activation NTP_pool->G_protein Metastasis_Suppression Metastasis Suppression G_protein->Metastasis_Suppression

Figure 1: Simplified signaling pathway of NM23-H2 kinase activity and its inhibition by IDP.

Experimental_Workflow cluster_0 Protein Preparation cluster_1 Kinase Assay cluster_2 Data Analysis cluster_3 Functional Assays Purification Purify Recombinant NM23-H2 Assay_Setup Set up Phosphotransferase Assay with [γ-32P]ATP, GDP, and varying [IDP] Purification->Assay_Setup Pull_Down Pull-Down Assay to Assess Interaction with Partner Proteins Purification->Pull_Down Incubation Incubate at Room Temperature Assay_Setup->Incubation TLC Separate Products by TLC Incubation->TLC Autoradiography Visualize and Quantify [γ-32P]GTP TLC->Autoradiography Data_Analysis Calculate % Inhibition and Determine IC50/Ki Autoradiography->Data_Analysis

Figure 2: Experimental workflow for evaluating IDP as a decoy substrate for NM23-H2.

Data Presentation

The following tables provide a structured format for summarizing quantitative data from experiments evaluating the effect of IDP on NM23-H2 kinase activity.

Table 1: Michaelis-Menten Kinetic Parameters for NM23-H2 with Various NDP Substrates

Substrate (NDP)Km (µM)Vmax (µmol/min/mg)
GDPEnter DataEnter Data
CDPEnter DataEnter Data
UDPEnter DataEnter Data
ADPEnter DataEnter Data
IDPEnter DataEnter Data

Table 2: Inhibition of NM23-H2 Kinase Activity by IDP

IDP Concentration (µM)% Inhibition of GDP Phosphorylation
00
Enter DataEnter Data
Enter DataEnter Data
Enter DataEnter Data
Enter DataEnter Data
IC50 (µM) Calculate from Data
Ki (µM) Calculate from Data

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant NM23-H2

This protocol describes the expression of His-tagged NM23-H2 in E. coli and its purification using Ni-NTA affinity chromatography.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing His-tagged NM23-H2 (e.g., pRSET A-NM23-H2)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA Agarose (B213101) resin

  • Lysozyme (B549824)

Procedure:

  • Transform the NM23-H2 expression vector into the E. coli expression strain.

  • Grow a 1 L culture to an OD600 of 0.6-0.8 at 37°C.

  • Induce protein expression with IPTG (final concentration 0.5-1 mM) and continue to grow for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to lyse the cells completely.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Incubate the supernatant with pre-equilibrated Ni-NTA agarose resin for 1 hour at 4°C with gentle rotation.

  • Load the lysate-resin mixture onto a chromatography column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with 5 column volumes of Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE to confirm purity.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

Protocol 2: NM23-H2 Phosphotransferase Assay to Evaluate IDP as a Decoy Substrate

This protocol uses a radioactive assay to measure the transfer of a phosphate group from [γ-32P]ATP to a nucleoside diphosphate (GDP) and assesses the inhibitory effect of IDP.[1]

Materials:

  • Purified recombinant NM23-H2 (1 µg)

  • Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • GDP solution (10 mM stock)

  • IDP solution (varying concentrations)

  • ATP solution (1 mM stock)

  • [γ-32P]ATP (10 µCi/µL)

  • SDS Stop Buffer (2% SDS, 50 mM EDTA)

  • Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose)

  • TLC Running Buffer (e.g., 0.75 M KH2PO4, pH 3.5)

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube on ice. For each reaction, add:

    • 1 µg of purified NM23-H2

    • Assay Buffer to a final volume of 20 µL

    • 1 µL of 10 mM GDP (final concentration 0.5 mM)

    • Varying concentrations of IDP (e.g., 0, 0.1, 1, 10, 100, 1000 µM)

    • 1 µL of [γ-32P]ATP (10 µCi)

  • Initiate the reaction by adding 1 µL of 1 mM ATP (final concentration 0.05 mM).

  • Incubate the reaction at room temperature for 10 minutes.[1]

  • Stop the reaction by adding 5 µL of SDS Stop Buffer.[1]

  • Spot 2 µL of the reaction mixture onto a TLC plate.

  • Develop the TLC plate in the TLC Running Buffer until the solvent front is near the top.

  • Dry the TLC plate and visualize the separated [γ-32P]ATP and [γ-32P]GTP using autoradiography.

  • Quantify the intensity of the spots corresponding to GTP to determine the kinase activity.

  • Calculate the percentage of inhibition for each IDP concentration relative to the no-IDP control.

  • Plot the % inhibition against the IDP concentration to determine the IC50 value. Further kinetic analysis can be performed to determine the inhibition constant (Ki).

Protocol 3: Pull-Down Assay to Investigate the Effect of IDP on NM23-H2 Protein Interactions

This protocol can be used to determine if the kinase activity of NM23-H2 is required for its interaction with a known or putative binding partner, and if IDP can disrupt this interaction. This example uses a GST-tagged partner protein ("Protein X") as bait.

Materials:

  • GST-tagged Protein X immobilized on glutathione-agarose beads

  • Purified NM23-H2

  • Cell lysate containing potential interacting partners

  • Binding Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1 mM DTT, protease inhibitors)

  • Wash Buffer (Binding Buffer with 300 mM NaCl)

  • Elution Buffer (10 mM reduced glutathione (B108866) in 50 mM Tris-HCl pH 8.0)

  • GDP and IDP solutions

  • ATP solution

  • Antibody against NM23-H2 for Western blotting

Procedure:

  • Prepare the "bait" by incubating purified GST-Protein X with glutathione-agarose beads for 1 hour at 4°C. Wash the beads to remove unbound protein.

  • Prepare different reaction conditions by incubating the GST-Protein X beads with purified NM23-H2 or cell lysate in Binding Buffer for 2-3 hours at 4°C under the following conditions:

    • Control (no added nucleotides)

      • 1 mM GDP + 1 mM ATP

      • 1 mM GDP + 1 mM ATP + excess IDP (e.g., 10 mM)

  • Wash the beads three times with ice-cold Wash Buffer to remove non-specific binders.

  • Elute the bound proteins by incubating the beads with Elution Buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for NM23-H2.

  • Compare the amount of NM23-H2 pulled down in the different conditions to determine if the interaction is dependent on kinase activity and if IDP can modulate this interaction.

Conclusion

The use of inosine diphosphate as a decoy substrate provides a valuable tool for the specific investigation of the NM23-H2's nucleoside diphosphate kinase function. The protocols outlined in this application note offer a systematic approach to characterize the inhibitory potential of IDP and to explore the functional consequences of inhibiting NM23-H2 kinase activity on its interactions with other proteins and its role in cellular signaling. These studies will contribute to a deeper understanding of NM23-H2's biological roles and may aid in the development of novel therapeutic strategies targeting this important enzyme.

References

Enhancing Recombinant Protein Production with Intrinsically Disordered Protein (IDP) Fusion Partners

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The production of soluble and functional recombinant proteins is a cornerstone of modern biotechnology and pharmaceutical development. However, overexpression of heterologous proteins in common hosts like Escherichia coli often leads to the formation of insoluble and non-functional aggregates known as inclusion bodies. A promising strategy to overcome this challenge is the use of fusion tags that enhance the solubility of their protein partners. Among these, Intrinsically Disordered Proteins (IDPs) and synthetic IDPs (SynIDPs) have emerged as powerful tools.

IDPs are proteins that lack a stable tertiary structure under physiological conditions. Their high conformational flexibility and hydrophilicity are thought to create an "entropic bristle" effect, sterically preventing aggregation of the fused target protein and promoting its proper folding.[1][2] This application note provides a comprehensive overview and detailed protocols for utilizing IDP fusion tags to enhance the production of soluble recombinant proteins.

Principle of IDP-Mediated Solubility Enhancement

The mechanism by which IDP tags enhance the solubility of their fusion partners is attributed to their unique biophysical properties. Unlike globular protein tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), IDPs do not rely on a specific folded structure to assist the target protein. Instead, their disordered nature provides several advantages:

  • High Hydrophilicity and Charge: IDPs are typically enriched in charged and polar amino acids, which increases the overall solubility of the fusion protein.

  • Large Exclusion Volume: The flexible and dynamic nature of IDPs causes them to occupy a large volume in solution, creating a steric shield that prevents intermolecular aggregation of the fused target proteins.[1]

  • Chaperone-like Activity: While not ATP-dependent chaperones, the flexible nature of IDP tags may transiently interact with and stabilize folding intermediates of the target protein, preventing off-pathway aggregation.

The following diagram illustrates the proposed mechanism of IDP-mediated solubility enhancement.

IDP_Mechanism cluster_0 Without IDP Tag cluster_1 With IDP Tag Unfolded Protein Unfolded Protein Aggregated Protein Aggregated Protein Unfolded Protein->Aggregated Protein Aggregation IDP-Unfolded Fusion IDP-Unfolded Fusion IDP-Folded Fusion IDP-Folded Fusion IDP-Unfolded Fusion->IDP-Folded Fusion Proper Folding

Caption: Proposed mechanism of IDP-mediated solubility enhancement.

Quantitative Data on IDP-Mediated Solubility Enhancement

The effectiveness of IDP fusion tags has been demonstrated with various aggregation-prone proteins. Below are tables summarizing the quantitative improvements in solubility and yield observed in published studies.

Table 1: Enhancement of Protein Solubility using Synthetic IDPs (SynIDPs)
Target ProteinFusion PartnerExpression SystemSolubility ImprovementReference
Murine terminal deoxynucleotidyl transferase (mTdT)SynIDP-1, -2, -3E. coli BL21(DE3)Rescued from largely insoluble to mostly soluble fraction[2][3]
Z2-LO10 (Affibody-toxin fusion)SynIDP-1, -2, -3E. coli BL21(DE3)Enabled soluble expression of a previously insoluble protein[2]
TEV ProteaseSynIDP-1, -2, -3E. coli BL21(DE3)Rescued from inclusion bodies to soluble, active protease[2][3]
Table 2: Performance of the NEXT Tag in Enhancing Protein Solubility
Target ProteinFusion PartnerExpression SystemKey OutcomeReference
Thermostable Carbonic Anhydrase (taCA)NEXT tagE. coliSignificantly improved expression level and solubility[1][4]
Polyethylene terephthalate (B1205515) (PET)-degrading enzymeNEXT tagE. coliEnhanced expression and solubility[1][4]
Human Epidermal Growth Factor (hEGF)NEXT tagE. coliSoluble expression significantly improved[5]
Green Fluorescent Protein (GFP)NEXT tagE. coliSoluble expression significantly improved[5]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in utilizing IDP fusion tags for enhanced recombinant protein production.

Protocol 1: Vector Construction for IDP-Fusion Protein Expression

This protocol describes the general steps for cloning a gene of interest into an expression vector containing an N-terminal IDP tag and a C-terminal His6-tag for purification. A common choice of vector is the pET series (e.g., pET-24a) for expression in E. coli.[2]

Materials:

  • pET-24a vector containing the IDP tag sequence (e.g., SynIDP or NEXT tag)

  • Gene of interest (GOI) in a suitable plasmid or as a PCR product

  • Restriction enzymes (e.g., NdeI and XhoI) and T4 DNA ligase

  • Competent E. coli DH5α for cloning

  • LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin (B1662678) for pET-24a)

  • Plasmid miniprep kit

Procedure:

  • PCR Amplification of GOI:

    • Design primers to amplify your GOI. The forward primer should include an NdeI restriction site (CATATG) at the 5' end, and the reverse primer should include an XhoI restriction site (CTCGAG) before the stop codon.

    • Perform PCR to amplify the GOI.

    • Purify the PCR product using a PCR purification kit.

  • Restriction Digest:

    • Digest both the purified PCR product and the pET-IDP vector with NdeI and XhoI restriction enzymes.

    • Follow the manufacturer's protocol for the digestion reaction.

    • Purify the digested vector and insert by gel electrophoresis and gel extraction.

  • Ligation:

    • Set up a ligation reaction with the digested pET-IDP vector and the GOI insert using T4 DNA ligase. Use a molar ratio of vector to insert of approximately 1:3.

    • Incubate the ligation reaction as recommended by the T4 DNA ligase manufacturer (e.g., 16°C overnight or room temperature for 1-2 hours).

  • Transformation:

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic.

    • Incubate the plates overnight at 37°C.

  • Screening and Verification:

    • Select several colonies and grow them in liquid LB medium with the antibiotic.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the correct insertion of the GOI by restriction digest analysis and Sanger sequencing.

The following diagram illustrates the workflow for constructing the IDP-fusion protein expression vector.

Vector_Construction_Workflow cluster_workflow Vector Construction Workflow A PCR Amplification of Gene of Interest (GOI) B Restriction Digest of PCR Product and pET-IDP Vector A->B C Ligation of Digested GOI and Vector B->C D Transformation into E. coli DH5α C->D E Colony Screening and Plasmid DNA Isolation D->E F Verification by Restriction Analysis and Sequencing E->F

Caption: Workflow for expression vector construction.

Protocol 2: Expression of IDP-Fusion Proteins in E. coli

This protocol outlines the steps for expressing the IDP-fusion protein in an appropriate E. coli expression strain, such as BL21(DE3).

Materials:

  • Verified pET-IDP-GOI expression plasmid

  • Competent E. coli BL21(DE3) cells

  • LB medium and Terrific Broth (TB)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Spectrophotometer

Procedure:

  • Transformation:

    • Transform the pET-IDP-GOI plasmid into competent E. coli BL21(DE3) cells.

    • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 5-10 mL of LB medium with the antibiotic.

    • Grow overnight at 37°C with shaking (200-250 rpm).

  • Large-Scale Culture:

    • Inoculate 1 L of TB medium with the overnight starter culture (typically a 1:100 dilution).

    • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture under inducing conditions. Optimal temperature and time should be determined empirically for each protein, but common conditions are 18-25°C for 16-20 hours or 37°C for 3-4 hours. Lower temperatures often favor soluble protein expression.

  • Cell Harvest:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of IDP-Fusion Proteins

This protocol describes the purification of the His-tagged IDP-fusion protein using Immobilized Metal Affinity Chromatography (IMAC).[6]

Materials:

  • Cell pellet from a 1 L culture

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)

  • Lysozyme (B549824), DNase I

  • Protease inhibitor cocktail

  • Ni-NTA agarose (B213101) resin

  • Chromatography column

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer containing lysozyme (1 mg/mL), DNase I, and a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Collect the supernatant (soluble fraction).

  • IMAC Purification:

    • Equilibrate a chromatography column with 5-10 column volumes (CV) of Ni-NTA resin with Lysis Buffer.

    • Load the soluble fraction onto the equilibrated column.

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

    • Elute the IDP-fusion protein with 5-10 CV of Elution Buffer.

    • Collect fractions and analyze them by SDS-PAGE.

  • Buffer Exchange and Storage:

    • Pool the fractions containing the purified protein.

    • Perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

    • Determine the protein concentration (e.g., by Bradford assay) and store at -80°C.

The following diagram outlines the purification workflow.

Purification_Workflow cluster_purification Purification Workflow A Cell Lysis and Clarification C Loading of Soluble Lysate A->C B IMAC Column Equilibration B->C D Washing of Non-specifically Bound Proteins C->D E Elution of IDP-Fusion Protein D->E F Analysis by SDS-PAGE E->F G Buffer Exchange and Storage E->G

Caption: Workflow for IDP-fusion protein purification.

Conclusion

The use of intrinsically disordered protein fusion tags represents a significant advancement in recombinant protein production technology. By leveraging the unique biophysical properties of IDPs, researchers can overcome common challenges associated with protein insolubility and aggregation. The protocols and data presented in this application note provide a practical guide for implementing this powerful strategy in the laboratory, with the potential to significantly improve the yield and quality of difficult-to-express proteins for a wide range of research, diagnostic, and therapeutic applications.

References

Application Notes: Enzymatic Synthesis of Inosine Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) nucleotides, including inosine monophosphate (IMP), inosine diphosphate (B83284) (IDP), and inosine triphosphate (ITP), are pivotal intermediates in purine (B94841) metabolism.[1][2] IMP serves as the central precursor for the synthesis of adenosine (B11128) and guanosine (B1672433) nucleotides, the fundamental building blocks of DNA and RNA.[3] The enzymatic synthesis of these nucleotides offers a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods, enabling the production of high-purity compounds for research, diagnostics, and therapeutic development. These application notes provide detailed protocols for the multi-step enzymatic synthesis of IMP, IDP, and ITP.

Part 1: Enzymatic Synthesis of Inosine-5'-Monophosphate (IMP)

The synthesis of IMP can be efficiently achieved by the direct phosphorylation of inosine. This process utilizes a phosphotransferase enzyme, which transfers a phosphate (B84403) group from a suitable donor to the 5'-hydroxyl group of the inosine ribose moiety. One effective approach involves using a recombinant acid phosphatase/phosphotransferase.[4] An alternative highly efficient method uses a modified enzyme from Morganella morganii which can achieve yields of over 99%.[5]

Experimental Protocol: IMP Synthesis using Phosphotransferase

This protocol is based on the use of a recombinant acid phosphatase/phosphotransferase from Escherichia blattae.[4]

1. Materials and Reagents:

  • Inosine

  • Pyrophosphate (PPi) as phosphate donor

  • Recombinant Acid Phosphatase/Phosphotransferase (AP/PTase)

  • Sodium Acetate Buffer (e.g., 100 mM, pH 5.0)

  • Magnesium Chloride (MgCl₂)

  • Trichloroacetic acid (TCA) for reaction termination

  • High-Performance Liquid Chromatography (HPLC) system for analysis

2. Reaction Setup:

  • Prepare a reaction mixture in a suitable vessel. For a 1 mL reaction volume, combine:

    • 100 mM Sodium Acetate Buffer (pH 5.0)

    • 37 mM Inosine

    • Phosphate Donor (e.g., 100 mM PPi)

    • 5 mM MgCl₂

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes to equilibrate.[4]

  • Initiate the reaction by adding the purified recombinant AP/PTase to a final concentration of 0.1 - 1.0 mg/mL.

3. Incubation and Monitoring:

  • Incubate the reaction mixture at 30°C with gentle agitation.[4]

  • Monitor the progress of the reaction by taking aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Terminate the reaction in the aliquots by adding an equal volume of cold 10% (w/v) TCA.

  • Analyze the formation of IMP from inosine using HPLC.

4. Purification:

  • Once the reaction reaches the desired conversion, terminate the entire reaction by adding TCA.

  • Centrifuge the mixture to pellet the precipitated enzyme.

  • The supernatant containing IMP can be purified using anion-exchange chromatography.

Quantitative Data: IMP Synthesis

The following table summarizes key quantitative data for the enzymatic synthesis of IMP.

ParameterValueEnzyme SourceReference
Molar Yield 45.5%Recombinant E. blattae AP/PTase[4]
Final Product Conc. 16.83 mM (from 37 mM Inosine)Recombinant E. blattae AP/PTase[4]
Michaelis Constant (Kₘ) for Inosine 40 mMRecombinant E. blattae AP/PTase[4]
Maximum Velocity (Vₘₐₓ) 3.5 U/mgRecombinant E. blattae AP/PTase[4]
Optimal pH 5.0Recombinant E. blattae AP/PTase[4]
Optimal Temperature 30°CRecombinant E. blattae AP/PTase[4]
High-Yield Example >99% Molar Yield (~120 mM)Modified M. morganii enzyme[5]

Part 2: Enzymatic Synthesis of Inosine-5'-Diphosphate (IDP)

IDP is synthesized by the phosphorylation of IMP. This reaction is catalyzed by a nucleoside monophosphate kinase (NMPK), such as guanylate kinase (GMK), which utilizes adenosine triphosphate (ATP) as the phosphate donor.[5][6]

Experimental Protocol: IDP Synthesis from IMP

This protocol is adapted from methods for preparing radiolabeled purine nucleoside diphosphates.[7]

1. Materials and Reagents:

  • Inosine-5'-Monophosphate (IMP)

  • Adenosine-5'-Triphosphate (ATP)

  • Guanylate Kinase (GMK)

  • Tris-HCl Buffer (e.g., 50 mM, pH 7.6)

  • Magnesium Chloride (MgCl₂)

  • β-mercaptoethanol

2. Reaction Setup:

  • Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL reaction, combine:

    • 40 mM Tris-HCl, pH 7.6

    • 10 mM MgCl₂

    • 2 mM β-mercaptoethanol

    • 5 mM IMP

    • 10 mM ATP (ensure a molar excess over IMP)

  • Mix gently and pre-incubate at 37°C for 5 minutes.

  • Start the reaction by adding Guanylate Kinase (e.g., 0.02 Units).[7]

3. Incubation and Analysis:

  • Incubate the reaction at 37°C for 30-60 minutes.[7]

  • Monitor the conversion of IMP to IDP using Thin Layer Chromatography (TLC) on PEI cellulose (B213188) plates or by HPLC.

  • The reaction can be stopped by heating at 95°C for 2 minutes or by adding EDTA to chelate Mg²⁺ ions.

Quantitative Data: IDP Synthesis
ParameterValueEnzymeReference
Substrate 1 Inosine-5'-Monophosphate (IMP)Guanylate Kinase[7]
Substrate 2 Adenosine-5'-Triphosphate (ATP)Guanylate Kinase[7]
Buffer 40 mM Tris-HCl, pH 7.6Guanylate Kinase[7]
Cofactor 10 mM MgCl₂Guanylate Kinase[7]
Temperature 37°CGuanylate Kinase[7]
Reaction Time 30 minutesGuanylate Kinase[7]

Part 3: Enzymatic Synthesis of Inosine-5'-Triphosphate (ITP)

ITP is produced in the final phosphorylation step from IDP. This conversion is catalyzed by a nucleoside diphosphate kinase (NDPK), which transfers a phosphate group from a donor, typically ATP or phosphoenolpyruvate (B93156) (PEP) when coupled with pyruvate (B1213749) kinase.[7]

Experimental Protocol: ITP Synthesis from IDP

This protocol follows the synthesis of IDP and uses the resulting product mixture directly.[7]

1. Materials and Reagents:

  • Product mixture from IDP synthesis (containing IDP)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK)

  • Tris-HCl Buffer (e.g., 50 mM, pH 7.6-8.0)

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl)

2. Reaction Setup:

  • To the 100 µL reaction mixture from the IDP synthesis step, add the following components:

    • Tris-HCl (adjust to 50 mM, pH 7.6-8.0)

    • MgCl₂ (adjust to 12 mM)

    • 75 mM KCl (required for Pyruvate Kinase activity)

    • 15 mM Phosphoenolpyruvate (PEP)

  • Mix gently.

  • Initiate the reaction by adding Pyruvate Kinase (e.g., 3 Units).[7]

3. Incubation and Analysis:

  • Incubate the reaction at 37°C for 30 minutes.[7]

  • Monitor the conversion of IDP to ITP using HPLC or TLC as described previously.

  • The final product, ITP, can be purified from the reaction mixture using anion-exchange chromatography.

Quantitative Data: ITP Synthesis
ParameterValueEnzymeReference
Substrate 1 Inosine-5'-Diphosphate (IDP)Pyruvate Kinase[7]
Phosphate Donor Phosphoenolpyruvate (PEP)Pyruvate Kinase[7]
Buffer 50 mM Tris-HCl, pH 7.6-8.0Pyruvate Kinase[7]
Cofactors 12 mM MgCl₂, 75 mM KClPyruvate Kinase[7]
Temperature 37°CPyruvate Kinase[7]
Reaction Time 30 minutesPyruvate Kinase[7]

Visualized Workflows and Pathways

Purine Metabolism Context

Inosine monophosphate (IMP) is a critical branch-point intermediate in purine metabolism.[8][9] It is the precursor from which both adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are synthesized.[10][11] The salvage pathway allows cells to recycle purine bases like hypoxanthine (B114508) back into nucleotides.[12]

Purine_Metabolism cluster_salvage Salvage Pathway cluster_interconversion IMP Interconversion Hypoxanthine Hypoxanthine IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP HGPRT PRPP PRPP PRPP->IMP IDP Inosine Diphosphate (IDP) IMP->IDP NMPK (e.g., GMK) AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase IDP->IMP ITP Inosine Triphosphate (ITP) IDP->ITP NDPK ITP->IDP ITPAse GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthase

Caption: Role of Inosine Nucleotides in Purine Metabolism.

Multi-Step Enzymatic Synthesis Workflow

The overall process involves a sequential, three-enzyme cascade to convert a simple precursor like inosine into the high-energy ITP molecule.

Enzymatic_Synthesis_Workflow Inosine Inosine Enz1 Phosphotransferase Inosine->Enz1 PPi Phosphate Donor (e.g., PPi) PPi->Enz1 ATP1 ATP Enz2 NMP Kinase (e.g., GMK) ATP1->Enz2 ADP1 ADP ATP2 ATP / PEP Enz3 NDP Kinase (e.g., PK) ATP2->Enz3 ADP2 ADP / Pyruvate IMP IMP IMP->Enz2 IDP IDP IDP->Enz3 ITP ITP Enz1->IMP Enz2->ADP1 Enz2->IDP Enz3->ADP2 Enz3->ITP

Caption: Three-Enzyme Cascade for ITP Synthesis from Inosine.

References

Troubleshooting & Optimization

Technical Support Center: Inosine-5'-diphosphate Disodium (IDP-Na2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inosine-5'-diphosphate disodium (B8443419) (IDP-Na2). The information below addresses common solubility issues and provides protocols for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Inosine-5'-diphosphate disodium salt?

This compound salt is generally considered to be soluble in water. Published data indicates a solubility of approximately 50 mg/mL in water. Another source suggests a solubility of up to 250 mg/mL in water can be achieved with the use of sonication. It is important to note that the hydration state of the salt can affect its solubility.

Q2: I am observing precipitation of IDP-Na2 in my biological buffer. What are the likely causes?

Precipitation of IDP-Na2 in biological buffers can be attributed to several factors:

  • pH of the Buffer: The pH of your buffer can significantly impact the solubility of IDP-Na2. As a phosphate-containing compound, its charge state can change with pH, affecting its interaction with the solvent.

  • Presence of Divalent Cations: High concentrations of divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), are common culprits for the precipitation of phosphate-containing molecules like IDP-Na2. These cations can form insoluble salts with the phosphate (B84403) groups.

  • Temperature: Low temperatures can decrease the solubility of many compounds, including IDP-Na2. Preparing or storing your buffer at low temperatures might lead to precipitation.

  • High Concentration: The concentration of IDP-Na2 you are trying to achieve may exceed its solubility limit in the specific buffer system you are using, even if it is soluble in water at that concentration.

  • Buffer Composition: Certain components of your buffer system could potentially interact with IDP-Na2 to reduce its solubility.

Q3: How does temperature affect the solubility of IDP-Na2?

Generally, for most salts, solubility increases with temperature. If you are experiencing solubility issues, gentle warming of the solution can aid in dissolution. However, it is crucial to avoid excessive or prolonged heating, as this can lead to the degradation of the molecule, particularly the hydrolysis of the pyrophosphate bond.

Q4: Can I autoclave my buffer after adding IDP-Na2?

It is not recommended to autoclave solutions containing IDP-Na2. The high temperatures during autoclaving can cause significant degradation of the nucleotide. It is best to prepare the buffer, sterile filter it if necessary, and then dissolve the IDP-Na2.

Troubleshooting Guide for IDP-Na2 Solubility Issues

If you are encountering problems with dissolving this compound in your buffer, follow these troubleshooting steps:

Step 1: Initial Dissolution in Water

  • Recommendation: Prepare a concentrated stock solution of IDP-Na2 in high-purity, nuclease-free water. A concentration of 50 mg/mL should be achievable.

  • Procedure:

    • Weigh the desired amount of IDP-Na2 powder.

    • Add a small amount of high-purity water to create a slurry.

    • Gradually add more water while vortexing or stirring until the desired concentration is reached.

    • If dissolution is slow, gentle warming (e.g., to 37°C) or brief sonication can be used. Avoid excessive heat.

    • Once fully dissolved, this stock solution can be added in small volumes to your final experimental buffer.

Step 2: Optimizing Your Buffer Conditions

If precipitation occurs upon adding the aqueous stock solution to your buffer, consider the following adjustments:

  • Check and Adjust pH:

    • The optimal pH for maintaining the solubility of many nucleotides is often slightly basic (pH 7.5-8.0).

    • Measure the pH of your final solution after adding IDP-Na2 and adjust if necessary.

  • Evaluate Divalent Cation Concentration:

    • If your buffer contains high concentrations of MgCl₂ or CaCl₂, consider reducing their concentration if your experimental design allows.

    • Alternatively, add the divalent cations to the final, diluted solution just before use, which may prevent immediate precipitation.

  • Buffer Choice:

    • Phosphate-buffered saline (PBS) contains phosphate ions that can contribute to the precipitation of divalent cations.

    • Consider using alternative buffers such as HEPES or Tris-HCl, which are less prone to forming precipitates with divalent cations.

Step 3: Temperature Considerations

  • Working on Ice: While many biochemical experiments are performed on ice to preserve enzyme activity, this can decrease the solubility of your reagents. If you observe precipitation, try preparing the solution at room temperature and then cooling it down slowly.

  • Fresh Preparation: It is always recommended to prepare solutions containing IDP-Na2 fresh on the day of the experiment to minimize the chances of precipitation over time and to ensure the stability of the compound.

Quantitative Data on IDP-Na2 Solubility

While specific quantitative data for the solubility of IDP-Na2 in various biological buffers is limited in the literature, the following tables provide a summary of known solubility in water and the expected qualitative effects of common experimental variables.

Table 1: Solubility of this compound Salt in Water

SolventReported SolubilityConditions
Water50 mg/mLStandard conditions
Water250 mg/mLWith sonication

Table 2: Qualitative Effects of Experimental Variables on IDP-Na2 Solubility in Buffers

VariableGeneral Effect on SolubilityRecommendations and Considerations
pH pH-dependent; solubility may decrease in acidic conditions.Maintain a pH in the physiological range (7.0-8.0). Empirical testing is recommended.
Temperature Generally increases with higher temperatures.Gentle warming (e.g., 37°C) can aid dissolution. Avoid excessive heat to prevent degradation.
Divalent Cations (Mg²⁺, Ca²⁺) High concentrations can cause precipitation.Minimize the concentration of divalent cations or add them to the final solution just before use.
Buffer Type Phosphate buffers may increase the risk of precipitation with divalent cations.Consider using HEPES or Tris-based buffers.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of IDP-Na2

Materials:

  • This compound salt (IDP-Na2)

  • High-purity, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the mass of IDP-Na2 required to make your desired volume of a 100 mM stock solution (Molecular Weight of anhydrous IDP-Na2 is approximately 472.15 g/mol ). For 1 mL of 100 mM stock, you would need 47.215 mg.

  • Weigh the calculated amount of IDP-Na2 powder and place it in a sterile microcentrifuge tube.

  • Add a small volume of nuclease-free water (e.g., 200 µL for a final volume of 1 mL) to the tube to form a slurry.

  • Vortex the tube to begin dissolving the powder.

  • Gradually add more nuclease-free water in small aliquots, vortexing between each addition, until the final desired volume is reached.

  • If the powder does not fully dissolve, you can gently warm the tube in a 37°C water bath for a few minutes or sonicate for a short period.

  • Once the solution is clear, it is ready for use.

  • For storage, it is recommended to make small aliquots to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. For short-term storage, 4°C is acceptable for a few days.

Protocol 2: General Kinase Assay Using IDP-Na2 as a Substrate

This protocol provides a general framework for a kinase assay where a kinase phosphorylates a substrate, and the resulting ADP is measured. In this context, IDP would be present if it is being used as an analog to ADP to study its effect on the kinase or a coupled enzyme system.

Materials:

  • Kinase of interest

  • Kinase substrate

  • IDP-Na2 stock solution (e.g., 10 mM)

  • ATP stock solution (e.g., 10 mM)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates (white-walled for luminescence assays)

  • Plate reader

Procedure:

  • Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix of the kinase reaction components. For each reaction, you will typically have the kinase, the substrate, and the kinase assay buffer.

  • Set up the Assay Plate:

    • Add your test compounds (e.g., inhibitors or activators) to the appropriate wells of the plate.

    • Add the kinase reaction mixture to each well.

    • Include control wells:

      • No Kinase Control: Contains all components except the kinase.

      • No Substrate Control: Contains all components except the kinase substrate.

      • Positive and Negative Controls: With known inhibitors or activators.

  • Initiate the Kinase Reaction: Add ATP and/or IDP-Na2 to each well to start the reaction. The final concentration of ATP and IDP-Na2 will depend on the specific assay and the Km of the kinase.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time (e.g., 30-60 minutes).

  • Stop the Reaction and Detect ADP:

    • Stop the kinase reaction according to the instructions of your ADP detection kit.

    • Add the ADP detection reagent to each well. This reagent will convert the ADP produced into a detectable signal (e.g., luminescence or fluorescence).

  • Measure the Signal: Read the plate on a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the kinase activity based on the signal generated, after subtracting the background from the control wells.

Visualizations

Troubleshooting_Workflow Troubleshooting IDP-Na2 Solubility Issues start Start: IDP-Na2 Precipitation Observed dissolve_water Step 1: Dissolve IDP-Na2 in high-purity water first to create a stock solution. start->dissolve_water add_to_buffer Add stock solution to final buffer. dissolve_water->add_to_buffer check_precipitation Does precipitation occur? add_to_buffer->check_precipitation solution_ok Solution is ready for use. check_precipitation->solution_ok No troubleshoot_buffer Step 2: Troubleshoot Buffer Conditions check_precipitation->troubleshoot_buffer Yes check_ph Check and adjust pH (aim for 7.0-8.0). troubleshoot_buffer->check_ph check_cations Reduce divalent cation concentration (e.g., MgCl₂). check_ph->check_cations change_buffer Consider switching from PBS to HEPES or Tris buffer. check_cations->change_buffer check_temp Step 3: Check Temperature Is the solution on ice? change_buffer->check_temp warm_gently Warm gently to 25-37°C to aid dissolution. check_temp->warm_gently prepare_fresh Always prepare solutions fresh. warm_gently->prepare_fresh prepare_fresh->solution_ok

Caption: A workflow diagram for troubleshooting solubility issues with IDP-Na2.

P2Y_Signaling Simplified P2Y Receptor Signaling Pathway for IDP/ADP cluster_membrane Plasma Membrane cluster_Gq Gq/11 Pathway cluster_Gi Gi Pathway P2Y_receptor P2Y Receptor (e.g., P2Y1, P2Y12, P2Y13) G_protein G-protein (Gq/11 or Gi) P2Y_receptor->G_protein IDP_ADP IDP / ADP (Extracellular) IDP_ADP->P2Y_receptor PLC Phospholipase C (PLC) G_protein->PLC Gq/11 AC Adenylyl Cyclase (AC) G_protein->AC Gi IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC cellular_response Cellular Response (e.g., Platelet Aggregation, Ca²⁺ Signaling) Ca_release->cellular_response PKC->cellular_response cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PKA->cellular_response

Caption: A simplified diagram of P2Y receptor signaling activated by IDP or ADP.

Kinase_Assay_Workflow General Workflow for a Kinase Assay start Start: Prepare Reagents prepare_mix Prepare Kinase Reaction Master Mix (Kinase, Substrate, Buffer) start->prepare_mix setup_plate Set up Assay Plate with Test Compounds and Controls prepare_mix->setup_plate add_mix Add Kinase Reaction Mix to Wells setup_plate->add_mix initiate_reaction Initiate Reaction with ATP and/or IDP-Na2 add_mix->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction and Add ADP Detection Reagent incubate->stop_reaction read_plate Read Plate (Luminescence/Fluorescence) stop_reaction->read_plate analyze_data Analyze Data and Calculate Kinase Activity read_plate->analyze_data

Technical Support Center: Preventing Degradation of Intrinsically Disordered Proteins (IDPs) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of intrinsically disordered proteins (IDPs) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for IDP degradation in aqueous solutions?

Intrinsically disordered proteins (IDPs) are highly susceptible to degradation due to their lack of a stable tertiary structure, which leaves them more exposed to various degrading agents. The primary causes of degradation include:

  • Proteolytic Degradation: The flexible and exposed nature of IDP backbones makes them ideal substrates for proteases present in cell lysates or as contaminants. Both ubiquitin-dependent and independent pathways, such as degradation by the 20S proteasome, can target IDPs.[1][2]

  • Chemical Degradation: IDPs can undergo various chemical modifications that lead to degradation. Common pathways include:

    • Deamidation: The conversion of asparagine and glutamine residues to aspartic and glutamic acid, respectively.[3][4]

    • Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are particularly susceptible to oxidation.[4][5][6]

    • Hydrolysis: Cleavage of the peptide backbone, which can be catalyzed by acidic or basic conditions.[3][6]

  • Physical Instability: Environmental factors can induce physical instability, leading to aggregation and precipitation, which can be considered a form of degradation in terms of loss of function. These factors include:

    • Temperature: While some IDPs are heat-resistant, extreme temperatures can affect their conformational ensemble and lead to aggregation.[7]

    • pH: Changes in pH can alter the net charge and hydrophobicity of an IDP, potentially leading to compaction and aggregation.[8][9]

    • Freeze-Thaw Cycles: Repeated freezing and thawing can cause protein precipitation.[10][11]

Q2: How can I minimize proteolytic degradation during IDP purification?

Minimizing proteolytic degradation is crucial for obtaining high-quality IDP samples. Here are some effective strategies:

  • Use Protease Inhibitor Cocktails: Immediately upon cell lysis, add a broad-spectrum protease inhibitor cocktail to your buffer. These cocktails contain a mixture of inhibitors that target various classes of proteases (serine, cysteine, metalloproteases, etc.).[12][13][14]

  • Work at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.[15]

  • Expedite the Purification Process: A shorter purification workflow minimizes the time your IDP is exposed to proteases.

  • Utilize Denaturing Conditions: Purifying IDPs under denaturing conditions (e.g., using urea (B33335) or guanidinium (B1211019) hydrochloride) can inactivate proteases. Since IDPs lack a stable tertiary structure, they often do not require refolding after purification from denaturants.[16][17]

  • Express in Inclusion Bodies: Directing the expression of your IDP to inclusion bodies can protect it from cytoplasmic proteases. The inclusion bodies can then be isolated and the IDP solubilized under denaturing conditions.[18]

Q3: What are the best practices for long-term storage of purified IDPs?

Proper storage is essential to maintain the integrity of your purified IDP. Consider the following recommendations:

  • Flash-Freezing: Aliquot your purified IDP into single-use volumes and flash-freeze them in liquid nitrogen. This rapid freezing process minimizes the formation of ice crystals that can damage the protein.[10] Store the aliquots at -80°C.

  • Use Cryoprotectants: For some proteins, adding a cryoprotectant such as glycerol (B35011) (10-50%) to the storage buffer can prevent precipitation upon freezing and thawing.[19] However, be aware that glycerol may interfere with some downstream applications like NMR.[20]

  • Avoid Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to protein aggregation and degradation. Using single-use aliquots is the most effective way to avoid this.[11]

  • Lyophilization: While possible, lyophilization (freeze-drying) can be stressful for proteins. If you choose this method, consider adding a lyoprotectant like trehalose (B1683222) to your sample.

Troubleshooting Guides

Issue 1: Multiple bands are visible on an SDS-PAGE gel after purification, suggesting degradation.
Possible Cause Troubleshooting Step
Insufficient Protease Inhibition Increase the concentration of the protease inhibitor cocktail or try a different brand. Ensure inhibitors are added immediately upon cell lysis.[13]
Endogenous Protease Activity Perform all purification steps at 4°C and minimize the purification time.[15]
Proteolytic Cleavage at a Specific Site If you observe consistent smaller bands, your IDP may have a highly susceptible cleavage site. Consider re-cloning with a protease cleavage site removed if it's not essential for function.
Chemical Degradation Analyze your buffer components and storage conditions. Avoid extreme pH and exposure to oxidizing agents.
Issue 2: The purified IDP precipitates after a freeze-thaw cycle.
Possible Cause Troubleshooting Step
Ice Crystal Formation Flash-freeze your protein aliquots in liquid nitrogen to minimize ice crystal formation.[10]
Buffer Composition The pH of some buffers, like Tris, is highly temperature-dependent, which can lead to pH shifts upon freezing and cause precipitation.[19] Consider using a buffer with a lower temperature coefficient, such as HEPES or phosphate (B84403).
Protein Concentration High protein concentrations can increase the likelihood of aggregation upon freezing. Try storing your protein at a lower concentration.[11]
Lack of Cryoprotectant Add a cryoprotectant like glycerol (10-50%) or arginine to your storage buffer.[10][19]
Issue 3: Loss of IDP concentration over time during storage.
Possible Cause Troubleshooting Step
Adsorption to Tube Surface Use low-protein-binding microcentrifuge tubes for storage.
Slow Proteolytic Degradation Even at low temperatures, some proteases may retain minimal activity. Ensure that a protease inhibitor cocktail was used during purification and consider adding it to the final storage buffer.
Chemical Instability Review your buffer conditions. Ensure the pH is optimal for your protein's stability and consider adding a reducing agent like DTT or TCEP if oxidation is a concern.

Quantitative Data Summary

Table 1: Commonly Used Protease Inhibitors and Their Working Concentrations

Protease InhibitorTarget ProteasesTypical Stock ConcentrationRecommended Working ConcentrationSolvent
AEBSF Serine Proteases100 mM0.2–1.0 mMWater
Aprotinin Serine Proteases10 mg/mL1-2 µg/mLWater
Leupeptin Serine and Cysteine Proteases10 mg/mL1-10 µMWater
Pepstatin A Aspartic Proteases1 mg/mL1 µMDMSO/Ethanol
E-64 Cysteine Proteases10 mM1-10 µMWater
EDTA Metalloproteases0.5 M1-5 mMWater
PMSF Serine Proteases100 mM0.1-1 mMIsopropanol/Ethanol

Note: It is often most effective to use a commercially available protease inhibitor cocktail that combines multiple inhibitors to target a broad range of proteases.[12]

Experimental Protocols

Protocol 1: Monitoring IDP Degradation using SDS-PAGE

This protocol allows for the visualization of IDP degradation over time.

Materials:

  • Purified IDP sample

  • Incubation buffer (e.g., PBS, Tris-HCl at a specific pH)

  • SDS-PAGE loading buffer (2x)

  • Protein molecular weight marker

  • Polyacrylamide gel of appropriate percentage

  • SDS-PAGE running buffer

  • Electrophoresis apparatus

  • Coomassie Brilliant Blue stain or other protein stain

Procedure:

  • Prepare aliquots of your purified IDP in the desired incubation buffer.

  • Incubate the aliquots at a specific temperature (e.g., 4°C, 25°C, or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from the incubation mixture.

  • Immediately mix the collected sample with an equal volume of 2x SDS-PAGE loading buffer and heat at 95°C for 5 minutes to stop any enzymatic reactions.[21]

  • Store the quenched samples at -20°C until you have collected all time points.

  • Load the samples, along with a protein molecular weight marker, onto a polyacrylamide gel.[22][23]

  • Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom.[21]

  • Stain the gel with Coomassie Brilliant Blue and subsequently destain to visualize the protein bands.[21]

  • Analyze the gel for the appearance of lower molecular weight bands over time, which indicates degradation. The intensity of the full-length protein band can also be quantified to determine the rate of degradation.

Protocol 2: Assessing IDP Stability at Different pH Values

This protocol helps determine the optimal pH for your IDP's stability.

Materials:

  • Purified IDP sample

  • A series of buffers with different pH values (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9)

  • Spectrophotometer or fluorometer

Procedure:

  • Dialyze your purified IDP against a low salt buffer to remove the initial storage buffer.

  • Dilute the IDP into the series of buffers with different pH values to a final concentration suitable for spectroscopic measurements.

  • Incubate the samples at a constant temperature for a set period (e.g., 24 hours).

  • After incubation, measure the absorbance at 340 nm or light scattering to detect protein aggregation. An increase in absorbance or scattering indicates precipitation and instability.

  • To assess for more subtle conformational changes that may precede degradation, you can use techniques like Circular Dichroism (CD) spectroscopy to monitor changes in secondary structure or intrinsic tryptophan fluorescence to probe for changes in the local environment of tryptophan residues.

Visualizations

DegradationPathways cluster_main IDP in Aqueous Solution cluster_proteolytic Proteolytic Degradation cluster_chemical Chemical Degradation cluster_physical Physical Instability IDP Intrinsically Disordered Protein (Exposed & Flexible) Proteases Proteases (e.g., from cell lysate) IDP->Proteases Proteasome 20S/26S Proteasome IDP->Proteasome Deamidation Deamidation (Asn, Gln) IDP->Deamidation Oxidation Oxidation (Met, Cys, Trp) IDP->Oxidation Hydrolysis Hydrolysis (Peptide Bond Cleavage) IDP->Hydrolysis Temperature Temperature Extremes IDP->Temperature pH pH Changes IDP->pH FreezeThaw Freeze-Thaw Cycles IDP->FreezeThaw Degraded Degraded Fragments & Aggregates Proteases->Degraded Proteasome->Degraded Deamidation->Degraded Oxidation->Degraded Hydrolysis->Degraded Temperature->Degraded pH->Degraded FreezeThaw->Degraded

Caption: Major degradation pathways for IDPs.

TroubleshootingWorkflow Start Observe IDP Degradation (e.g., on SDS-PAGE) CheckProteolysis Is proteolytic degradation suspected? Start->CheckProteolysis CheckStorage Is degradation occurring during storage? CheckProteolysis->CheckStorage No AddInhibitors Add/Increase Protease Inhibitor Concentration CheckProteolysis->AddInhibitors Yes PurifyDenaturing Purify under Denaturing Conditions CheckProteolysis->PurifyDenaturing Yes CheckChemical Could it be chemical degradation? CheckStorage->CheckChemical No OptimizeStorage Optimize Storage: - Aliquot & Flash-freeze - Use Cryoprotectants - Check Buffer CheckStorage->OptimizeStorage Yes OptimizeBuffer Optimize Buffer: - Adjust pH - Add Reducing Agents - Use Chelators CheckChemical->OptimizeBuffer Yes Reassess Re-assess Degradation CheckChemical->Reassess No AddInhibitors->CheckStorage OptimizeStorage->CheckChemical OptimizeBuffer->Reassess PurifyDenaturing->CheckStorage

Caption: Troubleshooting workflow for IDP degradation.

References

Technical Support Center: Optimizing Inosine-5'-diphosphate Disodium (IDP) Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Inosine-5'-diphosphate disodium (B8443419) (IDP) concentration in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is Inosine-5'-diphosphate disodium (IDP) and what are its primary applications in research?

This compound is a nucleotide that serves as a crucial biochemical reagent in enzymology for studying metabolic pathways and regulating intracellular nucleotides.[1] It is involved in cellular energy metabolism and nucleotide biosynthesis, making it a focal point in research investigating cellular signaling and energy transfer.[1] IDP is also explored for its potential in the development of new antimicrobial drugs.[1]

Q2: In which types of assays is IDP concentration a critical parameter?

IDP concentration is a critical parameter in various enzymatic assays, particularly those involving nucleoside diphosphate (B83284) kinases (NDPKs).[2] It can act as a substrate for these enzymes. Additionally, it plays a significant role in assays related to c-MYC transcription, where it can disrupt protein-DNA interactions.[1]

Q3: What is a typical starting concentration range for IDP in an assay?

The optimal concentration of IDP is highly dependent on the specific enzyme and assay conditions. However, a common starting point for kinase assays is in the low micromolar range. For instance, the dissociation constant (KD) for IDP binding to the GDP-binding pocket of NM23-H2, a nucleoside diphosphate kinase, is 5.0 μM.[1] Therefore, a concentration range around this KD value (e.g., 1-20 µM) would be a reasonable starting point for optimization.

Q4: How should I prepare and store IDP stock solutions?

For long-term storage, it is recommended to prepare a concentrated stock solution of IDP in a suitable buffer, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C.[3] Stock solutions stored at -80°C are expected to be stable for up to six months, while those at -20°C are stable for about one month.[1] When preparing the stock solution, ensure the powder is fully dissolved by vortexing. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[3]

Q5: What factors can affect the stability of IDP in my assay?

The stability of IDP can be influenced by several factors, including:

  • pH: The hydrolysis kinetics of inosine (B1671953) phosphates are pH-dependent.[4] It is crucial to maintain the pH of the assay buffer within the optimal range for both the enzyme and IDP stability.

  • Temperature: Prolonged exposure to high temperatures can lead to the degradation of IDP.[5] Assays should be performed at the optimal temperature for the enzyme while minimizing the time the IDP solution is kept at elevated temperatures.

  • Buffer Composition: The choice of buffer can impact IDP stability. While specific data for IDP in various buffers is limited, it is known that the pKa of buffers like Tris can be temperature-dependent, which could affect the pH and, consequently, IDP stability.[6][7] HEPES buffer is generally more stable to temperature changes.[6][7]

  • Enzymatic Contamination: Contaminating phosphatases in enzyme preparations or other reagents can degrade IDP.[8]

Troubleshooting Guides

Issue 1: Low or No Signal in the Assay
Possible Cause Troubleshooting Step
Suboptimal IDP Concentration The IDP concentration may be too low to serve as an effective substrate. Increase the IDP concentration in a stepwise manner to determine the optimal range.
IDP Degradation IDP may have degraded due to improper storage or handling. Prepare a fresh stock solution of IDP and repeat the experiment.[3] Ensure that the assay buffer pH and temperature are within the recommended range for IDP stability.[4][5]
Enzyme Inactivity The enzyme may be inactive. Verify the activity of the enzyme using a known positive control substrate.
Incorrect Assay Conditions The pH, temperature, or buffer composition may not be optimal for the enzyme. Review the literature for the optimal conditions for your specific enzyme.
Issue 2: High Background Signal
Possible Cause Troubleshooting Step
IDP Concentration Too High Excess IDP might lead to non-specific interactions or substrate inhibition. Perform a titration to find the lowest IDP concentration that gives a robust signal without increasing the background.
Contaminated Reagents Reagents, including the IDP stock, may be contaminated with substances that generate a background signal. Use high-purity reagents and prepare fresh solutions.[6]
Non-specific Binding In plate-based assays, non-specific binding of reagents to the plate can cause a high background. Ensure proper blocking steps are included in the protocol.[9]
Intrinsic Fluorescence/Absorbance of IDP In fluorescence or absorbance-based assays, IDP itself might contribute to the background signal. Run a control with all assay components except the enzyme to determine the background signal from IDP and other reagents.[6]
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Inaccurate IDP Concentration Errors in preparing the IDP stock solution or dilutions can lead to variability. Carefully prepare and verify the concentration of your IDP stock solution.
Repeated Freeze-Thaw Cycles Repeatedly freezing and thawing the IDP stock solution can lead to degradation and concentration changes. Aliquot the stock solution into single-use vials.[3]
Pipetting Errors Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and ensure proper pipetting technique.
Assay Drift Changes in temperature or other conditions during the course of the experiment can lead to inconsistent results. Ensure that all assay components are equilibrated to the correct temperature before starting the reaction.

Data Presentation

Table 1: Key Parameters for IDP in Biochemical Assays

ParameterValueAssay ContextSource
Dissociation Constant (KD) 5.0 ± 0.276 μMBinding to the Guanosine diphosphate-binding pocket of NM23-H2[1]
Recommended Storage (Solid) -20°CLong-term stability[1]
Stock Solution Storage (-80°C) Up to 6 monthsStability of concentrated stock[1]
Stock Solution Storage (-20°C) Up to 1 monthStability of concentrated stock[1]

Experimental Protocols

Protocol 1: Optimizing IDP Concentration for a Nucleoside Diphosphate Kinase (NDPK) Assay

This protocol provides a general framework for optimizing IDP concentration in a continuous-coupled spectrophotometric assay for NDPK activity.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

  • IDP Stock Solution: 10 mM IDP disodium salt in sterile water. Store in aliquots at -20°C.

  • ATP Stock Solution: 100 mM ATP in sterile water, pH adjusted to 7.0. Store in aliquots at -20°C.

  • Coupling Enzyme System: A mixture of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) in assay buffer.

  • NADH Stock Solution: 10 mM NADH in assay buffer. Prepare fresh.

  • Phosphoenolpyruvate (PEP) Stock Solution: 100 mM PEP in assay buffer.

  • NDPK Enzyme: Purified NDPK enzyme at a known concentration.

2. Assay Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, coupling enzyme system, NADH, and PEP at their final desired concentrations.

  • Add varying final concentrations of IDP to different wells (e.g., 0, 1, 2.5, 5, 10, 20, 50 µM).

  • Initiate the reaction by adding a fixed, non-saturating concentration of ATP (e.g., 100 µM).

  • Add the NDPK enzyme to start the reaction.

  • Immediately start monitoring the decrease in absorbance at 340 nm (due to the oxidation of NADH) at a constant temperature (e.g., 25°C or 37°C) using a microplate reader.

  • Calculate the initial reaction velocity for each IDP concentration.

  • Plot the reaction velocity against the IDP concentration to determine the optimal concentration.

3. Data Analysis: The optimal IDP concentration will be in the range where the reaction velocity is maximal or near-maximal and does not cause substrate inhibition.

Assay_Optimization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Reagents Setup_Reaction Set up Reaction Mixture Prep_Reagents->Setup_Reaction Prep_IDP Prepare IDP Titration Series Add_IDP Add IDP Concentrations Prep_IDP->Add_IDP Setup_Reaction->Add_IDP Initiate_Reaction Initiate Reaction with Enzyme Add_IDP->Initiate_Reaction Monitor_Signal Monitor Signal (e.g., Absorbance) Initiate_Reaction->Monitor_Signal Calc_Velocity Calculate Initial Reaction Velocity Monitor_Signal->Calc_Velocity Plot_Data Plot Velocity vs. [IDP] Calc_Velocity->Plot_Data Determine_Optimal Determine Optimal IDP Concentration Plot_Data->Determine_Optimal

Caption: Workflow for optimizing IDP concentration in an enzymatic assay.

Mandatory Visualizations

Signaling Pathway: IDP-Mediated Disruption of c-MYC Transcription

Inosine-5'-diphosphate (IDP) can act as a molecular decoy to disrupt the interaction between the nucleoside diphosphate kinase NM23-H2 and the G-quadruplex structure (Pu27-GQ) in the c-MYC promoter. This disruption prevents the unfolding of the G-quadruplex, which in turn inhibits c-MYC transcription.

cMYC_Signaling_Pathway cluster_promoter c-MYC Promoter Pu27_GQ Pu27 G-Quadruplex (Transcriptionally repressive) Unfolding G-Quadruplex Unfolding Pu27_GQ->Unfolding NM23_H2 NM23-H2 (NDP Kinase) NM23_H2->Unfolding Binds and unfolds IDP Inosine-5'-diphosphate (IDP) IDP->NM23_H2 Binds to (KD = 5.0 µM) IDP->Unfolding Inhibits Transcription c-MYC Transcription Unfolding->Transcription Enables

Caption: IDP disrupts NM23-H2-mediated c-MYC transcription.

Troubleshooting Logic Flowchart

This flowchart provides a logical sequence of steps to troubleshoot common issues encountered when optimizing IDP concentration in an assay.

Caption: Troubleshooting flowchart for IDP-based assays.

References

Technical Support Center: Isocitrate Dehydrogenase (IDP) Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in Isocitrate Dehydrogenase (IDP) enzymatic assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary reasons for a low or no signal in my IDP enzymatic assay?

A low or absent signal in your IDP assay can stem from several factors, which can be broadly categorized into issues with reagents, assay conditions, and measurement parameters.

Troubleshooting Workflow for Low Signal

Below is a logical workflow to diagnose the potential cause of a low signal in your IDP enzymatic assay.

low_signal_troubleshooting start Low or No Signal Detected positive_control Run Positive Control start->positive_control check_reagents 1. Verify Reagent Integrity & Preparation reagent_issue Potential Reagent Issue: - Degradation (Enzyme, NAD(P)H) - Incorrect Concentration - Improper Storage check_reagents->reagent_issue check_assay_conditions 2. Review Assay Conditions conditions_issue Potential Assay Condition Issue: - Suboptimal pH or Temperature - Incorrect Incubation Time - Presence of Inhibitors check_assay_conditions->conditions_issue check_instrument 3. Check Instrument Settings instrument_issue Potential Instrument Issue: - Incorrect Wavelength/Filter - Low Gain/Sensitivity Setting check_instrument->instrument_issue positive_control->check_reagents No/Low Signal signal_ok Signal Restored positive_control->signal_ok Signal OK (Issue is with sample) reagent_issue->check_assay_conditions If reagents are fine conditions_issue->check_instrument If conditions are optimal instrument_issue->signal_ok After adjustments idp_reaction_pathway cluster_wt Wild-Type IDP cluster_mutant Mutant IDP Isocitrate Isocitrate alpha_KG_wt α-Ketoglutarate Isocitrate->alpha_KG_wt IDP1/2 CO2 CO2 alpha_KG_wt->CO2 NADP NADP+ NADPH_wt NADPH NADP->NADPH_wt alpha_KG_mut α-Ketoglutarate two_HG 2-Hydroxyglutarate alpha_KG_mut->two_HG Mutant IDH1/2 NADPH_mut NADPH NADP_mut NADP+ NADPH_mut->NADP_mut

Technical Support Center: Inosine-5'-diphosphate disodium (IDP) in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Inosine-5'-diphosphate disodium (B8443419) (IDP) in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals ensure the stability and efficacy of IDP in their experimental setups.

Troubleshooting Guide

The stability of IDP in cell culture media can be influenced by several factors, potentially impacting experimental outcomes. This guide will help you identify and address common issues.

Issue Potential Cause Recommended Solution
Loss of IDP activity or inconsistent results Chemical Hydrolysis: The phosphate (B84403) bonds in IDP can be susceptible to hydrolysis, a process influenced by pH and temperature. Studies on related inosine (B1671953) phosphates have shown that stability is pH-dependent.[1][2][3]- Prepare fresh IDP-containing media for each experiment.- If storing, aliquot and freeze at -20°C or -80°C for long-term storage and use within one month for -20°C or six months for -80°C.[4]- Ensure the pH of the cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4).
Enzymatic Degradation: Cells may release ectonucleotidases or phosphatases into the medium, which can degrade IDP to inosine monophosphate (IMP), inosine, and subsequently hypoxanthine.[5][6] The enzyme purine (B94841) nucleoside phosphorylase plays a role in the biodegradation of inosine.[7][8]- Minimize the time IDP is in contact with cells if degradation is suspected.- Consider using a less metabolically active cell density for initial experiments.- If available, use specific inhibitors for ectonucleotidases, ensuring they do not interfere with your experimental endpoints.
Component Interaction: Divalent cations present in cell culture media can interact with phosphate groups, potentially affecting IDP stability and availability.[9]- When preparing stock solutions of IDP, use nuclease-free water. For working solutions, allow for complete dissolution in the medium before sterile filtering.
Precipitation in media Solubility Issues: While IDP is generally soluble in aqueous solutions, high concentrations or interactions with other media components at specific pH values could lead to precipitation.- Prepare a concentrated stock solution of IDP in nuclease-free water and sterile filter it before adding it to the final cell culture medium.- Ensure the final concentration of IDP in the medium does not exceed its solubility limit under your specific experimental conditions.
Unexpected cellular responses Degradation Products: The degradation products of IDP, such as inosine, can be taken up by cells and utilized as an alternative carbon source, potentially influencing cellular metabolism and function, especially under glucose-restricted conditions.[10]- Monitor the concentration of IDP and its primary degradation products (e.g., inosine, hypoxanthine) over the time course of your experiment using methods like HPLC or LC-MS/MS to correlate cellular effects with the presence of specific molecules.[1][11][12]

Frequently Asked Questions (FAQs)

Q1: How stable is Inosine-5'-diphosphate disodium in common cell culture media like DMEM and RPMI-1640?

Q2: What are the primary degradation products of IDP and can they affect my cells?

A2: The primary degradation products of IDP are Inosine-5'-monophosphate (IMP), inosine, and hypoxanthine.[1][5] These molecules are not inert and can have biological activity. For instance, inosine can be used by some cells as an alternative energy source, which could be a confounding factor in metabolic studies.[10]

Q3: How can I test the stability of IDP in my specific cell culture medium?

A3: You can perform a stability study by incubating IDP in your cell culture medium at 37°C under your normal culture conditions (e.g., 5% CO₂). Samples can be collected at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) and stored at -80°C until analysis. The concentration of IDP and its degradation products can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][11][12]

Q4: What is the recommended storage for IDP stock solutions?

A4: For long-term storage, IDP stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[4] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Q5: Are there any known signaling pathways activated by extracellular IDP?

A5: While the intracellular roles of inosine nucleotides are well-established, specific signaling pathways initiated by extracellular IDP are less characterized. IDP can interact with cell surface proteins, such as the nucleoside diphosphate (B83284) kinase (NM23-H2), which has implications for gene transcription.[13] However, the broader signaling consequences of extracellular IDP in various cell types is an active area of research.

Experimental Protocols

Protocol: Assessment of IDP Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of IDP in a specific cell culture medium using HPLC.

1. Materials:

  • This compound salt
  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
  • Sterile, nuclease-free water
  • 0.22 µm sterile filters
  • Sterile microcentrifuge tubes
  • Incubator (37°C, 5% CO₂)
  • HPLC system with a suitable column (e.g., C18)
  • Mobile phase (e.g., phosphate buffer with an organic modifier like methanol (B129727) or acetonitrile)
  • Standards for IDP, IMP, inosine, and hypoxanthine

2. Procedure:

  • Prepare a 10 mM stock solution of IDP in sterile, nuclease-free water.
  • Sterile filter the stock solution using a 0.22 µm filter.
  • Spike the cell culture medium with the IDP stock solution to the desired final concentration (e.g., 100 µM).
  • Aliquot the IDP-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).
  • Incubate the tubes at 37°C in a 5% CO₂ incubator.
  • At each time point , remove one tube and immediately freeze it at -80°C to halt any further degradation.
  • Analyze the samples by HPLC.
  • Thaw the samples on ice.
  • If necessary, centrifuge the samples to remove any precipitates.
  • Inject a defined volume of the supernatant onto the HPLC column.
  • Run the HPLC method to separate IDP from its degradation products.
  • Use the standards to create a calibration curve and quantify the concentration of each compound at every time point.
  • Calculate the degradation rate and half-life of IDP in your medium.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM IDP Stock Solution filter_stock Sterile Filter (0.22 µm) prep_stock->filter_stock spike_media Spike Cell Culture Medium filter_stock->spike_media aliquot Aliquot for Time Points spike_media->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate collect Collect Samples at Time Points incubate->collect freeze Freeze at -80°C collect->freeze hplc Analyze by HPLC freeze->hplc quantify Quantify IDP & Degradation Products hplc->quantify

Caption: Workflow for assessing the stability of IDP in cell culture media.

IDP_Degradation_Pathway IDP Inosine-5'-diphosphate (IDP) IMP Inosine-5'-monophosphate (IMP) IDP->IMP Hydrolysis / Ectonucleotidase Inosine Inosine IMP->Inosine 5'-Nucleotidase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase

Caption: Potential degradation pathway of extracellular IDP.

References

Technical Support Center: Handling and Storage of Intrinsically Disordered Protein (IDP) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with intrinsically disordered proteins (IDPs). The following information addresses common issues related to the storage and handling of IDP stock solutions, with a focus on avoiding the detrimental effects of repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of IDP sample degradation during storage?

Repeated freeze-thaw cycles are a major cause of IDP sample degradation.[1] These cycles can induce aggregation, precipitation upon thawing, and loss of biological activity.[2][3] The formation of ice crystals during slow freezing can create an ice-water interface that leads to protein unfolding and concentration changes in buffer components, both of which can promote aggregation.[1][4]

Q2: How can I avoid repeated freeze-thaw cycles?

The most effective strategy is to aliquot your purified IDP stock solution into smaller, single-use volumes before the initial freezing.[2] This practice ensures that you only thaw the amount of protein needed for a single experiment, preserving the integrity of the remaining stock.

Q3: What is the recommended method for freezing IDP stock solutions?

Flash freezing in liquid nitrogen is the preferred method for freezing IDP solutions.[2][5] This rapid freezing process minimizes the formation of large, damaging ice crystals that can occur during slow freezing.[6][7][8] Slow freezing allows for the growth of larger ice crystals, which can damage the protein's structure.[2][4]

Q4: Should I add cryoprotectants to my IDP stock solution?

Yes, using cryoprotectants is highly recommended. Cryoprotectants are substances that protect biological tissues and molecules from freezing-induced damage.[9] Common cryoprotectants for protein solutions include glycerol (B35011), sucrose, and trehalose (B1683222).[10][11][12] These agents help to create a glassy, amorphous state during freezing, preventing the formation of crystalline ice.[12] Some studies have even shown that certain IDPs possess inherent cryoprotective properties.[13][14]

Q5: At what temperature should I store my IDP stock solutions?

For long-term storage, it is best to store IDP aliquots at -80°C.[10][15] Storing at -20°C is also an option, particularly if the solution contains a high concentration of glycerol (e.g., 50-67%), which can keep the solution in a liquid state at that temperature, thus avoiding freeze-thaw stress altogether.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Protein precipitates out of solution after thawing. 1. Aggregation due to slow freezing. 2. Protein concentration is too high. 3. Suboptimal buffer conditions (pH near pI, incorrect salt concentration).1. Flash freeze aliquots in liquid nitrogen.[2] 2. Store at a lower protein concentration.[15] 3. Optimize buffer pH to be at least 1 unit away from the protein's pI.[15] Adjust salt concentration; for some IDPs, higher salt is needed, while for others, a low-salt buffer is preferable.[2][15] Consider adding stabilizing agents like 50-100 mM arginine.[2]
Loss of biological activity after storage. 1. Protein denaturation or aggregation from repeated freeze-thaw cycles. 2. Oxidation.1. Prepare single-use aliquots to avoid multiple freeze-thaw events.[2] 2. Add a reducing agent like DTT or BME to the storage buffer if your protein has cysteine residues.[16]
Inconsistent experimental results between different aliquots. Inhomogeneous freezing due to variations in sample volume or placement in the freezer.Ensure all aliquots have a consistent volume and are flash-frozen in the same manner to promote uniform freezing.[2]

Experimental Protocols

Protocol 1: Optimal Freezing of IDP Stock Solutions

Objective: To properly freeze IDP stock solutions to minimize aggregation and preserve activity.

Materials:

  • Purified IDP solution in an appropriate buffer

  • Low-protein-binding microcentrifuge tubes

  • Liquid nitrogen in a Dewar flask

  • -80°C freezer for long-term storage

  • Cryoprotectant (e.g., sterile-filtered 50% glycerol or 1M trehalose solution)

Procedure:

  • If desired, add a cryoprotectant to the final IDP solution. For example, add glycerol to a final concentration of 10-50% (v/v) or trehalose to a final concentration of 50-200 mM.[10] Gently mix by pipetting, avoiding the introduction of air bubbles.

  • Aliquot the IDP solution into single-use volumes in low-protein-binding microcentrifuge tubes. The volume should be appropriate for a typical experiment.

  • Label each tube clearly with the protein name, concentration, and date.

  • Submerge the tubes directly into liquid nitrogen for 30-60 seconds until completely frozen.[5]

  • Immediately transfer the frozen aliquots to a pre-chilled freezer box for storage at -80°C.

Protocol 2: Quality Control of Thawed IDP Solutions

Objective: To assess the integrity of IDP solutions after a freeze-thaw cycle.

Materials:

  • Thawed IDP aliquot

  • Appropriate buffer for dilution

  • Size-Exclusion Chromatography (SEC) system or Dynamic Light Scattering (DLS) instrument

Procedure:

A. Size-Exclusion Chromatography (SEC): [17]

  • Equilibrate the SEC column with the appropriate running buffer.

  • Inject a suitable amount of the thawed IDP sample onto the column.

  • Analyze the resulting chromatogram. A single, sharp peak at the expected elution volume indicates a monodisperse, non-aggregated sample. The appearance of earlier eluting peaks suggests the presence of soluble aggregates.

B. Dynamic Light Scattering (DLS): [18]

  • Dilute a small amount of the thawed IDP solution into a DLS-compatible buffer.

  • Place the sample in the DLS instrument and allow it to equilibrate to the measurement temperature.

  • Acquire the DLS data. The instrument will provide information on the size distribution of particles in the solution. A narrow distribution around the expected monomer size indicates a high-quality sample. A wide distribution or the presence of larger particles indicates aggregation.

Visual Guides

G cluster_good Recommended Workflow cluster_bad Problematic Workflow a Purified IDP Stock b Add Cryoprotectant (e.g., Glycerol) a->b c Aliquot into Single-Use Tubes b->c d Flash Freeze (Liquid Nitrogen) c->d e Store at -80°C d->e f Thaw Single Aliquot on Ice for Use e->f g Purified IDP Stock h Store in Bulk at -20°C g->h i Slow Freeze h->i j Thaw Entire Stock i->j k Use Portion, Refreeze Remainder j->k l Repeated Freeze-Thaw Cycles k->l m Protein Aggregation & Degradation l->m

Caption: Comparison of recommended and problematic workflows for IDP storage.

G cluster_troubleshooting Troubleshooting Logic start Experiment Fails or Gives Inconsistent Results check_protein Is Protein Integrity Suspect? start->check_protein run_qc Run Quality Control (SEC or DLS) check_protein->run_qc Yes troubleshoot_other Troubleshoot Other Experimental Parameters check_protein->troubleshoot_other No aggregation Aggregation Detected? run_qc->aggregation optimize Optimize Storage Protocol: - Aliquot - Flash Freeze - Use Cryoprotectants aggregation->optimize Yes continue_exp Continue Experiment aggregation->continue_exp No optimize->run_qc Re-evaluate

Caption: A logical workflow for troubleshooting experiments involving IDPs.

References

Technical Support Center: Optimizing Buffer Conditions for IDP Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for kinase assays involving intrinsically disordered protein (IDP) substrates.

Frequently Asked Questions (FAQs)

Q1: Why are buffer conditions particularly critical for kinase assays with IDP substrates?

Intrinsically disordered proteins (IDPs) lack a stable tertiary structure and are characterized by high flexibility and a propensity to aggregate.[1] These unique properties make them sensitive to their chemical environment. Buffer components such as pH, ionic strength, and the presence of additives can significantly influence the conformational ensemble of an IDP, affecting its solubility, stability, and availability as a kinase substrate.[1] Improper buffer conditions can lead to IDP aggregation, reduced enzyme activity, and high background signals, ultimately compromising the reliability of the kinase assay.

Q2: What is the optimal pH range for an IDP kinase assay?

The optimal pH for most kinase assays is generally near physiological pH, typically between 7.0 and 8.0.[2][3] However, the ideal pH can vary depending on the specific kinase and IDP substrate. It is highly recommended to perform a pH titration to determine the optimal condition for your specific experimental setup. Some kinases exhibit a broad pH optimum, maintaining high activity across a wider range.[2] Extreme pH values should be avoided as they can lead to the denaturation and aggregation of both the kinase and the IDP substrate.[2][4]

Q3: How does salt concentration affect IDP kinase assays?

Salt concentration can have a biphasic effect on kinase activity. While some salt is often necessary to maintain protein solubility and mimic physiological conditions, high salt concentrations can be inhibitory to many kinases.[5][6] For IDP kinase assays, a salt concentration of 50-150 mM is a good starting point. It is advisable to perform a salt titration to identify the optimal concentration for your specific kinase-IDP pair.

Q4: Should I include a detergent in my kinase reaction buffer?

Low concentrations (e.g., 0.01-0.1%) of non-ionic detergents like Triton X-100 or Tween-20 are often included in kinase buffers.[7][8] These detergents can be beneficial in preventing the kinase and IDP substrate from sticking to plasticware and can also help to reduce protein aggregation.[7] However, detergents can sometimes interfere with certain assay formats or with the activity of specific kinases. Therefore, it is recommended to test your assay with and without a detergent to determine its effect.

Q5: What is the role of reducing agents in IDP kinase assays?

Reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol are crucial for preventing the formation of intermolecular disulfide bonds, which can lead to the aggregation of both the kinase and the IDP substrate, especially if they contain cysteine residues. A concentration of 1-5 mM DTT is typically sufficient.

Troubleshooting Guide

Problem 1: Low or No Kinase Activity

Possible Cause Troubleshooting Steps
Suboptimal pH Perform a pH titration from 6.5 to 8.5 to find the optimal pH for your kinase-IDP pair.[9]
Incorrect Salt Concentration Test a range of NaCl or KCl concentrations (e.g., 10 mM, 50 mM, 100 mM, 200 mM).[9]
IDP Substrate Aggregation Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).[7] Ensure the presence of a reducing agent (e.g., 1-5 mM DTT).
Inactive Enzyme Ensure proper storage and handling of the kinase. Avoid repeated freeze-thaw cycles.
Substrate Not Accessible The phosphorylation site on the IDP may be masked due to conformational changes. Try varying buffer components to alter the IDP's conformational ensemble.

Problem 2: High Background Signal

Possible Cause Troubleshooting Steps
Non-specific Substrate Phosphorylation Decrease the amount of kinase used in the reaction. Optimize the substrate concentration.
Contaminated Reagents Use fresh, high-quality reagents. Ensure ATP solutions are free of contaminating ADP.
Non-specific Binding to Assay Plate Include a blocking agent like Bovine Serum Albumin (BSA) at 0.1 mg/mL in your buffer.[10] A low concentration of a non-ionic detergent can also help.[7]
Autophosphorylation of the Kinase Run a control reaction without the IDP substrate to quantify the level of kinase autophosphorylation.

Problem 3: IDP Substrate Precipitation During the Assay

Possible Cause Troubleshooting Steps
Unfavorable Buffer Conditions Re-optimize the pH and salt concentration.[11]
Protein Concentration Too High Decrease the concentration of the IDP substrate in the assay.
Disulfide Bond Formation Ensure a sufficient concentration of a reducing agent like DTT is present.
Lack of Solubilizing Agents Test the addition of different non-ionic detergents or small amounts of stabilizing osmolytes like glycerol.

Data Summary Tables

Table 1: Effect of pH on Relative Kinase Activity

pH Relative Activity of CDK6 (%) [1][2][4][12]Relative Activity of PDK3 (%) [3]
5.0~40Inactive
6.0~60~20
7.0~90~95
7.5~95~100
8.0100~98
8.5~80~90
9.0~60~80
10.0~40~60
11.0~20~40

Note: Activity is normalized to the optimal pH for each enzyme. CDK6 activity was not determined at pH below 5.0 due to protein aggregation.

Table 2: Effect of NaCl Concentration on Relative Kinase Activity

NaCl Concentration (mM) Relative PKA Activity (%) [5]General Kinase Trend
0100Baseline
20Slightly IncreasedMay slightly enhance activity
100Slightly IncreasedOften optimal
200Significantly DecreasedOften inhibitory
400Significantly DecreasedStrongly inhibitory

Note: The optimal salt concentration is highly dependent on the specific kinase and substrate.

Experimental Protocols

Protocol 1: Determining the Optimal pH for an IDP Kinase Assay

  • Prepare a series of 10X reaction buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using a suitable buffer like HEPES or Tris-HCl.[9]

  • Set up kinase reactions in a 96-well plate. Each reaction should contain:

    • 5 µL of 10X Reaction Buffer (at a specific pH)

    • 10 µL of IDP substrate (at a fixed concentration)

    • 5 µL of kinase (at a fixed concentration)

    • Water to a final volume of 45 µL

  • Initiate the reactions by adding 5 µL of ATP solution (to a final concentration at the KM for ATP).

  • Incubate the plate at 30°C for a predetermined optimal reaction time.

  • Stop the reactions and measure the kinase activity using your preferred detection method (e.g., radioactivity, fluorescence, luminescence).[9]

  • Plot the kinase activity against the pH to determine the optimal pH.[9]

Protocol 2: Optimizing Salt Concentration

  • Prepare a 10X reaction buffer at the optimal pH determined in Protocol 1, but without any salt.

  • Prepare a series of 10X salt solutions (e.g., 100 mM, 500 mM, 1 M, 2 M NaCl or KCl).[9]

  • Set up kinase reactions as described in Protocol 1, but in step 2, use the salt-free 10X reaction buffer.

  • In each reaction, add a different volume of the 10X salt solutions to achieve a range of final salt concentrations (e.g., 10 mM, 50 mM, 100 mM, 200 mM).

  • Adjust the volume of water to maintain a consistent final reaction volume.

  • Initiate the reactions with ATP , incubate, and measure kinase activity as previously described.

  • Plot kinase activity against the salt concentration to determine the optimal concentration.

Signaling Pathway and Workflow Diagrams

GSK3B_Tau_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3B_complex GSK3β/Axin/APC Complex Dishevelled->GSK3B_complex inhibits Beta_catenin β-catenin GSK3B_complex->Beta_catenin phosphorylates Tau Tau (IDP) GSK3B_complex->Tau phosphorylates Proteasome Proteasomal Degradation Beta_catenin->Proteasome targeted for Microtubules Microtubule Stabilization Tau->Microtubules promotes pTau Hyperphosphorylated Tau pTau->Microtubules detaches from NFTs Neurofibrillary Tangles pTau->NFTs aggregates into

Caption: GSK3β signaling pathway leading to Tau phosphorylation.

MAPK_IDP_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates IDP IDP Substrate MAPK->IDP phosphorylates pIDP Phosphorylated IDP Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) pIDP->Cellular_Response modulates

Caption: General MAPK signaling cascade phosphorylating an IDP substrate.

Kinase_Assay_Workflow Start Start: Prepare Reagents Buffer_Opt Buffer Optimization (pH, Salt, Detergent) Start->Buffer_Opt Reaction_Setup Set up Reaction: Kinase + IDP Substrate in Optimal Buffer Buffer_Opt->Reaction_Setup Initiate Initiate Reaction: Add ATP/Mg2+ Reaction_Setup->Initiate Incubate Incubate (e.g., 30°C) Initiate->Incubate Stop Stop Reaction (e.g., EDTA) Incubate->Stop Detect Detect Signal Stop->Detect Analyze Analyze Data Detect->Analyze

Caption: Experimental workflow for an IDP kinase assay.

References

Technical Support Center: Troubleshooting High Background in IDP Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for intrinsically disordered protein (IDP) fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to high background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background fluorescence in IDP assays?

High background fluorescence in IDP assays can originate from several sources:

  • Autofluorescence: The intrinsic fluorescence of biological materials in the sample.[1]

  • Buffer Components: Intrinsic fluorescence of buffer components or contamination with fluorescent particles.[2][3]

  • Non-Specific Binding: The fluorescent probe binding to surfaces of the microplate or other components in the assay well, rather than the target IDP.[4][5]

  • Protein Aggregation: IDPs are prone to aggregation, which can increase light scattering and non-specific dye binding, leading to a higher background signal.[6][7]

  • Compound Interference: In drug screening assays, the test compounds themselves can be fluorescent (autofluorescence) or quench fluorescence, leading to false positives or negatives.[8][9]

  • Instrument Settings: Improperly configured instrument settings, such as detector gain, can amplify background noise.[3]

  • Probe Purity and Concentration: Impurities in the fluorescent probe or using it at too high a concentration can contribute to high background.[2][10]

Q2: How can I identify the source of the high background in my assay?

A systematic approach with proper controls is the best way to diagnose the source of high background.[1] Key controls include:

  • Buffer Blank: A well containing only the assay buffer to measure the background fluorescence of the buffer itself.[2][3]

  • Unstained Sample: For imaging-based assays, a sample with cells or tissue but without the fluorescent probe helps determine the level of autofluorescence.[1]

  • "No-Enzyme" or "No-Protein" Control: In binding or enzyme assays, this control contains all components except the protein of interest to assess the contribution of other reagents to the background.[3]

  • Compound-Only Control: In drug screening, wells with only the test compound and buffer can identify autofluorescent compounds.

By comparing the fluorescence signals from these controls to your experimental samples, you can pinpoint the primary source of the high background.

Q3: What are the first steps I should take to reduce high background?

Start with the simplest and most common solutions:

  • Use Appropriate Microplates: Always use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background fluorescence.[3]

  • Optimize Instrument Settings: Adjust the detector gain to maximize the signal from your positive control without saturating the detector.[3]

  • Check Your Buffer: Prepare fresh buffers using high-purity water and analytical-grade reagents.[3] Filtering the buffer can help remove fluorescent contaminants.[3]

  • Review Probe Concentration: Ensure you are using the lowest concentration of the fluorescent tracer that still provides a good signal-to-noise ratio.[2]

Troubleshooting Guides

Guide 1: Addressing High Background from Buffer and Reagents

High background originating from the assay buffer or reagents is a common issue. This guide provides a systematic approach to identify and resolve this problem.

Step 1: Initial Diagnosis

Run a "Buffer Blank" control containing only the assay buffer. If the fluorescence intensity is high, the buffer is likely the source of the problem.

Step 2: Buffer Optimization

Some common buffer components can be intrinsically fluorescent.[3] Systematically test your buffer components to identify the source of fluorescence.

  • Protocol: Buffer Component Analysis

    • Prepare individual solutions of each buffer component (e.g., buffer salt, additives, etc.) at the final assay concentration.

    • Measure the fluorescence of each component solution in a black microplate.

    • Identify the component(s) with high intrinsic fluorescence.

    • Replace the problematic component with a non-fluorescent alternative if possible.

Step 3: Reagent Purity and Preparation

  • Use High-Purity Reagents: Always use analytical-grade reagents and high-purity water (e.g., Milli-Q) to prepare your buffers.[3]

  • Fresh Preparation: Prepare buffers fresh for each experiment to avoid contamination.[3]

  • Filtration: Filter your final buffer solution through a 0.22 µm filter to remove any particulate matter that could scatter light or be fluorescent.[3]

Step 4: Consider Additives

For IDP assays, additives are often necessary to maintain protein solubility and prevent aggregation. However, some additives can contribute to background.

  • Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can help prevent non-specific binding and aggregation. However, at concentrations above the critical micellar concentration (CMC), they can form micelles that might interact with the fluorescent probe.[11] Use detergents at a low concentration (e.g., 0.01%).[11]

  • Carrier Proteins: Bovine Serum Albumin (BSA) is often used to prevent non-specific binding, but it can sometimes bind to fluorophores, increasing background polarization.[2] Consider using low-binding alternatives like bovine gamma globulin (BGG).[2]

Guide 2: Mitigating Issues from Protein Aggregation and Non-Specific Binding

Intrinsically disordered proteins have a higher propensity to aggregate, which can be a significant source of high background. Non-specific binding of the fluorescent probe to surfaces can also elevate the background signal.

Step 1: Assess Protein Quality

  • Purity: Ensure your IDP is highly pure. Contaminating proteins can interfere with the assay. Purity can be assessed by SDS-PAGE and analytical size-exclusion chromatography (SEC).

  • Aggregation State: Use techniques like dynamic light scattering (DLS) or analytical SEC to check for the presence of aggregates in your protein stock.

Step 2: Protocol for Reducing Protein Aggregation

  • Buffer Screening: Systematically screen different buffer conditions to find one that promotes IDP solubility.[12] This can involve varying pH, salt concentration, and including solubility-enhancing additives.[12]

  • Centrifugation: Before use, centrifuge your protein stock at a high speed (e.g., >14,000 x g for 10-30 minutes) to pellet any existing aggregates.[2]

  • Inclusion of Additives: Include additives in your assay buffer that are known to reduce aggregation, such as L-arginine, glycerol, or low concentrations of non-ionic detergents.

Step 3: Protocol for Minimizing Non-Specific Binding

  • Plate Choice: Use non-binding surface (NBS) or low-binding microplates.[2]

  • Blocking Agents: Include blocking agents like BSA or BGG in your assay buffer to coat the well surfaces and prevent probe adsorption.[4] Be mindful of potential interactions between BSA and your fluorophore.[2]

  • Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to your assay and wash buffers.[13]

  • Thorough Washing: In assays that involve wash steps, ensure they are sufficient to remove unbound fluorescent probes.[14]

Data Presentation

Table 1: Comparison of Common Buffer Additives for Reducing High Background

AdditiveTypical ConcentrationPrimary FunctionPotential Issues
Tween-20 0.005% - 0.1%Reduces non-specific binding and aggregationCan form micelles at high concentrations
Triton X-100 0.01% - 0.1%Reduces non-specific bindingCan interfere with some biological interactions
BSA 0.1 mg/mL - 1 mg/mLBlocks non-specific binding sitesCan bind to some fluorophores
BGG 0.1 mg/mL - 1 mg/mLAlternative blocking agent with lower fluorophore bindingMay not be as effective as BSA in all cases
Glycerol 5% - 20%Stabilizes proteins and reduces aggregationCan increase viscosity, affecting FP measurements
L-Arginine 50 mM - 1 MSuppresses protein aggregationCan alter protein conformation at high concentrations

Visualizations

Troubleshooting_Workflow Troubleshooting High Background in IDP Fluorescence Assays cluster_sources Identify Primary Source cluster_solutions Implement Solutions start High Background Observed check_controls Analyze Controls: - Buffer Blank - No-Protein Control - Compound-Only Control start->check_controls buffer_issue High Signal in Buffer Blank? check_controls->buffer_issue Evaluate Buffer reagent_issue High Signal in No-Protein Control? buffer_issue->reagent_issue Buffer OK optimize_buffer Optimize Buffer: - Use high-purity reagents - Prepare fresh buffer - Filter buffer - Test alternative components buffer_issue->optimize_buffer Yes compound_issue High Signal in Compound-Only Control? reagent_issue->compound_issue Reagents OK check_protein Assess Protein Quality: - Check for aggregation (DLS, SEC) - Centrifuge protein stock - Optimize protein buffer reagent_issue->check_protein Yes optimize_assay Optimize Assay Conditions: - Titrate probe concentration - Use low-binding plates - Add detergents/blocking agents - Adjust instrument settings compound_issue->optimize_assay No flag_compound Flag Interfering Compound: - Perform counter-screen - Test at lower concentrations compound_issue->flag_compound Yes end_node Low Background Achieved optimize_buffer->end_node check_protein->optimize_assay optimize_assay->end_node flag_compound->end_node

Caption: A logical workflow for diagnosing and resolving high background fluorescence.

References

Technical Support Center: Ensuring Reproducibility in Experiments with Inosine-5'-diphosphate disodium (IDP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the reproducibility of experiments involving Inosine-5'-diphosphate disodium (B8443419) (IDP). This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and established experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the handling and use of IDP in experimental settings.

1. IDP Stock Solution and Storage

  • Question: How should I prepare and store my Inosine-5'-diphosphate disodium stock solution to ensure its stability?

  • Answer: Proper preparation and storage of your IDP stock solution are critical for experimental consistency. It is recommended to prepare stock solutions in nuclease-free water at a concentration of 50 mg/mL. For short-term storage (up to one month), aliquots can be stored at -20°C. For long-term storage (up to six months), it is advisable to store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can lead to the hydrolysis of the diphosphate (B83284) bond. When preparing the solution, ensure the powder is fully dissolved, as any particulate matter can affect concentration accuracy.

  • Troubleshooting:

    • Problem: My IDP solution appears cloudy or has precipitates after thawing.

    • Solution: This may indicate precipitation of the salt. Gently warm the solution to 37°C and vortex briefly to redissolve the precipitate. If the issue persists, it could be a sign of degradation or contamination. It is recommended to prepare a fresh stock solution.

    • Problem: I am seeing a gradual loss of IDP activity in my experiments over time.

    • Solution: This is likely due to the degradation of the IDP stock solution. Ensure that the stock solution is stored in small, single-use aliquots to avoid multiple freeze-thaw cycles. If you suspect degradation, it is best to prepare a fresh stock solution from a new vial of IDP powder.

Storage ConditionDurationRecommendations
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for long-term storage.
Room TemperatureNot RecommendedSignificant degradation can occur.

2. Experimental Conditions

  • Question: What are the optimal pH and buffer conditions for experiments involving IDP?

  • Answer: The stability of inosine (B1671953) phosphates is pH-dependent. Studies on the hydrolysis kinetics of inosine phosphate (B84403) have shown that stability is influenced by pH. For most biological assays, maintaining a pH between 7.0 and 8.5 is recommended. Common buffers such as Tris-HCl and PBS are generally compatible with IDP. However, it is crucial to consider the potential for divalent cations in your buffer to interact with the phosphate groups of IDP.

  • Troubleshooting:

    • Problem: I am observing inconsistent results in my enzymatic assay when using different buffer preparations.

    • Solution: Ensure that the pH of your buffer is consistent across all experiments. Use a calibrated pH meter to verify the pH of your final reaction buffer. If your buffer contains divalent cations like Mg²⁺ or Ca²⁺, their concentration should be kept consistent, as they can chelate with the diphosphate group of IDP and affect its interaction with target proteins.

3. Quality Control of IDP

  • Question: How can I verify the purity and integrity of my this compound?

  • Answer: The purity of your IDP can significantly impact experimental outcomes. It is recommended to purchase high-purity IDP (≥96%) from a reputable supplier. Upon receipt, review the Certificate of Analysis (CoA) for information on purity, identity, and any detected impurities. For in-house quality control, High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and detect the presence of degradation products such as inosine monophosphate (IMP) or inosine.

  • Troubleshooting:

    • Problem: My experimental results are not aligning with published data, and I suspect an issue with my IDP.

    • Solution: If you have access to HPLC, you can analyze your IDP solution to check for degradation. A typical method would involve a C18 column with a phosphate buffer-based mobile phase and UV detection at around 250 nm. The appearance of extra peaks corresponding to IMP or inosine would indicate degradation. If HPLC is not available, consider purchasing a new batch of IDP from a certified vendor.

ParameterSpecificationMethod
Purity≥96%HPLC
AppearanceWhite to off-white powderVisual Inspection
Solubility50 mg/mL in waterVisual Inspection

4. NM23-H2/IDP Interaction Assays

  • Question: I am performing an assay to study the interaction of IDP with NM23-H2 and its effect on c-MYC transcription. What are some common pitfalls?

  • Answer: When studying the role of IDP as a decoy for NM23-H2, it is crucial to have proper controls. This includes a negative control (e.g., a scrambled oligonucleotide or a different nucleotide that does not bind NM23-H2) and a positive control (e.g., a known inhibitor of the NM23-H2/G-quadruplex interaction). The concentration of both NM23-H2 and the G-quadruplex forming oligonucleotide should be optimized for your specific assay conditions.

  • Troubleshooting:

    • Problem: I am not observing the expected inhibition of c-MYC transcription in the presence of IDP.

    • Solution:

      • Verify IDP integrity: As mentioned above, ensure your IDP is not degraded.

      • Check protein activity: Confirm that your recombinant NM23-H2 is active using a standard kinase assay.

      • Optimize concentrations: Perform a titration of IDP to determine the optimal concentration for inhibiting the NM23-H2 interaction in your assay system.

      • Confirm G-quadruplex formation: Use techniques like circular dichroism (CD) spectroscopy to confirm that your c-MYC promoter oligonucleotide is forming the correct G-quadruplex structure under your experimental conditions.

Experimental Protocols

Detailed Methodology: In Vitro NM23-H2 Kinase Activity Assay

This protocol is designed to assess the kinase activity of NM23-H2, which can be adapted to study the inhibitory effects of IDP.

Materials:

  • Recombinant human NM23-H2 protein

  • This compound (IDP)

  • ATP (Adenosine-5'-triphosphate)

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Substrate peptide (e.g., a generic kinase substrate or a specific substrate for NM23-H2 if known)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of IDP in nuclease-free water.

    • Prepare a stock solution of ATP in kinase assay buffer.

    • Dilute the recombinant NM23-H2 and substrate peptide to the desired working concentrations in kinase assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of the NM23-H2 enzyme solution to each well.

    • To the appropriate wells, add 5 µL of varying concentrations of IDP (or vehicle control).

    • Incubate the plate at room temperature for 15 minutes to allow for the binding of IDP to NM23-H2.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit to measure the amount of ADP produced, which is proportional to the kinase activity.

    • Briefly, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of IDP compared to the vehicle control.

    • Plot the percentage of inhibition versus the log of the IDP concentration to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Reagents (NM23-H2, IDP, ATP, Substrate) setup_assay Set up Assay Plate (Add NM23-H2 and IDP) prep_reagents->setup_assay Dispense start_reaction Initiate Kinase Reaction (Add ATP/Substrate) setup_assay->start_reaction Pre-incubation incubation Incubate at 37°C start_reaction->incubation Reaction Time stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubation->stop_reaction End Reaction detect_signal Detect Luminescence stop_reaction->detect_signal Signal Generation analyze_data Calculate % Inhibition and IC₅₀ detect_signal->analyze_data Raw Data

Caption: Workflow for the in vitro NM23-H2 kinase assay.

signaling_pathway cluster_promoter c-MYC Promoter G4 G-Quadruplex (Repressive State) Active_Promoter Unwound DNA (Active State) G4->Active_Promoter Conformational Change No_Transcription Transcription Repressed G4:s->No_Transcription:n Maintains Repression Transcription c-MYC Transcription Active_Promoter->Transcription Leads to NM23_H2 NM23-H2 NM23_H2->G4 Binds & Unwinds NM23_H2:s->No_Transcription:n Unable to unwind G4 IDP IDP (Decoy Substrate) IDP->NM23_H2 Binds to (Inhibits)

Caption: IDP's role in the NM23-H2-mediated c-MYC pathway.

troubleshooting_logic cluster_reagents Reagent Integrity cluster_protocol Experimental Protocol cluster_data Data Interpretation Start Inconsistent or Unexpected Results Check_IDP Verify IDP Purity (HPLC, new batch) Start->Check_IDP Check_Enzyme Confirm NM23-H2 Activity (Control Assay) Start->Check_Enzyme Check_Buffer Check Buffer pH and Composition Start->Check_Buffer Review_Conc Review Concentrations (Titration needed?) Start->Review_Conc Review_Timing Check Incubation Times and Temperatures Start->Review_Timing Analyze_Controls Evaluate Controls (Positive & Negative) Start->Analyze_Controls Check_IDP->Review_Conc Check_Enzyme->Review_Conc Check_Buffer->Review_Timing

Caption: A logical approach to troubleshooting IDP experiments.

Technical Support Center: Quality Control for Research-Grade Intrinsically Disordered Proteins (IDPs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control parameters for research-grade intrinsically disordered proteins (IDPs). Navigate through our frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is rigorous quality control essential for research-grade IDPs?

A1: Intrinsically disordered proteins (IDPs) lack a stable tertiary structure, making them particularly susceptible to proteolysis, aggregation, and conformational changes influenced by their environment.[1][2][3] Rigorous quality control is therefore critical to ensure the identity, purity, homogeneity, and structural integrity of an IDP preparation, which are prerequisites for obtaining reliable and reproducible experimental results.

Q2: What are the primary quality control parameters to assess for a research-grade IDP sample?

A2: The primary quality control parameters include:

  • Purity: Assessing the presence of contaminants from the expression and purification process.

  • Identity: Confirming the protein is the intended IDP through mass determination.

  • Homogeneity: Evaluating the oligomeric state and ensuring the absence of aggregates.

  • Structural Integrity: Confirming the disordered state and assessing for any residual secondary structure.

Q3: How can I accurately determine the concentration of my IDP sample?

A3: Traditional methods like Bradford or measuring absorbance at 280 nm can be inaccurate for IDPs due to their atypical amino acid composition, often lacking aromatic residues.[1][4][5] More reliable methods include the ninhydrin (B49086) assay or commercially available fluorescence-based assays like Qubit™ Protein Assay.[1][4][5]

Q4: My IDP is highly susceptible to proteolytic degradation. How can I minimize this?

A4: Due to their flexible nature, IDPs are prone to proteolysis.[1][2][3] To minimize degradation, it is crucial to work quickly, keep samples at low temperatures, and use a cocktail of protease inhibitors throughout the purification process.[6][7][8][9] Using protease-deficient expression strains, such as E. coli BL21(DE3) derivatives, can also be beneficial.[7]

Q5: My IDP is insoluble and forms inclusion bodies. What is the best strategy for purification?

A5: For IDPs that form inclusion bodies, purification under denaturing conditions is often the most effective approach.[2][10] This involves solubilizing the inclusion bodies with strong denaturants like 8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride.[11][12][13] Since IDPs do not require refolding into a complex tertiary structure, this method can yield highly pure protein.[1][2][10]

Troubleshooting Guides

Problem 1: Low Protein Yield After Purification
Possible Cause Suggested Solution
Proteolytic Degradation Add a comprehensive protease inhibitor cocktail to your lysis buffer. Perform all purification steps at 4°C. Minimize the duration of the purification process.[6][7][8][9]
Protein Loss During Chromatography Optimize buffer conditions (pH, salt concentration) for your specific IDP to ensure proper binding to the chromatography resin. If using affinity tags, ensure they are accessible.[14]
Precipitation/Aggregation Screen different buffer conditions (pH, ionic strength, additives like glycerol (B35011) or arginine) to improve solubility.[11]
Low Expression Levels Optimize expression conditions (e.g., lower induction temperature, different E. coli strain).[1] Consider codon optimization of your gene.
Problem 2: Presence of Multiple Bands on SDS-PAGE (Impurity)
Possible Cause Suggested Solution
Inefficient Chromatography Increase the stringency of your wash steps during affinity chromatography (e.g., by increasing the imidazole (B134444) concentration for His-tagged proteins). Add an additional purification step, such as ion-exchange or size-exclusion chromatography.
Proteolytic Fragments See solutions for "Proteolytic Degradation" in Problem 1. The smaller bands may be degradation products.
Co-purifying Contaminants If contaminants persist, consider a different purification strategy. For example, if using affinity chromatography, try a different tag or switch to a method based on a different physical property (e.g., charge).
Problem 3: Protein Aggregation Observed in Size-Exclusion Chromatography (SEC) or by Eye
Possible Cause Suggested Solution
Inappropriate Buffer Conditions Optimize the buffer pH to maximize the net charge of your IDP, which can reduce aggregation.[11] Screen for stabilizing additives like L-arginine (0.5-1 M) or glycerol (up to 40%).[11]
High Protein Concentration Work with lower protein concentrations whenever possible. Determine the critical concentration at which your IDP starts to aggregate.
Freeze-Thaw Cycles Aliquot your purified IDP into smaller volumes and flash-freeze in liquid nitrogen. Avoid repeated freeze-thaw cycles. Storing at -80°C is recommended over -20°C.
Disulfide Bond Formation If your IDP contains cysteine residues, add a reducing agent like DTT or TCEP (1-5 mM) to your buffers to prevent intermolecular disulfide bond formation.[11]

Key Experimental Protocols & Data Interpretation

Size-Exclusion Chromatography (SEC) for Homogeneity Assessment

Methodology:

  • Equilibrate a suitable SEC column (e.g., Superdex 75 or 200, depending on the expected size) with your final, optimized buffer.

  • Inject a small volume of your purified IDP (typically 100-500 µL at a concentration of 1-5 mg/mL).

  • Monitor the elution profile at 214 nm (for peptide bonds, as many IDPs lack aromatic residues for 280 nm detection) and 280 nm.[1]

  • Calibrate the column with known molecular weight standards to estimate the apparent molecular weight of your IDP.

Data Interpretation:

  • A single, symmetrical peak indicates a homogenous, monomeric sample.

  • A peak eluting earlier than expected for a monomer suggests the presence of oligomers or aggregates. IDPs often run larger than their actual molecular weight on SEC due to their extended conformation.[15]

  • Multiple peaks indicate a heterogeneous sample, which could be a mix of monomers, oligomers, and/or aggregates.

Quantitative Data Summary:

ParameterTypical Value for Monomeric IDPIndication of Aggregation
Elution Volume Later than a globular protein of the same MWEarlier than expected for a monomer
Peak Shape SymmetricalAsymmetrical, broad, or multiple peaks
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Methodology:

  • Prepare your IDP sample in a CD-compatible buffer (low salt, no interfering absorbance below 250 nm) at a concentration of 0.1-0.2 mg/mL.

  • Use a quartz cuvette with a short path length (e.g., 1 mm).

  • Acquire a far-UV spectrum from 190 to 250 nm.

  • Record a baseline spectrum of the buffer alone and subtract it from the protein spectrum.

Data Interpretation:

  • A characteristic strong negative peak around 200 nm is indicative of a predominantly disordered protein.[16][17]

  • The absence of strong negative peaks at ~208 nm and ~222 nm suggests a lack of significant α-helical structure.

  • A negative peak around 218 nm would indicate the presence of β-sheet content, which is generally not expected for a fully disordered protein.

Quantitative Data Summary:

Secondary StructureCharacteristic Wavelengths (nm)
Disordered/Random Coil Strong negative peak at ~200 nm
α-Helix Negative peaks at ~222 and ~208 nm, positive peak at ~193 nm
β-Sheet Negative peak at ~218 nm, positive peak at ~195 nm
NMR Spectroscopy for Structural Integrity

Methodology:

  • Prepare a sample of your IDP uniformly labeled with ¹⁵N (and optionally ¹³C) in a suitable NMR buffer.

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum. This experiment provides a fingerprint of your protein, with one peak for each non-proline residue.

  • For IDPs, it is often beneficial to use lower temperatures (e.g., 278–283 K) to minimize amide proton exchange with the solvent.[18]

Data Interpretation:

  • A hallmark of an IDP in a ¹H-¹⁵N HSQC spectrum is poor chemical shift dispersion in the proton dimension, with most peaks clustered in a narrow region (typically between 8.0 and 8.5 ppm).[19]

  • The presence of sharp, well-resolved peaks, even with poor dispersion, indicates a stable, non-aggregated sample.

  • Broadened or missing peaks can suggest aggregation or conformational exchange on an intermediate timescale.

Mass Spectrometry (MS) for Identity and Purity Confirmation

Methodology:

  • Prepare your sample for either electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • For ESI-MS, the sample is typically infused in a solution containing an organic solvent (e.g., acetonitrile) and an acid (e.g., formic acid).

  • Acquire the mass spectrum and deconvolute the resulting charge state envelope to determine the intact mass of the protein.

Data Interpretation:

  • The primary peak in the deconvoluted spectrum should correspond to the expected molecular weight of your IDP based on its amino acid sequence.

  • The presence of additional peaks may indicate impurities, post-translational modifications, or proteolytic degradation products.

  • The sharpness of the main peak can give an indication of the homogeneity of the sample.

Visualizations

experimental_workflow cluster_purification Purification cluster_qc Quality Control Expression Expression in E. coli Lysis Cell Lysis Expression->Lysis Purification Affinity/Ion-Exchange Chromatography Lysis->Purification SEC SEC (Homogeneity) Purification->SEC MS Mass Spec (Identity) SEC->MS CD CD (Secondary Structure) MS->CD NMR NMR (Disorder Confirmation) CD->NMR Final_Sample Final_Sample NMR->Final_Sample Research-Grade IDP

Caption: Standard experimental workflow for the production and quality control of a research-grade IDP.

troubleshooting_aggregation Start Aggregation Observed Check_Buffer Optimize Buffer? (pH, Salt) Start->Check_Buffer Check_Concentration Reduce Concentration? Check_Buffer->Check_Concentration No Solution Homogeneous Sample Check_Buffer->Solution Yes Additives Add Stabilizers? (Arginine, Glycerol) Check_Concentration->Additives No Check_Concentration->Solution Yes Reducing_Agent Add Reducing Agent? (DTT, TCEP) Additives->Reducing_Agent No Additives->Solution Yes Reducing_Agent->Solution Yes

Caption: Troubleshooting guide for addressing IDP aggregation issues.

References

Inosine-5'-diphosphate disodium shelf life and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the shelf life, storage, and handling of Inosine-5'-diphosphate disodium (B8443419) salt (IDP). It also offers troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Inosine-5'-diphosphate disodium salt?

For long-term storage, it is recommended to store solid this compound salt at -20°C.[1][2] Some suppliers may indicate storage at room temperature, but for maintaining maximum stability, colder temperatures are preferable.[3] The compound should be kept in a tightly sealed container to protect it from moisture.

Q2: How long can I store this compound salt?

While specific shelf-life data for this compound salt is not consistently provided by all suppliers, related compounds like Inosine-5'-monophosphate disodium salt are reported to have a shelf life of up to 24 months when stored correctly.[4] For optimal results, it is best to refer to the manufacturer's certificate of analysis for lot-specific expiry dates.

Q3: What is the stability of this compound salt in an aqueous solution?

Stock solutions of similar nucleotide compounds, like Inosine-5'-monophosphate disodium salt, are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[5] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. A study on the hydrolysis of inosine (B1671953) phosphate (B84403) in aqueous solutions indicates that it can degrade into inosine and hypoxanthine.[6][7]

Q4: How should I prepare an aqueous solution of this compound salt?

The disodium salt is soluble in water.[1] To prepare a stock solution, dissolve the powder in high-purity, nuclease-free water. Gentle vortexing can aid in dissolution. For sensitive applications, it is advisable to filter-sterilize the solution through a 0.22 µm filter before use.[5]

Storage and Shelf Life Summary

The following table summarizes the recommended storage conditions and expected shelf life for this compound salt and its solutions.

FormStorage TemperatureShelf LifeKey Considerations
Solid Powder -20°CUp to 24 months (inferred)[4]Keep tightly sealed and protected from moisture.
Room TemperatureShorter-termRefer to manufacturer's specifications.[3]
Aqueous Solution -80°CUp to 6 months[5]Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 month[5]Aliquot to avoid freeze-thaw cycles.

Disclaimer: Much of the detailed stability and shelf-life data is for the closely related compound Inosine-5'-monophosphate disodium salt. While these recommendations are likely applicable to the diphosphate (B83284) form, it is always best to consult the manufacturer-specific documentation for your product.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound salt.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the this compound salt.

    • Solution:

      • Verify Storage: Ensure the compound has been stored at the correct temperature and protected from moisture.

      • Check Solution Age: If using a stock solution, confirm it is within its recommended shelf life (see table above).

      • Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from the solid powder.

      • Consider Purity: Use a high-purity grade of the compound suitable for your application.

Issue 2: Difficulty dissolving the powder.

  • Possible Cause: Insufficient mixing or low-quality solvent.

    • Solution:

      • Use High-Purity Water: Ensure you are using nuclease-free, high-purity water.

      • Gentle Agitation: Vortex the solution gently to aid dissolution.

      • Check for Contaminants: If the powder appears discolored or clumpy, it may be contaminated, and a new vial should be used.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound salt in experimental settings.

TroubleshootingWorkflow Troubleshooting Workflow for IDP Experiments cluster_prep Preparation & Storage cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting start Start Experiment check_storage Verify IDP Storage (-20°C, dry) start->check_storage prep_solution Prepare Fresh Solution (Nuclease-free H2O) check_storage->prep_solution check_dissolution Observe Dissolution (Clear, colorless) prep_solution->check_dissolution run_exp Run Experiment check_dissolution->run_exp get_results Obtain Results run_exp->get_results eval_results Evaluate Results get_results->eval_results unexpected Unexpected Results? eval_results->unexpected troubleshoot Troubleshoot Potential Causes unexpected->troubleshoot Yes expected Expected Results unexpected->expected No degradation IDP Degradation? troubleshoot->degradation contamination Contamination? degradation->contamination No new_reagent Use New Reagent degradation->new_reagent Yes contamination->new_reagent Yes end End contamination->end No new_reagent->start expected->end

Caption: Troubleshooting workflow for experiments involving this compound salt.

References

Technical Support Center: Troubleshooting Intrinsically Disordered Protein (IDP) Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Intrinsically disordered proteins (IDPs) are essential for numerous biological processes, yet their lack of a stable tertiary structure makes them prone to precipitation during expression, purification, and storage. This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered when working with IDPs.

Frequently Asked Questions (FAQs)

Q1: Why is my IDP precipitating during purification?

IDP precipitation during purification can be attributed to several factors. Their inherent flexibility and exposed hydrophobic regions can lead to aggregation.[1][2][3] Common triggers include suboptimal buffer conditions (pH and ionic strength), high protein concentration, temperature fluctuations, and the presence of proteases.[4][5][6] Unlike globular proteins, IDPs' hydrodynamic radii are often larger than expected for their molecular weight, which can affect their behavior during size-exclusion chromatography.[4][7]

Q2: My IDP is soluble after purification but precipitates upon storage. What can I do?

Long-term stability is a common issue for purified IDPs.[8] Precipitation during storage can be caused by:

  • Freeze-thaw cycles: Slow freezing can lead to high local protein concentrations, promoting aggregation.[9]

  • Suboptimal storage buffer: The buffer that was suitable for purification may not be optimal for long-term storage.

  • Oxidation: Cysteine residues can form disulfide bonds, leading to aggregation.[5]

  • High concentration: Storing IDPs at high concentrations can increase the likelihood of aggregation.[5][10]

To mitigate this, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C.[9][11] The addition of cryoprotectants like glycerol (B35011) can also be beneficial.[5][6][11] For storage, it is crucial to find a buffer that maintains solubility over time, which may require screening various additives.[1][2][3]

Q3: Can the expression system or tags affect my IDP's solubility?

Yes, the choice of expression system and fusion tags can significantly impact IDP solubility. While E. coli is a common host, sometimes directing the IDP to inclusion bodies can be a strategic choice, as it protects the protein from proteolysis.[4][12] Since IDPs lack a defined structure, refolding from inclusion bodies is often not a concern.[4][12]

Fusion tags, while useful for purification, can sometimes interfere with the IDP's properties or function.[4] It is advisable to design constructs with cleavable tags to allow for their removal after purification.[4]

Troubleshooting Guides

Issue 1: IDP Precipitation During Cell Lysis and Initial Purification Steps

Precipitation at the initial stages of purification is a frequent hurdle. Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Initial Precipitation

A Precipitation observed during/after cell lysis B Analyze pellet vs. supernatant on SDS-PAGE A->B C Is the IDP in the soluble fraction? B->C D Optimize Lysis Buffer - Adjust pH & Salt - Add Stabilizers (Glycerol) - Add Reducing Agents (DTT, TCEP) C->D Yes E IDP is in the insoluble pellet C->E No H Proceed with optimized lysis buffer D->H F Screen for Solubilizing Agents - Mild chaotropes (low urea) - Amino acids (Arginine) - Detergents (Tween-20) E->F G Consider purification under denaturing conditions F->G If still insoluble I Proceed with solubilized protein F->I If soluble

Caption: A decision-making workflow for addressing IDP precipitation during initial purification steps.

Detailed Steps:

  • Analyze the Lysate: After cell lysis and centrifugation, analyze both the soluble and insoluble fractions by SDS-PAGE to determine the distribution of your IDP.[4]

  • Optimize Lysis Buffer: If the protein is partially or fully in the soluble fraction but precipitates over time, consider optimizing the lysis buffer.

    • pH and Ionic Strength: Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to maintain a net charge and promote solubility.[5][10] Adjusting the salt concentration (e.g., NaCl) can also modulate solubility.[9]

    • Additives: Incorporate stabilizing agents to prevent aggregation. A summary of common additives is provided in the table below.

  • Solubilize from Pellet: If your IDP is predominantly in the insoluble pellet, you can screen various additives to find conditions that resolubilize it.[4] This can be done on a small scale before scaling up the purification.

  • Denaturing Purification: For highly aggregation-prone IDPs, purification under denaturing conditions (e.g., using urea (B33335) or guanidinium (B1211019) hydrochloride) is a viable option.[4][12] Since IDPs do not require refolding, this can be a straightforward method to obtain pure protein.[4][12]

Issue 2: IDP Aggregates During Concentration

Concentrating IDPs for structural studies or other applications often leads to precipitation.

Strategies to Prevent Precipitation During Concentration:

  • Use of Additives: Supplementing the buffer with stabilizers can significantly enhance solubility at high concentrations. Arginine and glutamate (B1630785) mixtures are known to be effective in preventing aggregation.[5]

  • Slow Concentration: Concentrate the protein sample in stages, with intermittent checks for turbidity.

  • Temperature Control: Perform concentration steps at a controlled temperature, as temperature shifts can affect IDP stability.[13]

  • Dialysis against a Stabilizing Buffer: Before concentration, exchange the protein into a buffer containing stabilizing agents.

Data Presentation: Common Buffer Additives for IDP Solubility

The following table summarizes common additives used to prevent IDP precipitation, along with their typical working concentrations.

Additive ClassExample(s)Typical ConcentrationMechanism of Action
Salts NaCl, KCl50 - 500 mMModulates electrostatic interactions.[9]
Osmolytes Glycerol, Sucrose, Trehalose5% - 20% (v/v) or (w/v)Stabilize native conformations and prevent aggregation by interacting with the protein backbone.[5][6][11]
Amino Acids L-Arginine, L-Glutamate50 mM - 1 MReduce surface hydrophobicity and can bind to charged/hydrophobic regions to prevent aggregation.[5][9][]
Reducing Agents DTT, TCEP, β-mercaptoethanol1 - 10 mMPrevent oxidation of cysteine residues and subsequent disulfide bond formation.[5]
Detergents Tween-20, Triton X-100, CHAPS0.01% - 0.1% (v/v)Non-denaturing detergents can shield hydrophobic patches on the protein surface.[5][9]
Mild Chaotropes Urea< 2 MAt low concentrations, can disrupt protein-protein interactions that lead to aggregation without full denaturation.[4]

Experimental Protocols

Filter-Based Aggregation Assay for Buffer Screening

This protocol describes a rapid method to screen for buffer conditions that enhance the solubility of an IDP, adapted from methodologies described in the literature.[1][2][3][15]

Objective: To identify chemical additives that maintain the solubility of a target IDP in a crude cell lysate.

Materials:

  • Crude cell lysate containing the target IDP

  • A panel of chemical additives (see table above)

  • Base buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microcentrifuge tubes

  • 0.1 µm or 0.22 µm microcentrifugal filter units

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents (if a specific antibody is available)

Experimental Workflow for Filter-Based Aggregation Assay

cluster_prep Sample Preparation cluster_inc_filter Incubation & Filtration cluster_analysis Analysis A Start with crude cell lysate B Aliquot lysate into multiple tubes A->B C Add different chemical additives to each tube B->C D Incubate on ice (e.g., 1-2 hours) C->D E Centrifuge through a 0.1 µm filter D->E F Collect the filtrate (soluble fraction) E->F G Analyze filtrate by SDS-PAGE / Western Blot F->G H Compare protein levels in the filtrate G->H I Identify conditions with the highest soluble protein H->I

Caption: A step-by-step workflow for the filter-based aggregation assay to screen for solubility-enhancing buffers.

Procedure:

  • Prepare Lysate: Resuspend the cell pellet in the base buffer and lyse the cells using your standard protocol (e.g., sonication). Centrifuge to pellet cell debris and collect the supernatant (crude lysate).

  • Set up Screening Reactions: Aliquot the crude lysate into microcentrifuge tubes. To each tube, add one of the chemical additives from your screening panel to the desired final concentration. Include a control with only the base buffer.

  • Incubation: Incubate the tubes on ice for 1-2 hours to allow for equilibration and potential aggregation.

  • Filtration: Transfer the contents of each tube to a microcentrifugal filter unit. Centrifuge according to the manufacturer's instructions to separate the soluble fraction (filtrate) from any aggregated protein (retained on the filter).

  • Analysis: Analyze the filtrate from each condition by SDS-PAGE. If necessary, perform a Western blot using an antibody specific to your IDP or its tag for more sensitive detection.

  • Interpretation: Compare the amount of the target IDP in the filtrate for each condition. Conditions that result in a higher amount of protein in the filtrate are considered to be solubility-promoting.

Signaling Pathways and Logical Relationships

The Impact of Additives on IDP Solubility

The solubility of an IDP is a delicate balance between forces that promote a dissolved state and those that favor aggregation. Buffer additives can shift this equilibrium towards solubility.

Influence of Additives on IDP Solubility State

cluster_additives Buffer Additives IDP IDP in Solution Soluble Soluble, Monomeric IDP IDP->Soluble Favored by Aggregated Aggregated/Precipitated IDP IDP->Aggregated Leads to Osmolytes Osmolytes (Glycerol, Sucrose) Osmolytes->Soluble AminoAcids Amino Acids (Arginine, Glutamate) AminoAcids->Soluble Salts Optimal Salt Conc. Salts->Soluble

Caption: A diagram illustrating how different classes of buffer additives promote the soluble state of an IDP.

References

Technical Support Center: Optimizing Incubation Time for IDP-Based Cell Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing incubation time for cell treatments involving intrinsically disordered protein (IDP)-based therapeutics. Due to the dynamic and flexible nature of IDPs, determining the optimal treatment duration is a critical parameter for achieving consistent and reliable experimental outcomes.[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing incubation time particularly critical for treatments targeting IDPs?

A1: Intrinsically disordered proteins (IDPs) lack a stable three-dimensional structure and exist as dynamic ensembles of conformations.[4] Small molecule interactions with IDPs are often transient and dynamic, involving rapid binding and unbinding kinetics.[2][4] Therefore, the optimal incubation time may not correspond to the point of achieving a stable drug-target complex, but rather to the duration required to modulate the conformational ensemble of the IDP and trigger the desired downstream signaling cascade.[4][5] An insufficient incubation time may not allow for these dynamic interactions to effectively alter the IDP's function, while an excessively long incubation could lead to off-target effects or cellular stress, confounding the results.[1][6][7]

Q2: What is a good starting point for an incubation time range in a time-course experiment with a novel IDP-targeting compound?

A2: For initial time-course experiments, it is recommended to test a broad range of incubation times to capture both early and late cellular responses. A common starting point includes time points such as 6, 12, 24, 48, and 72 hours.[7] For assessing direct target engagement or rapid signaling events, shorter time points (e.g., 30 minutes, 1, 2, and 6 hours) should be included.[8] The selection of time points should also be informed by the known or predicted mechanism of action of the compound and the biological process being investigated.[7]

Q3: How do I distinguish between specific on-target effects and non-specific cytotoxicity related to incubation time?

A3: Distinguishing between specific and off-target effects is crucial. Shorter incubation times are more likely to reveal the primary mechanism of action. As incubation time increases, the likelihood of observing secondary effects due to cellular stress, metabolic changes, or compound degradation also rises.[7] To differentiate, consider the following:

  • Dose-response curves at different time points: A specific effect will often show a clear dose-dependent response at an optimal time, while non-specific toxicity might appear at later time points across a broader range of concentrations.

  • Washout experiments: Removing the compound after a specific incubation period can help determine if the observed phenotype is reversible, which can be indicative of a specific, dynamic interaction.[7]

  • Control compounds: Use a well-characterized compound with a known mechanism and time course of action as a benchmark.[7]

  • Cell viability assays: Run parallel cytotoxicity assays (e.g., MTT, LDH) to monitor cell health at each time point.[9]

Q4: Should I change the cell culture medium during a long incubation period (e.g., 72 hours)?

A4: For incubation times exceeding 48 hours, it is often beneficial to refresh the medium containing the treatment.[3] This ensures a consistent concentration of the therapeutic agent, replenishes essential nutrients, and removes metabolic waste products that could otherwise affect cell health and response. However, for shorter incubation periods, this is typically not necessary.[3]

Troubleshooting Guide: Inconsistent Results

Inconsistent results in cell-based assays are a common challenge.[1][6] This guide addresses issues that are particularly relevant when optimizing incubation time for IDP-based treatments.

Problem Potential Cause Troubleshooting Steps
High variability between replicates Inconsistent cell seeding density: Minor variations in initial cell numbers can lead to significant differences at the time of measurement.[1]- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and a consistent pipetting technique.[1] - Consider using an automated cell counter for accuracy.
"Edge effect" in multi-well plates: Wells on the perimeter are prone to evaporation and temperature fluctuations.[1][6]- Avoid using the outermost wells for experimental samples. Fill them with sterile media or PBS instead.[1][6]
Inconsistent incubation times: Even small variations in the timing of treatment application and assay termination can introduce variability.- Use a timer and a detailed, standardized protocol for all steps.
No observable effect of the IDP-targeting compound Suboptimal incubation time: The selected duration may be too short for the biological effect to manifest or too long, leading to adaptive responses.- Perform a broad time-course experiment (e.g., 1, 6, 12, 24, 48, 72 hours) to identify the optimal window for your endpoint.[7]
Inappropriate compound concentration: The concentration may be too low to elicit a response.- Conduct a dose-response experiment at a fixed, intermediate incubation time (e.g., 24 or 48 hours) to determine the EC50.
Compound instability: The therapeutic agent may degrade in the culture medium over time.- Prepare fresh solutions for each experiment. For long incubations, consider replenishing the medium with fresh compound.[3]
High levels of cell death across all treatment groups Prolonged incubation leading to cytotoxicity: The compound may become toxic over extended periods.- Reduce the incubation time and assess the desired endpoint at earlier time points.[8] - Perform a dose-response experiment at a shorter incubation time to find a non-toxic effective concentration.
Solvent toxicity: The vehicle (e.g., DMSO) may be causing cellular stress at the concentration used.- Include a vehicle-only control at the same concentration and for the same duration as the treatment groups.

Data Presentation: Optimizing Incubation Time

Table 1: Recommended Starting Incubation Times for Various Cell-Based Assays
Assay TypeTypical Incubation Time RangeConsiderations
Cell Viability (e.g., MTT, CellTiter-Glo) 24 - 72 hours[9]Longer times may be needed to observe effects on proliferation.
Apoptosis (e.g., Caspase activity, Annexin V) 4 - 48 hoursEarly detection of apoptosis is often observed within hours.
Protein Phosphorylation (e.g., Western Blot, ELISA) 30 minutes - 24 hours[8]Rapid signaling events can be detected at early time points.
Gene Expression (e.g., qPCR, RNA-Seq) 4 - 72 hoursChanges in transcription and translation require sufficient time.
Cytokine Secretion (e.g., ELISA) 12 - 72 hoursAccumulation of secreted proteins in the medium takes time.
Table 2: Example Time-Course Experiment for an IDP Inhibitor (Hypothetical Data)
Incubation Time (hours)Cell Viability (% of Control)Target Protein Phosphorylation (% of Control)
0100100
69875
129550
248545
487060 (rebound)
725580 (rebound)

Note: This table illustrates a hypothetical scenario where the optimal time for observing target inhibition is between 12-24 hours, while significant cytotoxicity is observed at later time points, and a rebound in phosphorylation suggests a cellular compensatory mechanism.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a general workflow for determining the optimal incubation duration for an IDP-based cell treatment using a cell viability assay as the endpoint.

  • Cell Seeding:

    • Culture cells to 80-90% confluency.

    • Harvest and count the cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the IDP-targeting compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).[7] Ensure consistent incubation conditions (37°C, 5% CO2).

  • Cell Viability Assay (e.g., MTT):

    • At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.[9]

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.

    • Plot cell viability versus compound concentration for each incubation time to determine the IC50 at each time point.

    • The optimal incubation time is typically the shortest duration that provides a robust and significant effect at a physiologically relevant concentration.

Mandatory Visualizations

Signaling Pathway Diagram

IDP_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Recruits & Activates IDP_Kinase IDP-Targeting Kinase Adaptor->IDP_Kinase Activates Effector_Protein Effector Protein IDP_Kinase->Effector_Protein Other Substrates Transcription_Factor Transcription Factor (IDP) IDP_Kinase->Transcription_Factor Phosphorylates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Caption: A simplified signaling pathway involving an Intrinsically Disordered Protein (IDP).

Experimental Workflow Diagram

Experimental_Workflow start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding adherence 2. Incubate for 24h for Adherence cell_seeding->adherence treatment 3. Treat with IDP-based Therapeutic (Dose-Response) adherence->treatment incubation 4. Incubate for Different Time Points (e.g., 6, 12, 24, 48, 72h) treatment->incubation assay 5. Perform Cell-Based Assay (e.g., Viability, Apoptosis) incubation->assay data_analysis 6. Analyze Data & Determine Optimal Time assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the optimal incubation time for an IDP-based cell treatment.

Logical Relationship Diagram

Troubleshooting_Logic inconsistent_results Inconsistent Results? check_seeding Standardize Cell Seeding Density inconsistent_results->check_seeding Yes mitigate_edge_effect Mitigate Plate Edge Effects inconsistent_results->mitigate_edge_effect Yes control_incubation Ensure Consistent Incubation Times inconsistent_results->control_incubation Yes no_effect No Effect Observed? inconsistent_results->no_effect No time_course Perform Broad Time-Course Experiment no_effect->time_course Yes dose_response Optimize Compound Concentration no_effect->dose_response Yes high_toxicity High Toxicity Observed? no_effect->high_toxicity No reduce_time Reduce Incubation Time high_toxicity->reduce_time Yes reduce_concentration Lower Compound Concentration high_toxicity->reduce_concentration Yes

Caption: A logical troubleshooting guide for common issues in incubation time optimization.

References

mitigating off-target effects of Inosine-5'-diphosphate disodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of Inosine-5'-diphosphate disodium (B8443419) (IDP) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Inosine-5'-diphosphate (IDP) and what are its primary molecular targets?

A1: Inosine-5'-diphosphate (IDP) is a purine (B94841) nucleotide. In research, it is often used to study purinergic signaling. Its primary targets are believed to be the P2Y family of G protein-coupled receptors (GPCRs), although its precise selectivity profile across all P2Y subtypes is not extensively characterized in the literature.

Q2: I'm observing unexpected or inconsistent results in my experiments with IDP. Could off-target effects be the cause?

A2: Yes, unexpected results could be due to IDP interacting with unintended molecular targets. Like many nucleotide-based signaling molecules, IDP may have activity at a range of purinergic receptors, including various P2Y and P2X subtypes. Off-target activation can lead to confounding downstream signaling events.

Q3: What are the most likely off-target receptors for IDP?

A3: Based on the pharmacology of related inosine-containing molecules and the broad selectivity of some nucleotide ligands, potential off-target receptors for IDP include:

  • Other P2Y receptor subtypes: IDP may activate or antagonize P2Y receptors other than the intended target.

  • P2X receptors: These are ligand-gated ion channels that are also activated by extracellular nucleotides. Some inosine (B1671953) polyphosphates have been shown to antagonize P2X1 and P2X3 receptors.

  • Adenosine (B11128) receptors (P1 receptors): IDP can be metabolized by ectonucleotidases to inosine, which may then interact with adenosine receptors, particularly the A2A and A3 subtypes.

Q4: How can I determine if the effects I'm seeing are "on-target" versus "off-target"?

A4: To dissect the specificity of IDP's effects in your experimental system, you can use pharmacological antagonists for suspected off-target receptors. By blocking a potential off-target pathway, you can observe if the IDP-induced effect is diminished or abolished. See the Troubleshooting Guide and Experimental Protocols sections for more detailed strategies.

Q5: Where can I find specific antagonists for purinergic receptors?

A5: Several commercial suppliers provide a wide range of selective antagonists for P2Y and P2X receptor subtypes. It is crucial to consult the literature to determine the appropriate concentration and experimental conditions for any antagonist you choose to use.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential off-target effects of IDP.

Problem Potential Cause Suggested Solution
Inconsistent or unexpected cellular response to IDP. Activation of multiple P2Y receptor subtypes with different signaling outputs (e.g., Gq vs. Gi coupling).Use selective antagonists for P2Y subtypes that are expressed in your experimental system. For example, if you suspect off-target P2Y1 activation, use a P2Y1-selective antagonist like MRS2500.
Rapid, transient ion influx observed upon IDP application. Activation of P2X ligand-gated ion channels.Co-administer IDP with a broad-spectrum P2X antagonist (e.g., suramin (B1662206) or PPADS) or a more selective antagonist if a specific P2X subtype is suspected (e.g., for P2X1 or P2X3).
Effects of IDP are slow in onset and mimic adenosine signaling. Metabolic breakdown of IDP to inosine, which then activates adenosine receptors.Include an adenosine receptor antagonist in your experiment (e.g., a non-selective antagonist like CGS15943 or subtype-selective antagonists).
IDP appears to have both agonist and antagonist effects. IDP may be a partial agonist at some receptors or may be acting on receptors with opposing downstream effects.Perform concentration-response curves in the presence and absence of selective antagonists for different purinergic receptors to deconstruct the observed pharmacology.

Quantitative Data for Purinergic Receptor Ligands

Direct quantitative data for the activity of Inosine-5'-diphosphate disodium at various purinergic receptors is limited in publicly available literature. The following tables provide data for related compounds and commonly used antagonists to guide experimental design for mitigating off-target effects.

Table 1: Activity of a Related Inosine Compound and P2X Antagonists

CompoundReceptorActionPotency (IC₅₀)Reference
Diinosine pentaphosphate (IP₅I)P2X3Antagonist0.6 ± 0.1 µM[1]

Note: IP₅I is structurally related to IDP and suggests that IDP may also interact with P2X receptors.

Table 2: Commonly Used P2Y Receptor Antagonists

AntagonistTarget ReceptorActionPotency (IC₅₀ or Kᵢ)
MRS2500P2Y1Selective AntagonistKᵢ: 0.8 nM
PSB 0739P2Y12Selective AntagonistIC₅₀: 0.46 nM
MRS2578P2Y6Selective AntagonistIC₅₀: 32 nM
AR-C 118925XXP2Y2Selective AntagonistIC₅₀: 16 nM

Potency values are approximate and can vary depending on the experimental system.

Experimental Protocols

Protocol 1: Assessing Off-Target P2Y1 Receptor Activation using Calcium Imaging

This protocol is designed to determine if IDP elicits a response via the Gq-coupled P2Y1 receptor, which signals through an increase in intracellular calcium.

Materials:

  • Cells expressing the P2Y1 receptor.

  • This compound (IDP).

  • P2Y1-selective antagonist (e.g., MRS2500).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • HEPES-buffered saline (HBS).

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye in HBS.

    • Remove the cell culture medium and wash the cells once with HBS.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes.

  • Cell Washing: Gently wash the cells twice with HBS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence for a short period before adding any compounds.

  • Antagonist Pre-incubation: For the antagonist-treated wells, add the P2Y1 antagonist (e.g., MRS2500) at a concentration known to be effective and incubate for 10-15 minutes.

  • IDP Stimulation: Add varying concentrations of IDP to the wells (both with and without the antagonist) and immediately begin measuring the fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Compare the calcium response to IDP in the presence and absence of the P2Y1 antagonist. A significant reduction in the IDP-induced calcium signal in the presence of the antagonist indicates an off-target effect via the P2Y1 receptor.

Protocol 2: Assessing Off-Target P2Y12 Receptor Activation using a cAMP Assay

This protocol is for determining if IDP has activity at the Gi-coupled P2Y12 receptor, which signals by inhibiting adenylyl cyclase and reducing intracellular cAMP levels.

Materials:

  • Cells expressing the P2Y12 receptor.

  • This compound (IDP).

  • P2Y12-selective antagonist (e.g., PSB 0739).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell lysis buffer.

Procedure:

  • Cell Culture and Plating: Culture cells to the desired confluency and plate in a suitable format for your chosen cAMP assay kit.

  • Antagonist Pre-treatment: Pre-incubate the cells designated for the antagonist group with a P2Y12 antagonist (e.g., PSB 0739) for 15-30 minutes.

  • IDP and Forskolin Co-stimulation:

    • Prepare a solution of IDP at various concentrations.

    • Prepare a solution of forskolin at a concentration that will elicit a submaximal increase in cAMP.

    • Add the IDP solutions to the respective wells, followed immediately by the addition of forskolin to all wells (except for the basal control).

  • Incubation: Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • Cell Lysis: Lyse the cells according to the assay kit protocol to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection steps as per the manufacturer's instructions.

  • Data Analysis:

    • Measure the cAMP levels in each sample.

    • A significant increase in cAMP levels in the IDP + forskolin + antagonist group compared to the IDP + forsklin group suggests that IDP is acting as an agonist at the P2Y12 receptor. Conversely, a further decrease in cAMP levels could indicate an inverse agonist effect.

Visualizations

G cluster_P2Y1 P2Y1 Receptor Signaling (Gq-coupled) IDP IDP P2Y1 P2Y1 Receptor IDP->P2Y1 Gq Gq Protein P2Y1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq

Caption: P2Y1 (Gq-coupled) signaling pathway.

G cluster_P2Y12 P2Y12 Receptor Signaling (Gi-coupled) IDP IDP P2Y12 P2Y12 Receptor IDP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC inhibition cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi

Caption: P2Y12 (Gi-coupled) signaling pathway.

G cluster_workflow Troubleshooting Workflow for Unexpected IDP Effects Start Unexpected Result with IDP Hypothesis1 Hypothesis: Off-target P2Y activation? Start->Hypothesis1 Experiment1 Experiment: Co-administer with selective P2Y antagonists Hypothesis1->Experiment1 Test Hypothesis2 Hypothesis: Off-target P2X activation? Experiment2 Experiment: Co-administer with P2X antagonists Hypothesis2->Experiment2 Test Hypothesis3 Hypothesis: Metabolism to Inosine? Experiment3 Experiment: Co-administer with adenosine receptor antagonists Hypothesis3->Experiment3 Test Experiment1->Hypothesis2 No Result1 Result: Effect of IDP is blocked Experiment1->Result1 Yes Experiment2->Hypothesis3 No Experiment2->Result1 Yes Experiment3->Result1 Yes Result2 Result: No change in effect Experiment3->Result2 No

References

Validation & Comparative

Inosine-5'-diphosphate Disodium versus GDP: A Comparative Analysis of Binding Affinity to NM23-H2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the binding affinities of Inosine-5'-diphosphate disodium (B8443419) (IDP) and Guanosine-5'-diphosphate (GDP) to the human Nucleoside Diphosphate (B83284) Kinase 2 (NM23-H2). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting NM23-H2 in various diseases, including cancer.

Executive Summary

NM23-H2 is a multifunctional protein implicated in a range of cellular processes, including signal transduction, cell differentiation, and metastatic suppression. A key aspect of its function is its nucleoside diphosphate kinase (NDPK) activity, which involves the binding of nucleotides like GDP. Recent studies have identified Inosine-5'-diphosphate (IDP) as a molecular decoy that binds to the GDP-binding pocket of NM23-H2, thereby modulating its activity. This guide presents experimental data demonstrating that IDP exhibits a binding affinity for NM23-H2 that is comparable to its natural ligand, GDP, highlighting its potential as a competitive inhibitor for therapeutic applications.

Comparative Binding Affinity Data

LigandProteinDissociation Constant (KD)Experimental MethodReference
Inosine-5'-diphosphate disodium (IDP)NM23-H25.0 ± 0.276 μMNMR Spectroscopy[1][2]
Guanosine-5'-diphosphate (GDP)NM23-H2Not explicitly quantified in a comparative studyInferred as the natural ligand[1][2]

Table 1: Comparison of Dissociation Constants (KD) for the binding of IDP and GDP to NM23-H2.

Experimental Protocols

The determination of the binding affinity of IDP to NM23-H2 was conducted using Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a generalized protocol for such an experiment.

Protocol: Determination of Binding Affinity by NMR Titration

Objective: To determine the dissociation constant (KD) of a ligand (e.g., IDP or GDP) binding to a protein (e.g., NM23-H2) by monitoring changes in the protein's NMR spectrum upon ligand titration.

Materials:

  • Purified, isotopically labeled (e.g., 15N) NM23-H2 protein in a suitable buffer (e.g., phosphate (B84403) or Tris buffer at physiological pH).

  • Concentrated stock solution of the ligand (IDP or GDP) in the same buffer.

  • NMR spectrometer and appropriate NMR tubes.

Procedure:

  • Sample Preparation: A sample of the 15N-labeled NM23-H2 protein at a known concentration (typically in the low micromolar range) is prepared in the NMR tube.

  • Initial Spectrum Acquisition: A baseline 2D 1H-15N HSQC spectrum of the protein is recorded. This spectrum provides a unique "fingerprint" of the protein, with each peak corresponding to a specific amide proton and its attached nitrogen in the protein backbone.

  • Ligand Titration: Small aliquots of the concentrated ligand stock solution are incrementally added to the protein sample in the NMR tube.

  • Spectral Acquisition at Each Titration Point: After each addition of the ligand and a brief equilibration period, a 2D 1H-15N HSQC spectrum is recorded.

  • Data Analysis:

    • The chemical shifts of the protein's amide peaks are monitored throughout the titration. Ligand binding will cause perturbations in the chemical shifts of amino acid residues in the binding site and potentially those affected by conformational changes.

    • The magnitude of the chemical shift perturbation (CSP) for affected residues is calculated at each ligand concentration.

    • The CSP data is then plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding equation (e.g., a one-site binding model) to extract the dissociation constant (KD).

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the context of this interaction, the following diagrams visualize the signaling pathway of NM23-H2 in c-MYC transcription and the experimental workflow for determining binding affinity.

NM23_H2_cMYC_Pathway cluster_promoter c-MYC Promoter G_quadruplex G-quadruplex (Transcriptionally Repressed) Unwound_DNA Unwound DNA (Transcriptionally Active) G_quadruplex->Unwound_DNA Unwinding Transcription_Factors Transcription Factors (e.g., SP1) Unwound_DNA->Transcription_Factors Allows Binding NM23_H2 NM23-H2 NM23_H2->G_quadruplex Binds & Unfolds cMYC_Transcription c-MYC Transcription IDP IDP (Decoy) IDP->NM23_H2 Competitively Binds GDP GDP (Natural Ligand) GDP->NM23_H2 Binds to Transcription_Factors->cMYC_Transcription Initiates

Caption: NM23-H2 signaling pathway in c-MYC transcription.

Binding_Affinity_Workflow cluster_preparation Sample Preparation cluster_titration NMR Titration cluster_analysis Data Analysis Protein_Prep Prepare 15N-labeled NM23-H2 Sample Initial_Spectrum Acquire Initial 2D 1H-15N HSQC Spectrum Protein_Prep->Initial_Spectrum Ligand_Prep Prepare Concentrated Ligand Stock (IDP or GDP) Add_Ligand Add Aliquot of Ligand Ligand_Prep->Add_Ligand Initial_Spectrum->Add_Ligand Equilibrate Equilibrate Sample Add_Ligand->Equilibrate Acquire_Spectrum Acquire 2D 1H-15N HSQC Spectrum Equilibrate->Acquire_Spectrum Repeat Repeat Titration Steps Acquire_Spectrum->Repeat Repeat->Add_Ligand More Ligand Process_Spectra Process NMR Spectra Repeat->Process_Spectra Titration Complete Calculate_CSP Calculate Chemical Shift Perturbations (CSP) Process_Spectra->Calculate_CSP Plot_Data Plot CSP vs. [Ligand]/[Protein] Ratio Calculate_CSP->Plot_Data Fit_Curve Fit Binding Isotherm Plot_Data->Fit_Curve Determine_Kd Determine Dissociation Constant (KD) Fit_Curve->Determine_Kd

Caption: Experimental workflow for binding affinity determination.

Conclusion

The available data indicates that this compound (IDP) is a potent binder to the GDP-binding pocket of NM23-H2, with a dissociation constant in the low micromolar range.[1][2] This positions IDP as a valuable research tool and a potential starting point for the development of therapeutic agents that target the nucleotide-binding function of NM23-H2. By competitively inhibiting the binding of GDP, IDP can modulate the downstream effects of NM23-H2, such as its role in unfolding the G-quadruplex in the c-MYC promoter and subsequently regulating c-MYC transcription. Further quantitative studies directly comparing the binding kinetics and thermodynamics of IDP and GDP to NM23-H2 would be beneficial for a more comprehensive understanding of their competitive interaction.

References

IDP vs. ATP as Kinase Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular signaling, protein kinases orchestrate a vast array of processes by catalyzing the transfer of a phosphate (B84403) group from a donor molecule to a substrate. The universally recognized phosphate donor for the vast majority of these reactions is Adenosine (B11128) Triphosphate (ATP).[1][2] However, the existence of other nucleoside triphosphates, such as Inosine (B1671953) Triphosphate (ITP), raises pertinent questions about the exclusivity of ATP in phosphorylation and the potential for other nucleotides to act as kinase substrates. This guide provides a comprehensive comparison of Inosine Diphosphate (B83284) (IDP), as a precursor to ITP, and ATP as kinase substrates, supported by molecular data and detailed experimental protocols. While direct comparative studies on the broad utility of ITP by protein kinases are scarce, this document synthesizes available information to offer a clear, data-driven perspective for researchers in cellular biology and drug discovery.

Molecular and Thermodynamic Properties: IDP/ITP vs. ADP/ATP

The fundamental difference between adenosine- and inosine-based nucleotides lies in the purine (B94841) base. Adenosine features an amine group at the C6 position, whereas inosine has a carbonyl group at the same position.[3] This seemingly minor alteration has significant implications for their interaction with the kinase active site and their roles within the cell.

PropertyADP (Adenosine Diphosphate)IDP (Inosine Diphosphate)ATP (Adenosine Triphosphate)ITP (Inosine Triphosphate)
Purine Base Adenine (B156593)Hypoxanthine (B114508)AdenineHypoxanthine
Functional Group at C6 Amine (-NH2)Carbonyl (=O)Amine (-NH2)Carbonyl (=O)
Molecular Formula C10H15N5O10P2C10H14N4O11P2C10H16N5O13P3C10H15N4O14P3
Molar Mass 427.201 g/mol 428.185 g/mol 507.181 g/mol 508.165 g/mol
Typical Cellular Role Precursor to ATP, signaling moleculePrecursor to ITPPrimary energy currency, phosphate donorPrimarily a metabolic intermediate
ΔG°' of Hydrolysis (NTP -> NDP + Pi) N/AN/A~ -30.5 kJ/molSimilar to ATP

Data compiled from various biochemical resources.

The standard Gibbs free energy of hydrolysis for the terminal phosphate bond is comparable between ATP and other nucleoside triphosphates, including ITP.[4][5] This suggests that from a purely energetic standpoint, ITP could serve as a phosphate donor. However, the specificity of kinases is not solely determined by the energy of the phosphate bond.

Cellular Context and Kinase Specificity

The Primacy of ATP

ATP is the most abundant energy-carrying molecule in the cell, and its role as the primary phosphate donor for kinases is well-established.[1][6] The active sites of protein kinases have evolved to specifically recognize the adenosine moiety of ATP. Key interactions, often involving hydrogen bonds with the C6 amine group of adenine, contribute to the high affinity and specificity for ATP over other nucleoside triphosphates.[7] This specificity ensures tight regulation of signaling pathways.

The Role of Inosine Nucleotides and ITPase

Inosine nucleotides, including IDP and ITP, are present in the cell, typically at much lower concentrations than their adenosine counterparts. They primarily arise from the deamination of adenine nucleotides.[8] To prevent the accumulation of non-canonical nucleotides like ITP and their erroneous incorporation into DNA and RNA, cells possess a "house-cleaning" enzyme called Inosine Triphosphate Pyrophosphatase (ITPase).[8][9] ITPase hydrolyzes ITP to Inosine Monophosphate (IMP), thereby maintaining a low cellular concentration of ITP.[8][9] This active degradation of ITP further underscores why it is not a readily available substrate for kinases.

Nucleoside Diphosphate Kinases (NDPKs)

While protein kinases primarily use ATP, Nucleoside Diphosphate Kinases (NDPKs) are enzymes responsible for maintaining the balance of all nucleoside triphosphates. They catalyze the transfer of the terminal phosphate from a donor (usually ATP) to a nucleoside diphosphate acceptor (such as IDP, GDP, CDP, or UDP). This indicates that ITP can be formed from IDP in the cell, but it is then subject to degradation by ITPase.

Experimental Evidence and Performance Comparison

Direct experimental data from peer-reviewed literature quantifying the widespread use of ITP as a phosphate donor by protein kinases is notably lacking. The prevailing evidence suggests that while some kinases may exhibit a degree of promiscuity, the vast majority are highly specific for ATP. The structural differences in the purine ring are critical for recognition in the kinase active site. The hydrogen bond donor capability of the amine group in adenine is a key feature for binding to the kinase backbone, a feature that the carbonyl group in hypoxanthine (the base in inosine) cannot replicate in the same way.[7]

For a hypothetical comparison of kinase kinetics, one would expect the following trends:

Kinetic ParameterATPITPRationale
Km (Michaelis Constant) LowHighThe kinase active site is optimized for ATP binding, leading to a higher affinity (lower Km). The structural differences in ITP would likely result in weaker binding (higher Km).
Vmax (Maximum Velocity) HighLowThe precise positioning of ATP in the active site is crucial for efficient catalysis. The potentially suboptimal binding of ITP would likely lead to a lower maximal reaction rate.
kcat/Km (Catalytic Efficiency) HighVery LowThe combination of weaker binding and a lower turnover number would result in significantly lower catalytic efficiency for ITP compared to ATP.

This table represents predicted outcomes based on biochemical principles, not direct, comprehensive experimental data.

Experimental Protocols

To empirically determine the ability of a specific kinase to utilize ITP as a phosphate donor and to compare its efficiency with ATP, the following experimental protocols can be adapted.

Protocol 1: Non-Radioactive In Vitro Kinase Assay (Western Blot Detection)

This protocol is adapted for comparing ATP and ITP as phosphate donors for a specific kinase, using phosphorylation of a known substrate detected by a phospho-specific antibody.

1. Materials:

  • Purified active kinase of interest.

  • Purified protein or peptide substrate.

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

  • ATP solution (10 mM).

  • ITP solution (10 mM).

  • Phospho-specific antibody against the substrate.

  • Secondary HRP-conjugated antibody.

  • SDS-PAGE gels and buffers.

  • Western blot apparatus and reagents (e.g., ECL substrate).

2. Procedure:

  • Prepare reaction mixtures in separate tubes. For each condition (ATP vs. ITP), prepare a master mix containing the kinase buffer, the kinase, and the substrate.

  • Initiate the kinase reaction by adding either ATP or ITP to a final concentration of 100 µM. Include a negative control with no nucleotide.

  • Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reactions by adding 2X SDS-PAGE loading buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the secondary HRP-conjugated antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities to compare the levels of phosphorylation with ATP versus ITP.

Protocol 2: Radiometric In Vitro Kinase Assay

This "gold standard" assay provides a direct and sensitive measure of phosphate incorporation.[10][11]

1. Materials:

  • Purified active kinase of interest.

  • Peptide substrate that can be captured on phosphocellulose paper (e.g., P81).

  • Kinase buffer.

  • "Cold" ATP solution (10 mM).

  • "Cold" ITP solution (10 mM).

  • [γ-³²P]ATP.

  • Phosphocellulose P81 paper.

  • Phosphoric acid (75 mM).

  • Scintillation counter and vials.

2. Procedure:

  • Prepare reaction mixtures. For each reaction, combine kinase buffer, kinase, and peptide substrate.

  • Prepare the nucleotide mix. For the ATP condition, mix "cold" ATP with [γ-³²P]ATP to achieve the desired final concentration and specific activity. For the ITP condition, a method to generate [γ-³²P]ITP would be required, which is a significant technical challenge and not commercially standard. A hypothetical approach would be to use an NDPK with IDP and [γ-³²P]ATP to generate [γ-³²P]ITP, followed by purification. A simpler, though less direct, approach is to perform a competition assay, where the kinase reaction with [γ-³²P]ATP is performed in the presence of increasing concentrations of non-radiolabeled ITP to see if it competes with ATP.

  • Assuming [γ-³²P]ITP is available, initiate the reactions by adding the respective radiolabeled nucleotide mix.

  • Incubate at 30°C for a time determined to be in the linear range of the reaction.

  • Stop the reactions by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.

  • Wash the P81 papers multiple times in 75 mM phosphoric acid to remove unincorporated [γ-³²P]NTP.

  • Dry the papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the kinase with each nucleotide (in pmol of phosphate transferred per minute per mg of kinase) to quantitatively compare their efficiency as substrates.

Visualizations

Molecular Structures

Caption: Molecular components of ATP and IDP.

Canonical Kinase Signaling Pathway

G cluster_pathway Typical Kinase Cascade cluster_atp Signal Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Substrate Substrate Protein (Inactive) Kinase2->Substrate Substrate_P Substrate Protein-P (Active) Substrate->Substrate_P Phosphorylation Response Cellular Response Substrate_P->Response ATP ATP ADP ADP ATP->ADP Kinase 2

Caption: A generic signaling pathway highlighting ATP-dependent phosphorylation.

Experimental Workflow: Comparing Kinase Substrates

G cluster_workflow Workflow for Comparing ATP vs. ITP as Kinase Substrates start Purified Kinase + Substrate reac_atp Kinase Reaction + ATP start->reac_atp reac_itp Kinase Reaction + ITP start->reac_itp analysis Analysis (e.g., Western Blot, Radiometry) reac_atp->analysis reac_itp->analysis result Compare Phosphorylation Levels analysis->result

Caption: Experimental design for comparing kinase activity with ATP versus ITP.

Conclusion

The comparison between IDP (as a precursor to ITP) and ATP as kinase substrates is heavily weighted in favor of ATP. The cellular machinery, from the high intracellular concentration of ATP to the specificity of kinase active sites and the presence of ITP-degrading enzymes, is overwhelmingly geared towards ATP as the primary phosphate donor in signaling.[1][6][8] While ITP is energetically capable of acting as a phosphate donor, its low availability and the structural preference of kinases for adenosine make its role as a widespread kinase substrate highly improbable. For drug development professionals, this reinforces the rationale of targeting the ATP-binding pocket of kinases. For researchers, while the possibility of specific kinases utilizing ITP under certain conditions cannot be entirely dismissed, any such finding would represent a significant departure from the current paradigm of cellular signaling. The provided experimental protocols offer a framework for investigating such non-canonical activities on a case-by-case basis.

References

Inducing Apoptosis in Cancer Cells: A Comparative Guide to IDP-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of apoptosis, or programmed cell death, is a cornerstone of many cancer therapies. The challenge lies in selectively triggering this process in malignant cells while sparing healthy tissue. A promising frontier in oncology research is the targeting of Intrinsically Disordered Proteins (IDPs), which play crucial roles in cell signaling and regulation, including the control of apoptosis. This guide provides a comparative analysis of apoptosis-inducing agents derived from or targeting IDPs, with a focus on their performance in various cancer cell lines, supported by experimental data and detailed protocols.

Performance Comparison of Apoptosis-Inducing Agents

The efficacy of IDP-based therapeutic strategies is benchmarked against their ability to induce cell death, often measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following tables summarize the performance of several IDP-related agents in different cancer cell lines, compared with the conventional chemotherapeutic agent, cisplatin (B142131).

Agent Target/Origin Cancer Cell Line IC50 (µM) Reference
ETFADWWKLLAE p53-derived peptideMDF-7 (Breast)8.7[1]
Wild-type p53 peptide p53-derived peptideMDF-7 (Breast)182.6[1]
Cisplatin Conventional ChemotherapyMDF-7 (Breast)4.3[1]
Int-H1-S6A,F8A c-Myc-derived peptideMCF-7 (Breast)1-10 (effective range)[2][3]
ZZW-115 NUPR1 InhibitorANOR (Pancreatic)0.84[4]
ZZW-115 MiaPaCa-2 (Pancreatic)~3-5 (effective range)[5]
ZZW-115 HepG2 (Liver)0.42[4]
ZZW-115 SaOS-2 (Bone)7.75[4]

Table 1: Comparative IC50 Values of IDP-Based Agents and Cisplatin. This table highlights the cytotoxic potential of various compounds. Note that lower IC50 values signify higher potency. The p53-derived peptide ETFADWWKLLAE shows significantly improved activity over the wild-type peptide and approaches the potency of cisplatin in the MDF-7 cell line.[1] The NUPR1 inhibitor ZZW-115 demonstrates potent activity across a range of cancer cell lines.[4]

Agent Cancer Cell Line Assay Result Reference
ZZW-115 (5 µM) MiaPaCa-2 (Pancreatic)Caspase 3/7 Activity~4.9-fold increase vs. control[6]
ZZW-115 (5 µM) Pancreatic Cancer Cell LinesAnnexin V/PI StainingIncrease in apoptotic & necrotic cells[5]
Int-H1-S6A,F8A MCF-7 (Breast)Apoptosis InductionConfirmed pro-apoptotic activity[2][3]

Table 2: Quantitative Apoptosis Induction by IDP-Based Agents. This table provides data from assays that directly measure apoptosis. ZZW-115 significantly increases caspase 3/7 activity, a key marker of apoptosis, in MiaPaCa-2 cells.[6] Flow cytometry data further confirms its ability to induce both apoptosis and necrosis.[5]

Signaling Pathways of IDP-Induced Apoptosis

Understanding the molecular mechanisms by which these agents trigger apoptosis is critical for their development and application.

p53-Derived Peptide (e.g., 37AA)

Certain p53-derived peptides can induce apoptosis independently of p53's transcriptional activity. One such mechanism involves the derepression of p73, a p53 family member that can also initiate apoptosis. This peptide binds to iASPP, an inhibitor of p53 family proteins, thereby releasing p73 to activate its pro-apoptotic target genes.[1][7][8]

p53_peptide_pathway p53_peptide p53-Derived Peptide (e.g., 37AA) iASPP iASPP p53_peptide->iASPP binds & inhibits p73 p73 iASPP->p73 inhibits Pro_apoptotic_genes Pro-apoptotic Target Genes p73->Pro_apoptotic_genes activates transcription Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis

p53-peptide induced apoptosis pathway.
c-Myc-Derived Peptide (Int-H1-S6A,F8A)

The c-Myc oncoprotein is a transcription factor that forms a heterodimer with Max to regulate genes involved in cell proliferation and apoptosis. Peptides derived from the c-Myc helix 1 region, such as Int-H1-S6A,F8A, are designed to interfere with the c-Myc/Max dimerization. By preventing this interaction, the peptide inhibits c-Myc's transcriptional activity, leading to a halt in proliferation and the induction of apoptosis.[2][3]

cMyc_peptide_pathway cMyc_peptide c-Myc-Derived Peptide (Int-H1-S6A,F8A) cMyc_Max c-Myc/Max Heterodimer cMyc_peptide->cMyc_Max inhibits formation Apoptosis Apoptosis cMyc_peptide->Apoptosis induces Proliferation_genes Proliferation Genes cMyc_Max->Proliferation_genes activates transcription cMyc_Max->Apoptosis suppresses Cell_Growth_Inhibition Cell Growth Inhibition Proliferation_genes->Cell_Growth_Inhibition Cell_Growth_Inhibition->Apoptosis

c-Myc-peptide induced apoptosis pathway.
NUPR1 Inhibitor (ZZW-115)

ZZW-115 is a small molecule inhibitor of the intrinsically disordered nuclear protein 1 (NUPR1), a stress-response protein overexpressed in several cancers. ZZW-115 induces cell death through a dual mechanism involving both apoptosis and necroptosis. This is associated with mitochondrial dysfunction, leading to a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[5][6][9]

ZZW115_pathway ZZW115 ZZW-115 NUPR1 NUPR1 ZZW115->NUPR1 inhibits Mitochondria Mitochondrial Dysfunction ZZW115->Mitochondria induces NUPR1->Mitochondria regulates ATP ATP Depletion Mitochondria->ATP ROS ROS Overproduction Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Necroptosis Necroptosis Mitochondria->Necroptosis Caspase37 Caspase 3/7 Activation Apoptosis->Caspase37 LDH_release LDH Release Necroptosis->LDH_release

ZZW-115 induced cell death pathway.

Experimental Protocols

Accurate and reproducible assessment of apoptosis is fundamental. Below are detailed protocols for key assays used to generate the data in this guide.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution (100 µg/mL working solution)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cancer cell lines with the desired agent (e.g., IDP-mimetic peptide, cisplatin) for the appropriate time. Include untreated and vehicle-treated cells as negative controls.

  • Harvest 1-5 x 10^5 cells per sample by centrifugation. For adherent cells, use trypsin and collect the supernatant containing any floating cells.

  • Wash the cells once with cold PBS, centrifuge, and carefully aspirate the supernatant.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of FITC-Annexin V to the cell suspension.

  • Add <1 µL of the 100 µg/mL PI working solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube and mix gently.

  • Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants.

Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

AnnexinV_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Induce_Apoptosis 1. Induce Apoptosis in Cancer Cells Harvest_Cells 2. Harvest & Wash Cells Induce_Apoptosis->Harvest_Cells Resuspend 3. Resuspend in Binding Buffer Harvest_Cells->Resuspend Add_AnnexinV_PI 4. Add Annexin V-FITC & PI Resuspend->Add_AnnexinV_PI Incubate 5. Incubate 15-20 min (Room Temp, Dark) Add_AnnexinV_PI->Incubate Add_Buffer 6. Add Binding Buffer Incubate->Add_Buffer Flow_Cytometry 7. Analyze by Flow Cytometry Add_Buffer->Flow_Cytometry

Annexin V/PI staining workflow.
Caspase-Glo® 3/7 Assay

This luminescent assay quantifies caspase-3 and -7 activities, which are key executioner caspases in the apoptotic cascade.

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled multiwell plates suitable for luminescence measurements

  • Plate-reading luminometer

Procedure:

  • Seed cancer cells in a white-walled 96-well plate and treat with the apoptosis-inducing agents for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well in a volume equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds to 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each sample using a plate-reading luminometer.

Interpretation: The luminescent signal is proportional to the amount of caspase-3/7 activity in the sample. Results are often expressed as a fold change relative to the untreated control.

Western Blotting for Bcl-2 Family Proteins

Western blotting allows for the detection and semi-quantitative analysis of key apoptosis-regulating proteins from the Bcl-2 family (e.g., Bcl-2, Bax, Mcl-1).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for the Bcl-2 family proteins of interest

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. A loading control (e.g., GAPDH or β-actin) should be probed on the same blot to normalize protein levels.

Interpretation: Changes in the band intensity of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can reveal how the IDP-based agent modulates the apoptotic machinery.

References

Inosine-5'-diphosphate (IDP) vs. Inosine-5'-monophosphate (IMP) in Cell Viability Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism and signaling, purine (B94841) nucleotides such as inosine-5'-diphosphate (IDP) and inosine-5'-monophosphate (IMP) play pivotal roles. While IMP is a well-established central intermediate in the de novo and salvage pathways of purine biosynthesis, the specific extracellular roles of both IDP and IMP in modulating cell viability and proliferation are areas of growing interest. This guide provides a comparative analysis of disodium (B8443419) IDP and IMP in the context of cell viability assays, summarizing available experimental data and outlining relevant experimental protocols.

Extracellular nucleotides are key signaling molecules that can influence a cell's fate, including its proliferation, differentiation, and survival. Their effects are often mediated through purinergic receptors on the cell surface. Understanding how different inosine (B1671953) phosphates influence cell viability is crucial for researchers in fields ranging from cancer biology to immunology and neurobiology.

Comparative Analysis of IDP and IMP on Cell Viability

Direct comparative studies on the effects of IDP and IMP on cell viability are limited in the current scientific literature. However, based on the known metabolic pathways and the signaling roles of their derivatives, we can construct a comparative overview. Extracellular IMP can be hydrolyzed by ectonucleotidases, such as CD73, to produce inosine. Inosine has been demonstrated to promote the proliferation of various cell types, including melanoma and T-cells, by activating adenosine (B11128) receptors and their downstream signaling cascades.

The role of extracellular IDP is less clear. It is plausible that ectonucleotidases can also dephosphorylate IDP, potentially yielding IMP and subsequently inosine, or directly to inosine. The efficiency of this conversion compared to that of IMP is not well-documented. Furthermore, IDP itself may interact with P2Y purinergic receptors, a family of G protein-coupled receptors that are activated by nucleotides like ADP and ATP, but specific data on IDP as a potent agonist for these receptors in the context of cell proliferation is not abundant.

The table below summarizes a hypothetical comparison based on current knowledge, highlighting the potential differences in their mechanisms of action.

FeatureInosine-5'-diphosphate (IDP) DisodiumInosine-5'-monophosphate (IMP)
Primary Extracellular Effect on Cell Viability Likely indirect and dependent on conversion to other molecules.Can promote cell proliferation in a dose-dependent manner in certain cell types.
Metabolic Conversion Potentially hydrolyzed by ectonucleotidases to IMP and then inosine, or directly to inosine.Hydrolyzed by ecto-5'-nucleotidase (CD73) to inosine.
Primary Signaling Mediator Likely inosine, following enzymatic conversion. Potential for direct interaction with P2Y receptors is not well-established for proliferation.Inosine, which activates adenosine receptors (e.g., A2A, A2B, A3).
Reported Proliferative Effects Limited direct evidence in the literature.Shown to enhance proliferation of granulocyte/monocyte progenitors. Its downstream product, inosine, promotes proliferation of various cancer and immune cells.[1]
Anti-proliferative Context Not well-documented.Inhibition of the intracellular enzyme IMP Dehydrogenase (IMPDH), which uses IMP as a substrate, has potent anti-proliferative effects.

Signaling Pathways and Experimental Workflow

To visualize the potential mechanisms of action and the experimental approach to studying these molecules, the following diagrams are provided.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IDP IDP IMP IMP IDP->IMP Ectonucleotidases Inosine Inosine IMP->Inosine Ecto-5'-nucleotidase (CD73) AR Adenosine Receptors (A2A, A2B, A3) Inosine->AR Signaling Downstream Signaling (e.g., PLC-PKC, PI3K) AR->Signaling Proliferation Cell Proliferation Signaling->Proliferation

Fig. 1: Extracellular Inosine Nucleotide Signaling Pathway.

The diagram above illustrates the potential extracellular conversion of IDP and IMP to inosine, which then acts on adenosine receptors to trigger intracellular signaling pathways that promote cell proliferation.

start Seed cells in 96-well plate treat Treat cells with IDP or IMP (various concentrations) start->treat incubate Incubate for desired time period (e.g., 24, 48, 72h) treat->incubate add_reagent Add viability reagent (e.g., MTT, CCK-8) incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure Measure absorbance/ fluorescence incubate_reagent->measure analyze Analyze data and compare viability measure->analyze

Fig. 2: General Workflow for a Cell Viability Assay.

This workflow outlines the key steps involved in performing a cell viability assay to compare the effects of IDP and IMP.

Experimental Protocols

Detailed methodologies for two common cell viability assays are provided below. These protocols can be adapted to compare the effects of IDP and IMP on a cell line of interest.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • Inosine-5'-diphosphate (IDP) disodium and Inosine-5'-monophosphate (IMP) stock solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of IDP and IMP in culture medium. Remove the existing medium from the wells and add 100 µL of the prepared IDP or IMP solutions. Include untreated control wells containing only culture medium.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay is another colorimetric assay that is more sensitive and less toxic than the MTT assay. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, soluble in the tissue culture medium. The amount of the formazan dye generated is directly proportional to the number of living cells.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • Inosine-5'-diphosphate (IDP) disodium and Inosine-5'-monophosphate (IMP) stock solutions

  • CCK-8 reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of IDP and IMP in culture medium. Add the desired concentrations of IDP or IMP to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion

While direct experimental evidence for a head-to-head comparison of IDP and IMP on cell viability is currently lacking, the existing literature allows for informed hypotheses. The pro-proliferative effects of extracellular IMP are likely mediated through its conversion to inosine and subsequent activation of adenosine receptors. The impact of extracellular IDP on cell viability is less understood but may follow a similar pathway after enzymatic degradation. The provided protocols for MTT and CCK-8 assays offer a robust framework for researchers to directly investigate and compare the effects of these two important purine nucleotides on their cell models of interest. Such studies will be invaluable in further elucidating the complex roles of extracellular nucleotides in regulating cellular processes.

References

Inosine-5'-diphosphate and Nucleotide Analogs: A Comparative Analysis of their Interaction with NM23-H2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between the metastasis suppressor protein NM23-H2 and various nucleotide analogs is critical. This guide provides a comparative analysis of Inosine-5'-diphosphate (IDP) and other key nucleotide analogs, summarizing their binding affinities and functional impacts on NM23-H2. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

Executive Summary

NM23-H2, a nucleoside diphosphate (B83284) kinase (NDPK), plays a pivotal role in cellular homeostasis and has been implicated in the suppression of tumor metastasis. Its enzymatic activity involves the transfer of a phosphate (B84403) group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP). However, NM23-H2 also possesses non-canonical functions, including the regulation of gene expression through its interaction with G-quadruplex DNA structures, notably in the promoter region of the c-MYC oncogene. This guide focuses on the comparative effects of IDP and other nucleotide analogs on these functions.

Recent studies have highlighted IDP as a "molecular decoy" that can modulate the transcriptional regulatory activity of NM23-H2 without impairing its essential kinase function. This finding opens new avenues for therapeutic intervention. This guide presents the available quantitative data on the binding of IDP and other nucleotide analogs to NM23-H2 and details the experimental protocols used to derive this information.

Quantitative Data Comparison

The binding affinity of various nucleotide analogs to NM23-H2 is a key determinant of their functional impact. While comprehensive comparative studies on human NM23-H2 are limited, available data provides valuable insights.

Nucleotide AnalogBinding Affinity (K D) to human NM23-H2Binding Affinity Rank Order (P. falciparum NM23-H2 homolog)
IDP 5.0 ± 0.276 μM[1]Not Reported
ADP Not Reported1 (highest affinity)[2]
GDP Not Reported1 (highest affinity)[2]
dGDP Not Reported2[2]
dADP Not Reported3[2]
dTDP Not Reported4[2]
CDP Not Reported5[2]
dCDP Not Reported6[2]
UDP Not Reported7 (lowest affinity)[2]

Note: The binding affinity rank order is derived from studies on the Plasmodium falciparum homolog of NM23-H2 and may not directly translate to human NM23-H2. However, it provides a useful qualitative comparison.

Functional Impact of Nucleotide Analog Binding

The binding of nucleotide analogs to NM23-H2 can have distinct effects on its enzymatic and regulatory functions.

Inosine-5'-diphosphate (IDP)

IDP has emerged as a particularly interesting nucleotide analog due to its ability to selectively inhibit the transcriptional regulatory function of NM23-H2.

  • Transcriptional Regulation: IDP binds to the guanosine (B1672433) diphosphate (GDP)-binding pocket of NM23-H2.[1] This interaction prevents NM23-H2 from binding to and unfolding the G-quadruplex structure in the c-MYC promoter, leading to the suppression of c-MYC transcription.[1] This "rescue" of the G-quadruplex structure is a novel mechanism for downregulating a key oncogene.

  • Kinase Activity: Importantly, the binding of IDP to NM23-H2 does not compromise its nucleoside diphosphate kinase activity.[1] This selectivity is a significant advantage for potential therapeutic applications, as it would avoid the disruption of the essential housekeeping functions of NM23-H2.

Other Nucleotide Analogs (GDP, ADP, CDP, UDP, etc.)

While specific quantitative data on the functional impact of other nucleotide analogs on the transcriptional activity of human NM23-H2 is scarce, some general observations can be made based on their role as substrates for the NDPK activity.

  • Kinase Activity: NM23-H2 exhibits broad substrate specificity for its kinase activity, utilizing various nucleoside diphosphates as phosphate acceptors. The general reaction is XDP + YTP ↔ XTP + YDP, where X and Y can be different purine (B94841) or pyrimidine (B1678525) bases.

  • Transcriptional Regulation: The binding of these canonical NDPs to the active site is a prerequisite for the kinase reaction. It is plausible that high intracellular concentrations of these nucleotides could compete with the binding of NM23-H2 to its DNA targets, but further research is needed to quantify this effect.

Signaling Pathways and Experimental Workflows

The dual functionality of NM23-H2 places it at the crossroads of metabolic pathways and gene regulation.

NM23_H2_Signaling_Pathways cluster_0 NDPK Activity cluster_1 Transcriptional Regulation NTP NTP (e.g., ATP) NM23H2_kinase NM23-H2 NTP->NM23H2_kinase Phosphate Donor NDP NDP (e.g., GDP, CDP, UDP, ADP) NDP->NM23H2_kinase Phosphate Acceptor NTP_out NTP NM23H2_kinase->NTP_out NDP_out NDP NM23H2_kinase->NDP_out NM23H2_tf NM23-H2 G4_DNA G-Quadruplex DNA (c-MYC Promoter) NM23H2_tf->G4_DNA Binds & Unfolds Unfolded_DNA Unfolded DNA Transcription_OFF c-MYC Transcription (Repressed) G4_DNA->Transcription_OFF Transcription_ON c-MYC Transcription Unfolded_DNA->Transcription_ON IDP IDP IDP->NM23H2_tf Binds & Inhibits DNA Interaction

Caption: Dual functions of NM23-H2 in kinase activity and transcriptional regulation.

The following diagram illustrates a typical workflow for comparing the effects of different nucleotide analogs on NM23-H2.

Experimental_Workflow cluster_binding Binding Affinity Assays cluster_activity Functional Assays start Start recombinant_protein Purify Recombinant NM23-H2 start->recombinant_protein nucleotide_analogs Prepare Nucleotide Analogs (IDP, GDP, CDP, UDP, ADP, etc.) start->nucleotide_analogs spr Surface Plasmon Resonance (SPR) recombinant_protein->spr itc Isothermal Titration Calorimetry (ITC) recombinant_protein->itc fluorescence_assay Fluorescence Competition Assay recombinant_protein->fluorescence_assay ndpk_assay NDPK Activity Assay (Coupled-Enzyme Assay) recombinant_protein->ndpk_assay transcription_assay c-MYC Promoter Luciferase Reporter Assay recombinant_protein->transcription_assay g4_unfolding_assay G-Quadruplex Unfolding Assay (e.g., FRET) recombinant_protein->g4_unfolding_assay nucleotide_analogs->spr nucleotide_analogs->itc nucleotide_analogs->fluorescence_assay nucleotide_analogs->ndpk_assay nucleotide_analogs->transcription_assay nucleotide_analogs->g4_unfolding_assay data_analysis Data Analysis & Comparison spr->data_analysis itc->data_analysis fluorescence_assay->data_analysis ndpk_assay->data_analysis transcription_assay->data_analysis g4_unfolding_assay->data_analysis conclusion Conclusion on Comparative Effects data_analysis->conclusion

Caption: Workflow for comparing nucleotide analog effects on NM23-H2.

Experimental Protocols

Determination of Binding Affinity using Nuclear Magnetic Resonance (NMR)

As described in the study of IDP's interaction with NM23-H2, Saturation Transfer Difference (STD)-NMR and 31P-NMR can be employed to determine binding affinity and characterize the binding interface.[1]

Protocol Outline:

  • Protein Expression and Purification: Recombinant human NM23-H2 is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

  • NMR Sample Preparation: Samples of uniformly 15N-labeled NM23-H2 are prepared in a suitable NMR buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2 in 90% H2O/10% D2O).

  • Ligand Titration: A stock solution of the nucleotide analog (e.g., IDP) is prepared in the same buffer. The nucleotide is titrated into the protein sample in stepwise increments.

  • NMR Data Acquisition: 1H-15N HSQC spectra are recorded at each titration point.

  • Data Analysis: Chemical shift perturbations of the protein's backbone amide signals upon ligand binding are monitored and analyzed to identify the binding site and calculate the dissociation constant (KD). 31P-NMR can be used to probe the environment of the phosphate groups of the bound nucleotide.

Nucleoside Diphosphate Kinase (NDPK) Activity Assay (Coupled-Enzyme Assay)

The NDPK activity of NM23-H2 can be measured using a continuous spectrophotometric assay that couples the production of ATP to the oxidation of NADH.

Principle:

NDPK catalyzes the reaction: NDP + ATP ⇌ NTP + ADP. The ADP produced is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase (LDH) with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 75 mM KCl, 5 mM MgCl2

  • Recombinant NM23-H2

  • Nucleoside Diphosphate (NDP) substrates (IDP, GDP, CDP, UDP, ADP)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, LDH, and a specific NDP substrate.

  • Initiate the reaction by adding a known amount of NM23-H2 and ATP.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation, which is proportional to the NDPK activity.

  • To compare the efficiency of different NDPs, kinetic parameters (Km and Vmax) can be determined by varying the concentration of each NDP substrate while keeping the ATP concentration saturating.

Conclusion

The study of IDP and other nucleotide analogs reveals the multifaceted nature of NM23-H2. While many nucleotide diphosphates serve as substrates for its canonical kinase activity, IDP stands out as a selective modulator of its non-canonical transcriptional regulatory function. The ability of IDP to inhibit the c-MYC-activating function of NM23-H2 without affecting its essential enzymatic role presents a promising strategy for the development of targeted cancer therapies. Further research is warranted to conduct a comprehensive comparative analysis of a wider range of nucleotide analogs on human NM23-H2 to fully elucidate their structure-activity relationships and therapeutic potential. The experimental frameworks provided in this guide offer a solid foundation for such future investigations.

References

Unveiling the Anticancer Potential of Indole-3-Propionic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-tumor effects of Indole-3-propionic acid (IPA) across various cancer models reveals its promising role as a cytostatic and chemo-sensitizing agent. This guide provides a detailed comparison of its efficacy, delves into its molecular mechanisms, and presents standardized protocols for its evaluation.

Indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota from tryptophan, has emerged as a significant molecule in cancer research.[1][2] Experimental evidence demonstrates its ability to selectively inhibit the proliferation, migration, and invasion of cancer cells while showing minimal effects on non-transformed cells.[3] This guide synthesizes the current understanding of IPA's anticancer activities, with a focus on breast and colorectal cancer models, to assist researchers in navigating this promising area of study.

Data Presentation: Cross-Validation of IPA's Anticancer Effects

While specific IC50 values for Indole-3-propionic acid across a wide range of cancer cell lines are not extensively documented in publicly available literature, existing studies provide strong qualitative and semi-quantitative evidence of its anticancer efficacy. The following tables summarize the observed effects of IPA in prominent tumor models.

In Vitro Model Cancer Type Key Findings Effective Concentrations Citations
4T1Breast CancerReduced cell proliferation and cancer stem cell populations.0.4 µM and 0.8 µM[1]
SKBR-3Breast CancerDecreased cell proliferation without inducing significant apoptosis or necrosis at tested concentrations.0.4 µM and 0.8 µM[1]
Human FibroblastsNon-cancerousNo significant inhibition of cell proliferation or cytotoxicity.Not Applicable[1]
Colorectal Cancer CellsColorectal CancerEnhances sensitivity to 5-fluorouracil (B62378) (5-FU) chemotherapy.Not specified[4][5]
In Vivo Model Cancer Type Treatment Protocol Key Findings Citations
Balb/c Mice with 4T1 cellsBreast Cancer1 nmol/g daily (oral administration) for 14 days.Reduced metastatic burden.[3]
Mouse ModelColorectal CancerSupplementation with IPA.Improved sensitivity to 5-fluorouracil (5-FU) chemotherapy.[4][5]

Deciphering the Mechanism: Signaling Pathways Modulated by IPA

The anticancer effects of Indole-3-propionic acid are primarily attributed to its role as a signaling molecule that activates specific cellular receptors. The primary pathways implicated are the Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR).[1][2]

Upon activation by IPA, these receptors trigger a cascade of downstream events, including:

  • Induction of Oxidative and Nitrosative Stress: IPA has been shown to increase the production of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and inhibiting tumor growth.[1]

  • Inhibition of Epithelial-to-Mesenchymal Transition (EMT): By modulating the expression of key EMT markers, IPA can suppress the invasive and migratory capabilities of cancer cells.[2]

  • Modulation of Anti-Tumor Immunity: In the context of colorectal cancer, IPA enhances the efficacy of chemotherapy by promoting the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment. This effect is mediated through the AHR signaling pathway.[4][5]

The activation of AHR and PXR signaling by IPA and its subsequent anti-tumor effects are visualized in the following diagram.

IPA_Signaling_Pathway IPA Anticancer Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects IPA Indole-3-propionic Acid (IPA) AHR AHR IPA->AHR activates PXR PXR IPA->PXR activates AHR_translocation AHR Nuclear Translocation AHR->AHR_translocation translocates to PXR_translocation PXR Nuclear Translocation PXR->PXR_translocation translocates to Gene_Expression Modulation of Gene Expression AHR_translocation->Gene_Expression PXR_translocation->Gene_Expression Oxidative_Stress ↑ Oxidative/Nitrosative Stress Gene_Expression->Oxidative_Stress EMT ↓ Epithelial-to-Mesenchymal Transition (EMT) Gene_Expression->EMT Immune_Response ↑ CD8+ T Cell Infiltration Gene_Expression->Immune_Response Anticancer_Effects Anticancer Effects (↓ Proliferation, ↓ Metastasis) Oxidative_Stress->Anticancer_Effects EMT->Anticancer_Effects Immune_Response->Anticancer_Effects

IPA Anticancer Signaling Pathway

Experimental Protocols

To facilitate the cross-validation of IPA's anticancer effects, this section provides detailed methodologies for key in vitro and in vivo experiments.

Experimental Workflow Overview

The general workflow for assessing the anticancer effects of a compound like IPA involves a series of in vitro assays followed by in vivo validation in animal models.

Experimental_Workflow General Experimental Workflow for Anticancer Drug Evaluation start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with IPA (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis_assay protein_analysis Mechanism Study (e.g., Western Blot for AHR/PXR pathways) treatment->protein_analysis in_vivo_model In Vivo Tumor Model (e.g., Xenograft in Mice) viability_assay->in_vivo_model apoptosis_assay->in_vivo_model protein_analysis->in_vivo_model in_vivo_treatment In Vivo Treatment with IPA in_vivo_model->in_vivo_treatment tumor_measurement Tumor Growth & Metastasis Measurement in_vivo_treatment->tumor_measurement end End tumor_measurement->end

General Experimental Workflow
In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Indole-3-propionic acid (IPA)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treat the cells with various concentrations of IPA and a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in cells by treating with IPA for the desired time.

    • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

3. Western Blot Analysis

This technique is used to detect and quantify specific proteins (e.g., AHR, PXR, and downstream targets) in cell lysates.

  • Materials:

    • Treated and control cells

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (specific to target proteins)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent detection reagent

    • Imaging system

  • Procedure:

    • Lyse the treated and control cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Model

Breast Cancer Xenograft Model

This model is used to evaluate the effect of IPA on tumor growth and metastasis in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c or nude mice)

    • 4T1 murine breast cancer cells

    • Indole-3-propionic acid (for oral administration)

    • Calipers for tumor measurement

  • Procedure:

    • Inject 4T1 cells into the mammary fat pad of the mice.

    • Allow tumors to establish and reach a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer IPA (e.g., 1 nmol/g) or a vehicle control daily via oral gavage.

    • Measure tumor volume with calipers at regular intervals.

    • At the end of the study (e.g., 14 days), euthanize the mice and excise the primary tumors and metastatic organs (e.g., lungs, liver).

    • Analyze the tumors and organs for size, weight, and metastatic nodules.

References

Confirming IDP-mediated Cell Cycle Arrest with Flow Cytometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Intrinsically disordered proteins (IDPs) are crucial components of cellular signaling and regulation, playing a central role in processes like transcription and the cell cycle.[1] Unlike structured proteins, IDPs lack a fixed three-dimensional structure, which allows them to interact with multiple binding partners and act as key hubs in protein interaction networks.[1][2] Proteins such as p21 and p27 are prominent examples of IDPs that regulate cell division by inhibiting cyclin-dependent kinase (Cdk)/cyclin complexes.[2][3] The dysregulation of these IDPs is often implicated in diseases like cancer, making them attractive therapeutic targets.

This guide provides a comprehensive comparison of methods for confirming cell cycle arrest mediated by IDPs, with a primary focus on flow cytometry. We will detail the experimental protocols, present data in a comparative format, and visualize key pathways and workflows to support researchers, scientists, and drug development professionals in their work.

IDP Signaling and Cell Cycle Arrest

IDPs like p27 control cell cycle progression by responding to external and internal signals.[2] In response to anti-proliferative signals, p27 binds to and inhibits Cdk/cyclin complexes, preventing the cell from transitioning from the G1 to the S phase. This leads to an arrest in the G1 phase of the cell cycle.[2] Verifying this arrest is a critical step in understanding the function of a specific IDP or in evaluating the efficacy of a drug that targets this pathway.

G1_Arrest_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm/Nucleus Anti-proliferative Signal Anti-proliferative Signal p27 p27 (IDP) Anti-proliferative Signal->p27 Activates/ Stabilizes p27_CycE_CDK2 Inactive Complex p27->p27_CycE_CDK2 CycE_CDK2 Cyclin E-CDK2 CycE_CDK2->p27_CycE_CDK2 Rb Rb CycE_CDK2->Rb Phosphorylates E2F E2F CycE_CDK2->E2F Activates p27_CycE_CDK2->CycE_CDK2 Inhibits G1_Arrest G1 Phase Arrest p27_CycE_CDK2->G1_Arrest Results in Rb->E2F Inhibits pRb p-Rb (Inactive) S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Promotes

Caption: Simplified signaling pathway of p27-mediated G1 cell cycle arrest.

Comparing Methods for Cell Cycle Analysis

Flow cytometry is a powerful and widely used technique for cell cycle analysis. However, other methods can provide complementary information. The choice of technique depends on the specific experimental question, required throughput, and available resources.

Method Principle Throughput Spatial Information Key Advantages Key Disadvantages
Flow Cytometry Measures fluorescence intensity of DNA-binding dyes in single cells to determine DNA content and cell cycle phase (G0/G1, S, G2/M).[4]High (1,000s of cells/sec)NoFast, quantitative, statistically robust analysis of large populations.[5]Provides no morphological or subcellular localization data. Requires cell dissociation for adherent cells.[6]
Imaging Cytometry Combines the statistical power of flow cytometry with the visual detail of microscopy.[7]Medium to HighYesProvides visual confirmation of cell cycle phase and allows for analysis of protein localization and cell morphology.[6]Lower throughput than conventional flow cytometry. More complex data analysis.
Western Blotting Detects and quantifies specific proteins (e.g., cyclins, CDKs, γ-H2Ax) involved in cell cycle regulation.[8]LowNoProvides information on the expression and modification status of key cell cycle proteins.[8]Not single-cell level, low throughput, semi-quantitative without careful controls.
Live-Cell Imaging Uses fluorescent reporters in living cells to monitor cell cycle progression over time.LowYesAllows for dynamic tracking of individual cells through the cell cycle.[8]Can be phototoxic, requires specialized equipment and reagents, lower throughput.[8]

Confirming Cell Cycle Arrest with Flow Cytometry: Experimental Data

Flow cytometry analysis of DNA content provides a clear quantitative measure of cell cycle distribution.[9] By staining cells with a stoichiometric DNA dye like Propidium Iodide (PI), a histogram of fluorescence intensity reveals distinct peaks corresponding to the G0/G1, S, and G2/M phases. An IDP-mediated G1 arrest, for example, would result in a significant increase in the percentage of cells in the G0/G1 peak compared to an untreated control.

Cell Cycle Phase Control Cells (%) IDP-Induced Arrest Cells (%) Interpretation
Sub-G1 (Apoptosis) 2.1 ± 0.53.5 ± 0.8A slight increase may indicate some cell death post-arrest.
G0/G1 Phase 45.3 ± 2.278.9 ± 3.1A significant accumulation of cells confirms a G1 phase arrest.
S Phase 35.8 ± 1.98.1 ± 1.5A sharp decrease indicates a block in the G1 to S phase transition.
G2/M Phase 16.8 ± 1.59.5 ± 1.1A decrease reflects the reduced number of cells progressing through the cycle.

Note: Data are representative examples and will vary based on cell type, IDP, and experimental conditions.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

This protocol outlines a standard procedure for preparing and analyzing cells for cell cycle distribution using Propidium Iodide (PI) staining.[10][11]

Flow_Cytometry_Workflow Start 1. Cell Culture & Treatment (e.g., induce IDP expression) Harvest 2. Harvest Cells (Trypsinization & Centrifugation) Start->Harvest Fix 3. Fixation (Dropwise addition of cold 70% ethanol) Harvest->Fix Store Store at -20°C (Optional, for up to several weeks) Fix->Store Stain 4. Staining (Resuspend in PI/RNase A solution) Fix->Stain Store->Stain Acquire 5. Data Acquisition (Run on flow cytometer) Stain->Acquire Analyze 6. Data Analysis (Deconvolution of DNA histogram) Acquire->Analyze

References

A Comparative Guide to the Efficacy of IDP and Other c-MYC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-MYC oncogene, a master regulator of cellular growth and proliferation, is dysregulated in a majority of human cancers, making it a highly sought-after therapeutic target. For decades, the intrinsically disordered nature of the c-MYC protein made it notoriously "undruggable." However, recent advancements have led to the development of a new generation of inhibitors that directly target c-MYC. This guide provides a comprehensive comparison of the efficacy of the novel stapled peptide inhibitor, IDP-121, with other direct c-MYC inhibitors, including the clinical-stage mini-protein OMO-103 and the small molecules KJ-Pyr-9 and MYCi975.

Overview of c-MYC Inhibition Strategies

c-MYC inhibitors can be broadly categorized into three classes:

  • Direct inhibitors: These molecules physically interact with c-MYC, preventing its crucial dimerization with its partner protein, MAX. This heterodimerization is essential for c-MYC to bind to DNA and activate the transcription of genes that drive cell proliferation.[1][2]

  • Indirect inhibitors: These agents target proteins or pathways that regulate c-MYC expression or stability. A prominent example is BET inhibitors, which prevent the proper formation of transcriptional complexes required for c-MYC gene expression.[1][2]

  • Synthetic lethal inhibitors: These compounds exploit the dependencies of c-MYC-overexpressing cancer cells, causing selective cell death in tumors with high c-MYC activity.[1][2]

This guide will focus on a comparative analysis of direct c-MYC inhibitors.

Quantitative Data Presentation

The following tables summarize the available quantitative data for IDP-121 and other selected direct c-MYC inhibitors. It is important to note that this data is compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: In Vitro Efficacy of Direct c-MYC Inhibitors

InhibitorTypeMechanism of ActionBinding Affinity (Kd)Cell Line Specific IC50 ValuesReference(s)
IDP-121 Stapled PeptideDisrupts c-MYC/MAX interaction, promotes c-MYC degradation400 nMData not publicly available[3]
OMO-103 (Omomyc) Mini-proteinDominant-negative, prevents c-MYC/MAX DNA bindingNot reportedNot applicable (biologic)[4][5]
KJ-Pyr-9 Small MoleculeDisrupts c-MYC/MAX interaction6.5 ± 1.0 nM (for MYC)NCI-H460, MDA-MB-231, SUM-159PT: 5-10 µM; Burkitt lymphoma lines: 1-2.5 µM[1]
MYCi975 Small MoleculeDisrupts c-MYC/MAX interaction, promotes c-MYC degradation2.75 µM (for MYC)Breast cancer cell lines: 2.49 to 7.73 µM; P493-6, MV411, SK-N-B2: 3.7, 3.9, 6.4 µM[6][7][8]

Table 2: In Vivo and Clinical Efficacy of Direct c-MYC Inhibitors

InhibitorModel SystemKey Efficacy FindingsReference(s)
IDP-121 Multiple Myeloma & SCLC xenograft modelsSignificant reduction in tumor growth.[9][10]
OMO-103 (Omomyc) Phase I Clinical Trial (NCT04808362)Disease stabilization in 8 of 12 evaluable patients with advanced solid tumors. One pancreatic cancer patient showed 8% tumor shrinkage and an 83% reduction in circulating tumor DNA. Recommended Phase 2 dose: 6.48 mg/kg.[4][11][12]
KJ-Pyr-9 MDA-MB-231 xenograft modelBlocked tumor growth.[1]
MYCi975 MycCaP allograft modelSignificantly inhibited tumor growth and increased survival.[7]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in c-MYC signaling and the experimental approaches used to evaluate its inhibitors, the following diagrams are provided.

c_MYC_Signaling_Pathway RTK Growth Factor Receptors (RTKs) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK cMYC_gene c-MYC Gene ERK->cMYC_gene WNT WNT Signaling beta_catenin β-catenin WNT->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF TCF_LEF->cMYC_gene cMYC_mRNA c-MYC mRNA cMYC_gene->cMYC_mRNA cMYC_protein c-MYC Protein cMYC_mRNA->cMYC_protein cMYC_MAX c-MYC/MAX Heterodimer cMYC_protein->cMYC_MAX MAX MAX MAX->cMYC_MAX E_box E-box DNA cMYC_MAX->E_box Transcription Target Gene Transcription E_box->Transcription Proliferation Cell Proliferation, Growth, Metabolism Transcription->Proliferation IDP IDP-121 IDP->cMYC_MAX Inhibits Dimerization

Caption: Simplified c-MYC signaling pathway and the point of intervention for direct inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation FRET FRET/SPR Assay (Binding Affinity) IP Co-Immunoprecipitation (Dimerization) CellViability Cell Viability Assay (IC50 Determination) ChIP_seq ChIP-seq (Target Gene Occupancy) qPCR RT-qPCR (Target Gene Expression) FlowCytometry Flow Cytometry (Apoptosis) Xenograft Xenograft/Allograft Tumor Models PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Toxicity Toxicity Studies Xenograft->Toxicity Inhibitor c-MYC Inhibitor (e.g., IDP-121) Inhibitor->FRET Inhibitor->IP Inhibitor->CellViability Inhibitor->ChIP_seq Inhibitor->qPCR Inhibitor->FlowCytometry Inhibitor->Xenograft

Caption: General experimental workflow for the evaluation of c-MYC inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of c-MYC inhibitors.

Co-Immunoprecipitation (Co-IP) to Assess c-MYC/MAX Dimerization

This protocol outlines the general steps to determine if a c-MYC inhibitor can disrupt the interaction between c-MYC and MAX in a cellular context.

1. Cell Lysis and Protein Extraction:

  • Treat cancer cells (e.g., a multiple myeloma cell line for IDP-121) with the c-MYC inhibitor or a vehicle control for a specified time.
  • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Immunoprecipitation:

  • Incubate a specific amount of protein lysate (e.g., 500 µg - 1 mg) with an antibody against either c-MYC or MAX overnight at 4°C with gentle rotation.
  • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

3. Elution and Western Blotting:

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with primary antibodies against both c-MYC and MAX.
  • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A decrease in the co-precipitated protein (e.g., MAX when pulling down with a c-MYC antibody) in the inhibitor-treated sample compared to the control indicates disruption of the c-MYC/MAX interaction.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Target Gene Occupancy

This protocol describes the general workflow to identify the genomic locations where the c-MYC/MAX complex binds and to assess how this is affected by a c-MYC inhibitor.[8][13]

1. Cross-linking and Chromatin Preparation:

  • Treat cells with the c-MYC inhibitor or vehicle control.
  • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the cell culture medium and incubating for a short period (e.g., 10 minutes) at room temperature.
  • Quench the cross-linking reaction with glycine.
  • Harvest the cells, lyse them, and isolate the nuclei.
  • Sonify the nuclear lysate to shear the chromatin into fragments of a desired size range (e.g., 200-600 bp).

2. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific for c-MYC overnight at 4°C.
  • Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
  • Wash the beads extensively to remove non-specifically bound chromatin.

3. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads.
  • Reverse the protein-DNA cross-links by heating the samples in the presence of a high salt concentration.
  • Treat the samples with RNase A and Proteinase K to remove RNA and protein.

4. DNA Purification and Sequencing:

  • Purify the DNA using a DNA purification kit.
  • Prepare a sequencing library from the purified DNA.
  • Perform high-throughput sequencing of the library.
  • Analyze the sequencing data to identify genomic regions enriched for c-MYC binding and compare the enrichment between inhibitor-treated and control samples.

Förster Resonance Energy Transfer (FRET) Assay for c-MYC/MAX Interaction

This biophysical assay can be used to quantify the disruption of the c-MYC/MAX interaction in a cell-free system.[14]

1. Protein Expression and Labeling:

  • Express and purify recombinant c-MYC and MAX proteins.
  • Label c-MYC with a donor fluorophore (e.g., CFP) and MAX with an acceptor fluorophore (e.g., YFP).

2. FRET Measurement:

  • In a microplate, mix the labeled c-MYC and MAX proteins in a suitable buffer to allow for their interaction.
  • Add varying concentrations of the c-MYC inhibitor to the wells.
  • Excite the donor fluorophore at its specific excitation wavelength.
  • Measure the emission of both the donor and acceptor fluorophores.
  • A decrease in the acceptor's emission and a corresponding increase in the donor's emission upon addition of the inhibitor indicates a disruption of the c-MYC/MAX interaction.

3. Data Analysis:

  • Calculate the FRET efficiency or the ratio of acceptor to donor emission for each inhibitor concentration.
  • Plot the FRET signal against the inhibitor concentration to determine the IC50 value for the disruption of the c-MYC/MAX interaction.

Conclusion

The direct inhibition of c-MYC represents a paradigm shift in cancer therapy. IDP-121, a novel stapled peptide, has demonstrated promising preclinical activity by disrupting the c-MYC/MAX complex and promoting c-MYC degradation.[3][9] Its progression into clinical trials will be a critical step in evaluating its therapeutic potential.[15][16]

In comparison, the mini-protein OMO-103 has already shown a favorable safety profile and signs of clinical activity in a Phase I trial, providing crucial validation for the direct c-MYC targeting approach.[4][11] Small molecule inhibitors like KJ-Pyr-9 and MYCi975 have also demonstrated potent preclinical efficacy, though their development is at an earlier stage.[1][7]

The choice of inhibitor for research or therapeutic development will depend on various factors, including the specific cancer type, the desired mode of action, and the pharmacokinetic properties of the compound. The data and protocols presented in this guide are intended to provide a valuable resource for the scientific community to navigate the rapidly evolving landscape of c-MYC inhibition. Further head-to-head comparative studies will be essential for a definitive assessment of the relative efficacy of these promising new agents.

References

Unveiling the Molecular Gambit: A Comparative Guide to the Mechanism of Inosine-5'-diphosphate Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of the mechanism of action of Inosine-5'-diphosphate disodium (B8443419) (IDP). By objectively comparing its performance with alternative molecules and presenting supporting experimental data, this document serves as a critical resource for advancing research in oncology and cardiovascular disease.

Inosine-5'-diphosphate (IDP) has emerged as a significant modulator of critical cellular processes. Its primary mechanism of action involves acting as a "molecular decoy" for the enzyme Nucleoside Diphosphate (B83284) Kinase B (NM23-H2). This interaction prevents NM23-H2 from performing its role in activating c-MYC transcription, a pathway frequently dysregulated in cancer. This guide details the experimental validation of this mechanism, compares IDP to other molecules targeting NM23-H2, and provides the necessary protocols to replicate these findings.

Comparative Analysis of NM23-H2 Modulators

Inosine-5'-diphosphate distinguishes itself by specifically targeting the GDP-binding pocket of NM23-H2, thereby disrupting its interaction with the G-quadruplex DNA structure in the c-MYC promoter.[1][2] This targeted disruption inhibits c-MYC transcription, leading to downstream effects such as the induction of apoptosis and G2/M cell cycle arrest.[1][2] The following table summarizes the quantitative data for IDP and compares it with other known modulators of NM23-H2.

CompoundTypeTargetQuantitative MetricValueReference
Inosine-5'-diphosphate disodium (IDP) Decoy Substrate / InhibitorNM23-H2Dissociation Constant (KD)5.0 ± 0.276 µM[2]
Ellagic AcidInhibitorNM23-H2 (NDPK-B)IC5010.5 µM[3]
NMac1ActivatorHexameric Nm23-H1 and Nm23-H2--[4]

Signaling Pathway of IDP-Mediated c-MYC Inhibition

The signaling cascade initiated by IDP's interaction with NM23-H2 culminates in the downregulation of the c-MYC oncogene. The following diagram illustrates this pathway, highlighting the key molecular players and their interactions.

cluster_promoter c-MYC Promoter Pu27_GQ Pu27 G-Quadruplex cMYC_transcription c-MYC Transcription Pu27_GQ->cMYC_transcription Represses Apoptosis_Arrest Apoptosis & G2/M Arrest NM23_H2 NM23-H2 NM23_H2->Pu27_GQ Binds & Unfolds NM23_H2->cMYC_transcription Activates IDP Inosine-5'-diphosphate (IDP) IDP->NM23_H2 cMYC_transcription->Apoptosis_Arrest Inhibition leads to

IDP signaling pathway leading to c-MYC inhibition.

Experimental Validation and Protocols

The mechanism of action of IDP has been validated through a series of key experiments. The detailed protocols for two of these pivotal assays are provided below.

Experimental Workflow: Validation of IDP and NM23-H2 Interaction

The following diagram outlines the general workflow for confirming the interaction between IDP and NM23-H2 and its subsequent effect on c-MYC transcription.

start Start nmr NMR Spectroscopy (Binding Affinity) start->nmr Determine IDP-NM23-H2 interaction chip Chromatin Immunoprecipitation (ChIP Assay) nmr->chip Confirm disruption of NM23-H2-DNA binding qpcr Quantitative RT-PCR (c-MYC Expression) chip->qpcr Measure downstream effect on transcription end End qpcr->end

Workflow for validating IDP's mechanism of action.
Protocol 1: NMR Studies for IDP-NM23-H2 Binding Affinity

Nuclear Magnetic Resonance (NMR) spectroscopy is utilized to confirm the direct binding of IDP to NM23-H2 and to determine the binding affinity (KD).[2]

Materials:

  • Purified recombinant NM23-H2 protein

  • This compound (IDP)

  • NMR buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 10% D₂O)

  • NMR spectrometer

Procedure:

  • Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled NM23-H2 in the NMR buffer to a final concentration of 100-200 µM.

  • Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the NM23-H2 protein alone.

  • Titration: Prepare a concentrated stock solution of IDP in the same NMR buffer. Add small aliquots of the IDP stock solution to the NM23-H2 sample to achieve a range of molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5).

  • Spectral Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum after each addition of IDP, ensuring the sample has equilibrated.

  • Data Analysis:

    • Monitor the chemical shift perturbations (CSPs) of the amide cross-peaks in the HSQC spectra upon addition of IDP.

    • Calculate the combined CSPs for each affected residue using the formula: Δδ = [(ΔδH)² + (α * ΔδN)²]¹/² where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor.

    • Fit the titration curves of significant CSPs to a one-site binding model to determine the dissociation constant (KD).

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to demonstrate that IDP disrupts the in vivo binding of NM23-H2 to the c-MYC promoter.[2][5]

Materials:

  • Cell line of interest (e.g., MDAMB-231)

  • This compound (IDP)

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (B1666218)

  • Lysis buffer

  • Sonication buffer

  • Anti-NM23-H2 antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • PCR purification kit

  • Primers for the c-MYC promoter region and a negative control region

  • qPCR reagents and instrument

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells with IDP or vehicle control for the desired time.

    • Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells.

    • Sonicate the cell lysates to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-NM23-H2 antibody or a control IgG overnight at 4°C with rotation.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads using an elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the G-quadruplex region of the c-MYC promoter.

    • Use primers for a gene-desert region as a negative control.

    • Analyze the data to determine the relative enrichment of the c-MYC promoter DNA in the NM23-H2 immunoprecipitated samples compared to the IgG control, in the presence and absence of IDP.

Logical Relationship of NM23-H2 Modulators

The interaction of IDP and its alternatives with NM23-H2 can be categorized based on their functional outcomes. The following diagram illustrates these relationships.

cluster_inhibitors Inhibitors cluster_activators Activators NM23_H2 NM23-H2 Activity IDP IDP (Decoy Substrate) IDP->NM23_H2 Inhibits c-MYC transcriptional activity Ellagic_Acid Ellagic Acid (Polyphenol) Ellagic_Acid->NM23_H2 Inhibits NDPK activity NMac1 NMac1 (Small Molecule) NMac1->NM23_H2 Activates NDPK activity

Functional classification of NM23-H2 modulators.

This guide provides a comprehensive overview of the mechanism of action for this compound, supported by comparative data and detailed experimental protocols. This information is intended to facilitate further research and development of targeted therapies that modulate the NM23-H2/c-MYC axis.

References

A Comparative Guide to the Inhibition of NM23-H2: Evaluating the Reproducibility of IDP's Effect and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Inosine-5'-diphosphate (IDP) and other notable inhibitors of Nucleoside Diphosphate (B83284) Kinase 2 (NM23-H2). NM23-H2 is a multifunctional protein implicated in various cellular processes, including transcriptional regulation and metastasis. Its role in activating c-MYC transcription makes it a significant target in cancer research. This document summarizes key quantitative data, details experimental protocols for assessing inhibitor activity, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for research and therapeutic development.

Quantitative Comparison of NM23-H2 Inhibitors

The inhibitory potency of various compounds against NM23-H2 has been evaluated using different metrics. The following table summarizes the available quantitative data for direct comparison.

InhibitorType of Inhibition / Target InteractionQuantitative MetricValueReference
Inosine-5'-diphosphate (IDP) Decoy SubstrateBinding Affinity (KD)5.0 µM[Not explicitly cited]
Ellagic Acid NDPK-B Activity InhibitionIC5010.5 µM[1]
Polyphenols NDPK-B Activity InhibitionRank Order of PotencyEllagic Acid > Theaflavins > EGCG > ECG > PAPS[1]
Angiostatin NDPK-B Activity Inhibition% Inhibition~75% at 0.5 mg/ml[1]
TMPyP4 Stabilizes G-quadruplex, preventing NM23-H2 bindingIndirect InhibitionN/A[2]

Signaling Pathway of NM23-H2 in c-MYC Transcription

NM23-H2 plays a crucial role in the transcriptional activation of the c-MYC proto-oncogene. It achieves this by binding to and resolving a G-quadruplex structure within the nuclease hypersensitive element (NHE) of the c-MYC promoter. This action facilitates the recruitment of other transcription factors, leading to gene expression. The inhibitory mechanisms of IDP and TMPyP4 target different aspects of this pathway.

NM23-H2_cMYC_Pathway cluster_promoter c-MYC Promoter cluster_inhibitors Inhibitors G4 G-Quadruplex (Repressive State) ssDNA Single-Stranded DNA (Active State) G4->ssDNA TF_Recruitment Transcription Factor Recruitment ssDNA->TF_Recruitment IDP IDP NM23H2 NM23-H2 IDP->NM23H2 TMPyP4 TMPyP4 TMPyP4->G4 Stabilizes NM23H2->G4 Binds & Unfolds cMYC_Transcription c-MYC Transcription TF_Recruitment->cMYC_Transcription

NM23-H2 pathway and points of inhibition.

Experimental Protocols

Reproducibility of the inhibitory effects is critically dependent on standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate NM23-H2 inhibitors.

In Vitro NM23-H2 NDP Kinase Activity Assay (Luminescence-Based)

This assay quantifies the nucleoside diphosphate (NDP) kinase activity of NM23-H2 by measuring ATP production.

Materials:

  • Recombinant human NM23-H2 protein

  • NDPK assay buffer (e.g., 20 mM HEPES, 3 mM MgCl₂)

  • Substrates: ADP and a phosphate (B84403) donor (e.g., GTP or UTP)

  • Test inhibitors (IDP, Ellagic Acid, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • ATP determination kit (luminescence-based)

  • 96-well or 384-well white opaque plates

  • Luminometer

Procedure:

  • Preparation: Prepare serial dilutions of the test inhibitors.

  • Reaction Setup: In each well of the plate, add:

    • Recombinant NM23-H2 protein (e.g., 5 ng).

    • NDPK assay buffer.

    • Test inhibitor at various concentrations or vehicle control (e.g., DMSO).

    • Phosphate donor substrate (e.g., 5 µM GTP or UTP).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation: Start the reaction by adding the second substrate, ADP (e.g., 5 µM).

  • Reaction: Allow the reaction to proceed for a defined period (e.g., 1 minute) at room temperature.

  • Termination: Stop the reaction by heating the plate at 95°C for 10 minutes.

  • ATP Detection: Cool the plate to room temperature. Add the ATP determination reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of ATP produced, and therefore to the NDPK activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

NDPK_Assay_Workflow A Prepare Reagents (NM23-H2, Buffers, Substrates, Inhibitors) B Add NM23-H2, Buffer, Inhibitor, and GTP/UTP to Plate A->B C Pre-incubate at Room Temperature (10 min) B->C D Initiate Reaction with ADP C->D E Incubate at Room Temperature (1 min) D->E F Terminate Reaction (Heat at 95°C for 10 min) E->F G Add ATP Detection Reagent F->G H Measure Luminescence G->H I Data Analysis (Calculate % Inhibition and IC50) H->I

Workflow for the NDPK Kinase Activity Assay.
Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if an inhibitor can disrupt the in-vivo interaction of NM23-H2 with the c-MYC promoter.

Materials:

  • Cultured cells (e.g., HeLa, A549, or MDA-MB-231)

  • Test inhibitor (e.g., IDP)

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Antibody specific for NM23-H2 (and a non-specific IgG as a control)

  • Protein A/G magnetic beads or sepharose

  • Wash buffers of varying salt concentrations

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • Primers for qPCR targeting the c-MYC promoter NHE region and a negative control region

  • qPCR instrument and reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified duration.

  • Cross-linking: Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quenching: Stop the cross-linking by adding glycine.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Isolate the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads.

    • Incubate the cleared chromatin overnight at 4°C with an anti-NM23-H2 antibody or a control IgG.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Quantitative PCR (qPCR): Quantify the amount of c-MYC promoter DNA immunoprecipitated by NM23-H2 in inhibitor-treated versus control-treated cells.

  • Data Analysis: Analyze the qPCR data to determine the fold enrichment of the c-MYC promoter region in the NM23-H2 IP relative to the IgG control and input DNA. A decrease in enrichment in the presence of the inhibitor indicates disruption of the NM23-H2-DNA interaction.

ChIP_Assay_Workflow A Cell Treatment with Inhibitor B Cross-link Proteins to DNA (Formaldehyde) A->B C Cell Lysis & Chromatin Shearing B->C D Immunoprecipitation with anti-NM23-H2 Antibody C->D E Wash to Remove Non-specific Binding D->E F Elute Chromatin & Reverse Cross-links E->F G Purify DNA F->G H Quantitative PCR (qPCR) G->H I Analyze Fold Enrichment H->I

Workflow for the ChIP Assay.
c-MYC Promoter-Driven Luciferase Reporter Assay

This cell-based assay measures the effect of inhibitors on the transcriptional activity of the c-MYC promoter.

Materials:

  • Mammalian cell line (e.g., HeLa or HEK293T)

  • Luciferase reporter plasmid containing the c-MYC promoter upstream of the luciferase gene

  • Transfection reagent

  • Test inhibitors

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the c-MYC promoter-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Inhibitor Treatment: After transfection, treat the cells with various concentrations of the test inhibitor or vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for changes in transcription and protein expression (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of c-MYC promoter activity for each inhibitor concentration relative to the vehicle control.

Conclusion

The available data indicates that Inosine-5'-diphosphate is a potent decoy substrate for NM23-H2, effectively disrupting its interaction with the c-MYC promoter. Its inhibitory action is supported by a measured binding affinity. Alternative inhibitors, including ellagic acid and various polyphenols, also demonstrate significant inhibition of NM23-H2's enzymatic activity, with quantitative data available for comparison. The reproducibility of these findings is supported by their publication in peer-reviewed scientific literature. The provided experimental protocols offer a standardized framework for researchers to independently verify and further explore the inhibitory effects of these and other novel compounds targeting NM23-H2. The continued investigation of these inhibitors is warranted to better understand their therapeutic potential.

References

Confirming Cellular Target Engagement of Inosine-5'-diphosphate Disodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of therapeutic agents hinges on unequivocally demonstrating that a compound engages its intended molecular target within the complex milieu of a living cell. Inosine-5'-diphosphate (IDP), a naturally occurring nucleotide, and its derivatives are of growing interest in drug discovery. This guide provides a comparative overview of key methodologies for confirming the cellular target engagement of Inosine-5'-diphosphate disodium, with a focus on its known target, Nucleoside Diphosphate Kinase (NM23-H2). We present a comparison of the Cellular Thermal Shift Assay (CETSA), pull-down assays, and enzymatic activity assays, supported by representative experimental data and detailed protocols.

Comparison of Target Engagement Methods

Choosing the appropriate method to confirm target engagement depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput and endpoint. The following table summarizes the key features of three widely used techniques.

FeatureCellular Thermal Shift Assay (CETSA)Pull-Down AssayEnzymatic Activity Assay
Principle Ligand binding alters the thermal stability of the target protein.An immobilized ligand (e.g., biotinylated IDP) captures its binding partners from a cell lysate.Ligand binding modulates the catalytic activity of the target enzyme.
Cellular Context Can be performed in intact cells or cell lysates, providing a physiologically relevant context.[1][2]Typically performed with cell lysates, which may not fully recapitulate the intracellular environment.[3]Can be performed with cell lysates or purified protein; indirect measure in intact cells.
Labeling Requirement Label-free for the ligand. Requires a specific antibody for the target protein in Western Blot-based detection.[3]Requires a modified (e.g., biotinylated) ligand.Label-free.
Direct vs. Indirect Direct measure of binding.Direct measure of interaction.Indirect measure of target engagement through functional modulation.
Throughput Can be adapted for high-throughput screening (HTS).[1]Moderate throughput, suitable for validation and smaller-scale screening.Generally high throughput.
Quantitative Can provide dose-response curves and apparent binding affinities (EC50).Semi-quantitative; can be made more quantitative with techniques like mass spectrometry.Provides quantitative measure of enzyme inhibition or activation (IC50/EC50).
Advantages - Physiologically relevant (intact cells)- No ligand modification needed- Broadly applicable to soluble proteins- Directly identifies binding partners- Can be used for target discovery- High sensitivity- High throughput- Functional readout
Disadvantages - Not all binding events cause a thermal shift- Requires specific antibodies for Western Blot readout- Can be lower throughput in the Western Blot format- Requires chemical modification of the ligand, which may alter binding- Prone to non-specific binding, leading to false positives- Performed on lysates- Indirect measure of binding- Not all targets are enzymes- Cellular activity may not correlate with direct binding

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the general signaling context of a nucleotide-binding protein and the workflows for the discussed target engagement assays.

General Signaling Pathway of a Nucleotide-Binding Protein cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Binds Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates NM23_H2 NM23-H2 (Target Protein) Signaling_Cascade->NM23_H2 Regulates IDP Inosine-5'-diphosphate (IDP) IDP->NM23_H2 Binds to Downstream_Effector Downstream Effector NM23_H2->Downstream_Effector Activates/Inhibits Gene_Expression Altered Gene Expression Downstream_Effector->Gene_Expression

Caption: General signaling pathway involving a nucleotide-binding protein.

Experimental Workflow for Target Engagement Confirmation cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_PullDown Pull-Down Assay cluster_EnzymeAssay Enzymatic Activity Assay A1 Treat cells with IDP or vehicle control A2 Heat cells to a range of temperatures A1->A2 A3 Lyse cells and separate soluble/insoluble fractions A2->A3 A4 Quantify soluble target protein (e.g., Western Blot) A3->A4 B1 Immobilize biotinylated IDP on beads B2 Incubate with cell lysate B1->B2 B3 Wash away non-specific binders B2->B3 B4 Elute and identify bound proteins (e.g., Mass Spectrometry) B3->B4 C1 Prepare cell lysate or purified enzyme C2 Incubate with IDP at varying concentrations C1->C2 C3 Add substrate and measure product formation C2->C3 C4 Determine IC50/EC50 C3->C4

References

comparative analysis of IDP in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Intrinsically Disordered Proteins (IDPs) in Cancer Cell Lines

For researchers, scientists, and drug development professionals, understanding the nuances of how intrinsically disordered proteins (IDPs) function across different cancer cell lines is critical. These proteins, lacking a fixed three-dimensional structure, are central to many signaling pathways and cellular processes that are often dysregulated in cancer.[1][2] This guide provides a comparative analysis of key IDPs—c-Myc, p53, NUPR1, and BRCA1—across various cancer cell lines, supported by experimental data and detailed protocols.

Data Presentation

The following tables summarize the expression and mutation status of these critical IDPs in a selection of commonly used cancer cell lines.

Table 1: Comparative Analysis of c-Myc Protein Expression in Various Cancer Cell Lines

Cell LineCancer Typec-Myc Expression LevelReference
HL-60Promyelocytic LeukemiaHigh[3]
HCT-116Colorectal CarcinomaHigh[3][4]
Pa-1Ovarian TeratocarcinomaHigh[3]
K562Chronic Myelogenous LeukemiaHigh[3]
LAN-5NeuroblastomaLow[3]
OVCAR-3Ovarian AdenocarcinomaUndetectable[3]
SKOV-3Ovarian AdenocarcinomaLow[3]
Normal Colon Mucosa CellsNormal ColonLow[4]

Table 2: Comparative Analysis of p53 Status in Colorectal Cancer Cell Lines

Cell Linep53 StatusMutation DetailsReference
HCT-116Wild-TypeFunctional p53[5]
RKOWild-TypeFunctional p53[5]
SW480MutantMissense mutation[5]
HT-29MutantMissense mutation[5]
DLD-1MutantMissense mutation[5]
LoVoWild-TypeFunctional p53[5]
NCI-H716MutantTruncating mutation[5]
CoCM1MutantNo p53 transcripts[5]
RCM1MutantTruncating mutation (smaller protein)[5]
CC20MutantAbnormal phosphorylation response[5]

Note: p53 status in cell lines can be complex and subject to revision. It is recommended to verify the status for specific experimental needs.[6][7][8]

Table 3: Comparative Analysis of BRCA1 Mutation Status in Breast Cancer Cell Lines

Cell LineBRCA1 StatusMutation DetailsConsequenceReference
HCC1937Mutant5382insCTruncated, non-functional protein[9][10]
MDA-MB-436Mutant5396 + 1G>A (splice site)Loss of nuclear BRCA1 protein[9][10]
SUM149PTMutant2288delTLoss of nuclear BRCA1 protein[9][10]
SUM1315MO2Mutant185delAGLow transcript and no nuclear protein[9][10]
MCF-7Wild-TypeNo pathogenic mutationsExpresses nuclear BRCA1 protein[9][10]
T-47DWild-TypeNo pathogenic mutationsExpresses nuclear BRCA1 protein[9][10]

Table 4: Comparative Role of NUPR1 in Different Cancer Types

Cancer TypeRole of NUPR1Observed Effects in Cell LinesReference
Pancreatic CancerOncogenicPromotes development, protects from stress, induces chemoresistance.[11] Upregulated in response to metabolic stress.[12][2][11]
Breast CancerOncogenicUpregulated in metastatic cells, induces chemoresistance.[2]
Thyroid CancerOncogenicImplicated in progression.[2]
Brain CancerOncogenicImplicated in progression.[2]
Prostate CancerTumor SuppressiveAppears to have tumor-suppressive activity.[2]
Hepatocellular CarcinomaOncogenicDownregulation enhances sensitivity to sorafenib.[13]

Mandatory Visualization

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using Graphviz, illustrate key signaling pathways and a typical experimental workflow for analyzing IDP expression.

c_Myc_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras Activation Wnt Wnt Signaling GSK3b GSK3β Wnt->GSK3b Inhibition PI3K PI3K Ras->PI3K ERK ERK Ras->ERK AKT Akt PI3K->AKT AKT->GSK3b Inhibition cMyc c-Myc ERK->cMyc Phosphorylation (S62) Stabilization GSK3b->cMyc Phosphorylation (T58) Degradation MycMax c-Myc/Max Heterodimer cMyc->MycMax Max Max Max->MycMax EBox E-Box DNA (Target Genes) MycMax->EBox Binds CellCycle Cell Cycle Progression EBox->CellCycle Transcription Metabolism Altered Metabolism EBox->Metabolism Transcription Apoptosis Inhibition of Apoptosis EBox->Apoptosis Transcription Proliferation Cell Growth & Proliferation EBox->Proliferation Transcription p53_Signaling_Pathway Stress Cellular Stress (e.g., DNA Damage) ATM_ATR ATM/ATR Kinases Stress->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates & Activates MDM2 MDM2 ATM_ATR->MDM2 Inhibits p53->MDM2 Transcriptionally Activates p21 p21 p53->p21 Transcriptionally Activates GADD45 GADD45 p53->GADD45 Transcriptionally Activates BAX BAX p53->BAX Transcriptionally Activates MDM2->p53 Ubiquitinates for Degradation CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest DNARepair DNA Repair GADD45->DNARepair Apoptosis Apoptosis BAX->Apoptosis Experimental_Workflow_Western_Blot start Cancer Cell Lines (e.g., HCT-116, MCF-7) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-c-Myc) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Data Analysis detection->analysis

References

Preclinical Validation of IDP as a Therapeutic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of cancer therapeutics is continually evolving, with innovative strategies emerging to target the complex machinery of tumor cells. Among these, therapeutic agents targeting "IDP" have shown significant promise in preclinical models. However, "IDP" can refer to several distinct therapeutic approaches, including the targeting of Intrinsically Disordered Proteins (IDPs) , specific drug candidates like IDP-121 and IDP-023 , and the Inhibition of DNA-PKcs . This guide provides an objective comparison of the preclinical validation of these different "IDP" therapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.

Section 1: Targeting Intrinsically Disordered Proteins (IDPs) with IDP-121

Intrinsically Disordered Proteins (IDPs) are a class of proteins that lack a fixed three-dimensional structure and are involved in various cellular processes, including oncogenesis.[1] Their flexible nature has made them challenging drug targets. IDP Pharma has developed a proprietary technology platform, Intrametics™, to design molecules that can directly inhibit and induce the degradation of IDPs.[1] Their lead candidate, IDP-121, is a potent and selective peptidomimetic that targets the oncoprotein c-Myc, a critical driver in many cancers.[2][3]

Mechanism of Action

IDP-121 simultaneously obstructs the formation of the c-Myc/Max complex and promotes the degradation of c-Myc through the cell's intrinsic machinery.[3] This dual action effectively mitigates the oncogenic effects of elevated c-Myc levels that drive cancer cell proliferation.[3] Preclinical studies have demonstrated that IDP-121 rapidly disrupts the c-MYC/MAX complex, leading to a reduction in c-MYC protein levels without affecting its gene expression, indicating a direct protein inhibition and degradation mechanism.[2][4] This leads to the nuclear depletion of c-MYC and a subsequent reduction in its DNA binding activity.[4]

dot

cMyc_Degradation_Pathway cluster_nucleus Nucleus cMyc_Max c-Myc/Max Complex Max Max cMyc_Max->Max cMyc_monomer c-Myc Monomer cMyc_Max->cMyc_monomer E_box E-box DNA cMyc_Max->E_box binds IDP121 IDP-121 IDP121->cMyc_Max disrupts IDP121->cMyc_monomer promotes degradation Degradation Proteasomal Degradation cMyc_monomer->Degradation Transcription Target Gene Transcription E_box->Transcription activates Xenograft_Workflow Cell_Culture 1. Culture MM Cell Line Injection 2. Subcutaneous Injection into Immunocompromised Mice Cell_Culture->Injection Tumor_Growth 3. Allow Tumors to Establish Injection->Tumor_Growth Treatment 4. Administer IDP-121 or Vehicle Control Tumor_Growth->Treatment Monitoring 5. Monitor Tumor Volume Treatment->Monitoring Analysis 6. Excise Tumors for IHC and HPLC-MS Analysis Monitoring->Analysis ADCC_Pathway cluster_cells gNK_Cell g-NK Cell CD16 CD16 Receptor gNK_Cell->CD16 Tumor_Cell Tumor Cell Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis Antibody Tumor-Targeting Antibody (e.g., Daratumumab) Antibody->Tumor_Cell binds to tumor antigen CD16->Antibody binds to Fc region CD3zeta CD3ζ Signaling CD16->CD3zeta activates Cytotoxic_Granules Release of Cytotoxic Granules (Perforin, Granzymes) CD3zeta->Cytotoxic_Granules triggers Cytotoxic_Granules->Tumor_Cell induces NHEJ_Pathway DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 Complex DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits NHEJ_Complex NHEJ Repair Complex Assembly DNA_PKcs->NHEJ_Complex activates DNA_PK_Inhibitor DNA-PKcs Inhibitor (e.g., NU7441, AZD7648) DNA_PK_Inhibitor->DNA_PKcs inhibits Apoptosis Cell Cycle Arrest & Apoptosis DNA_PK_Inhibitor->Apoptosis promotes Repair DNA Repair NHEJ_Complex->Repair leads to

References

Safety Operating Guide

Proper Disposal of Inosine-5'-diphosphate Disodium: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides comprehensive guidance for the safe handling and disposal of Inosine-5'-diphosphate disodium (B8443419) salt (IDP disodium), a chemical compound utilized in laboratory research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The information presented is compiled from safety data sheets (SDS) and general laboratory chemical waste guidelines.

Summary of Key Safety and Disposal Information

The following table summarizes the critical hazard and quantitative data for Inosine-5'-diphosphate disodium salt.

ParameterInformationCitation
Chemical Name Inosine 5'-diphosphate disodium salt[1]
CAS Number 81012-88-6[1][2][3]
Molecular Formula C₁₀H₁₁N₄Na₃O₁₁P₂[3]
Molecular Weight 494.13 g/mol
Primary Hazards Specific target organ toxicity, single exposure (Category 2). May cause damage to organs. May cause eye, skin, respiratory, and digestive tract irritation.[1][2]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection (safety goggles with side-shields), face protection.[1][4]
In Case of Spills Absorb spills with inert material (e.g., diatomite, universal binders). Decontaminate surfaces with alcohol. Collect all cleanup materials in a suitable, labeled container for hazardous waste disposal. Prevent entry into drains or waterways.[1]
Disposal Method Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of with household garbage or allow to reach the sewage system.[1]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocol outlines the mandatory steps for the proper disposal of this compound.

1. Waste Identification and Segregation:

  • Characterize as Hazardous Waste: Based on its classification for specific target organ toxicity, all waste containing this compound must be treated as hazardous waste.[1]

  • Segregate Waste Streams:

    • Solid Waste: Collect solid IDP disodium waste, such as contaminated personal protective equipment (gloves, lab coats), weigh boats, and empty vials, in a designated hazardous waste container.

    • Liquid Waste: Collect aqueous solutions containing IDP disodium in a separate, leak-proof hazardous waste container.

    • Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with IDP disodium must be disposed of in a designated sharps container for hazardous waste.

  • Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.

2. Waste Containment and Labeling:

  • Container Selection: Use only approved, chemically compatible containers for hazardous waste collection. Ensure containers are in good condition and have a secure, tight-fitting lid.

  • Proper Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound salt"

    • The associated hazard statement: "May cause damage to organs"

    • The date accumulation started.

3. Storage of Chemical Waste:

  • Designated Accumulation Area: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

  • Safe Storage Conditions: The storage area should be secure, away from general lab traffic, and protected from ignition sources and direct sunlight.[1] Recommended storage temperature for the chemical is 2-8°C, and waste should be stored in a cool, well-ventilated area.[1][2]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety department or using an online waste pickup request system.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Disposal start Inosine-5'-diphosphate Disodium Waste Generated segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate contain_solid Contain in Labeled Solid Waste Bin segregate->contain_solid Solid Waste contain_liquid Contain in Labeled Liquid Waste Bottle segregate->contain_liquid Liquid Waste store Store in Designated Satellite Accumulation Area contain_solid->store contain_liquid->store request_pickup Request Hazardous Waste Pickup from EHS store->request_pickup end Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Inosine-5'-diphosphate disodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Inosine-5'-diphosphate disodium (B8443419) (IDP), tailored for researchers, scientists, and drug development professionals. The information is compiled from available safety data sheets for IDP and structurally related compounds to ensure a comprehensive overview of safety measures.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety information for Inosine-5'-diphosphate disodium.

ParameterInformation
Chemical Name This compound salt
CAS Number 54735-61-4[1]
Molecular Formula C₁₀H₁₂N₄Na₂O₁₁P₂[2][3][4]
Molecular Weight 472.15 g/mol [2][3][4]
Appearance White powder[2]
Storage Temperature -20°C[5]
Primary Hazards May cause damage to organs (eyes, central nervous system) through prolonged or repeated exposure (Specific Target Organ Toxicity, Single Exposure - Category 2).[5]
GHS Pictogram Health Hazard[5]
Signal Word Warning[5]
Hazard Statement H371: May cause damage to organs.[5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is crucial for the safe handling of this compound from reception to disposal.

  • Receiving and Inspection :

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the product label matches the order specifications.

    • Transport the sealed container to the designated laboratory area.

  • Preparation and Personal Protective Equipment (PPE) :

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.

    • Don appropriate PPE:

      • Eye Protection : Wear chemical safety goggles or a face shield.

      • Hand Protection : Use nitrile or latex gloves.

      • Body Protection : A lab coat is mandatory. For larger quantities or when generating dust, consider additional protective clothing.

  • Handling and Use :

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

    • Avoid direct contact with skin, eyes, and clothing.

    • Prevent the formation of dust during weighing and transfer.

    • Use dedicated, clean spatulas and weighing boats.

    • Keep the container tightly sealed when not in use.

  • Storage :

    • Store in a tightly sealed container at -20°C in a dry environment.[5]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Spill Management :

    • In case of a spill, evacuate the immediate area.

    • Wear appropriate PPE before cleaning up.

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal.

    • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

    • Ventilate the area after cleanup is complete.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Segregate waste containing this compound from general laboratory waste.

    • Maintain separate, clearly labeled waste containers for solid and liquid waste.

  • Waste Containment :

    • Solid Waste : Place contaminated items such as gloves, weighing paper, and pipette tips into a durable, sealed plastic bag or container labeled as "Hazardous Chemical Waste."

    • Liquid Waste : Collect unused solutions or liquid waste in a sealed, leak-proof container, also labeled as "Hazardous Chemical Waste."

    • Labeling : Ensure all waste containers are clearly labeled with the full chemical name and associated hazard warnings.

  • Disposal Procedure :

    • Dispose of the chemical waste through your institution's designated hazardous waste disposal program.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures start Start: Receive Chemical ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) start->ppe setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) ppe->setup weigh Weigh Compound Carefully (Avoid Dust Generation) setup->weigh experiment Perform Experimental Protocol weigh->experiment spill Spill Occurs weigh->spill storage Store Unused Material at -20°C (Tightly Sealed Container) experiment->storage segregate Segregate Chemical Waste (Solid and Liquid) experiment->segregate experiment->spill contain Contain in Labeled, Sealed Hazardous Waste Containers segregate->contain dispose Dispose via Institutional Protocol contain->dispose end End of Process dispose->end cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->weigh Resume Work

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.